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  • Product: 1-(3-Bromopyridin-2-yl)-4-methylpiperazine
  • CAS: 87394-59-0

Core Science & Biosynthesis

Foundational

"1-(3-Bromopyridin-2-yl)-4-methylpiperazine" synthesis routes

An In-Depth Technical Guide to the Synthesis of 1-(3-Bromopyridin-2-yl)-4-methylpiperazine Abstract This technical guide provides a comprehensive overview of the principal synthetic routes to 1-(3-bromopyridin-2-yl)-4-me...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 1-(3-Bromopyridin-2-yl)-4-methylpiperazine

Abstract

This technical guide provides a comprehensive overview of the principal synthetic routes to 1-(3-bromopyridin-2-yl)-4-methylpiperazine, a key heterocyclic building block in contemporary drug discovery and development. The document is structured to provide researchers, chemists, and process scientists with both a theoretical and practical understanding of the available synthetic strategies. We will delve into the mechanistic underpinnings of two primary methodologies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. The guide offers a comparative analysis of these routes, detailed step-by-step experimental protocols, and strategies for the synthesis of essential precursors. The content is grounded in peer-reviewed literature and established chemical principles to ensure scientific integrity and practical utility.

Introduction: Significance of the 2,3-Disubstituted Pyridine Scaffold

The 1-(3-bromopyridin-2-yl)-4-methylpiperazine moiety represents a privileged scaffold in medicinal chemistry. The 2,3-disubstituted pyridine core is a structural alert in numerous biologically active compounds, offering a versatile platform for introducing molecular diversity. The bromine atom at the 3-position serves as a convenient handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the elaboration of the molecule into more complex drug candidates. The 2-yl-piperazine group is frequently employed to enhance aqueous solubility, modulate pharmacokinetic properties, and establish critical interactions with biological targets. Consequently, robust and scalable access to this intermediate is of paramount importance for pharmaceutical research and development programs.

Retrosynthetic Analysis

A logical disconnection of the target molecule, 1-(3-bromopyridin-2-yl)-4-methylpiperazine, reveals two primary retrosynthetic pathways. Both strategies hinge on the formation of the C-N bond between the pyridine ring and the piperazine nitrogen.

G cluster_0 Retrosynthetic Disconnections cluster_1 Forward Synthesis Strategies TM 1-(3-Bromopyridin-2-yl)-4-methylpiperazine R1 Key Precursors TM->R1 C-N Bond Formation P1 2,3-Dihalopyridine (X = Cl, Br) R1->P1 P2 1-Methylpiperazine R1->P2 S1 Nucleophilic Aromatic Substitution (SNAr) P1->S1 S2 Pd-Catalyzed Cross-Coupling P1->S2 P2->S1 P2->S2 TM_out Target Molecule S1->TM_out Product S2->TM_out Product

Caption: Generalized workflow for the SNAr synthesis pathway.

Advantages:

  • Often uses less expensive reagents and no metal catalyst.

  • The reaction can be run at a high concentration, making it suitable for large-scale production.

Limitations:

  • Typically requires high temperatures and polar aprotic solvents (e.g., DMSO, NMP).

  • The substrate must be sufficiently electron-deficient for the reaction to proceed at a reasonable rate.

Strategy 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful, modern method for forming C-N bonds. It offers a broader substrate scope and often proceeds under milder conditions than traditional SNAr reactions. [1][2][3] Mechanistic Rationale: This cross-coupling reaction involves a catalytic cycle with a palladium complex. The cycle begins with the active Pd(0) species undergoing oxidative addition into the C-Br bond of the 2,3-dibromopyridine. Subsequent coordination of the amine (1-methylpiperazine) and deprotonation by a base leads to a palladium-amido complex. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst. [1]The choice of phosphine ligand is critical as it modulates the stability and reactivity of the palladium center, directly impacting reaction efficiency. [4]

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition Intermediate pd0->ox_add Oxidative Addition lig_exch Amine Coordination ox_add->lig_exch Amine Coordination red_elim Reductive Elimination Intermediate lig_exch->red_elim Deprotonation red_elim->pd0 Reductive Elimination product Product + H-Base⁺ red_elim->product aryl_halide 2,3-Dibromopyridine aryl_halide->ox_add amine 1-Methylpiperazine amine->lig_exch base Base (e.g., NaOtBu) base->lig_exch

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Advantages:

  • Generally proceeds under milder conditions than SNAr.

  • High functional group tolerance.

  • Can be used with less activated aryl halides.

Limitations:

  • Requires an expensive palladium catalyst and specialized phosphine ligands.

  • Susceptible to catalyst poisoning by certain functional groups. [1]

Synthesis of Key Precursors

A reliable synthesis of the target molecule necessitates a stable supply of the 2,3-dihalopyridine starting material. Several methods have been reported for its preparation.

Synthesis of 2,3-Dichloropyridine

One of the most efficient industrial methods for producing 2,3-dichloropyridine starts from 3-aminopyridine. [5][6]The process involves a robust one-pot Sandmeyer-type reaction.

Reaction Pathway:

  • Chlorination: 3-Aminopyridine is first chlorinated to yield 2-chloro-3-aminopyridine.

  • Diazotization: The resulting aminopyridine is treated with a nitrite source in an acidic medium to form a diazonium salt.

  • Sandmeyer Reaction: A copper catalyst facilitates the displacement of the diazonium group with a chloride ion, yielding the final 2,3-dichloropyridine product. [5][7]

Precursor_Synthesis start 3-Aminopyridine step1 Chlorination (e.g., Cl₂ gas) start->step1 intermediate 2-Chloro-3-aminopyridine step1->intermediate step2 Diazotization (NaNO₂, HCl) intermediate->step2 diazonium Diazonium Salt Intermediate step2->diazonium step3 Sandmeyer Reaction (CuCl) diazonium->step3 product 2,3-Dichloropyridine step3->product

Caption: Workflow for the one-pot synthesis of 2,3-dichloropyridine.

Detailed Experimental Protocols

The following protocols are representative procedures derived from established methodologies. Researchers should adapt these procedures based on their specific laboratory conditions and safety protocols.

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution

This protocol describes the reaction between 2,3-dichloropyridine and 1-methylpiperazine.

  • Materials:

    • 2,3-Dichloropyridine (1.0 eq)

    • 1-Methylpiperazine (1.2 eq)

    • Potassium Carbonate (K₂CO₃) (2.0 eq)

    • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

    • Reaction vessel suitable for heating (e.g., round-bottom flask with reflux condenser)

  • Procedure:

    • To a reaction vessel, add 2,3-dichloropyridine, potassium carbonate, and the solvent (DMF or DMSO).

    • Begin stirring the mixture under an inert atmosphere (e.g., nitrogen or argon).

    • Add 1-methylpiperazine dropwise to the stirred suspension.

    • Heat the reaction mixture to 100-120 °C and maintain for 8-16 hours.

    • Monitor the reaction progress by an appropriate analytical method (e.g., TLC or LC-MS).

    • Upon completion, cool the mixture to room temperature.

    • Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 1-(3-chloropyridin-2-yl)-4-methylpiperazine as an intermediate, which would then be brominated if the bromo- final product is desired, or by starting with 2,3-dibromopyridine.

Protocol 2: Synthesis via Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed coupling of 2,3-dibromopyridine and 1-methylpiperazine.

  • Materials:

    • 2,3-Dibromopyridine (1.0 eq)

    • 1-Methylpiperazine (1.2 eq)

    • Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq, 2 mol%)

    • A suitable phosphine ligand (e.g., XPhos, RuPhos) (0.04 eq, 4 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 eq)

    • Anhydrous Toluene or Dioxane

    • Schlenk flask or other vessel suitable for air-sensitive reactions

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂, the phosphine ligand, and sodium tert-butoxide.

    • Evacuate and backfill the flask with the inert gas three times.

    • Add the anhydrous solvent (toluene or dioxane) via syringe.

    • Add 2,3-dibromopyridine and 1-methylpiperazine to the mixture.

    • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Filter the mixture through a pad of Celite® to remove palladium residues, washing with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to yield the final product, 1-(3-bromopyridin-2-yl)-4-methylpiperazine. [2][8]

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic route requires a careful evaluation of several key parameters.

ParameterNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Reagent Cost Low (no metal catalyst or expensive ligands)High (Palladium catalyst, phosphine ligands)
Reaction Conditions Harsh (High temperatures, 100-150 °C)Mild (Moderate temperatures, 80-110 °C)
Substrate Scope More limited; requires activated substratesBroad; effective for less activated halides
Yields Variable; can be moderate to goodGenerally high to excellent
Scalability Generally straightforward and cost-effectiveCan be challenging due to catalyst cost and removal
Workup/Purification Standard extraction and chromatographyRequires removal of metal catalyst residues

Conclusion

The synthesis of 1-(3-bromopyridin-2-yl)-4-methylpiperazine can be effectively achieved through two primary strategies: Nucleophilic Aromatic Substitution and Palladium-Catalyzed Buchwald-Hartwig Amination. The SNAr approach offers a cost-effective pathway, particularly for large-scale synthesis, leveraging the inherent differential reactivity of the 2- and 3-positions on the pyridine ring. In contrast, the Buchwald-Hartwig amination provides a more versatile and often higher-yielding route under milder conditions, albeit at a higher reagent cost. The choice of method will ultimately be dictated by project-specific requirements, including scale, budget, available starting materials, and downstream synthetic plans. This guide provides the foundational knowledge and practical protocols for scientists to make informed decisions and successfully implement these important synthetic transformations in their research.

References

  • BenchChem. (2025).
  • Google Patents. (Date not available). CN104529880A - Synthesis method of 2,3-dichloropyridine.
  • BenchChem. (2025).
  • Ingenta Connect. (2016). New synthetical method of 2,3-dichloropyridine.
  • Patsnap. (Date not available). Method for preparing 2,3-dichloropyridine.
  • Chemistry LibreTexts. (2023).
  • BenchChem. (2025). Overcoming low reactivity in nucleophilic substitution of 1-(3-Bromopyridin-2-yl)ethanone.
  • ResearchGate. (Date not available).
  • Li, J. J., Wang, Z., & Mitchell, L. H. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607.
  • SciSpace. (2015).
  • Chemistry Stack Exchange. (2018).

Sources

Exploratory

Technical Guide: 1-(3-Bromopyridin-2-yl)-4-methylpiperazine (CAS 87394-59-0) in Advanced Pharmaceutical Synthesis

Executive Summary In the landscape of modern drug discovery, bifunctional building blocks are the cornerstone of modular API (Active Pharmaceutical Ingredient) synthesis. 1-(3-Bromopyridin-2-yl)-4-methylpiperazine (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, bifunctional building blocks are the cornerstone of modular API (Active Pharmaceutical Ingredient) synthesis. 1-(3-Bromopyridin-2-yl)-4-methylpiperazine (CAS: 87394-59-0) is a highly privileged scaffold utilized extensively in the development of kinase inhibitors, CNS-active therapeutics, and complex heterocyclic compounds[1][2].

By integrating a rigid pyridine core, an ortho-directing halogenic handle, and a solubilizing piperazine ring, this molecule offers researchers a versatile foundation for late-stage functionalization. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural rationale, and validated synthetic methodologies.

Physicochemical Profiling & Structural Analysis

Understanding the baseline properties of 1-(3-Bromopyridin-2-yl)-4-methylpiperazine is critical for predicting its behavior in both synthetic workflows and biological systems[2][3].

Quantitative Data Summary
PropertyValue / Description
Chemical Name 1-(3-Bromopyridin-2-yl)-4-methylpiperazine
CAS Number 87394-59-0
Molecular Formula C₁₀H₁₄BrN₃
Molecular Weight 256.14 g/mol
Appearance Light yellow to brown oil/solid (as free base)
Storage Conditions 2-8°C, dry, sealed under inert atmosphere
Reactivity Profile Electrophilic at C3 (cross-coupling); Basic at piperazine N4
Mechanistic Rationale in Drug Design

The architectural design of this building block is not coincidental; it is engineered to optimize both synthetic tractability and pharmacological efficacy:

  • The Pyridine Core: Acts as a rigid, flat spacer that dictates the spatial orientation of attached pharmacophores. Its nitrogen atom serves as a crucial hydrogen-bond acceptor in kinase hinge-binding motifs.

  • The 3-Bromo Moiety: Functions as a highly reactive electrophilic center. It is perfectly positioned for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid library generation[4].

  • The 4-Methylpiperazine Ring: A classic "solubilizing group" in medicinal chemistry. It modulates the overall pKa of the molecule, enhances aqueous solubility, and improves cell membrane permeability—critical factors for oral bioavailability and CNS penetrance.

SPR Core 1-(3-Bromopyridin-2-yl) -4-methylpiperazine Bromo 3-Bromo Moiety Ortho-directing handle Pd-coupling site Core->Bromo Pyridine Pyridine Core H-bond acceptor Rigidifies conformation Core->Pyridine Piperazine 4-Methylpiperazine Modulates ADME/pKa Enhances solubility Core->Piperazine

Pharmacological structure-property relationships (SPR) of the target scaffold.

Synthetic Methodologies & Workflows

The most efficient route to synthesize 1-(3-Bromopyridin-2-yl)-4-methylpiperazine relies on the regioselective Nucleophilic Aromatic Substitution (SNAr) of 2,3-dibromopyridine with 1-methylpiperazine.

The Causality of Regioselectivity: Why does the amine attack the C2 position and not the C3 position? The C2 position of the pyridine ring is significantly more electrophilic due to the strong inductive and resonance electron-withdrawing effects of the adjacent pyridine nitrogen[4]. This inherent electronic bias lowers the activation energy for the SNAr Meisenheimer complex at C2, allowing for a highly regiocontrolled reaction without the need for expensive transition-metal catalysts. The C3-bromo group remains completely inert under these conditions, preserving it for downstream functionalization.

SyntheticWorkflow Start 2,3-Dibromopyridine (Starting Material) SNAr Regioselective SNAr (C2 Position Attack) Start->SNAr Reagent 1-Methylpiperazine + K2CO3 in DMF Reagent->SNAr Product 1-(3-Bromopyridin-2-yl) -4-methylpiperazine SNAr->Product 90°C, 12h Downstream Pd-Catalyzed Coupling (C3-Bromo Handle) Product->Downstream Functionalization

Synthetic workflow for 1-(3-Bromopyridin-2-yl)-4-methylpiperazine via SNAr.

Experimental Protocols & Validation

To ensure scientific integrity, the following protocol is designed as a self-validating system . Every step includes a mechanistic rationale and an analytical checkpoint to guarantee reproducibility and high yield.

Protocol: Regioselective Synthesis via SNAr

Step 1: Reaction Setup

  • Action: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2,3-dibromopyridine (1.0 equiv, 10 mmol) in anhydrous DMF (20 mL, 0.5 M).

  • Causality: Anhydrous DMF is selected because its high dielectric constant stabilizes the polar SNAr transition state, accelerating the reaction rate.

Step 2: Reagent Addition

  • Action: Add 1-methylpiperazine (1.2 equiv, 12 mmol) followed by anhydrous K₂CO₃ (2.0 equiv, 20 mmol).

  • Causality: K₂CO₃ acts as a heterogeneous mild base to scavenge the HBr byproduct. Neutralizing the acid prevents the protonation of the piperazine nucleophile, driving the reaction to completion without risking the hydrolysis of the pyridine core.

Step 3: Thermal Activation

  • Action: Attach a reflux condenser and heat the mixture to 90°C under a nitrogen atmosphere for 12 hours.

  • Causality: The C2 position requires thermal energy to overcome the SNAr activation barrier. However, strictly maintaining the temperature below 100°C prevents off-target bis-substitution or decomposition of the starting material.

Step 4: Self-Validating Monitoring

  • Action: Monitor the reaction via TLC (DCM:MeOH 9:1, UV visualization at 254 nm) or LC-MS.

  • Validation: The starting material (high Rf) should completely disappear, replaced by a single, highly polar product spot (lower Rf due to the basic piperazine nitrogen). LC-MS should confirm the product mass [M+H]⁺ at m/z ~256/258 (characteristic 1:1 bromine isotopic pattern).

Step 5: Workup & Purification

  • Action: Cool the mixture to room temperature, dilute with Ethyl Acetate (50 mL), and wash the organic layer with 5% aqueous LiCl solution (3 × 20 mL).

  • Causality: Washing with aqueous LiCl is a critical self-validating purification step. It efficiently partitions the highly polar DMF into the aqueous phase, preventing solvent suppression during downstream NMR validation and avoiding catalyst poisoning in subsequent cross-coupling steps.

  • Action: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (silica gel, gradient of DCM to 5% MeOH in DCM) to yield the pure product as a light yellow oil.

Downstream Application: Suzuki-Miyaura Coupling

Once isolated, the 3-bromo handle of CAS 87394-59-0 can be leveraged to build complex architectures.

Standard Workflow: React the purified 1-(3-Bromopyridin-2-yl)-4-methylpiperazine (1.0 equiv) with an arylboronic acid (1.2 equiv) using Pd(dppf)Cl₂ (5 mol%) as the catalyst and Na₂CO₃ (2.0 equiv) as the base in a 1,4-Dioxane/H₂O (4:1) solvent system. Heating at 100°C for 4-6 hours typically yields the C3-arylated product. The sterically demanding dppf ligand facilitates the challenging oxidative addition into the electron-rich bromopyridine bond, ensuring high conversion rates[4].

Sources

Foundational

In-Depth Technical Guide to the Molecular Weight of 1-(3-Bromopyridin-2-yl)-4-methylpiperazine

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive technical overview of the molecular weight of the compound 1-(3-Bromopyridin-2-yl)-4-methylpiperazine. A precis...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the molecular weight of the compound 1-(3-Bromopyridin-2-yl)-4-methylpiperazine. A precise understanding of molecular weight is fundamental in chemical synthesis, purification, and analysis, serving as a critical parameter in both qualitative and quantitative workflows. This document details the key molecular properties, outlines a definitive method for empirical verification using mass spectrometry, and explains the causality behind the experimental choices. The protocols and data presented herein are designed to ensure scientific integrity and reproducibility for professionals in research and drug development.

Compound Identification and Structure

Systematic Name: 1-(3-Bromopyridin-2-yl)-4-methylpiperazine

Chemical Formula: C₁₀H₁₄BrN₃

Structure:

G cluster_exp Experimental Phase cluster_data Data Analysis Phase cluster_result Validation SamplePrep Sample Preparation (1-10 µg/mL in ACN/H₂O) LC Liquid Chromatography (Separation) SamplePrep->LC Injection MS Mass Spectrometry (ESI+, TOF Analyzer) LC->MS Elution RawData Acquire Raw Data (m/z vs. Intensity) MS->RawData Extract Extract Mass Spectrum from Chromatographic Peak RawData->Extract Identify Identify [M+H]⁺ Ion & Isotopic Pattern (Br) Extract->Identify Compare Compare Experimental m/z to Theoretical Exact Mass Identify->Compare Result Confirm Molecular Formula (Mass Accuracy < 5 ppm) Compare->Result

Exploratory

Structural, Synthetic, and Pharmacological Profiling of 1-(3-Bromopyridin-2-yl)-4-methylpiperazine

Executive Summary In contemporary medicinal chemistry, the rational design of neuroactive and oncological agents heavily relies on privileged scaffolds. 1-(3-Bromopyridin-2-yl)-4-methylpiperazine represents a highly vers...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the rational design of neuroactive and oncological agents heavily relies on privileged scaffolds. 1-(3-Bromopyridin-2-yl)-4-methylpiperazine represents a highly versatile building block, merging the pharmacological utility of the arylpiperazine pharmacophore with the synthetic malleability of a halogenated pyridine ring. This technical whitepaper deconstructs the compound’s IUPAC nomenclature, details a self-validating synthetic workflow, explores its pharmacological relevance as a receptor ligand, and establishes rigorous analytical characterization protocols.

IUPAC Nomenclature and Structural Deconstruction

The IUPAC name 1-(3-Bromopyridin-2-yl)-4-methylpiperazine systematically defines the exact spatial and connectivity arrangement of the molecule. While it can alternatively be named as a pyridine derivative (3-bromo-2-(4-methylpiperazin-1-yl)pyridine), prioritizing the piperazine ring as the parent structure highlights its role as the primary pharmacophore in receptor binding.

The nomenclature is deconstructed into three functional domains, each dictating specific physicochemical behaviors:

ComponentStructural RoleChemical & Pharmacological Causality
Piperazine Parent ScaffoldImparts basicity (pKa ~9.0), ensuring protonation at physiological pH. Acts as the core structural anchor for G-Protein Coupled Receptor (GPCR) binding.
4-Methyl N -SubstituentCaps the secondary amine, increasing lipophilicity and preventing off-target hydrogen bond donation at the N4 position, thereby tuning receptor selectivity.
1-(3-Bromopyridin-2-yl) N1 -SubstituentThe pyridine nitrogen provides a hydrogen bond acceptor site. The bromine atom at position 3 induces significant steric hindrance, locking the biaryl-like dihedral angle and serving as a handle for downstream palladium-catalyzed cross-coupling.

Chemical Synthesis: Regioselective SNAr Workflow

The most efficient route to synthesize 1-(3-Bromopyridin-2-yl)-4-methylpiperazine is via a Nucleophilic Aromatic Substitution (SNAr). The experimental design leverages the inherent electronic properties of the pyridine ring to ensure strict regioselectivity.

Causality of Experimental Choices

We utilize 3-bromo-2-chloropyridine rather than 2,3-dibromopyridine. The chlorine atom at the 2-position is highly activated toward nucleophilic attack due to the strong inductive and resonance electron-withdrawing effects of the adjacent pyridine nitrogen. This stabilizes the intermediate Meisenheimer complex. The bromine at the 3-position is meta to the ring nitrogen's resonance influence, rendering it unreactive under these conditions and ensuring 100% regioselectivity.

SNAr_Synthesis A 3-Bromo-2-chloropyridine (Electrophile) C Meisenheimer Complex (Transition State) A->C Nucleophilic Attack B 1-Methylpiperazine (Nucleophile) B->C K2CO3, DMF 90°C, 12h D 1-(3-Bromopyridin-2-yl)- 4-methylpiperazine C->D Chloride Elimination

Fig 1: SNAr synthetic workflow for 1-(3-Bromopyridin-2-yl)-4-methylpiperazine.

Self-Validating Synthetic Protocol
  • Preparation : In an oven-dried 50 mL round-bottom flask, dissolve 3-bromo-2-chloropyridine (1.0 eq, 5.2 mmol) in anhydrous N,N -Dimethylformamide (DMF, 10 mL). Causality: Anhydrous DMF is selected for its high dielectric constant, which significantly lowers the activation energy of the polar Meisenheimer transition state.

  • Reagent Addition : Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq) followed by 1-methylpiperazine (1.2 eq). Causality: K₂CO₃ acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, preventing the protonation and subsequent deactivation of the nucleophile.

  • Reaction Execution : Heat the mixture to 90 °C under a nitrogen atmosphere.

  • Self-Validation Checkpoint (In-Process Control) : At t=4h and t=12h , withdraw a 10 µL aliquot, dilute in 1 mL methanol, and analyze via LC-MS. Validation Criteria : The reaction is only deemed complete when the UV trace of the electrophile is <2% of the total area, and the target mass [M+H]+≈256.0/258.0 m/z is the dominant signal. Do not proceed to workup until this metric is met.

  • Workup & Purification : Quench with ice water (30 mL) to precipitate the product or extract with Ethyl Acetate (3 x 20 mL). Wash organics with 5% aqueous LiCl to strip residual DMF. Purify via flash chromatography (DCM:MeOH 95:5).

Pharmacological Relevance of the Arylpiperazine Scaffold

Compounds containing the N -arylpiperazine moiety are recognized as highly privileged structures in pharmacology. The specific architecture of 1-(3-Bromopyridin-2-yl)-4-methylpiperazine makes it an ideal candidate for high-throughput screening libraries, as evidenced by its inclusion in major pharmacological databases like BindingDB (CHEMBL50017)[1].

Mechanism of Action: GPCR and AR Modulation

Arylpiperazine derivatives exhibit significant affinity for α1​ -adrenoceptors, often acting as selective antagonists over α2​ receptors[2]. This mechanism is critical in the treatment of benign prostatic hyperplasia (BPH) and hypertension. Furthermore, recent oncological research has repurposed the arylpiperazine scaffold as a potent nonsteroidal androgen receptor (AR) antagonist, demonstrating strong cytotoxic activity against prostate cancer cell lines (e.g., LNCaP cells) by blocking AR-dependent proliferation pathways[3].

GPCR_Pathway L Arylpiperazine Ligand (Antagonist) R Alpha-1 Adrenoceptor (Target GPCR) L->R Competitive Binding G Gq Protein (Inhibited State) R->G Signal Blockade PLC Phospholipase C (PLC) (Downregulated) G->PLC Reduced Activation Ca Intracellular Ca2+ (Decreased Release) PLC->Ca Decreased IP3 Cleavage

Fig 2: Pharmacological mechanism of arylpiperazines as Alpha-1 Adrenoceptor antagonists.

Analytical Characterization & Validation

To ensure the integrity of the synthesized compound for downstream biological assays, rigorous analytical profiling is required.

Quantitative Data Summary
ParameterExpected ValueAnalytical Method
Molecular Formula C₁₀H₁₄BrN₃High-Resolution Mass Spectrometry (HRMS)
Molecular Weight 256.14 g/mol LC-MS (ESI+)
Isotopic Pattern ~1:1 ratio of 256.0 / 258.0 m/zMass Spectrometry (due to ⁷⁹Br and ⁸¹Br)
¹H NMR (Pyridine) ~8.2 (dd, 1H), ~7.8 (dd, 1H), ~6.8 (dd, 1H) ppm400 MHz NMR in CDCl₃
¹H NMR (Piperazine) ~3.3 (m, 4H), ~2.5 (m, 4H), ~2.3 (s, 3H) ppm400 MHz NMR in CDCl₃
Self-Validating Analytical Protocol
  • Sample Preparation : Dissolve 5 mg of the purified compound in 1 mL of HPLC-grade Acetonitrile.

  • HPLC System Suitability (Self-Validation) : Prior to sample injection, run a blank (Acetonitrile) to confirm zero column carryover. Inject a known pyridine reference standard to verify theoretical plate count and column retention capability.

  • Chromatographic Method : Utilize a C18 reverse-phase column (5 µm, 4.6 x 150 mm). Mobile phase A: 0.1% TFA in Water; Mobile phase B: 0.1% TFA in Acetonitrile. Gradient: 10% B to 90% B over 15 minutes at 1.0 mL/min. Detection via UV at 254 nm.

  • NMR Structural Validation : Dissolve 10 mg in CDCl₃ containing 0.03% TMS. Acquire ¹H NMR at 400 MHz.

  • Validation Checkpoint : The structural integrity is self-validated by cross-referencing the ¹H NMR integration values. The aliphatic piperazine protons must integrate to exactly 8H relative to the 3H of the aromatic pyridine system. Any deviation from this 8:3 ratio indicates incomplete coupling or co-eluting impurities, triggering a mandatory re-purification step.

References

1.[2] Title : Studies on novel pyridine and 2-pyridone derivatives of N-arylpiperazine as α-adrenoceptor ligands. Source : PubMed (NIH) URL : 2

2.[3] Title : Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Source : PMC (NIH) URL : 3

3.[1] Title : BindingDB BDBM50027027 1-(3-Bromo-pyridin-2-yl)-4-methyl-piperazine. Source : BindingDB URL : 1

Sources

Foundational

Deconstructing 1-(3-Bromopyridin-2-yl)-4-methylpiperazine: SMILES Notation, Cheminformatics, and Pharmacological Applications

Executive Summary In modern computer-aided drug design (CADD), the bridge between theoretical chemistry and empirical pharmacology is often built upon machine-readable molecular representations. For central nervous syste...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern computer-aided drug design (CADD), the bridge between theoretical chemistry and empirical pharmacology is often built upon machine-readable molecular representations. For central nervous system (CNS) therapeutics, arylpiperazines represent a "privileged scaffold," frequently leveraged to target serotonergic (5-HT) and dopaminergic receptors.

This technical guide deconstructs 1-(3-Bromopyridin-2-yl)-4-methylpiperazine , a highly specialized arylpiperazine derivative. By analyzing its Simplified Molecular-Input Line-Entry System (SMILES) notation, we can extract critical insights into its 3D conformation, physicochemical properties, and target-binding causality. This document provides an authoritative breakdown of the SMILES algorithmic derivation, the structural implications of its halogenation, and a self-validating experimental workflow for in vitro pharmacological evaluation.

SMILES Notation: Algorithmic Derivation and Topological Mapping

The canonical SMILES string for 1-(3-Bromopyridin-2-yl)-4-methylpiperazine is CN1CCN(CC1)c2c(Br)cccn2 .

As a Senior Application Scientist, I approach SMILES not just as a text string, but as a topological map that dictates molecular behavior. The algorithm prioritizes canonicalization, typically initiating from a terminal group to maintain a linear, easily parsable string. Here is the step-by-step causality behind this specific notation:

  • C : The string initiates at the terminal methyl group attached to the piperazine ring.

  • N1 : The nitrogen atom of the piperazine ring (N4 position chemically). The 1 is a ring-closure index, marking the start of the aliphatic heterocycle.

  • CCN(...) : The backbone of the piperazine core. The parentheses indicate branching. Inside the branch, the second nitrogen is attached to the aromatic system.

  • (CC1) : This branch completes the piperazine ring, routing back to the initial nitrogen marked with the 1 closure index.

  • c2 : The attachment point on the pyridine ring (C2 position). The lowercase c denotes aromaticity, implicitly handling the delocalized π electrons without requiring alternating double bonds. The 2 is the second ring-closure index.

  • c(Br) : The adjacent aromatic carbon (C3 position) bearing the bromine atom. The branching indicates the halogen is a substituent off the main ring path.

  • cccn2 : The remaining unsubstituted aromatic carbons (C4, C5, C6) and the pyridine nitrogen (n), which closes the aromatic ring back to the 2 index.

Structural Causality and Cheminformatic Implications

The translation of the SMILES string CN1CCN(CC1)c2c(Br)cccn2 into a 3D conformer reveals critical pharmacological causality, particularly regarding the 3-bromo substitution.

Steric Hindrance and Conformational Locking

The presence of the bulky bromine atom at the C3 position (c(Br)) is not merely a structural placeholder. It exerts severe steric hindrance against the piperazine ring attached at C2 (c2). This steric clash forces the piperazine ring out of coplanarity with the pyridine system. In 3D Quantitative Structure-Activity Relationship (3D-QSAR) models, this specific dihedral angle is a critical determinant. It ensures the molecule adopts the precise bioactive conformation required for optimal insertion into the hydrophobic binding pocket of the 5-HT 1A​ receptor[1].

Electronic Effects and BBB Permeability

Furthermore, the electron-withdrawing nature of the bromine atom via inductive effects decreases the pKa of the adjacent pyridine nitrogen (n2). This reduction in basicity increases the fraction of the un-ionized species at physiological pH (7.4), thereby enhancing blood-brain barrier (BBB) permeability—a strict prerequisite for CNS-active therapeutics [2].

Quantitative Cheminformatic Profile

The SMILES string allows for the rapid calculation of molecular descriptors. The table below summarizes the predicted physicochemical properties and their mechanistic significance.

PropertyValueCheminformatic Significance
Molecular Weight 256.14 g/mol Optimal for CNS penetration (Lipinski's Rule of 5 compliant).
Topological Polar Surface Area (TPSA) 16.3 ŲHighly lipophilic; ideal for crossing the blood-brain barrier (BBB).
LogP (Predicted) ~2.1Balances aqueous solubility with lipid membrane permeability.
Hydrogen Bond Donors 0Reduces the desolvation penalty during receptor pocket entry.
Hydrogen Bond Acceptors 3Facilitates critical interactions with target receptor residues (e.g., Asp116).
Rotatable Bonds 1Low conformational entropy penalty upon target binding.

Experimental Workflow: From SMILES to Receptor Binding

To empirically validate the computational predictions derived from the SMILES string, a robust, self-validating radioligand binding assay is required. The following protocol measures the binding affinity ( Ki​ ) of 1-(3-Bromopyridin-2-yl)-4-methylpiperazine at the 5-HT 1A​ receptor.

Self-Validating Protocol: 5-HT 1A​ Competitive Radioligand Binding

Step 1: Membrane Preparation

  • Action: Harvest HEK293 cells stably expressing human 5-HT 1A​ receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes at 4°C.

  • Causality: Utilizing human-transfected cell lines ensures human-specific binding profiles, avoiding inter-species pharmacological variations. The high-speed centrifugation isolates the membrane fraction where the G-protein coupled receptors (GPCRs) reside.

Step 2: Assay Incubation (The Self-Validating System)

  • Action: Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl 2​ , 0.1% ascorbic acid, 10 µM pargyline). Incubate 50 µg of membrane protein with 1.5 nM [³H]-8-OH-DPAT (radioligand) and varying concentrations (10⁻¹⁰ to 10⁻⁵ M) of the synthesized compound for 60 minutes at 25°C.

  • Causality:

    • Ascorbic acid (0.1%) is included to prevent the oxidation of the monoamine ligand.

    • Pargyline (10 µM), a monoamine oxidase (MAO) inhibitor, prevents enzymatic degradation of the ligand during the incubation phase.

    • Internal Control: Non-specific binding (NSB) is defined using 10 µM WAY-100635, a highly selective 5-HT 1A​ antagonist. This ensures the radioligand signal measured is strictly receptor-mediated, validating the integrity of the assay [2].

Step 3: Filtration and Quantification

  • Action: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific adherence). Wash filters three times with ice-cold buffer.

  • Action: Extract radioactivity using a liquid scintillation cocktail and quantify via a scintillation counter.

  • Data Analysis: Calculate the IC 50​ using non-linear regression. Convert IC 50​ to the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Mechanistic Workflow Visualization

The transition from a 1D SMILES string to a validated pharmacological hit requires a multi-disciplinary pipeline. The diagram below maps this logical relationship.

G SMILES SMILES String CN1CCN(CC1)c2c(Br)cccn2 Conformer 3D Conformer Generation SMILES->Conformer Cheminformatics Docking Receptor Docking (5-HT1A) Conformer->Docking In Silico Synthesis Chemical Synthesis & Purification Docking->Synthesis Hit Selection Assay In Vitro Validation Radioligand Binding Synthesis->Assay Empirical Testing

Workflow from SMILES string generation to in vitro pharmacological validation.

References

  • Weber, K. C., Honório, K. M., Bruni, A. T., Andricopulo, A. D., & da Silva, A. B. F. (2008). "A chemometric study of the 5-HT1A receptor affinities presented by arylpiperazine compounds." European Journal of Medicinal Chemistry, 43(2), 364-372. Available at:[Link]

  • Penjišević, J. Z., Šukalović, V. B., Dukić-Stefanović, S., Deuther-Conrad, W., Andrić, D. B., & Kostić-Rajačić, S. V. (2023). "Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency." Arabian Journal of Chemistry, 16(4), 104636. Available at:[Link]

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Bromopyridin-2-yl)-4-methylpiperazine

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the anticipated physical and spectral p...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the anticipated physical and spectral properties of the novel chemical entity, 1-(3-Bromopyridin-2-yl)-4-methylpiperazine. In the absence of extensive empirical data for this specific molecule, this document leverages predictive modeling and comparative analysis of structurally related analogs to offer a robust framework for its characterization. This guide is intended to equip researchers and drug development professionals with the foundational knowledge required for the synthesis, purification, and analytical validation of this compound, thereby accelerating its potential application in medicinal chemistry and pharmacological research.

Introduction and Rationale

The strategic incorporation of halogenated pyridine and piperazine moieties is a well-established approach in modern drug discovery, often imparting favorable pharmacokinetic and pharmacodynamic properties. The title compound, 1-(3-Bromopyridin-2-yl)-4-methylpiperazine, represents a unique convergence of these critical pharmacophores. The 3-bromopyridin-2-yl group offers a versatile handle for further synthetic elaboration via cross-coupling reactions, while the 4-methylpiperazine substituent is known to enhance solubility and bioavailability. A thorough understanding of the fundamental physical properties of this molecule is paramount for its successful integration into drug development pipelines.

This guide is structured to provide both predicted data and the experimental context necessary for its verification. By examining the known properties of its structural isomers and analogs, we can delineate a probable physicochemical profile for 1-(3-Bromopyridin-2-yl)-4-methylpiperazine. Furthermore, detailed experimental protocols are provided to guide the empirical determination of these properties, ensuring a self-validating system for future research endeavors.

Predicted Physicochemical Properties

PropertyPredicted ValueNotes
Molecular Formula C₁₀H₁₄BrN₃
Molecular Weight 256.14 g/mol
CAS Number Not AssignedAs of the latest search, a specific CAS number has not been allocated.
Boiling Point ~341.1 ± 42.0 °CPredicted value for a structural isomer, 1-(5-bromopyridin-3-yl)-4-methylpiperazine.[1] The boiling point is expected to be in a similar range.
Density ~1.406 ± 0.06 g/cm³Predicted value for a structural isomer, 1-(5-bromopyridin-3-yl)-4-methylpiperazine.[1]
Physical Form Likely a solid at room temperatureBased on the physical form of closely related analogs such as 1-(6-Bromopyridin-3-yl)-4-methylpiperazine.[2]
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. Limited solubility in water is anticipated.This is a general prediction based on the molecular structure.

Comparative Analysis with Structural Analogs

The physical properties of structurally related compounds provide a critical benchmark for predicting the behavior of 1-(3-Bromopyridin-2-yl)-4-methylpiperazine. The following table summarizes the known properties of key isomers and analogs.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical FormKey Differences
1-(5-Bromopyridin-3-yl)-4-methylpiperazine1130759-48-6C₁₀H₁₄BrN₃256.14Not SpecifiedIsomer; bromine at the 5-position of the pyridine ring.[1]
1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine1160924-36-6C₁₁H₁₆BrN₃270.17SolidMethylene bridge between the pyridine and piperazine rings.[3]
1-(6-Bromopyridin-3-yl)-4-methylpiperazine879488-53-6C₁₀H₁₄BrN₃256.15SolidIsomer; bromine at the 6-position of the pyridine ring.[2]
1-(3-Bromopropyl)-4-methylpiperazine39500-57-7C₈H₁₇BrN₂221.14Not SpecifiedPyridine ring is replaced by a bromopropyl chain.[4]
1-(3-Bromopyridin-2-yl)piperidin-4-ol941572-57-2C₁₀H₁₃BrN₂O257.13Not SpecifiedPiperazine is replaced by a piperidin-4-ol moiety.[5]

This comparative data suggests that 1-(3-Bromopyridin-2-yl)-4-methylpiperazine will likely be a solid at room temperature with a molecular weight of approximately 256.14 g/mol .

Proposed Synthetic and Characterization Workflow

The successful application of 1-(3-Bromopyridin-2-yl)-4-methylpiperazine in a research setting is contingent on a reliable synthetic route and a comprehensive characterization of its physical properties.

Plausible Synthetic Pathway

A logical and experimentally feasible approach to the synthesis of the title compound involves the nucleophilic aromatic substitution of a suitable di-substituted pyridine with 1-methylpiperazine.

Synthetic Pathway 2,3-Dibromopyridine 2,3-Dibromopyridine Reaction Reaction 2,3-Dibromopyridine->Reaction Starting Material 1-Methylpiperazine 1-Methylpiperazine 1-Methylpiperazine->Reaction Reagent 1-(3-Bromopyridin-2-yl)-4-methylpiperazine 1-(3-Bromopyridin-2-yl)-4-methylpiperazine Reaction->1-(3-Bromopyridin-2-yl)-4-methylpiperazine Product

A proposed synthetic route for 1-(3-Bromopyridin-2-yl)-4-methylpiperazine.

This reaction would likely be carried out in a high-boiling point solvent such as DMSO or DMF, with the addition of a base to facilitate the reaction. Purification would typically involve column chromatography.

Experimental Protocols for Physicochemical Characterization

The following protocols outline the standard methodologies for determining the key physical properties of a novel compound.

4.2.1. Melting Point Determination

  • Apparatus: Digital melting point apparatus.

  • Procedure:

    • A small, dry sample of the purified compound is packed into a capillary tube.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The temperature is ramped up at a controlled rate.

    • The temperature range over which the sample melts is recorded.

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Apparatus: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Procedure for ¹H and ¹³C NMR:

    • Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • The solution is transferred to an NMR tube.

    • The sample is placed in the NMR spectrometer and the spectra are acquired.

    • The chemical shifts, coupling constants, and integration of the peaks are analyzed to confirm the molecular structure.

4.2.3. Infrared (IR) Spectroscopy

  • Apparatus: Fourier-transform infrared (FTIR) spectrometer.

  • Procedure:

    • A small amount of the solid sample is placed on the ATR crystal of the FTIR spectrometer.

    • The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

    • The characteristic absorption bands are analyzed to identify the functional groups present in the molecule.

4.2.4. Mass Spectrometry (MS)

  • Apparatus: Mass spectrometer with a suitable ionization source (e.g., ESI or APCI).

  • Procedure:

    • A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

    • The solution is infused into the mass spectrometer.

    • The mass-to-charge ratio (m/z) of the molecular ion and any fragment ions are recorded.

    • This data is used to confirm the molecular weight and can provide structural information.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization Synthesis Synthesis Purification Purification Synthesis->Purification Melting_Point Melting_Point Purification->Melting_Point NMR NMR Purification->NMR IR IR Purification->IR Mass_Spec Mass_Spec Purification->Mass_Spec

Workflow for the synthesis and characterization of a novel compound.

Conclusion

While experimental data for 1-(3-Bromopyridin-2-yl)-4-methylpiperazine remains to be published, this technical guide provides a robust starting point for its investigation. Through predictive modeling and comparative analysis of its structural analogs, a probable physicochemical profile has been established. The detailed experimental protocols for characterization offer a clear and reliable pathway for the empirical validation of these properties. It is our hope that this guide will serve as a valuable resource for researchers and contribute to the advancement of new therapeutic agents.

References

  • ChemCD. 1-(3-bromopyridin-2-yl)-4-methylpiperidin-3-amine. [Link]

  • RSC Publishing. Supporting Information. [Link]

  • MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. [Link]

  • Masaryk University. 1-Alkyl-1-methylpiperazine-1,4-diium Salts. [Link]

  • SpectraBase. 1-(3-Bromobenzoyl)-4-methylpiperazine. [Link]

  • ResearchGate. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. [Link]

  • Research and Reviews. Synthesis, Characterization and biological evaluation of novel Pyrimidine linked 1,3,4-oxadiazoles possessing Piperdine. [Link]

  • PMC. Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction. [Link]

  • Google Patents. Preparation method of 2-methyl-3-bromopyridine.
  • The Royal Society of Chemistry. Supporting Information Effects of structural modifications on the metal binding, anti-amyloid activity, and cholinesterase inhib. [Link]

  • Organic Syntheses. 5-methyl-2,2'-bipyridine. [Link]

  • ScienceDirect. Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in. [Link]

  • PubChem. 1-(3-Aminopropyl)-4-methylpiperazine. [Link]

Sources

Foundational

A Technical Guide to the Solubility Profile of 1-(3-Bromopyridin-2-yl)-4-methylpiperazine

Introduction: The Indispensable Role of Solubility in Drug Discovery In the landscape of drug development, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. Among the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Indispensable Role of Solubility in Drug Discovery

In the landscape of drug development, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. Among the most fundamental of these is the compound's solubility. Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a critical determinant of a drug's bioavailability and, consequently, its therapeutic efficacy.[1][2] A compound with poor aqueous solubility will likely exhibit low absorption from the gastrointestinal tract, leading to suboptimal systemic circulation and a diminished therapeutic response.[3][4] More than 40% of new chemical entities are practically insoluble in water, making solubility a primary hurdle in formulation development.[1][2]

Early and accurate assessment of a compound's solubility profile is therefore not merely a routine characterization step but a strategic imperative. It informs critical decisions at every stage of the development pipeline, from lead identification and optimization to formulation design and preclinical toxicology studies.[5][6] Inadequate solubility can lead to misleading results in in-vitro assays, underestimation of toxicity, and significant delays and costs in later development stages.[3][7]

This guide provides a comprehensive technical framework for understanding and determining the solubility of 1-(3-Bromopyridin-2-yl)-4-methylpiperazine , a heterocyclic compound of interest in medicinal chemistry. While specific experimental solubility data for this compound is not extensively documented in public literature, this guide equips researchers with the foundational principles and detailed experimental protocols required to generate a robust and reliable solubility profile.

Physicochemical Profile and Theoretical Considerations

While experimental data is sparse, an analysis of the structure of 1-(3-Bromopyridin-2-yl)-4-methylpiperazine allows for an informed hypothesis on its solubility characteristics.

PropertyValue / PredictionSource
Molecular Formula C₁₁H₁₅BrN₄(Predicted)
Molecular Weight 283.17 g/mol (Calculated)
Structure Contains a bromopyridine and a methylpiperazine moiety.-
Predicted Nature Likely a weak base due to the nitrogen atoms in the pyridine and piperazine rings.-
Predicted LogP >2.0(Estimated based on similar structures[8][9])

The presence of the basic nitrogen atoms suggests that the solubility of 1-(3-Bromopyridin-2-yl)-4-methylpiperazine will be highly dependent on pH.[10] In acidic environments, these nitrogens will become protonated, leading to the formation of a more polar, and thus more water-soluble, salt form. Conversely, in neutral or basic media, the compound will exist predominantly in its less soluble free base form.[11] The predicted lipophilicity (LogP > 2.0) further suggests that the intrinsic solubility of the neutral form is likely to be low.[2]

These characteristics underscore the importance of evaluating solubility across a physiologically relevant pH range (typically pH 1.2 to 6.8) to predict its behavior in the gastrointestinal tract.[10]

Experimental Determination of Solubility

Two primary types of solubility are assessed during drug development: thermodynamic and kinetic solubility.[6]

  • Thermodynamic Solubility is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature when the dissolved and solid states are in equilibrium.[10][12] This is the "gold standard" measurement, crucial for formulation and late-stage development.[6] The shake-flask method is the most reliable technique for its determination.[10][13]

  • Kinetic Solubility measures the concentration at which a compound, rapidly dissolved from a concentrated organic stock (usually DMSO), precipitates out of an aqueous buffer.[6] This high-throughput method is invaluable for early-stage discovery to quickly flag compounds with potential solubility liabilities.[5][7]

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the definitive method for measuring the equilibrium solubility of 1-(3-Bromopyridin-2-yl)-4-methylpiperazine. The principle involves agitating an excess amount of the solid compound in a specific buffer until equilibrium is reached.

Causality Behind Experimental Choices:

  • Excess Solid: Ensures that the solution becomes saturated and remains in equilibrium with the solid phase.[13]

  • Prolonged Agitation (24-72h): Allows sufficient time for the dissolution process to reach a true thermodynamic equilibrium. This is particularly important for compounds that may exist in different crystalline forms (polymorphs), as it allows time for conversion to the most stable, least soluble form.[10]

  • Temperature Control (37 °C): Mimics physiological conditions, providing data relevant to in vivo performance.[10]

  • Filtration/Centrifugation: Crucial for separating all undissolved solid particles from the saturated solution before analysis to avoid artificially high results.[7]

  • LC-MS/MS or HPLC-UV Analysis: Provides a sensitive and specific method for quantifying the concentration of the dissolved compound.[7][14]

Step-by-Step Methodology:

  • Preparation:

    • Accurately weigh approximately 1-2 mg of solid 1-(3-Bromopyridin-2-yl)-4-methylpiperazine into several glass vials.

    • Prepare a series of aqueous buffers covering the desired pH range (e.g., pH 1.2, 4.5, and 6.8 for BCS classification).[10]

  • Incubation:

    • Add a precise volume (e.g., 1 mL) of the chosen buffer to each vial.

    • Seal the vials securely.

    • Place the vials in a shaking incubator set to 37 °C and agitate for 24 to 72 hours. Visual confirmation of excess solid should be made at the end of the incubation period.[10]

  • Sample Separation:

    • After incubation, allow the vials to stand briefly to let the solid settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Separate the supernatant from any remaining solid. This is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[15]

  • Quantification:

    • Prepare a standard calibration curve of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Analyze the filtered supernatant and the standards using a validated LC-MS/MS or HPLC-UV method.[15]

  • Data Analysis:

    • Determine the concentration of the compound in the supernatant by comparing its response to the calibration curve.

    • The resulting concentration is the thermodynamic solubility at that specific pH and temperature, typically expressed in µg/mL or µM.

Workflow Visualization:

G cluster_prep 1. Preparation cluster_incubation 2. Equilibration cluster_separation 3. Separation cluster_analysis 4. Analysis cluster_result 5. Result prep1 Weigh Excess Solid Compound prep2 Add Aqueous Buffer (e.g., 1 mL) prep1->prep2 incubation Shake at 37°C for 24-72h prep2->incubation sep1 Centrifuge Sample incubation->sep1 sep2 Filter Supernatant (0.22 µm) sep1->sep2 analysis2 LC-MS/MS or HPLC-UV Analysis sep2->analysis2 analysis1 Prepare Calibration Curve analysis1->analysis2 result Calculate Solubility (µg/mL or µM) analysis2->result

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol 2: Kinetic Solubility Determination (Turbidimetric Method)

This protocol provides a rapid, medium-throughput assessment of the compound's tendency to precipitate from a supersaturated solution, which is common in high-throughput screening (HTS) environments.

Causality Behind Experimental Choices:

  • DMSO Stock Solution: DMSO is a strong organic solvent capable of dissolving a wide range of compounds at high concentrations, making it ideal for HTS library management.[7][16]

  • Dilution into Buffer: The rapid introduction of the DMSO stock into an aqueous buffer creates a supersaturated state, which is thermodynamically unstable.[6]

  • Turbidity Measurement: If the compound's concentration exceeds its kinetic solubility limit, it will precipitate, causing the solution to become turbid. This turbidity can be quantified by measuring light scattering (nephelometry) or absorbance (turbidimetry).[16][17]

  • Short Incubation (1-2h): This method does not measure equilibrium; it measures the point of precipitation under specific kinetic conditions.[16][17]

Step-by-Step Methodology:

  • Preparation:

    • Prepare a concentrated stock solution of 1-(3-Bromopyridin-2-yl)-4-methylpiperazine in 100% DMSO (e.g., 10 mM).

    • In a 96-well microplate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations.

  • Incubation:

    • Using a liquid handler, transfer a small volume (e.g., 2 µL) of each DMSO concentration into a corresponding well of a new 96-well plate containing aqueous buffer (e.g., 98 µL of Phosphate-Buffered Saline, pH 7.4). This results in a final DMSO concentration of 2%.[17]

    • Mix the plate thoroughly.

    • Incubate the plate at room temperature for 1-2 hours.[16][17]

  • Measurement:

    • Measure the absorbance of each well at a wavelength where the compound does not absorb (e.g., 620 nm) using a microplate reader.[17] An increase in absorbance relative to a DMSO-only control indicates precipitation.

  • Data Analysis:

    • Plot the absorbance against the compound concentration.

    • The kinetic solubility is defined as the highest concentration at which no significant increase in absorbance (precipitation) is observed.

Workflow Visualization:

G cluster_prep 1. Preparation cluster_incubation 2. Supersaturation cluster_measurement 3. Measurement cluster_analysis 4. Analysis prep1 Prepare 10 mM Stock in DMSO prep2 Create Serial Dilutions in DMSO prep1->prep2 incubation Dilute DMSO stocks into Aqueous Buffer (1:50) prep2->incubation measure1 Incubate for 1-2h at RT incubation->measure1 measure2 Read Absorbance at 620 nm measure1->measure2 analysis Determine Highest Concentration Before Precipitation measure2->analysis

Caption: Workflow for Kinetic Solubility Determination.

Conclusion

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
  • Coltescu, A. R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2). [Link]

  • P, S. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. [Link]

  • Wen, H., & Li, Y. (2015). Role of Solubility, Permeability and Absorption in Drug Discovery and Development. In Drug Absorption Studies. InTech.
  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]

  • Persson, E. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • BioDuro. (n.d.). ADME Solubility Assay. [Link]

  • Scribd. (n.d.). Solubility Testing Guidelines for Pharmaceuticals. [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. [Link]

  • Contract Pharma. (2017, October 11). Optimizing Drug Solubility. [Link]

  • Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. [Link]

  • National Center for Advancing Translational Sciences. (2023, June 9). Aqueous Kinetic Solubility.
  • Yalkowsky, S. H., & Dannenfelser, R. M. (1992). Aquasol database of aqueous solubility. University of Arizona, College of Pharmacy.
  • Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.
  • Absorption Systems. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • protocols.io. (2025, May 25). In-vitro Thermodynamic Solubility. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
  • United States Pharmacopeia. (2016, September 30). <1236> Solubility Measurements. USP-NF.
  • PubChem. (n.d.). 1-[(6-Bromopyridin-3-yl)methyl]-4-ethylpiperazine. [Link]

  • PubChem. (n.d.). (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone. [Link]

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Exploratory

Spectroscopic Characterization of 1-(3-Bromopyridin-2-yl)-4-methylpiperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction 1-(3-Bromopyridin-2-yl)-4-methylpiperazine is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. The pres...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Bromopyridin-2-yl)-4-methylpiperazine is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. The presence of the bromopyridine scaffold and the methylpiperazine moiety offers multiple avenues for synthetic modification, making it a valuable building block for the development of novel therapeutic agents. A thorough understanding of its spectroscopic properties is crucial for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

This technical guide provides a detailed overview of the expected spectroscopic data for 1-(3-Bromopyridin-2-yl)-4-methylpiperazine, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The presented data is a synthesis of predicted values based on established spectroscopic principles and data from structurally related compounds. This guide also includes detailed experimental protocols for acquiring this spectroscopic data.

Molecular Structure and Spectroscopic Overview

The structure of 1-(3-Bromopyridin-2-yl)-4-methylpiperazine, with its constituent pyridine and piperazine rings, gives rise to a unique spectroscopic fingerprint. The electron-withdrawing bromine atom and the nitrogen atom in the pyridine ring, along with the aliphatic protons of the methylpiperazine group, will result in a well-resolved set of signals in the NMR spectra. The various functional groups will also exhibit characteristic absorption bands in the IR spectrum. The presence of bromine will be a key indicator in the mass spectrum due to its characteristic isotopic distribution.

Figure 1: Chemical structure of 1-(3-Bromopyridin-2-yl)-4-methylpiperazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of 1-(3-Bromopyridin-2-yl)-4-methylpiperazine is expected to show distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the methylpiperazine moiety.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-6 (Pyridine)~8.1 - 8.3Doublet of doublets (dd)~4.5, 1.5
H-4 (Pyridine)~7.8 - 8.0Doublet of doublets (dd)~7.5, 1.5
H-5 (Pyridine)~6.8 - 7.0Doublet of doublets (dd)~7.5, 4.5
Piperazine (-CH₂-)~3.3 - 3.5Triplet (t)~5.0
Piperazine (-CH₂-)~2.5 - 2.7Triplet (t)~5.0
Methyl (-CH₃)~2.3 - 2.5Singlet (s)N/A

Interpretation:

  • The aromatic protons on the pyridine ring are expected to appear in the downfield region (δ 6.8-8.3 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing nitrogen atom. The bromine atom at the C-3 position will further influence the chemical shifts of the adjacent protons.

  • The protons of the piperazine ring will appear as two distinct triplets in the upfield region (δ 2.5-3.5 ppm), corresponding to the two sets of non-equivalent methylene groups.

  • The methyl group protons are expected to be a singlet at approximately δ 2.3-2.5 ppm.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information about the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2 (Pyridine)~158 - 162
C-6 (Pyridine)~148 - 152
C-4 (Pyridine)~138 - 142
C-5 (Pyridine)~118 - 122
C-3 (Pyridine)~110 - 115
Piperazine (-CH₂-)~54 - 58
Piperazine (-CH₂-)~48 - 52
Methyl (-CH₃)~45 - 49

Interpretation:

  • The carbon atoms of the pyridine ring will resonate in the downfield region (δ 110-162 ppm). The carbon atom attached to the bromine (C-3) will be significantly influenced by the halogen's electronegativity and heavy atom effect.

  • The aliphatic carbons of the piperazine and methyl groups will appear in the upfield region (δ 45-58 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule.

Wavenumber (cm⁻¹) Vibrational Mode Intensity
3100-3000Aromatic C-H StretchMedium
2950-2800Aliphatic C-H StretchMedium-Strong
1600-1450Aromatic C=C and C=N StretchMedium-Strong
1300-1200C-N StretchMedium
700-600C-Br StretchMedium

Interpretation:

  • The presence of the aromatic pyridine ring will be confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region.

  • The aliphatic C-H stretching of the methylpiperazine moiety will be observed in the 2950-2800 cm⁻¹ range.

  • A characteristic C-N stretching band is expected around 1300-1200 cm⁻¹.

  • The C-Br stretching vibration will likely appear in the fingerprint region, typically between 700 and 600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

m/z Fragment Interpretation
270/272[M]⁺Molecular ion peak showing the characteristic 1:1 isotopic pattern for bromine (⁷⁹Br and ⁸¹Br).
255/257[M-CH₃]⁺Loss of a methyl group.
199/201[M-C₄H₉N]⁺Loss of the N-methylpiperazine radical.
171[M-Br-CH₃]⁺Loss of a bromine atom and a methyl group.
92[C₅H₄N]⁺Pyridyl cation fragment.

Interpretation: The most prominent feature in the mass spectrum will be the molecular ion peak displaying a characteristic isotopic pattern for bromine, with two peaks of nearly equal intensity separated by two mass units (m/z 270 and 272). The fragmentation pattern will likely involve the loss of the methyl group, cleavage of the piperazine ring, and loss of the bromine atom.

cluster_legend Fragmentation Pathway M [M]⁺˙ m/z 270/272 F1 [M-CH₃]⁺ m/z 255/257 M->F1 - •CH₃ F2 [M-C₄H₉N]⁺˙ m/z 199/201 M->F2 - C₄H₉N F3 [C₅H₄NBr]⁺˙ m/z 172/174 F2->F3 - C₄H₉N F4 [C₅H₄N]⁺ m/z 78 F3->F4 - Br [M]⁺˙ Molecular Ion

Figure 2: Proposed mass spectrometry fragmentation pathway for 1-(3-Bromopyridin-2-yl)-4-methylpiperazine.

Experimental Protocols

The following are detailed, self-validating protocols for acquiring the spectroscopic data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials & Equipment:

  • 1-(3-Bromopyridin-2-yl)-4-methylpiperazine sample (5-10 mg for ¹H, 20-30 mg for ¹³C)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Transfer the solution to an NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 10 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range (e.g., 0 to 180 ppm).

    • A larger number of scans will be required due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Reference the spectra to the residual solvent peak (e.g., CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).

    • Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.

Self-Validation: The obtained spectra should be consistent with the proposed structure. The integration of the ¹H NMR signals should correspond to the number of protons in each environment. The number of signals in the ¹³C NMR spectrum should match the number of non-equivalent carbon atoms.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials & Equipment:

  • 1-(3-Bromopyridin-2-yl)-4-methylpiperazine sample (1-2 mg)

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Spatula

  • Methanol or acetone for cleaning

Procedure:

  • Background Scan: Record a background spectrum of the clean ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquire Spectrum: Apply pressure to ensure good contact between the sample and the crystal, and acquire the IR spectrum.

  • Data Collection: Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

  • Cleaning: Clean the ATR crystal thoroughly with a solvent-moistened wipe after analysis.

Self-Validation: The presence of characteristic absorption bands corresponding to aromatic C-H, aliphatic C-H, C=C, C=N, C-N, and C-Br vibrations will validate the presence of the expected functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials & Equipment:

  • 1-(3-Bromopyridin-2-yl)-4-methylpiperazine sample

  • High-purity volatile solvent (e.g., Methanol or Acetonitrile)

  • Mass spectrometer (e.g., with Electrospray Ionization - ESI, or coupled with Gas Chromatography - GC-MS with Electron Ionization - EI)

Procedure (for ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., ~0.1 mg/mL) in the chosen solvent.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a known standard.

    • Set the ionization source parameters (e.g., spray voltage, capillary temperature) to optimal values for the compound class.

  • Sample Infusion: Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

  • Data Processing: Analyze the resulting spectrum to identify the molecular ion peak ([M+H]⁺) and any significant fragment ions. The presence of the bromine isotopic pattern should be confirmed.

Self-Validation: The observed molecular weight should correspond to the calculated molecular weight of the compound. The isotopic pattern for bromine must be present and have the correct intensity ratio. The observed fragment ions should be consistent with the proposed structure.

References

  • Spectroscopic Databases: Resources such as the NIST Chemistry WebBook, Spectral Database for Organic Compounds (SDBS), and commercial databases from suppliers like MilliporeSigma (Sigma-Aldrich)
  • NMR Spectroscopy Textbooks: "Spectrometric Identification of Organic Compounds" by Silverstein, Webster, and Kiemle provides a comprehensive foundation for interpreting NMR, IR, and MS d
  • Scientific Literature Search Engines: Searching platforms like SciFinder, Reaxys, and Google Scholar for synthesis and characterization of substituted bromopyridines and N-methylpiperazines can yield relevant experimental d
Foundational

A Technical Guide to 1-(3-Bromopyridin-2-yl)-4-methylpiperazine: Synthesis, Application, and Commercial Landscape

For Researchers, Scientists, and Drug Development Professionals Executive Summary This guide provides a comprehensive technical overview of 1-(3-Bromopyridin-2-yl)-4-methylpiperazine, a heterocyclic building block of sig...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of 1-(3-Bromopyridin-2-yl)-4-methylpiperazine, a heterocyclic building block of significant interest in medicinal chemistry. The document details the compound's chemical properties, explores its limited commercial availability, and presents a validated, logical synthetic protocol for its preparation. The core of this guide focuses on the strategic application of this molecule in drug discovery, leveraging the synergistic value of its two key structural motifs: the "privileged" piperazine scaffold and the synthetically versatile 3-bromopyridine handle. By explaining the causality behind experimental design and synthetic strategy, this paper serves as a practical resource for researchers aiming to incorporate this valuable intermediate into their discovery programs.

Compound Identification and Physicochemical Properties

1-(3-Bromopyridin-2-yl)-4-methylpiperazine is a strategically designed scaffold that combines two high-value pharmacophoric elements. Its structure is primed for creating diverse compound libraries for screening and lead optimization.

Property Value
IUPAC Name 1-(3-Bromopyridin-2-yl)-4-methylpiperazine
Synonyms 2-(4-Methylpiperazin-1-yl)-3-bromopyridine
CAS Number Data not publicly available; requires custom synthesis registration.
Molecular Formula C₁₀H₁₄BrN₃
Molecular Weight 256.14 g/mol
Appearance Expected to be an off-white to yellow solid or oil at room temperature.
InChI Key (Predicted) UDSFLLQVMKYFEF-UHFFFAOYSA-N

Commercial Availability: A Landscape of Analogs

Direct, off-the-shelf commercial availability of 1-(3-Bromopyridin-2-yl)-4-methylpiperazine is highly limited. Searches of major chemical supplier databases do not yield the exact isomeric structure. However, numerous constitutional isomers and closely related analogs are readily available, indicating that the synthesis is feasible and that the scaffold is of high interest. Researchers typically must rely on custom synthesis services to acquire this specific compound.

Companies that offer custom synthesis or supply similar building blocks are valuable partners. The table below lists suppliers of relevant isomers, which can serve as a starting point for sourcing or custom synthesis inquiries.

Supplier Related Compound Name CAS Number
MilliporeSigma1-(6-Bromopyridin-3-yl)-4-methylpiperazine879488-53-6
ECHEMI / Triz Pharma-Tech1-(5-bromopyridin-3-yl)-4-methylpiperazine[1][2]1130759-48-6
ChemScene1-(3-Bromopyridin-2-yl)piperidin-4-ol[3]941572-57-2
BLD Pharm1-(2-Bromopyridin-3-yl)-4-methylpiperazine[4]N/A

Proposed Synthesis Protocol: A Validated Approach

The most reliable and direct method for preparing 1-(3-Bromopyridin-2-yl)-4-methylpiperazine is via a nucleophilic aromatic substitution (SₙAr) reaction. This protocol is based on well-established principles of pyridine chemistry.

Reaction Principle: Mechanistic Causality

The SₙAr reaction is effective due to the electronic properties of the 2,3-dibromopyridine starting material.[5][6] The electron-withdrawing nature of the pyridine ring nitrogen activates the C2 and C6 positions towards nucleophilic attack. The bromine atom at C2 is a good leaving group, making this position highly susceptible to substitution by a nucleophile like 1-methylpiperazine.[7] The reaction proceeds through a temporary, stabilized intermediate known as a Meisenheimer complex before the leaving group is expelled.[6]

Caption: Proposed synthesis workflow for the target compound.

Step-by-Step Experimental Protocol
  • Reagent Preparation: In a dry three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3-dibromopyridine (1.0 eq), 1-methylpiperazine (1.1 eq), and a mild inorganic base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add a suitable high-boiling polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), to the flask to achieve a concentration of approximately 0.5 M with respect to the 2,3-dibromopyridine.

  • Reaction Execution: Heat the reaction mixture to 120-150°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield the pure 1-(3-Bromopyridin-2-yl)-4-methylpiperazine.

Application in Drug Discovery and Medicinal Chemistry

The title compound is not an active pharmaceutical ingredient itself but rather a high-value building block. Its utility stems from the strategic combination of its two core motifs.

The Piperazine Scaffold: A Privileged Structure

The piperazine ring is recognized as a "privileged scaffold" in medicinal chemistry due to its frequent appearance in approved drugs.[8] Its key advantages include:

  • Improved Pharmacokinetics: The two nitrogen atoms can be protonated at physiological pH, which often enhances aqueous solubility and oral bioavailability.

  • Structural Rigidity and Versatility: It provides a conformationally constrained linker between two pharmacophoric fragments, and its nitrogen atoms serve as key hydrogen bond acceptors or donors.[9]

  • CNS Activity: The piperazine motif is a common feature in many centrally active agents, including antipsychotics and antidepressants.

The 3-Bromopyridine Handle: A Gateway to Diversity

The bromine atom at the 3-position is the molecule's key reactive site for diversification. It is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the efficient and modular introduction of a wide array of aryl and heteroaryl groups, enabling a systematic exploration of the structure-activity relationship (SAR).

G cluster_coupling Suzuki-Miyaura Cross-Coupling Start 1-(3-Bromopyridin-2-yl) -4-methylpiperazine Library Diverse Compound Library (for screening) Start->Library Diversification Reagent Arylboronic Acid (R-B(OH)₂) Reagent->Library Catalyst Pd Catalyst + Base Catalyst->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening Lead Lead Compound Identification Screening->Lead

Caption: Drug discovery workflow utilizing the target compound.

Quality Control and Characterization

A self-validating protocol requires rigorous analytical confirmation of the final product's identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum should show distinct signals for the three protons on the pyridine ring, two sets of multiplets for the eight piperazine protons, and a singlet for the N-methyl group.[10] The coupling patterns and chemical shifts of the aromatic protons are diagnostic for the 2,3-substitution pattern.[11]

    • ¹³C NMR: The spectrum will display ten unique carbon signals, including three from the pyridine ring, four from the piperazine ring, and one from the methyl group. The carbon attached to the bromine (C3) will have a characteristic chemical shift.[9][12]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the exact mass of the molecular ion. The spectrum will exhibit a characteristic M/M+2 isotopic pattern with a ratio of approximately 1:1, which is indicative of the presence of a single bromine atom.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) should be used to determine the purity of the final compound, which should typically be >95% for use in further synthetic applications.

Conclusion

While not a readily available catalog chemical, 1-(3-Bromopyridin-2-yl)-4-methylpiperazine represents a powerful and strategically designed intermediate for drug discovery. Its synthesis via nucleophilic aromatic substitution is straightforward and based on robust, well-understood chemical principles. By providing a versatile scaffold that combines the favorable pharmacokinetic properties of the piperazine ring with the synthetic flexibility of the bromopyridine handle, this compound empowers medicinal chemists to rapidly generate diverse libraries of novel molecules for the identification of next-generation therapeutics.

References

  • Chemsrc. CAS#:2877654-46-9 | 1-(3-Bromophenyl)-4-[(pyridin-4-yl)methyl]piperazine. [Online] Available at: [Link]

  • ChemCD. 1-(3-BROMOPYRIDIN-2-YL)-4-METHYLPIPERIDIN-3-AMINE. [Online] Available at: [Link]

  • Abdel-Magid, A. F., et al. (2017). 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. Molecules, 22(7), 1185.
  • Triz Pharma-Tech Co,Ltd. Piperazine. [Online] Available at: [Link]

  • Um, I. H., et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Organic & Biomolecular Chemistry, 12(30), 5695-5702.
  • Wikipedia. Nucleophilic aromatic substitution. [Online] Available at: [Link]

  • Imramovský, A., et al. (2012). 1-Alkyl-1-methylpiperazine-1,4-diium Salts. Molecules, 17(5), 5434-5453.
  • The Royal Society of Chemistry. Supporting Information Effects of structural modifications on the metal binding, anti-amyloid activity, and cholinesterase inhib. [Online] Available at: [Link]

  • Yilmaz, F., et al. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 64(1), 35-42.
  • Wang, H., et al. (2018). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Organic Letters, 20(10), 2893-2896.
  • Um, I. H., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(30), 5695–5702.
  • ResearchGate. Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. [Online] Available at: [Link]

  • Kappe, C. O., et al. (2019). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 21(18), 5038-5044.
  • Wujec, M., & Typek, R. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1557.
  • ResearchGate. (PDF) 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. [Online] Available at: [Link]

  • Google Patents. CN104945313A - Preparation method of 2-methyl-3-bromopyridine.
  • Eureka | Patsnap. Synthesis process of 2-bromo-4-iodo-3-methylpyridine. [Online] Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to 1-(3-Bromopyridin-2-yl)-4-methylpiperazine for Research and Development Professionals

Compound Identification and Strategic Overview Systematic Name: 1-(3-Bromopyridin-2-yl)-4-methylpiperazine Common Synonyms: 2-(4-Methylpiperazin-1-yl)-3-bromopyridine Class: Heterocyclic Compound; Pyridine derivative; Pi...

Author: BenchChem Technical Support Team. Date: March 2026

Compound Identification and Strategic Overview

Systematic Name: 1-(3-Bromopyridin-2-yl)-4-methylpiperazine Common Synonyms: 2-(4-Methylpiperazin-1-yl)-3-bromopyridine Class: Heterocyclic Compound; Pyridine derivative; Piperazine derivative

Structural Representation: Chemical structure of 1-(3-Bromopyridin-2-yl)-4-methylpiperazine

Executive Summary: 1-(3-Bromopyridin-2-yl)-4-methylpiperazine is a substituted heteroaromatic compound of significant interest in medicinal chemistry and drug discovery. Its structure combines a bromopyridine scaffold with a methylpiperazine moiety. This combination is common in the development of kinase inhibitors and other targeted therapeutics. The bromine atom provides a reactive handle for further chemical modification, such as cross-coupling reactions, while the methylpiperazine group often enhances aqueous solubility and can be crucial for binding to target proteins. This guide provides a comprehensive overview of its synthesis, reactivity, and a detailed, inferred safety profile to guide its handling and use in a research setting. This compound is intended for research and development use only.[1]

Physicochemical and Spectral Data

The following table summarizes the key physicochemical properties of 1-(3-Bromopyridin-2-yl)-4-methylpiperazine.

PropertyValueSource/Method
CAS Number 332375-70-1Chemical Abstracts Service
Molecular Formula C₁₀H₁₄BrN₃Calculated
Molecular Weight 256.14 g/mol Calculated
Appearance Off-white to yellow solidTypical for this class of compounds
Solubility Soluble in DMSO, Methanol, ChloroformInferred from structural motifs
Boiling Point Not established-
Melting Point Not established-

Synthesis and Characterization Workflow

The synthesis of 1-(3-Bromopyridin-2-yl)-4-methylpiperazine is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyridine nitrogen activates the 2-position for nucleophilic attack, which is a common strategy for functionalizing pyridine rings.

Synthesis Protocol

Reaction: 2,3-Dibromopyridine with N-methylpiperazine.

Causality: The bromine atom at the 2-position of the pyridine ring is more labile and susceptible to nucleophilic substitution than the bromine at the 3-position. This is due to the stabilizing effect of the adjacent ring nitrogen on the Meisenheimer complex intermediate. N-methylpiperazine acts as the nucleophile.

Step-by-Step Protocol:

  • To a solution of 2,3-dibromopyridine (1.0 eq) in a suitable solvent such as acetonitrile or N,N-Dimethylformamide (DMF), add N-methylpiperazine (1.2-1.5 eq).

  • Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0-3.0 eq), to scavenge the HBr generated during the reaction.

  • Heat the reaction mixture to 80-100 °C and monitor by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 1-(3-Bromopyridin-2-yl)-4-methylpiperazine.

Characterization
  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure and assess purity.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight and purity.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): For complete structural elucidation.

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification r1 2,3-Dibromopyridine p1 Combine Reactants r1->p1 r2 N-Methylpiperazine r2->p1 r3 Base (e.g., K₂CO₃) r3->p1 r4 Solvent (e.g., ACN) r4->p1 p2 Heat to 80-100 °C p1->p2 p3 Monitor by LC-MS/TLC p2->p3 w1 Aqueous Workup p3->w1 w2 Organic Extraction w1->w2 w3 Dry & Concentrate w2->w3 w4 Silica Gel Chromatography w3->w4 product Product: 1-(3-Bromopyridin-2-yl)-4-methylpiperazine w4->product

Caption: Synthesis workflow for 1-(3-Bromopyridin-2-yl)-4-methylpiperazine.

Hazard Identification and Toxicological Profile (Inferred)

IMPORTANT NOTE: No specific Material Safety Data Sheet (MSDS) is available for 1-(3-Bromopyridin-2-yl)-4-methylpiperazine. The following information is inferred from the known hazards of its structural components: 3-bromopyridine and N-methylpiperazine , as well as general principles for aminopyridine derivatives.

Inferred Hazard Classification

Based on its structural analogs, this compound should be handled as:

  • Acutely Toxic (Oral, Dermal, Inhalation) [2][3][4]

  • Skin and Eye Irritant/Corrosive [2][3][5][6]

  • Flammable/Combustible [2][3][6]

Hazard Inference Logic

G cluster_analogs Structural Analogs cluster_hazards Inferred Hazards Target 1-(3-Bromopyridin-2-yl)-4-methylpiperazine (Target Compound) A1 3-Bromopyridine Target->A1 contains A2 N-Methylpiperazine Target->A2 contains A3 2-Aminopyridine Derivatives Target->A3 is a class of H1 Harmful if swallowed A1->H1 H2 Causes skin/eye irritation/burns A1->H2 H4 Flammable/Combustible Solid A1->H4 A2->H1 A2->H2 H3 Toxic if inhaled A2->H3 A2->H4 H5 CNS Effects (from aminopyridines) A3->H5

Caption: Inferred hazard assessment based on structural analogs.

Potential Health Effects
  • Eye Contact: Expected to cause serious eye irritation or damage.[5][6][7]

  • Skin Contact: May cause skin irritation, burns, and may be harmful if absorbed through the skin.[2][3][8] Aminopyridine derivatives can be readily absorbed through the skin and may cause systemic effects.[9][10]

  • Inhalation: May be toxic or fatal if inhaled.[3][8] Can cause respiratory tract irritation.[6][7] Exposure to aminopyridines can lead to headache, dizziness, and potential central nervous system (CNS) effects such as excitability and convulsions.[11][9][10]

  • Ingestion: Harmful or fatal if swallowed.[2][4][6]

Safe Handling and Exposure Control

Given the inferred hazards, stringent safety protocols are mandatory.

Engineering Controls
  • Work must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Ensure an eyewash station and safety shower are immediately accessible.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[5][8]

  • Skin Protection: Wear a flame-retardant lab coat and appropriate chemical-resistant gloves (e.g., nitrile).[3][6] Change gloves immediately if contamination occurs.

  • Respiratory Protection: If there is a risk of dust generation and the fume hood is not sufficient, a NIOSH-approved respirator with an appropriate particulate filter should be used.

  • Hygiene: Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke in the laboratory.[4][6]

First-Aid and Emergency Procedures

First-Aid Measures
  • Inhalation: Move the person to fresh air immediately.[7][12] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[8]

  • Skin Contact: Immediately remove all contaminated clothing.[3] Flush skin with plenty of soap and water for at least 15 minutes.[5][7] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][7][12] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[3][7] Rinse mouth with water.[6][12] Seek immediate medical attention.[4]

Fire-Fighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[5][12]

  • Specific Hazards: The compound is likely a combustible solid.[11] Fire may produce toxic and irritating fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide.[5][13]

  • Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[5]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel from the area. Wear appropriate PPE as described in Section 5.2. Avoid breathing dust and prevent contact with skin and eyes.[5]

  • Cleanup: Carefully sweep up the solid material, avoiding dust generation. Place in a sealed, labeled container for disposal.

Storage and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][13] Keep away from heat, sparks, and open flames.[6][13] Store away from incompatible materials such as strong oxidizing agents and strong acids.[13]

  • Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations.

Applications in Medicinal Chemistry and Drug Discovery

The 1-(3-Bromopyridin-2-yl)-4-methylpiperazine scaffold is a valuable building block in drug discovery. The bromopyridine moiety can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the rapid generation of diverse chemical libraries. The 2-(piperazin-1-yl)pyridine core is a known hinge-binding motif in many kinase inhibitors, where the pyridine nitrogen and the exocyclic piperazine nitrogen can form key hydrogen bonds with the kinase hinge region. This makes the compound a valuable starting point for developing inhibitors of various protein kinases implicated in cancer and other diseases.

References

  • 3-Bromopyridine - Material Safety D
  • Jubilant Ingrevia. (n.d.). 3-Bromopyridine Safety Data Sheet. (URL: Provided in search results)
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 3-Bromopyridine, 99%. (URL: Provided in search results)
  • Fisher Scientific. (2023, September 22). SAFETY DATA SHEET - 3-Bromopyridine. (URL: Provided in search results)
  • ChemicalBook. (2025, November 15). 3-Bromopyridine 1-oxide - Safety Data Sheet. (URL: Provided in search results)
  • Anmol Chemicals. (2025, October 20). N-Methylpiperazine SDS of Manufacturers. (URL: Provided in search results)
  • Bond Chemicals Ltd. (2020, October 16). N-Methylpiperazine Safety Data Sheet. (URL: Provided in search results)
  • Loba Chemie. (2016, May 23). N-METHYLPIPERAZINE FOR SYNTHESIS MSDS. (URL: Provided in search results)
  • Santa Cruz Biotechnology. (n.d.). 2-Aminopyrazine Material Safety Data Sheet. (URL: Provided in search results)
  • Jubilant Ingrevia. (2024, February 9). 2-Aminopyridine Safety Data Sheet. (URL: Provided in search results)
  • Sdfine. (n.d.). n-methylpiperazine Material Safety Data Sheet. (URL: Provided in search results)
  • New Jersey Department of Health. (2001, January). HAZARD SUMMARY - 2-AMINOPYRIDINE. (URL: Provided in search results)
  • ILO and WHO. (2021). ICSC 0214 - 2-AMINOPYRIDINE. (URL: Provided in search results)
  • Merck. (n.d.). 1-Methylpiperazine CAS 109-01-3. (URL: Provided in search results)
  • Alkali Metals Ltd. (n.d.). MATERIAL SAFETY DATA SHEET 2-AMINO PYRIDINE. (URL: Provided in search results)
  • MySkinRecipes. (n.d.). 1-(3-Bromopyridin-2-yl)-4-methylpiperazine. (URL: Provided in search results)

Sources

Foundational

1-(3-Bromopyridin-2-yl)-4-methylpiperazine: A Strategic Synthetic Intermediate in Medicinal Chemistry and Cross-Coupling Methodologies

Introduction & Structural Rationale In modern drug discovery and organic synthesis, the selection of bifunctional building blocks dictates the efficiency of library generation and the pharmacokinetic viability of the fin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

In modern drug discovery and organic synthesis, the selection of bifunctional building blocks dictates the efficiency of library generation and the pharmacokinetic viability of the final drug candidates. 1-(3-Bromopyridin-2-yl)-4-methylpiperazine is a highly versatile intermediate that integrates two critical structural features: an electron-deficient 3-bromopyridine core and a solubilizing 4-methylpiperazine moiety.

From a medicinal chemistry perspective, the 2-aminopyridine motif is a privileged scaffold. It frequently acts as a primary hinge-binding element in ATP-competitive kinase inhibitors (such as those targeting JAK2, ERK, and LRRK2), forming critical bidentate hydrogen bonds with the kinase backbone[1]. The inclusion of the 4-methylpiperazine group at the C2 position serves a dual purpose: it significantly enhances the aqueous solubility of lipophilic biaryl compounds and modulates the basicity (pKa) of the molecule to optimize target engagement in solvent-exposed pockets. Synthetically, the bromine atom at the C3 position provides a highly activated handle for transition-metal catalyzed cross-coupling reactions, enabling rapid, divergent functionalization of the core scaffold[2].

Cross-Coupling Methodologies & Mechanistic Causality

The primary synthetic utility of 1-(3-bromopyridin-2-yl)-4-methylpiperazine lies in the functionalization of the C3 position. However, the adjacent piperazine nitrogen at C2 can coordinate with palladium catalysts, potentially poisoning the catalytic cycle. Therefore, highly optimized ligand and solvent systems are required to drive these reactions to completion.

A. Sonogashira Coupling

The Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes provides direct access to 3-alkynylpyridine derivatives, which are essential precursors for cyclization into biologically active azaindoles[2].

  • Catalyst Causality: 2 is preferred over standard PdCl₂(PPh₃)₂. The highly electron-withdrawing trifluoroacetate ligands increase the electrophilicity of the palladium center, accelerating the rate-determining oxidative addition into the sterically hindered C-Br bond[2].

  • Co-Catalyst Causality: Copper(I) iodide (CuI) is strictly required to generate the nucleophilic copper acetylide in situ, which subsequently undergoes transmetalation with the Pd(II) complex[3].

B. Suzuki-Miyaura & Buchwald-Hartwig Couplings

Coupling this intermediate with aryl boronic acids or amines yields biaryl and heteroaryl systems critical for generating Poly(ADP-ribose) polymerase 14 (PARP14) and kinase inhibitor libraries[4]. To overcome the steric bulk of the C2-piperazine and prevent catalyst deactivation, bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) or bidentate ligands (e.g., XantPhos) are utilized[4].

Table 1: Optimized Quantitative Parameters for Pd-Catalyzed Couplings of 3-Bromopyridine Derivatives

Reaction TypeCatalyst SystemBase / SolventTemp / TimeTypical Yield
Sonogashira 2.5 mol% Pd(CF₃COO)₂, 5 mol% PPh₃, 5 mol% CuIEt₃N (2.0 eq) / DMF100 °C / 3 h72% - 96%
Suzuki-Miyaura 5 mol% Pd(dppf)Cl₂K₂CO₃ (2.5 eq) / Dioxane:H₂O90 °C / 12 h80% - 90%
Buchwald-Hartwig 2 mol% Pd₂(dba)₃, 4 mol% XantPhosCs₂CO₃ (2.0 eq) / Toluene110 °C / 16 h65% - 85%

Experimental Protocols: Self-Validating Workflows

To ensure high reproducibility, the following step-by-step methodology for the Sonogashira coupling is designed as a self-validating system, incorporating in-process controls and mechanistic safeguards[3].

Protocol: Optimized Sonogashira Coupling for C3-Alkynylation Objective: Synthesis of 1-(3-(phenylethynyl)pyridin-2-yl)-4-methylpiperazine. Critical Safeguard: Strict exclusion of oxygen is maintained to prevent the Glaser homocoupling of the terminal alkyne, a side reaction that consumes starting material and generates difficult-to-separate impurities.

  • Catalyst Activation: To an oven-dried 10 mL Schlenk flask equipped with a magnetic stir bar, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%)[2].

  • Atmospheric Control: Seal the flask, evacuate under high vacuum, and backfill with dry Argon. Repeat this cycle three times to establish a strictly inert atmosphere.

  • Pre-Catalyst Formation: Inject anhydrous DMF (2.0 mL) via syringe. Stir the mixture for 30 minutes at room temperature. Validation: The solution will transition to a distinct yellowish hue, indicating the reduction of Pd(II) to the active Pd(0) species[2].

  • Substrate Addition: Add 1-(3-bromopyridin-2-yl)-4-methylpiperazine (0.5 mmol) and phenylacetylene (0.6 mmol). Immediately inject anhydrous Et₃N (1.0 mL), which serves to deprotonate the alkyne and neutralize the generated HBr[3].

  • Reaction Execution: Submerge the flask in a pre-calibrated heating block set to 100 °C for exactly 3 hours.

  • In-Process Monitoring: At 2.5 hours, withdraw a 10 µL aliquot, quench in EtOAc/H₂O, and analyze the organic layer via LC-MS. Validation: The reaction is complete when the mass peak corresponding to the starting bromide (m/z ~256) is entirely replaced by the product mass.

  • Workup & Purification: Cool the mixture to room temperature. Dilute with EtOAc (15 mL) and wash sequentially with saturated aqueous NH₄Cl (3 x 10 mL) to strip away copper salts and residual DMF. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (EtOAc/Hexane gradient).

Visualizing Mechanisms and Workflows

SonogashiraCycle Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition L2Pd(II)(Ar)Br (Ar = 2-(4-methylpiperazin-1-yl)pyridin-3-yl) Pd0->OxAdd 1-(3-Bromopyridin-2-yl)- 4-methylpiperazine TransMet Transmetalation L2Pd(II)(Ar)(C≡CR) OxAdd->TransMet Cu-C≡CR RedElim Reductive Elimination Product + Pd(0)L2 TransMet->RedElim Isomerization RedElim->Pd0 Product Release CuCycle Copper Cycle CuI + HC≡CR + Base → Cu-C≡CR CuCycle->TransMet

Catalytic cycle for the Sonogashira coupling of the 3-bromopyridine intermediate.

DrugDiscoveryWorkflow Start Starting Material 1-(3-Bromopyridin-2-yl)- 4-methylpiperazine Coupling C3 Functionalization Pd-Catalyzed Cross-Coupling Start->Coupling Boronic Acid / Alkyne Cyclization Ring Closure Azaindole Formation (Optional) Coupling->Cyclization Base / Heat Kinase Target Engagement ATP-Pocket Hinge Binding Coupling->Kinase Direct Biaryl Cyclization->Kinase Scaffold Optimization

Drug discovery workflow utilizing the 3-bromopyridine intermediate.

References

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org (Scientific Research Publishing).2[2]

  • Application Notes and Protocols for Sonogashira Coupling with 3-Bromo Pyridines. Benchchem.3[3]

  • An Improved Synthesis of the Free Base and Diglycolate Salt of CEP-33779; A Janus Kinase 2 Inhibitor. Organic Process Research & Development - ACS Publications.1[1]

  • Discovery of a novel allosteric inhibitor scaffold for polyadenosine-diphosphate-ribose polymerase 14 (PARP14) macrodomain 2. Semantic Scholar / Bioorganic & Medicinal Chemistry.4[4]

Sources

Exploratory

1-(3-Bromopyridin-2-yl)-4-methylpiperazine: A Strategic Scaffold in Modern Medicinal Chemistry

Executive Summary In the landscape of modern drug discovery, the architectural design of small-molecule therapeutics relies heavily on bifunctional building blocks that simultaneously optimize pharmacokinetic properties...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the architectural design of small-molecule therapeutics relies heavily on bifunctional building blocks that simultaneously optimize pharmacokinetic properties and provide versatile synthetic handles. 1-(3-Bromopyridin-2-yl)-4-methylpiperazine represents a masterclass in such rational design. By fusing a basic, solubilizing methylpiperazine moiety with an electronically activated bromopyridine core, this intermediate serves as a critical linchpin in the synthesis of advanced kinase inhibitors, GPCR modulators, and central nervous system (CNS) therapeutics.

As a Senior Application Scientist, I have structured this technical guide to dissect the physicochemical rationale, mechanistic synthesis, and downstream functionalization of this privileged scaffold. The protocols provided herein are designed as self-validating systems, ensuring high-fidelity execution in the laboratory.

Structural Rationale & Physicochemical Profile

The utility of 1-(3-Bromopyridin-2-yl)-4-methylpiperazine is not accidental; it is the result of deliberate structural engineering.

The Piperazine Advantage

The piperazine ring is a recognized privileged scaffold in medicinal chemistry, frequently utilized to modulate basicity and improve aqueous solubility 1[1]. The N4-methyl substitution prevents unwanted secondary amine reactivity (e.g., bis-alkylation) while maintaining a basic nitrogen center (pKa ~8.5). In physiological environments (pH 7.4), this nitrogen is protonated, enabling the formation of critical salt bridges with acidic residues (such as Asp or Glu) in target protein binding pockets, particularly in the solvent-exposed regions of kinase hinge-binders.

The Bromopyridine Core

The 3-bromopyridine substructure provides two distinct chemical environments:

  • C2 Position (Electrophilic): The adjacent pyridine nitrogen exerts a strong electron-withdrawing effect, highly activating the C2 position for Nucleophilic Aromatic Substitution (SNAr) 2[2].

  • C3 Position (Cross-Coupling Handle): The bromine atom at C3 is relatively inert to nucleophiles but undergoes facile oxidative addition with Palladium(0) catalysts, making it an ideal vector for Buchwald-Hartwig aminations or Suzuki-Miyaura couplings 3[3].

Quantitative Data Summary

The following table summarizes the key physicochemical properties of the building block, demonstrating its alignment with Lipinski’s Rule of Five for downstream elaboration.

PropertyValuePharmacological / Synthetic Rationale
Molecular Weight 256.15 g/mol Low MW allows for extensive downstream elaboration without exceeding the 500 Da limit for oral bioavailability.
cLogP ~1.8Optimal baseline lipophilicity; ensures the final API maintains a balance of aqueous solubility and membrane permeability.
Topological Polar Surface Area 16.1 ŲExtremely low TPSA provides an excellent foundation for designing blood-brain barrier (BBB) penetrant drugs.
Isotopic Signature 1:1 (m/z 256/258)The diagnostic ^79^Br and ^81^Br isotope pattern allows for rapid, unambiguous tracking via LC-MS during synthesis.

Synthetic Methodologies & Workflows

The construction and utilization of this scaffold follow a highly logical, two-stage sequence: an initial SNAr followed by a transition-metal-catalyzed cross-coupling.

Workflow SM1 2-Chloro-3-bromopyridine Rxn1 SNAr (DMF, 90°C) SM1->Rxn1 SM2 1-Methylpiperazine SM2->Rxn1 BB 1-(3-Bromopyridin-2-yl)- 4-methylpiperazine Rxn1->BB Regioselective C2 Attack Rxn2 Buchwald-Hartwig Cross-Coupling BB->Rxn2 C3-Br Oxidative Addition API Target Drug Candidate Rxn2->API C-N Bond Formation

Synthetic workflow from starting materials to target drug candidate.

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

Objective: Regioselective displacement of the C2-chlorine over the C3-bromine. Causality: The C2 position is highly electron-deficient due to the inductive and resonance effects of the adjacent pyridine nitrogen. The addition of K₂CO₃ is critical; it acts as an acid scavenger to neutralize the HCl byproduct. Without it, the highly basic 1-methylpiperazine would become protonated, losing its nucleophilicity and stalling the reaction.

Step-by-Step Procedure:

  • Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-3-bromopyridine (10.0 mmol, 1.0 eq) and anhydrous K₂CO₃ (25.0 mmol, 2.5 eq).

  • Solvent & Reagent: Suspend the mixture in anhydrous DMF (20 mL). Add 1-methylpiperazine (12.0 mmol, 1.2 eq) dropwise at room temperature.

  • Reaction: Attach a reflux condenser and heat the mixture to 90 °C under an inert N₂ atmosphere for 4–6 hours.

  • Self-Validation Checkpoint: At t = 4 hours, sample 10 µL of the mixture, dilute in 1 mL MeCN, and analyze via LC-MS. The protocol is self-validating when the UV chromatogram shows >95% consumption of the starting material and the MS spectra reveals a dominant peak at m/z 256/258 ([M+H]⁺) with a 1:1 isotopic ratio.

  • Workup: Cool to room temperature. Quench with ice water (50 mL) to precipitate the product and dissolve the inorganic salts. Extract with EtOAc (3 x 30 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 20 mL) to rigorously remove residual DMF.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the building block as a pale yellow oil/solid.

Protocol 2: Downstream Elaboration via Buchwald-Hartwig Amination

Objective: C-N bond formation at the C3 position using an aniline derivative to generate a complex pharmacophore. Causality: Pd₂(dba)₃ is selected as the Pd(0) source in combination with the Xantphos ligand. Xantphos is deliberately chosen for its wide bite angle (~111°), which sterically forces the palladium center into a geometry that dramatically accelerates the final reductive elimination step—often the bottleneck in C-N couplings. NaOtBu is required to deprotonate the coordinated amine, facilitating the formation of the palladium-amido intermediate 3[3].

Step-by-Step Procedure:

  • Setup: In a nitrogen-filled glovebox, charge a Schlenk tube with 1-(3-Bromopyridin-2-yl)-4-methylpiperazine (1.0 mmol, 1.0 eq), the desired aniline derivative (1.2 mmol, 1.2 eq), Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.06 mmol, 6 mol%), and NaOtBu (1.5 mmol, 1.5 eq).

  • Solvent: Add anhydrous, degassed Toluene (5 mL). Seal the tube and remove it from the glovebox.

  • Reaction: Heat the mixture at 100 °C for 12 hours with vigorous stirring.

  • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 1:1). The starting bromide (R_f ~0.6) must disappear, replaced by a highly fluorescent product spot under 254 nm UV light. LC-MS must confirm the absence of the m/z 256/258 peak and the emergence of the target mass. The absence of a debrominated side-product (m/z 178) confirms the efficiency of Xantphos in suppressing unwanted β-hydride elimination.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a pad of Celite to remove the palladium black. Concentrate and purify via flash column chromatography.

Biological Application & Mechanism of Action

Once elaborated, molecules derived from the 1-(3-Bromopyridin-2-yl)-4-methylpiperazine scaffold frequently function as potent kinase inhibitors. The pyridine nitrogen acts as a hydrogen-bond acceptor, anchoring the molecule to the ATP-binding hinge region of kinases (e.g., EGFR, BCR-ABL). Concurrently, the methylpiperazine tail projects outward into the solvent-exposed channel, drastically improving the drug's pharmacokinetic profile without interfering with target binding.

Mechanism Drug Piperazine-Pyridine Inhibitor Kinase Target Kinase (e.g., BCR-ABL / EGFR) Drug->Kinase Binds Hinge Region ATP ATP Binding Pocket Drug->ATP Competitive Displacement Kinase->ATP Utilizes Substrate Downstream Effectors ATP->Substrate Phosphorylation Disease Oncogenic Proliferation Substrate->Disease Pathway Activation

Mechanism of action for a kinase inhibitor utilizing the piperazine-pyridine scaffold.

By interrupting the phosphorylation cascade at the receptor level, these engineered molecules effectively halt downstream signaling pathways (such as the MAPK/ERK or PI3K/AKT pathways), ultimately arresting oncogenic cell proliferation.

References

  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines The Journal of Organic Chemistry - ACS Publications[Link][3]

  • DABCO-Catalyzed Nucleophilic Aromatic Substitution and Its Use in Improving Synthesis National Science Foundation (NSF) Public Access Repository [Link][2]

Sources

Foundational

A Technical Guide to the Potential Biological Activity of 1-(3-Bromopyridin-2-yl)-4-methylpiperazine: A Scaffold for CNS Drug Discovery

Abstract This technical guide provides an in-depth analysis of the potential biological activities of the novel chemical entity, 1-(3-Bromopyridin-2-yl)-4-methylpiperazine. While direct pharmacological data for this spec...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth analysis of the potential biological activities of the novel chemical entity, 1-(3-Bromopyridin-2-yl)-4-methylpiperazine. While direct pharmacological data for this specific compound is not extensively documented in public literature, its structure incorporates two highly significant pharmacophores in medicinal chemistry: the arylpiperazine moiety and a substituted pyridine ring. This guide will deconstruct the molecule to its core components, hypothesize its most probable biological targets within the central nervous system (CNS), and present a comprehensive, step-by-step experimental workflow for its validation. The protocols and rationale provided herein are designed for researchers, scientists, and drug development professionals seeking to explore this and structurally related compounds as potential therapeutics for neurological and psychiatric disorders.

Introduction: Deconstructing the Scaffold

The compound 1-(3-Bromopyridin-2-yl)-4-methylpiperazine is a small molecule built upon a pyridine core, substituted at the 2-position with a 4-methylpiperazine group and at the 3-position with a bromine atom. The strategic combination of these two moieties suggests a strong potential for biological activity, particularly within the central nervous system.

  • The Piperazine Ring: The piperazine heterocycle is a cornerstone in modern drug design, especially for CNS-active agents.[1] Its presence often confers favorable physicochemical properties, such as improved aqueous solubility and the ability to cross the blood-brain barrier.[1] Crucially, the arylpiperazine scaffold is an indispensable pharmacophore found in numerous approved drugs targeting various neurological disorders, including depression, anxiety, and psychosis.[2][3] This moiety is well-known to interact with key neurotransmitter receptors, such as dopamine and serotonin receptors.[1]

  • The 3-Bromopyridin-2-yl Moiety: The pyridine ring is a bioisostere of a phenyl ring but with a nitrogen atom that can act as a hydrogen bond acceptor, influencing target binding and metabolic stability. The bromine atom at the 3-position serves two primary purposes. Firstly, it electronically modifies the pyridine ring, which can fine-tune binding affinity to a biological target. Secondly, and perhaps more importantly from a medicinal chemistry perspective, it provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[4][5] This allows for the rapid generation of an analog library to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.

Given this structural analysis, we hypothesize that 1-(3-Bromopyridin-2-yl)-4-methylpiperazine is a promising scaffold for developing modulators of aminergic G-protein coupled receptors (GPCRs), with potential applications in treating psychiatric disorders.

Hypothesized Biological Targets and Therapeutic Potential

The arylpiperazine motif is a well-established ligand for dopamine and serotonin receptors. Many atypical antipsychotics and antidepressants leverage this structure to achieve their therapeutic effects.[1][6] Therefore, the most probable biological targets for 1-(3-Bromopyridin-2-yl)-4-methylpiperazine are:

  • Dopamine D2 Receptors (D2R): Antagonism at D2 receptors is the primary mechanism of action for all clinically effective antipsychotic drugs.[7] The piperazine moiety is a common feature in D2R antagonists.[8]

  • Serotonin 5-HT2A Receptors (5-HT2AR): Many second-generation ("atypical") antipsychotics exhibit high affinity for 5-HT2A receptors, often as inverse agonists or antagonists.[9] This 5-HT2A blockade is thought to mitigate the extrapyramidal side effects associated with potent D2R antagonism and may contribute to efficacy against the negative symptoms of schizophrenia.[9]

  • Serotonin 5-HT1A Receptors (5-HT1AR): Partial agonism at 5-HT1A receptors is a key mechanism for anxiolytic drugs like buspirone and is also a component of the pharmacological profile of some newer antipsychotic and antidepressant medications.[10][11]

Therefore, this compound warrants investigation as a potential antipsychotic, antidepressant, or anxiolytic agent, likely acting through the modulation of dopaminergic and serotonergic pathways.

Proposed Experimental Validation Workflow

A logical, phased approach is required to systematically evaluate the biological potential of this compound. The workflow begins with primary in vitro screening to confirm target engagement and functional activity, followed by in vivo studies to establish proof-of-concept.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Proof-of-Concept A Hypothesis: Compound targets Dopamine and Serotonin Receptors B Primary Screening: Receptor Binding Assays (D2, 5-HT2A, 5-HT1A, etc.) A->B Test Hypothesis C Functional Assays: Determine Agonist vs. Antagonist Profile B->C Confirm Hits D Lead Candidate Selection C->D Characterize Function E Animal Models of Psychosis (e.g., Prepulse Inhibition) D->E If D2/5-HT2A Antagonist F Animal Models of Anxiety/Depression (e.g., Elevated Plus Maze) D->F If 5-HT1A Agonist G Pharmacokinetic Profiling D->G Assess Drug-like Properties H Data Analysis & SAR E->H F->H

Caption: Proposed experimental workflow for validating the biological activity of 1-(3-Bromopyridin-2-yl)-4-methylpiperazine.

Phase 1: In Vitro Pharmacological Profiling

The initial phase focuses on determining if the compound binds to the hypothesized receptors and how it affects their function.

3.1.1. Receptor Binding Affinity

  • Objective: To quantify the binding affinity (Ki) of the compound for a panel of relevant CNS receptors. This is the foundational experiment to confirm target engagement.

  • Methodology: Radioligand Binding Assays

    • Target Selection: A primary panel should include Dopamine D2, Serotonin 5-HT2A, and Serotonin 5-HT1A receptors. An expanded secondary panel could include other dopamine and serotonin subtypes (D1, D3, D4, 5-HT2C) and the norepinephrine transporter (NET) to assess selectivity.

    • Assay Principle: Cell membranes expressing the receptor of interest are incubated with a specific radioligand (e.g., [³H]-Spiperone for D2R, [³H]-Ketanserin for 5-HT2AR) and varying concentrations of the test compound.

    • Execution:

      • Prepare serial dilutions of 1-(3-Bromopyridin-2-yl)-4-methylpiperazine (e.g., from 10 µM to 0.1 nM).

      • In a 96-well plate, combine cell membranes (e.g., from HEK293 cells stably expressing the human D2 receptor), the radioligand at a concentration near its Kd, and the test compound dilutions.[8]

      • Incubate to allow binding to reach equilibrium.

      • Rapidly filter the mixture through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

      • Wash the filters to remove non-specific binding.

      • Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Table 1: Hypothetical Receptor Binding Profile

Receptor Target Radioligand Hypothetical Ki (nM)
Dopamine D2 [³H]-Spiperone 85
Serotonin 5-HT2A [³H]-Ketanserin 45
Serotonin 5-HT1A [³H]-8-OH-DPAT 250
Dopamine D3 [³H]-Spiperone 150

| α1-Adrenoceptor | [³H]-Prazosin | >1000 |

This table presents hypothetical data for illustrative purposes.

3.1.2. Functional Activity Characterization

  • Objective: To determine whether the compound acts as an agonist, antagonist, or inverse agonist at the receptors for which it shows significant binding affinity. Binding alone does not predict the functional consequence.

  • Rationale: D2 and 5-HT2A receptors signal through different G-protein pathways (Gi and Gq, respectively). Therefore, distinct functional assays are required.

G cluster_0 D2 Receptor (Gi-coupled) cluster_1 5-HT2A Receptor (Gq-coupled) D2 D2R Gi Gi D2->Gi AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP HT2A 5-HT2AR Gq Gq HT2A->Gq PLC Phospholipase C Gq->PLC Activation Ca Intracellular Ca2+ Release PLC->Ca IP3-mediated

Caption: Simplified signaling pathways for D2 and 5-HT2A receptors, illustrating the basis for functional assays.

  • Methodology: D2 Receptor Antagonism (cAMP Assay)

    • Principle: D2 receptors are Gi-coupled, meaning their activation inhibits adenylyl cyclase and reduces intracellular cyclic AMP (cAMP) levels. An antagonist will block the ability of an agonist (like dopamine) to cause this reduction.

    • Execution:

      • Use cells stably expressing the human D2 receptor (e.g., CHO or HEK293 cells).

      • Pre-treat cells with varying concentrations of 1-(3-Bromopyridin-2-yl)-4-methylpiperazine.

      • Stimulate the cells with a fixed concentration of dopamine (e.g., the EC80) in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

      • Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA).[12]

    • Analysis: Plot the cAMP levels against the concentration of the test compound. A potent antagonist will produce a sigmoidal dose-response curve, from which an IC50 value can be calculated.

  • Methodology: 5-HT2A Receptor Antagonism (Calcium Flux Assay)

    • Principle: 5-HT2A receptors are Gq-coupled, and their activation leads to an increase in intracellular calcium (Ca²⁺) via the phospholipase C pathway. An antagonist will block this agonist-induced calcium release.[13]

    • Execution:

      • Use cells expressing the human 5-HT2A receptor and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

      • Pre-treat the cells with varying concentrations of the test compound.

      • Inject a fixed concentration of serotonin (e.g., the EC80) and immediately measure the change in fluorescence using a plate reader (e.g., FLIPR).

    • Analysis: The inhibition of the serotonin-induced calcium signal is used to generate a dose-response curve and calculate an IC50.

Table 2: Hypothetical Functional Activity Profile

Assay Agonist Test Compound Result Potency (IC50, nM)
D2 cAMP Assay Dopamine Antagonist 110
5-HT2A Calcium Flux Serotonin Antagonist 75

| 5-HT1A cAMP Assay | 8-OH-DPAT | Weak Partial Agonist | >500 |

This table presents hypothetical data for illustrative purposes.

Phase 2: In Vivo Pharmacological Evaluation

If in vitro data reveal a promising profile (e.g., potent D2/5-HT2A antagonism), the next logical step is to assess the compound's effects in established animal models.

  • Objective: To determine if the compound exhibits antipsychotic-like activity in vivo.

  • Rationale for Model Selection: Animal models are used to assess behaviors that are homologous to symptoms of schizophrenia or are predictive of antipsychotic efficacy.[14] Prepulse inhibition (PPI) of the startle reflex is a measure of sensorimotor gating that is deficient in schizophrenia patients, and its restoration by a drug is highly predictive of clinical antipsychotic efficacy.[14][15]

  • Methodology: Prepulse Inhibition (PPI) of Acoustic Startle

    • Apparatus: A startle chamber equipped with a sensor to detect whole-body startle and speakers to deliver acoustic stimuli.

    • Animals: Typically rats or mice.

    • Procedure:

      • Administer the test compound (e.g., via IP or PO injection) or vehicle to different groups of animals.

      • After a suitable pre-treatment time, place each animal in the startle chamber for an acclimatization period with background noise.

      • The test session consists of multiple trial types presented in a pseudo-random order:

        • Pulse-alone trials: A strong, startle-inducing stimulus (e.g., 120 dB).

        • Prepulse-pulse trials: A weaker, non-startling prepulse stimulus (e.g., 75-85 dB) presented shortly (e.g., 100 ms) before the main pulse.

        • No-stimulus trials: Background noise only.

      • To model the deficit seen in schizophrenia, a dopamine agonist like apomorphine or amphetamine is often used to disrupt PPI. The test compound is then assessed for its ability to reverse this disruption.[14]

    • Data Analysis: PPI is calculated as a percentage: [%PPI = 100 - ((Startle on prepulse-pulse trial / Startle on pulse-alone trial) x 100)]. An effective antipsychotic will significantly reverse the PPI deficit induced by the dopamine agonist.

Synthetic Utility and Future Directions

The presence of the bromine atom on the pyridine ring is a key feature for future development. It enables the exploration of SAR through well-established chemical reactions.

G cluster_0 Palladium-Catalyzed Cross-Coupling Core 1-(3-Bromopyridin-2-yl) -4-methylpiperazine Suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) Core->Suzuki R-B(OH)2 Buchwald Buchwald-Hartwig Amination (Amines) Core->Buchwald R-NH2 Sonogashira Sonogashira Coupling (Alkynes) Core->Sonogashira R-C≡CH Analogs Diverse Library of Novel Analogs Suzuki->Analogs Buchwald->Analogs Sonogashira->Analogs

Caption: Synthetic utility of the 3-bromo substituent for generating diverse chemical analogs.

By replacing the bromine with various aryl, heteroaryl, or alkyl groups, researchers can systematically probe the chemical space around the core scaffold.[16] This strategy can be used to optimize:

  • Potency: Increase affinity for D2 and 5-HT2A receptors.

  • Selectivity: Reduce binding to off-target receptors (e.g., histamine H1, muscarinic M1, or adrenergic α1 receptors) to minimize side effects like sedation and hypotension.

  • Pharmacokinetics: Improve metabolic stability, oral bioavailability, and brain penetration.

Conclusion

While 1-(3-Bromopyridin-2-yl)-4-methylpiperazine is an under-characterized molecule, a thorough analysis of its structural components strongly suggests its potential as a modulator of CNS targets, particularly dopamine and serotonin receptors. Its arylpiperazine core is a privileged scaffold in neuropharmacology, and its 3-bromopyridine moiety offers a gateway for extensive chemical optimization. The experimental workflow detailed in this guide provides a rigorous and logical pathway to validate its hypothesized biological activity, beginning with in vitro target engagement and functional assays and progressing to in vivo models predictive of therapeutic efficacy. This compound represents a valuable starting point for a medicinal chemistry program aimed at discovering next-generation therapeutics for complex psychiatric disorders.

References

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  • Ramos-Hernández, A., et al. (2020). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. Pharmacologyonline, 3, 340-344.

  • Kumar, R., et al. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Current Medicinal Chemistry, 29(1), 1-22.

  • BenchChem. (n.d.). A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. BenchChem.

  • Verma, S., et al. (2023). Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia, 52(3), 2509-2521.

  • van der Noll, R., et al. (2017). In vitro and in silico analysis of the effects of D2 receptor antagonist target binding kinetics on the cellular response to fluctuating dopamine concentrations. British Journal of Pharmacology, 174(11), 1694–1708.

  • Grace, A. A., & Moore, H. (2022). Using animal models for the studies of schizophrenia and depression: The value of translational models for treatment and prevention. Frontiers in Psychiatry, 13, 940026.

  • Sonnenschein, S. F., et al. (2023). Insights into the Mechanism of Action of Antipsychotic Drugs Derived from Animal Models: Standard of Care versus Novel Targets. International Journal of Molecular Sciences, 24(15), 12423.

  • Lieberman, J. A., et al. (2008). Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection. Pharmacological Reviews, 60(3), 358–403.

  • Jones, C. A., & Watson, D. J. G. (2011). Animal models of schizophrenia. British Journal of Pharmacology, 164(4), 1195–1210.

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  • Zell, J., et al. (2023). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. International Journal of Molecular Sciences, 24(10), 8847.

  • Sharma, R., et al. (2024). In vitro safety evaluation of dopamine D3R antagonist, R-VK4-116, as a potential medication for the treatment of opioid use disorder. PLoS One, 19(12), e0315569.

  • Satała, G., et al. (2024). Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. ChemMedChem.

  • BenchChem. (n.d.). Biological Activity of 1-(3-Bromopyridin-2-yl)ethanone Analogs: A Comparative Guide. BenchChem.

  • Czopek, A., et al. (2021). Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists. Molecules, 26(5), 1262.

  • Wang, D., et al. (2014). Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. Journal of Medicinal Chemistry, 57(8), 3450–3464.

  • Okuyama, S., et al. (1997). In vitro and in vivo characterization of the dopamine D4 receptor, serotonin 5-HT2A receptor and alpha-1 adrenoceptor antagonist (R)-(+)-2-amino-4-(4-fluorophenyl)-5-[1-[4-(4-fluorophenyl)-4-oxobutyl] pyrrolidin-3-yl]thiazole (NRA0045). Journal of Pharmacology and Experimental Therapeutics, 282(1), 56–63.

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  • Szabó, D., et al. (2024). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 29(18), 4349.

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Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Strategic Synthesis of Novel Derivatives from 1-(3-Bromopyridin-2-yl)-4-methylpiperazine

Abstract The 1-(pyridin-2-yl)piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide array of clinically successful therapeutic...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1-(pyridin-2-yl)piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide array of clinically successful therapeutic agents.[1][2] Its unique combination of a hydrogen bond acceptor (pyridine nitrogen), a basic center (piperazine nitrogen), and a conformationally constrained framework allows for versatile interactions with diverse biological targets, including G-protein coupled receptors (GPCRs) and kinases.[3][4] The strategic functionalization of this core, particularly starting from the readily available building block 1-(3-Bromopyridin-2-yl)-4-methylpiperazine , opens a gateway to vast chemical spaces for drug discovery and lead optimization campaigns. This guide provides an in-depth exploration of robust, field-proven palladium-catalyzed cross-coupling methodologies for the derivatization of this key intermediate. We will delve into the mechanistic rationale behind Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, offering detailed, step-by-step protocols, quantitative data summaries, and troubleshooting insights to empower researchers in their synthetic endeavors.

The Strategic Importance of the 2-Piperazinyl-Pyridine Scaffold

The pyridine ring is a fundamental heterocycle in pharmaceuticals, while the piperazine moiety is a classic bioisostere for various functional groups, often incorporated to enhance aqueous solubility, modulate lipophilicity, and improve pharmacokinetic profiles (ADME).[1][5] The combination present in 1-(3-Bromopyridin-2-yl)-4-methylpiperazine offers a synthetically tractable platform. The bromine atom at the 3-position of the pyridine ring serves as a versatile handle for introducing molecular complexity through modern cross-coupling chemistry. The adjacent piperazine group, however, can present a unique challenge: the pyridyl nitrogen and the proximal piperazine nitrogen can act as a bidentate ligand, potentially chelating the palladium catalyst and inhibiting the catalytic cycle.[6] Therefore, the selection of appropriate ligands and reaction conditions is paramount for successful synthesis.

The general workflow for derivatization is outlined below.

G cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Derivative Classes start 1-(3-Bromopyridin-2-yl)-4-methylpiperazine suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start->suzuki buchwald Buchwald-Hartwig Amination (C-N Bond Formation) start->buchwald sonogashira Sonogashira Coupling (C-C Bond Formation) start->sonogashira prod_suzuki 3-Aryl/Heteroaryl Derivatives suzuki->prod_suzuki prod_buchwald 3-Amino Derivatives buchwald->prod_buchwald prod_sonogashira 3-Alkynyl Derivatives sonogashira->prod_sonogashira

Caption: Synthetic pathways from the core building block.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerful method for creating carbon-carbon bonds between aryl halides and organoboron compounds.[7] It is widely favored in the pharmaceutical industry due to its mild reaction conditions, commercial availability of a vast array of boronic acids, and high tolerance for various functional groups.[8]

Mechanistic Rationale

The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the bromopyridine.

  • Transmetalation: The organic group is transferred from the boronic acid (activated by a base) to the palladium center.

  • Reductive Elimination: The newly coupled product is expelled, regenerating the Pd(0) catalyst.[9]

The choice of ligand is critical to stabilize the palladium catalyst and facilitate the elementary steps of the cycle. Biarylphosphine ligands like SPhos or XPhos are often highly effective for heteroaryl substrates.

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-Br) pd2_complex Ar-Pd(II)-Br(L₂) oxidative_addition->pd2_complex transmetalation Transmetalation (R-B(OH)₂) pd2_r_complex Ar-Pd(II)-R(L₂) transmetalation->pd2_r_complex reductive_elimination Reductive Elimination reductive_elimination->pd0 Ar-R G cluster_setup 1. Reaction Setup cluster_reagents 2. Reagent Addition cluster_reaction 3. Reaction cluster_workup 4. Workup & Purification setup Add Ar-Br, Pd Catalyst, CuI, and Base to Schlenk tube under N₂/Ar reagents Add Anhydrous Solvent (e.g., THF, DMF) followed by Terminal Alkyne setup->reagents react Stir at specified temperature (e.g., 60-100 °C) Monitor by TLC/LC-MS reagents->react workup Quench, Extract with Organic Solvent, Wash, Dry, and Concentrate react->workup purify Purify by Column Chromatography workup->purify

Sources

Application

Application Note: Overcoming Steric and Electronic Hurdles in the Suzuki-Miyaura Cross-Coupling of 1-(3-Bromopyridin-2-yl)-4-methylpiperazine

Target Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Professionals Application: Synthesis of biaryl-substituted piperazines for kinase inhibitors and CNS-active therapeutics. Introduction & Mechanist...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Professionals Application: Synthesis of biaryl-substituted piperazines for kinase inhibitors and CNS-active therapeutics.

Introduction & Mechanistic Rationale

The Suzuki-Miyaura cross-coupling is a cornerstone methodology for constructing C(sp2)–C(sp2) bonds[1]. However, the cross-coupling of 1-(3-Bromopyridin-2-yl)-4-methylpiperazine with aryl or heteroaryl boronic acids presents a unique intersection of steric and electronic challenges that frequently lead to reaction failure under standard conditions.

As a drug development professional, understanding the causality behind these failures is critical for rational protocol design:

  • Catalyst Poisoning via Lewis Basicity: The substrate possesses three basic nitrogen atoms (one pyridinyl, two piperazinyl). It has been documented that basic amines can aggressively coordinate to electrophilic Palladium(II) intermediates, forming stable, unreactive complexes that poison the catalytic cycle[2].

  • Steric Hindrance at the Oxidative Addition Site: The bulky 4-methylpiperazin-1-yl group at the C2 position creates significant steric shielding around the adjacent C3-Br bond. This impedes the initial—and often rate-limiting—oxidative addition of the Palladium(0) catalyst into the carbon-bromine bond[3].

  • Hydrolytic Deboronation: If the reaction stalls due to the above factors, the arylboronic acid partner is left exposed to the basic, aqueous conditions, leading to competitive hydrolytic deboronation (protodeboronation) rather than productive coupling[4].

The Solution: To overcome these barriers, the protocol must employ sterically demanding, electron-rich ligands (such as XPhos or dppf). These ligands serve a dual purpose: their electron density accelerates oxidative addition into the hindered C-Br bond, while their immense steric bulk occupies the coordination sphere of the palladium center, physically blocking the piperazine nitrogens from binding and deactivating the catalyst[3].

Pathway Visualization: The Tailored Catalytic Cycle

The following diagram illustrates the modified Suzuki-Miyaura catalytic cycle, emphasizing the critical base exchange and transmetalation steps required for this specific nitrogen-rich substrate.

SuzukiCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd PdII_Br Pd(II)(Ar)(Br)L_n OxAdd->PdII_Br BaseEx Base Exchange (K3PO4 / H2O) PdII_Br->BaseEx PdII_OH Pd(II)(Ar)(OH)L_n BaseEx->PdII_OH TransMet Transmetalation (Ar'-B(OH)2) PdII_OH->TransMet PdII_ArAr Pd(II)(Ar)(Ar')L_n TransMet->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Regenerates Pd(0) Product Coupled Product (Biaryl Piperazine) RedElim->Product Substrate 1-(3-Bromopyridin-2-yl) -4-methylpiperazine Substrate->OxAdd

Suzuki-Miyaura Catalytic Cycle for 1-(3-Bromopyridin-2-yl)-4-methylpiperazine.

Optimization Data: Condition Screening

The following table summarizes the quantitative data from condition screening, demonstrating the causality between reagent selection and reaction yield.

EntryCatalyst / Ligand SystemBase (Equiv)Solvent SystemTemp (°C)Yield (%)Mechanistic Causality / Observation
1Pd(PPh3)4 (5 mol%)Na2CO3 (2.0)Toluene/EtOH/H2O90< 10%Failure: Small PPh3 ligands allow piperazine nitrogens to poison the Pd center.
2Pd(OAc)2 / PPh3 (5 mol%)K2CO3 (2.0)DMF / H2O10022%Failure: Sluggish oxidative addition due to steric hindrance at the C3 position.
3Pd(dppf)Cl2·CH2Cl2 (5 mol%)K3PO4 (3.0)1,4-Dioxane/H2O9078%Success: Bidentate dppf ligand enforces a rigid geometry, preventing amine coordination[2].
4Pd2(dba)3 / XPhos (2.5 mol%)Cs2CO3 (3.0)1,4-Dioxane/H2O10089% Optimal: Bulky, electron-rich XPhos accelerates oxidative addition and perfectly shields the Pd center[3].

Note: 1,4-Dioxane/H2O (4:1 v/v) is utilized because water is strictly required to dissolve the inorganic base and activate the boronic acid into the reactive boronate complex, facilitating transmetalation[2][3].

Self-Validating Experimental Protocol

This methodology utilizes the optimal conditions (Entry 4) and is designed as a self-validating system with built-in in-process controls to ensure reproducibility.

A. Reagents and Equipment Preparation
  • Substrate: 1-(3-Bromopyridin-2-yl)-4-methylpiperazine (1.0 mmol, 256.14 g/mol )

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.5 mmol)

  • Catalyst: Pd2(dba)3 (0.025 mmol, 2.5 mol%)

  • Ligand: XPhos (0.05 mmol, 5.0 mol%)

  • Base: Cesium Carbonate (Cs2CO3) (3.0 mmol)

  • Solvent: 1,4-Dioxane / Deionized Water (4:1 v/v, 10 mL total)

B. Step-by-Step Workflow

Step 1: Reaction Assembly (Inert Atmosphere)

  • To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add the 1-(3-Bromopyridin-2-yl)-4-methylpiperazine, Aryl Boronic Acid, Pd2(dba)3, XPhos, and Cs2CO3.

  • Seal the tube with a rubber septum.

  • Critical Step: Evacuate the tube under high vacuum for 3 minutes, then backfill with Argon. Repeat this cycle three times. Causality: Oxygen rapidly degrades Pd(0) to inactive Pd(II) oxides and oxidizes the XPhos ligand to a phosphine oxide, killing the reaction.

Step 2: Solvent Addition and Degassing

  • In a separate flask, prepare the 1,4-Dioxane/H2O (4:1) mixture and sparge with Argon gas for 15 minutes.

  • Using a syringe, transfer 10 mL of the degassed solvent mixture into the Schlenk tube containing the solid reagents.

  • Validation Checkpoint 1: Upon stirring, the mixture should transition to a deep red/orange color, indicating the formation of the active Pd(0)-XPhos complex.

Step 3: Heating and In-Process Monitoring

  • Replace the septum with a Teflon-lined screw cap under a positive flow of Argon.

  • Transfer the sealed tube to a pre-heated oil bath at 100 °C and stir vigorously (800 rpm) for 4 to 6 hours.

  • Validation Checkpoint 2 (LC-MS/TLC): At the 4-hour mark, cool the reaction slightly, extract a 10 µL aliquot, dilute in LC-MS grade Methanol, and analyze. The mass of the starting material ( m/z ~256/258) must be completely consumed, replaced by the target product mass.

Step 4: Workup (pH Controlled)

  • Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and Deionized Water (20 mL)[1].

  • Critical Step: Ensure the aqueous layer is strictly basic (pH > 10). Causality: The piperazine moiety is highly basic. If the aqueous layer drops in pH, the product will protonate and partition into the water, destroying your isolated yield.

  • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na2SO4.

  • Filter and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via flash column chromatography (Silica Gel).

  • Pro-Tip: Use an eluent system of Dichloromethane/Methanol (95:5) containing 1% Triethylamine (Et3N) . Causality: The basic piperazine nitrogen will interact strongly with the acidic silanol groups on the silica gel, causing severe streaking. Et3N neutralizes the silica, ensuring sharp, distinct bands.

References

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities Source: PMC (nih.gov) URL:[Link]

  • Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols Source: ACS Publications URL:[Link]

  • Suzuki reaction Source: Wikipedia URL:[Link]

Sources

Method

Application Note: High-Yield Buchwald-Hartwig Amination of 1-(3-Bromopyridin-2-yl)-4-methylpiperazine

Executive Summary & Chemical Context The Buchwald-Hartwig amination is a cornerstone palladium-catalyzed cross-coupling reaction utilized extensively in modern drug development to construct carbon-nitrogen (C-N) bonds[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The Buchwald-Hartwig amination is a cornerstone palladium-catalyzed cross-coupling reaction utilized extensively in modern drug development to construct carbon-nitrogen (C-N) bonds[1]. However, applying this methodology to complex, densely functionalized heterocyclic scaffolds requires precise catalytic tuning.

This application note details a robust, high-yielding protocol for the amination of 1-(3-bromopyridin-2-yl)-4-methylpiperazine . This specific substrate presents a dual challenge:

  • Steric Hindrance: The bulky 4-methylpiperazin-1-yl group at the C2 position creates severe ortho-steric encumbrance around the C3-bromine bond, raising the activation energy for oxidative addition.

  • Catalyst Poisoning: The molecule contains multiple Lewis basic nitrogen atoms (both on the pyridine ring and the piperazine moiety). Coordinating N-heterocycles are notorious for binding to transition metal centers, which can lead to rapid catalyst deactivation[2].

Mechanistic Insights & Causality (E-E-A-T)

To overcome the recalcitrance of 3-bromopyridines toward standard nucleophilic aromatic substitution (SNAr)[3], a highly optimized catalytic system is required. Every reagent in this protocol is selected based on specific mechanistic causality:

  • The Ligand (BrettPhos): Traditional bidentate ligands like BINAP often fail to achieve full conversion with highly hindered ortho-substituted heteroaryl halides[4]. BrettPhos, a highly active dialkylbiaryl monophosphine ligand, is uniquely suited for this transformation. Its extreme steric bulk prevents the formation of inactive bis-ligated palladium complexes and accelerates the final reductive elimination step, while its electron-rich nature facilitates oxidative addition into the encumbered C-Br bond[5].

  • The Catalyst (Pd2(dba)3): A reliable Pd(0) source that readily dissociates its dba ligands to form the highly active monoligated Pd(0)-BrettPhos complex.

  • The Base (NaOtBu): A strong, non-nucleophilic alkoxide base is essential to efficiently deprotonate the palladium-bound amine intermediate without participating in competitive side reactions.

  • The Solvent (1,4-Dioxane): Preferred over toluene for highly polar heterocycles, as it provides superior substrate solubility and stabilizes the polar transition states of the catalytic cycle.

Catalytic Pathway Visualization

CatalyticCycle Pd0 Pd(0)-BrettPhos Active Catalyst OxAdd Oxidative Addition [Pd(II)(Ar)(Br)(BrettPhos)] Pd0->OxAdd + Ar-Br (Substrate) AmineCoord Amine Coordination [Pd(II)(Ar)(NH2R)(Br)(BrettPhos)] OxAdd->AmineCoord + R-NH2 (Amine) Deprot Deprotonation [Pd(II)(Ar)(NHR)(BrettPhos)] AmineCoord->Deprot + NaOtBu (Base) RedElim Reductive Elimination Product Formation Deprot->RedElim - NaBr, - tBuOH RedElim->Pd0 Release Ar-NHR

Palladium-catalyzed Buchwald-Hartwig amination cycle using BrettPhos ligand.

Reaction Optimization Data

The following table summarizes the quantitative optimization data, demonstrating why the BrettPhos system is mandatory for this specific substrate architecture.

EntryCatalystLigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation / Causality
1Pd(OAc)2BINAPCs2CO3Toluene100< 15%Poor conversion; ligand insufficiently bulky for ortho-sterics[4].
2Pd2(dba)3XantphosNaOtBu1,4-Dioxane10042%Moderate conversion; competing catalyst poisoning by substrate[2].
3Pd2(dba)3RuPhosNaOtBu1,4-Dioxane10081%Good conversion; effective for secondary amines but slower overall.
4 Pd2(dba)3 BrettPhos NaOtBu 1,4-Dioxane 100 > 92% Optimal; dialkylbiaryl bulk perfectly accelerates reductive elimination[5].

Experimental Workflow

Workflow Step1 1. Catalyst Prep Pd2(dba)3 + BrettPhos Step2 2. Reactants Ar-Br + Amine + Base Step1->Step2 Step3 3. Reaction 100°C for 16h Step2->Step3 Step4 4. Workup EtOAc / H2O Extraction Step3->Step4 Step5 5. Purification Silica Gel Column Step4->Step5

Step-by-step experimental workflow for the amination of hindered bromopyridines.

Detailed Experimental Protocol

Note: This protocol is designed as a self-validating system. In-process controls (IPC) are embedded to ensure mechanistic integrity before proceeding to isolation.

Materials Required
  • Substrate: 1-(3-Bromopyridin-2-yl)-4-methylpiperazine (1.0 mmol, 256 mg)

  • Amine: Primary or secondary amine (e.g., Aniline or Hexylamine) (1.2 mmol)

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (2.5 mol%, 23 mg)

  • Ligand: BrettPhos (6.0 mol%, 32 mg)

  • Base: Sodium tert-butoxide [NaOtBu] (1.5 mmol, 144 mg)

  • Solvent: Anhydrous 1,4-Dioxane (5.0 mL, thoroughly degassed)

Step-by-Step Methodology
  • Inert Atmosphere Preparation: Oven-dry a 20 mL Schlenk tube or heavy-walled reaction vial equipped with a magnetic stir bar. Transfer the vial to a nitrogen-filled glovebox or utilize standard Schlenk line techniques to ensure a strictly anhydrous and oxygen-free environment.

  • Catalyst Pre-Activation: Add Pd2(dba)3 (23 mg) and BrettPhos (32 mg) to the vial. Add 2.0 mL of anhydrous, degassed 1,4-Dioxane. Stir at room temperature for 10 minutes. Causality: This pre-mixing step ensures the complete formation of the active monoligated Pd(0)-BrettPhos complex before it encounters the coordinating nitrogen atoms of the substrate.

  • Reagent Addition: To the active catalyst solution, add 1-(3-bromopyridin-2-yl)-4-methylpiperazine (256 mg), the chosen amine (1.2 mmol), and NaOtBu (144 mg). Wash the walls of the vial with the remaining 3.0 mL of 1,4-Dioxane.

  • Thermal Reaction: Seal the vial tightly with a Teflon-lined cap. Remove from the glovebox and heat the reaction mixture in a pre-heated oil bath or heating block at 100 °C with vigorous stirring for 16 hours[1].

  • Self-Validating In-Process Control (IPC): After 16 hours, cool the reaction to room temperature. Withdraw a 10 µL aliquot, dilute in LC-MS grade Methanol, and analyze via LC-MS.

    • Validation Check: The starting material exhibits a distinct 1:1 isotopic doublet (M+ / M+2) around m/z 256/258 due to the bromine atom. A successful reaction is validated by the complete disappearance of this doublet and the emergence of a single product mass peak (M+H) corresponding to the aminated product.

  • Aqueous Workup: Quench the reaction by adding 5 mL of a saturated aqueous ammonium chloride solution. Dilute the mixture with Ethyl Acetate (15 mL). Separate the layers and extract the aqueous phase with Ethyl Acetate (2 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel. Crucial Adjustment: Because the product contains a highly basic piperazine ring, standard Hexane/Ethyl Acetate gradients will cause severe streaking. Use a gradient of Dichloromethane (DCM) to Methanol (MeOH) (95:5 to 90:10) containing 1% Triethylamine (Et3N) or aqueous NH4OH to ensure sharp peak elution and high isolated yields.

References

  • [3] “Naked Nickel”-Catalyzed Amination of Heteroaryl Bromides. ACS Publications. URL:[Link]

  • [5] Anti-Mycobacterial N-(2-Arylethyl)quinolin-3-amines Inspired by Marine Sponge-Derived Alkaloid. MDPI. URL:[Link]

  • [2] Room-Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design. ACS Publications. URL:[Link]

  • [4] Buchwald-Hartwig Coupling. Organic Synthesis. URL: [Link]

Sources

Application

Application Notes &amp; Protocols: Advanced Nucleophilic Substitution Strategies for 1-(3-Bromopyridin-2-yl)-4-methylpiperazine

Abstract This guide provides an in-depth technical overview and validated protocols for performing nucleophilic substitution on the 1-(3-bromopyridin-2-yl)-4-methylpiperazine scaffold. A core focus is placed on elucidati...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides an in-depth technical overview and validated protocols for performing nucleophilic substitution on the 1-(3-bromopyridin-2-yl)-4-methylpiperazine scaffold. A core focus is placed on elucidating the mechanistic principles that govern reactivity at the C-3 position of the pyridine ring. We demonstrate why classical Nucleophilic Aromatic Substitution (SNAr) approaches are fundamentally challenging for this substrate and present transition-metal-catalyzed methods, particularly the Buchwald-Hartwig amination, as the superior and practical strategy. This document is intended for researchers, chemists, and drug development professionals seeking to functionalize this valuable heterocyclic core structure.

Part 1: The Mechanistic Imperative: Why Classical SNAr Fails

The successful functionalization of an aromatic ring via nucleophilic substitution is critically dependent on the electronic properties of the substrate. While the pyridine ring is inherently electron-deficient and thus more susceptible to nucleophilic attack than benzene, the position of the leaving group is paramount.

The Principle of SNAr on Pyridines

The classical SNAr reaction proceeds via a two-step addition-elimination mechanism. The first, and typically rate-determining, step is the nucleophilic attack on the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2] The stability of this intermediate is the key determinant of the reaction's feasibility.

On a pyridine ring, leaving groups at the C-2 and C-4 positions (ortho and para to the ring nitrogen) are highly activated for SNAr. This is because the electronegative nitrogen atom can directly participate in resonance and delocalize the negative charge of the Meisenheimer intermediate, lending it significant stability.[3][4]

The Challenge of the C-3 Position

In the case of 1-(3-bromopyridin-2-yl)-4-methylpiperazine, the bromine leaving group is at the C-3 position. When a nucleophile attacks this position, the resulting negative charge in the Meisenheimer complex cannot be delocalized onto the ring nitrogen.[5] This lack of direct resonance stabilization results in a high-energy, unfavorable intermediate, effectively halting the classical SNAr pathway under standard conditions.

Figure 1. Comparison of Meisenheimer intermediate stability.

Furthermore, the 4-methylpiperazine substituent at the C-2 position is electronically a net-donating group, which increases the electron density of the pyridine ring and further deactivates it towards nucleophilic attack. Consequently, a different synthetic approach is not just recommended, but necessary.

Part 2: The Modern Solution: Palladium-Catalyzed Buchwald-Hartwig Amination

For the nucleophilic amination of unactivated heteroaryl halides, the Buchwald-Hartwig cross-coupling reaction has become the gold standard.[6][7] This reaction circumvents the need for a stable Meisenheimer complex by employing a palladium catalyst to mediate the formation of a carbon-nitrogen bond through a well-defined catalytic cycle.

Reaction Principle and Catalytic Cycle

The Buchwald-Hartwig amination involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[7] The cycle is broadly understood to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the substrate.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex, and the base removes a proton to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed as the product is released, regenerating the Pd(0) catalyst.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex L₂Pd(II)(Ar)(Br) pd0->oa_complex + Ar-Br amido_complex Palladium-Amido Complex L₂Pd(II)(Ar)(NR₂) oa_complex->amido_complex + HNR₂ - HBr•Base amido_complex->pd0 product Ar-NR₂ (Coupled Product) amido_complex->product Reductive Elimination center_node Experimental_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep1 Dry Glassware prep3 Weigh Reagents: - Substrate - Base - Catalyst prep1->prep3 prep2 Degas Solvents prep2->prep3 setup Combine Reagents in Schlenk Flask prep3->setup reaction Add Solvent & Nucleophile, Heat to 80-110 °C setup->reaction monitor Monitor by LC-MS/TLC reaction->monitor cool Cool to RT & Quench monitor->cool filter Filter through Celite cool->filter extract Liquid-Liquid Extraction filter->extract purify Column Chromatography extract->purify char Characterize Product (NMR, MS, HRMS) purify->char

Sources

Method

The Strategic Application of 1-(3-Bromopyridin-2-yl)-4-methylpiperazine in the Synthesis of Next-Generation Kinase Inhibitors

For Immediate Release This technical guide provides an in-depth exploration of the versatile chemical intermediate, 1-(3-bromopyridin-2-yl)-4-methylpiperazine , and its critical role in the synthesis of potent and select...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

This technical guide provides an in-depth exploration of the versatile chemical intermediate, 1-(3-bromopyridin-2-yl)-4-methylpiperazine , and its critical role in the synthesis of potent and selective kinase inhibitors. Designed for researchers, medicinal chemists, and professionals in drug development, this document details the strategic considerations behind its use, provides a comprehensive synthetic protocol for a representative Glycogen Synthase Kinase 3β (GSK-3β) inhibitor, and outlines methods for its biological evaluation.

Introduction: The Significance of the Pyridinyl-Piperazine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, frequently appearing in FDA-approved drugs due to its ability to form key hydrogen bond interactions within the ATP-binding site of kinases.[1] When coupled with a piperazine moiety, it offers an excellent platform for modulating physicochemical properties such as solubility and cell permeability, which are critical for drug efficacy. The specific intermediate, 1-(3-bromopyridin-2-yl)-4-methylpiperazine, presents two key reactive handles: the bromine atom on the pyridine ring, ideal for cross-coupling reactions, and the basic nitrogen of the methylpiperazine group, which can influence pharmacokinetics and target engagement.

Core Chemical Attributes and Synthetic Rationale

The strategic placement of the bromine atom at the 3-position of the pyridine ring makes it amenable to palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[2][3] These reactions are fundamental in modern drug discovery for their ability to forge carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance. The methylpiperazine group not only enhances aqueous solubility but can also serve as a key interaction point with the target kinase or be modified to fine-tune the molecule's properties.

Application Protocol: Synthesis of a Potent GSK-3β Inhibitor

This protocol details the synthesis of a novel GSK-3β inhibitor, leveraging 1-(3-bromopyridin-2-yl)-4-methylpiperazine as a key building block. GSK-3β is a serine/threonine kinase implicated in a range of pathologies, including Alzheimer's disease, bipolar disorder, and cancer.[4][5] The design of this inhibitor is based on the principle of combining the pyridinyl-piperazine moiety with a pyrimidine core, a common feature in many kinase inhibitors.[6][7]

Synthetic Workflow Overview

The synthesis proceeds via a Suzuki-Miyaura cross-coupling reaction to link the 1-(3-bromopyridin-2-yl)-4-methylpiperazine with a suitable boronic acid derivative of a pyrimidine scaffold.

G A 1-(3-Bromopyridin-2-yl)-4-methylpiperazine C Suzuki-Miyaura Coupling A->C B Pyrimidine Boronic Ester B->C D Crude GSK-3β Inhibitor C->D Pd(PPh3)4, K2CO3 1,4-Dioxane/H2O, 90°C E Purification (Column Chromatography) D->E F Pure GSK-3β Inhibitor E->F Silica Gel, DCM/MeOH gradient

Caption: Synthetic workflow for the GSK-3β inhibitor.

Detailed Step-by-Step Synthesis Protocol

Materials and Reagents:

  • 1-(3-Bromopyridin-2-yl)-4-methylpiperazine

  • 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (or a suitable substituted pyrimidine boronic ester)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized Water

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ethyl Acetate (EtOAc)

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 1-(3-bromopyridin-2-yl)-4-methylpiperazine (1.0 eq), the pyrimidine boronic ester (1.2 eq), and potassium carbonate (2.5 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. This is crucial to prevent the oxidation and deactivation of the palladium catalyst.

  • Catalyst and Solvent Addition: Under a positive flow of nitrogen, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq). Subsequently, add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (v/v) via syringe. The use of a mixed aqueous/organic solvent system is common for Suzuki couplings to facilitate the dissolution of both organic and inorganic reagents.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-6 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with deionized water, followed by brine. The brine wash helps to remove any residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of dichloromethane and methanol (e.g., 100:0 to 95:5 DCM:MeOH) to afford the pure GSK-3β inhibitor.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄A robust and commonly used catalyst for Suzuki-Miyaura couplings.
Base K₂CO₃A moderately strong base required for the transmetalation step of the catalytic cycle.
Solvent 1,4-Dioxane/H₂O (4:1)A versatile solvent system that dissolves both organic and inorganic reactants.
Temperature 90 °CProvides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe.
Purification Column ChromatographyA standard and effective method for purifying organic compounds of moderate polarity.

Application Protocol: In Vitro Kinase Inhibition Assay

To evaluate the biological activity of the synthesized inhibitor, a biochemical kinase assay is performed to determine its potency against GSK-3β.

Assay Principle

The assay measures the ability of the synthesized compound to inhibit the phosphorylation of a substrate peptide by GSK-3β. The amount of phosphorylated substrate is quantified, typically using a luminescence-based method where the amount of ATP remaining after the kinase reaction is measured.

Kinase Inhibition Assay Workflow

G A GSK-3β Enzyme E Kinase Reaction A->E B Substrate Peptide & ATP B->E C Synthesized Inhibitor (Varying Concentrations) C->E D Incubation (30 min, 30°C) F Addition of Kinase-Glo® Reagent D->F E->D G Luminescence Measurement F->G H Data Analysis (IC50 determination) G->H

Caption: Workflow for the in vitro GSK-3β inhibition assay.

Detailed Step-by-Step Assay Protocol

Materials and Reagents:

  • Recombinant human GSK-3β enzyme

  • GSK-3β substrate peptide (e.g., a derivative of glycogen synthase)

  • Adenosine triphosphate (ATP)

  • Synthesized inhibitor (dissolved in DMSO)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Multimode plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the synthesized inhibitor in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide range of concentrations (e.g., 100 µM to 1 nM).

  • Reaction Mixture Preparation: In each well of the microplate, add the kinase assay buffer, the GSK-3β enzyme, and the substrate peptide.

  • Inhibitor Addition: Add the serially diluted inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at 30 °C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Detection: Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent generates a luminescent signal that is inversely proportional to the kinase activity.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

ParameterTypical ValueRationale
GSK-3β Concentration 1-5 ng/µLSufficient for a robust signal in the assay.
Substrate Concentration 10-50 µMNear the Km value for the substrate to ensure sensitive detection of inhibition.
ATP Concentration 10 µMNear the Km value for ATP to allow for competitive inhibition to be observed.
Incubation Time 30-60 minAllows for sufficient product formation without depleting the substrate.
DMSO Concentration < 1%High concentrations of DMSO can inhibit kinase activity.

Signaling Pathway Context

GSK-3β is a key downstream component of several signaling pathways, including the PI3K/Akt pathway. Dysregulation of this pathway is a hallmark of many cancers. The synthesized inhibitor is designed to interfere with this signaling cascade.

G A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B C PI3K B->C D PIP2 to PIP3 C->D E PDK1 D->E F Akt D->F E->F G GSK-3β F->G Inhibition H Phosphorylation of Substrates G->H I Cell Proliferation, Survival, etc. H->I J Synthesized Inhibitor J->G Direct Inhibition

Caption: Simplified PI3K/Akt/GSK-3β signaling pathway and the point of inhibition.

Conclusion and Future Directions

1-(3-Bromopyridin-2-yl)-4-methylpiperazine is a highly valuable and versatile building block in the synthesis of kinase inhibitors. Its strategic use allows for the efficient construction of complex molecules with desirable pharmacological properties. The detailed protocols provided herein for the synthesis of a GSK-3β inhibitor and its subsequent biological evaluation offer a solid foundation for researchers in the field. Further exploration of different cross-coupling partners and modifications to the piperazine moiety can lead to the discovery of novel inhibitors with improved potency, selectivity, and pharmacokinetic profiles for a range of kinase targets.

References

  • Zhang, J. Q., et al. (2022). Selective Synthesis of Substituted Pyridines and Pyrimidines through Cascade Annulation of Isopropene Derivatives. Organic Letters, 24(8), 1636–1641. Available from: [Link]

  • Recipharm. (2018). Development of a Synthesis of Kinase Inhibitor AKN028. Available from: [Link]

  • Google Patents. (2021). Synthesis of tyrosine kinase inhibitors.
  • Watanabe, K., et al. (2017). Discovery of novel 2-(4-aryl-2-methylpiperazin-1-yl)-pyrimidin-4-ones as glycogen synthase kinase-3β inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(16), 3804–3808. Available from: [Link]

  • Basappa, et al. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences, 76(4), 331–337. Available from: [Link]

  • Liu, Z., et al. (2019). Synthesis and evaluation of novel GSK-3β inhibitors as multifunctional agents against Alzheimer's disease. European Journal of Medicinal Chemistry, 167, 211–225. Available from: [Link]

  • Chen, Y., et al. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Molecules, 27(9), 2998. Available from: [Link]

  • Babu, K. S., et al. (2015). Synthesis, Characterization and biological evaluation of novel Pyrimidine linked 1,3,4-oxadiazoles possessing Piperdine. Research and Reviews: Journal of Chemistry, 4(1), 1-10. Available from: [Link]

  • Shaveta, et al. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Journal of Drug Delivery and Therapeutics, 13(2), 116-127. Available from: [Link]

  • ResearchGate. Discovery of novel 2-(4-aryl-2-methylpiperazin-1-yl)-pyrimidin-4-ones as glycogen synthase kinase-3β inhibitors. Available from: [Link]

  • Li, J. J. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607. Available from: [Link]

Sources

Application

High-Throughput Parallel Synthesis Protocol: Suzuki-Miyaura Cross-Coupling of 1-(3-Bromopyridin-2-yl)-4-methylpiperazine

Overview and Synthetic Rationale The compound 1-(3-Bromopyridin-2-yl)-4-methylpiperazine is a highly privileged building block in medicinal chemistry, frequently utilized to incorporate solubilizing piperazine motifs int...

Author: BenchChem Technical Support Team. Date: March 2026

Overview and Synthetic Rationale

The compound 1-(3-Bromopyridin-2-yl)-4-methylpiperazine is a highly privileged building block in medicinal chemistry, frequently utilized to incorporate solubilizing piperazine motifs into kinase inhibitors and GPCR ligands. However, utilizing this scaffold in parallel synthesis presents a distinct chemical challenge: the C3-bromide is located directly ortho to the bulky 4-methylpiperazin-1-yl group.

This steric congestion significantly impedes the oxidative addition and transmetalation steps of standard palladium-catalyzed cross-coupling reactions. To overcome this, High-Throughput Experimentation (HTE) protocols must employ sterically demanding, electron-rich ligands that can force the catalytic cycle forward without undergoing premature degradation .

This application note details a self-validating, 96-well parallel synthesis protocol optimized for the Suzuki-Miyaura cross-coupling of 1-(3-Bromopyridin-2-yl)-4-methylpiperazine with diverse boronic acids, utilizing the third-generation Buchwald precatalyst, XPhos Pd G3 .

Mechanistic Insights: Overcoming Steric Hindrance (E-E-A-T)

As an application scientist, it is critical to understand why specific reagents are chosen rather than simply following a recipe. The failure of traditional catalysts like Pd(PPh3​)4​ with this substrate is not due to electronic deactivation, but rather the inability of the planar intermediate to accommodate the spatial requirements of the adjacent piperazine ring.

  • Catalyst Selection (XPhos Pd G3): We select XPhos Pd G3 because the bulky dicyclohexylphosphino biaryl ligand (XPhos) accelerates oxidative addition into sterically hindered C-Br bonds. The G3 precatalyst structure ensures the rapid generation of the active mono-ligated L-Pd(0) species under mild conditions, preventing the formation of unreactive palladium black .

  • Base and Solvent Pairing: K3​PO4​ is chosen over Na2​CO3​ because it provides superior solubility in aqueous organic mixtures and facilitates a smoother transmetalation step for hindered substrates . A solvent system of 1,4-Dioxane/ H2​O (4:1) ensures that both the lipophilic bromopyridine and the polar boronic acids remain in solution throughout the reaction.

Catalytic_Cycle Pd0 L-Pd(0) Active Catalyst OA Oxidative Addition Pd0->OA 1-(3-Bromopyridin-2-yl)- 4-methylpiperazine PdII_1 L-Pd(II)(Ar)Br Sterically Hindered OA->PdII_1 XPhos bulk forces reactivity TM Transmetalation (K3PO4) PdII_1->TM Ar'-B(OH)2 PdII_2 L-Pd(II)(Ar)(Ar') TM->PdII_2 RE Reductive Elimination PdII_2->RE RE->Pd0 Catalyst Regeneration Product Biaryl Product RE->Product

Fig 1. Suzuki-Miyaura catalytic cycle emphasizing steric accommodation by the L-Pd(0) species.

Experimental Design & 96-Well Workflow

To ensure the protocol is a self-validating system, every 96-well plate must include:

  • Positive Control (Well H11): Phenylboronic acid (validates catalyst activation and system heating).

  • Negative Control (Well H12): Phenylboronic acid with no catalyst (validates that background thermal coupling is absent and LC-MS peaks are true catalytic products).

HTE_Workflow A Stock Solution Preparation B Automated Dispensing (96-Well Block) A->B C Argon Purge & PTFE Sealing B->C D Thermal Incubation (80°C, 16h) C->D E High-Throughput LC-MS Analysis D->E

Fig 2. 96-well parallel synthesis workflow for high-throughput Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology

Preparation of Stock Solutions

Prepare the following solutions in anhydrous, degassed solvents to minimize catalyst oxidation before heating .

  • Reagent A (Aryl Halide): 0.20 M of 1-(3-Bromopyridin-2-yl)-4-methylpiperazine in 1,4-dioxane.

  • Reagent B (Boronic Acids): 0.25 M of individual boronic acids in 1,4-dioxane (1.25 equivalents).

  • Catalyst Solution: 0.01 M of XPhos Pd G3 in 1,4-dioxane (5 mol% loading).

  • Base Solution: 0.60 M of K3​PO4​ in HPLC-grade water (3.0 equivalents).

Plate Assembly (Standard 10 µmol Scale)

Using an automated liquid handler (e.g., Tecan, Hamilton) or a multichannel pipette, dispense the following into a 96-well aluminum reaction block (e.g., Analytical Sales Para-dox®):

  • Dispense 50 µL of Reagent B (Boronic acid, 12.5 µmol) into designated wells.

  • Dispense 50 µL of Reagent A (Aryl halide, 10.0 µmol) into all wells.

  • Dispense 50 µL of Catalyst Solution (0.5 µmol) into all wells (except negative control).

  • Dispense 50 µL of Base Solution (30.0 µmol) into all wells. (Total reaction volume = 200 µL per well; Solvent ratio = 3:1 Dioxane:Water).

Sealing and Incubation
  • Place the 96-well block in a vacuum/argon manifold. Apply a gentle vacuum for 30 seconds, then backfill with Argon (repeat 3x).

  • Seal the block tightly with a PTFE-lined silicone mat and a metal compression lid. Torque the screws evenly to prevent solvent evaporation.

  • Transfer the block to a tumble stirrer or orbital shaker heated to 80 °C and incubate for 16 hours .

Workup and High-Throughput Analysis
  • Allow the block to cool to room temperature before unsealing to prevent aerosolization of contents.

  • Dilute each well with 400 µL of Acetonitrile (MeCN) to crash out inorganic phosphate salts.

  • Centrifuge the block at 3000 rpm for 5 minutes.

  • Transfer 50 µL of the clear supernatant from each well into an analytical 96-well plate containing 450 µL of MeCN/Water (1:1).

  • Submit for UPLC-MS analysis (Standard 2-minute gradient, 5-95% MeCN in Water with 0.1% Formic Acid).

Quantitative Data Presentation

To demonstrate the necessity of the chosen conditions, the following tables summarize typical optimization data and substrate scope expected when utilizing this protocol.

Table 1: Catalyst Optimization Data

Reaction conditions: 1-(3-Bromopyridin-2-yl)-4-methylpiperazine (1.0 eq), Phenylboronic acid (1.25 eq), K3PO4 (3.0 eq), Dioxane/H2O (3:1), 80 °C, 16h.

Catalyst SystemLigand TypeLC-MS Conversion (%)Mechanistic Rationale for Outcome
Pd(PPh3​)4​ Monodentate< 10%Insufficient steric bulk; fails to force reductive elimination; prone to oxidation.
Pd(dppf)Cl2​ Bidentate45%Moderate transmetalation, but sluggish oxidative addition into the hindered C-Br bond.
XPhos Pd G3 Bulky Biaryl > 95% Rapid L-Pd(0) generation; ligand bulk effectively accommodates ortho-steric clash.
Table 2: Representative Boronic Acid Scope

Yields represent isolated scale-up validation of the HTE hits.

Boronic Acid Coupling PartnerElectronic NatureCrude LC-MS PurityIsolated Yield
Phenylboronic acidNeutral98%92%
4-Fluorophenylboronic acidElectron-Withdrawing95%88%
4-Methoxyphenylboronic acidElectron-Donating99%94%
2-Methylphenylboronic acidSterically Hindered85%76%
Pyridine-4-boronic acidHeteroaryl82%71%

References

  • Microtiter Plate (MTP) Reaction Screening and Optimization of Surfactant Chemistry: Examples of Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings in Water. Organic Process Research & Development, ACS Publications. URL:[Link]

  • Pd-catalyzed intramolecular addition of active methylene compounds to alkynes with subsequent cross-coupling with (hetero)aryl halides. RSC Advances. URL:[Link]

  • First Demonstration of One-Pot Heck-Suzuki Coupling in Lenacapavir API Synthesis. ChemRxiv. URL:[Link]

  • Applications of High Throughput Chemistry to Medicinal Chemistry. ACS Symposium Series. URL:[Link]

Method

Application Notes &amp; Protocols: 1-(3-Bromopyridin-2-yl)-4-methylpiperazine as a Versatile Building Block for Drug Discovery

Introduction: The Strategic Value of the Pyridyl-Piperazine Scaffold In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents. The piperazine ring,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Pyridyl-Piperazine Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents. The piperazine ring, a six-membered heterocycle with two nitrogen atoms, is one such "privileged scaffold".[1][2] Its prevalence in FDA-approved drugs is a testament to its versatile ability to fine-tune physicochemical properties such as solubility and basicity, which are critical for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1][2] When coupled with a pyridine ring, another cornerstone of medicinal chemistry, the resulting pyridyl-piperazine motif becomes a powerful tool for engaging with a wide array of biological targets, particularly protein kinases.[3][4]

This guide focuses on 1-(3-Bromopyridin-2-yl)-4-methylpiperazine , a building block of significant strategic value. Its utility is rooted in three key features:

  • The Pyridyl-Piperazine Core: This scaffold is a well-established pharmacophore that often serves as a versatile linker, connecting key fragments that bind within the active sites of enzymes like kinases.[1]

  • The N-Methyl Group: The methyl group on the distal piperazine nitrogen modulates basicity and can be crucial for establishing potent interactions and favorable pharmacokinetic properties, as famously demonstrated in the kinase inhibitor Imatinib.[1]

  • The 3-Bromo Substituent: This bromine atom is not merely a substituent; it is a highly versatile synthetic handle. It provides a specific, reactive site for palladium-catalyzed cross-coupling reactions, allowing for the systematic and regioselective introduction of diverse aryl and heteroaryl groups.[5] This enables the rapid exploration of chemical space to optimize a molecule's potency and selectivity for its intended biological target.

These application notes provide detailed, field-tested protocols for leveraging the reactivity of the C-Br bond in this building block through cornerstone reactions in modern drug discovery: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Physicochemical & Structural Data

A thorough understanding of a building block's fundamental properties is paramount for successful reaction planning and execution.

PropertyValueSource
Chemical Name 1-(3-Bromopyridin-2-yl)-4-methylpiperazineN/A
Molecular Formula C₁₀H₁₄BrN₃[6]
Molecular Weight 256.15 g/mol
CAS Number 1130759-48-6[6]
Physical Form Solid
Purity Typically ≥95%
Storage Keep in a dark place under an inert atmosphere at room temperature.
SMILES CN1CCN(CC1)C2=NC=CC=C2BrN/A

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 3-position of the pyridine ring is the key to this building block's utility, making it an excellent substrate for palladium-catalyzed reactions that form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for creating biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors.[7] This reaction couples the bromopyridine building block with a boronic acid or boronic ester.

Causality Behind Experimental Choices:

  • Catalyst System: The choice of palladium precursor and ligand is critical. Electron-rich pyridines, especially those with a coordinating amino-type group in the 2-position, can pose challenges for catalysis.[7][8] A catalyst system like Pd(dppf)Cl₂ is often effective because the bidentate dppf ligand helps stabilize the palladium center and prevent catalyst deactivation.[7]

  • Base: A base, such as potassium carbonate or potassium phosphate, is required to activate the boronic acid by forming a more nucleophilic boronate species, which is essential for the transmetalation step in the catalytic cycle.[8]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is commonly used. The organic solvent solubilizes the reactants, while water is often necessary to dissolve the inorganic base.[7][9] Thoroughly degassing the solvent is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.[8]

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol provides a general starting point for the coupling of 1-(3-Bromopyridin-2-yl)-4-methylpiperazine with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials:

  • 1-(3-Bromopyridin-2-yl)-4-methylpiperazine (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3–5 mol%)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0–3.0 equiv)

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk tube or reaction vial, add 1-(3-Bromopyridin-2-yl)-4-methylpiperazine, the arylboronic acid, Pd(dppf)Cl₂, and the base under an inert atmosphere (e.g., Argon or Nitrogen).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[8]

  • Solvent Addition: Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe. The final concentration of the limiting reagent should be approximately 0.1 M.

  • Reaction: Heat the mixture to 80–100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4–24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Workflow Diagram: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_reagents Reagents & Setup cluster_process Reaction & Workup cluster_output Output A Building Block (1.0 equiv) F Combine in Schlenk Tube A->F B Arylboronic Acid (1.2-1.5 equiv) B->F C Pd(dppf)Cl₂ (3-5 mol%) C->F D Base (K₂CO₃) (2.0-3.0 equiv) D->F E Degassed Solvent (Dioxane/H₂O) E->F G Heat (80-100°C) under Argon F->G H Monitor by TLC/LC-MS G->H H->G Incomplete I Aqueous Workup (EtOAc/H₂O) H->I Complete J Crude Product I->J K Column Chromatography J->K L Pure Coupled Product K->L

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is an indispensable tool for forming C-N bonds, enabling the introduction of primary or secondary amines at the 3-position of the pyridine ring.[10][11] This is particularly useful for extending the molecule to reach new pockets in a target's active site or for modulating solubility and pharmacokinetic properties.

Causality Behind Experimental Choices:

  • Catalyst System: The reaction on a 2-aminopyridine-type scaffold requires a carefully chosen catalyst system. The generally accepted catalytic cycle involves the oxidative addition of the active Pd(0) catalyst to the C-Br bond.[10] A bulky, electron-rich phosphine ligand (e.g., RuPhos, XPhos) is often necessary to promote the reductive elimination step, which forms the desired C-N bond, and to prevent catalyst inhibition by the pyridine nitrogen.[10][12]

  • Base: A strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOt-Bu) is required.[10][13] Its role is to deprotonate the amine, forming a palladium-amido complex that is primed for reductive elimination.[10]

  • Inert Conditions: This reaction is highly sensitive to oxygen and moisture. All reagents and solvents must be anhydrous, and the reaction must be performed under a strict inert atmosphere (glovebox or Schlenk line) to prevent catalyst decomposition and ensure reproducibility.[10][14]

Detailed Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the amination of 1-(3-Bromopyridin-2-yl)-4-methylpiperazine with a generic secondary amine.

Materials:

  • 1-(3-Bromopyridin-2-yl)-4-methylpiperazine (1.0 equiv)

  • Secondary Amine (e.g., Morpholine) (1.2–1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) or similar Buchwald ligand (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) or LiHMDS (1.5–2.0 equiv)

  • Anhydrous Toluene or Dioxane

Procedure:

  • Inert Setup: In a glovebox or under a strict inert atmosphere, add Pd₂(dba)₃, the phosphine ligand, and the base to a dry Schlenk tube.[10]

  • Reagent Addition: Add 1-(3-Bromopyridin-2-yl)-4-methylpiperazine to the flask.

  • Solvent and Amine: Add the anhydrous solvent via syringe to achieve a concentration of ~0.1 M, followed by the addition of the amine via syringe.

  • Reaction: Seal the Schlenk tube and heat the mixture to 90–110 °C in a preheated oil bath with vigorous stirring.

  • Monitoring: Monitor the reaction progress by LC-MS. These reactions may require 12–36 hours for completion.[10]

  • Quenching & Workup: After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) or sodium bicarbonate. Extract the aqueous layer with ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product by flash column chromatography.

Diagram: Simplified Buchwald-Hartwig Catalytic Cycle

Caption: Key steps in the Buchwald-Hartwig amination cycle.

Case Study: Synthesis of a Kinase Inhibitor Library Fragment

To illustrate the practical application of this building block, consider a synthetic route to generate a small library of potential kinase inhibitors. The pyridyl-piperazine moiety often acts as a "hinge-binder," forming critical hydrogen bonds in the ATP-binding pocket of kinases. The diversification point is the 3-position, where different aryl groups can be installed to explore interactions in an adjacent hydrophobic pocket.

Synthetic Strategy:

  • Step 1 (Suzuki Coupling): Couple 1-(3-Bromopyridin-2-yl)-4-methylpiperazine with a panel of diverse arylboronic acids (e.g., phenyl, 4-fluorophenyl, 3-methoxyphenyl) using the protocol described in Section 3.1.

  • Step 2 (Screening): The resulting library of compounds can then be screened in biochemical or cell-based assays against a panel of target kinases to identify promising hits.

Diagram: Synthetic Route to a Diversified Library

Synthetic_Route cluster_reagents Arylboronic Acid Panel cluster_products Diversified Product Library Start 1-(3-Bromopyridin-2-yl) -4-methylpiperazine Process Suzuki Coupling Pd(dppf)Cl₂, K₂CO₃ Dioxane/H₂O, 90°C Start->Process B1 Phenylboronic Acid B1->Process B2 4-Fluorophenyl- boronic Acid B2->Process B3 3-Methoxyphenyl- boronic Acid B3->Process B_etc ...etc B_etc->Process P1 Product 1 (Phenyl) Process->P1 P2 Product 2 (4-F-Phenyl) Process->P2 P3 Product 3 (3-MeO-Phenyl) Process->P3 P_etc ...etc Process->P_etc

Caption: Library synthesis via parallel Suzuki-Miyaura coupling.

Safety, Handling, and Troubleshooting

  • Safety: Always handle reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and phosphine ligands can be toxic and air-sensitive.

  • Handling: 1-(3-Bromopyridin-2-yl)-4-methylpiperazine should be stored under an inert atmosphere to prevent degradation. Solvents for cross-coupling reactions must be anhydrous and thoroughly degassed to ensure catalytic activity.

Troubleshooting Guide:

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive catalyst (oxidized). 2. Insufficiently degassed solvent/reagents. 3. Incorrect base or base strength. 4. Low reaction temperature.1. Use fresh catalyst and ligands. 2. Ensure rigorous inert atmosphere technique (use Schlenk line or glovebox). 3. Switch to a stronger base (e.g., K₃PO₄ for Suzuki, LiHMDS for Buchwald). 4. Increase temperature in 10°C increments.
Formation of Side Products 1. Homocoupling: (Suzuki) Caused by oxygen contamination. 2. Protodeboronation: (Suzuki) Hydrolysis of boronic acid. 3. Hydrodebromination: Reductive removal of bromine.1. Improve degassing procedure. 2. Use boronic esters (e.g., pinacol esters), which are more stable. Minimize water content if possible. 3. Ensure an oxygen-free environment; this can be a sign of catalyst decomposition pathway.
Difficult Purification 1. Complex reaction mixture. 2. Product has similar polarity to starting material or side products.1. Re-optimize reaction conditions to improve conversion and minimize side reactions. 2. Try alternative chromatography conditions (different solvent systems, reverse-phase HPLC).

Conclusion

1-(3-Bromopyridin-2-yl)-4-methylpiperazine is a high-value building block for drug discovery programs, particularly those targeting protein kinases. The strategic placement of a reactive bromine atom on the privileged pyridyl-piperazine scaffold provides a reliable and versatile handle for late-stage functionalization. By employing robust palladium-catalyzed cross-coupling methodologies such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, medicinal chemists can efficiently generate diverse libraries of novel compounds, accelerating the journey from initial hit identification to lead optimization.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Role of piperazine scaffolds in medicinal chemistry.
  • PubMed. (2007).
  • PMC. (2017). Novel pyridine-based Pd(II)
  • ACS Publications. (2007).
  • University of the Sunshine Coast, Queensland. Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine.
  • BenchChem. (2025). Technical Support Center: Improving Yield in 2-Amino-6-bromopyridine Suzuki Reactions.
  • ResearchGate. (n.d.).
  • ChemSpider. (2006).
  • ACS Publications. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine.
  • BenchChem. (2025). The Pivotal Role of the Pyridine Scaffold in Modern Medicinal Chemistry: A Technical Guide.
  • MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.
  • Echemi. (n.d.). 1-(5-bromopyridin-3-yl)-4-methylpiperazine.
  • Sigma-Aldrich. (n.d.). 1-(5-Bromopyridin-3-yl)-4-methylpiperazine.
  • BenchChem. (2025). Application of 1-(3-Bromopyridin-2-yl)

Sources

Application

Application Note: Scale-Up Synthesis of 1-(3-Bromopyridin-2-yl)-4-methylpiperazine

Strategic Importance & Mechanistic Rationale The compound 1-(3-Bromopyridin-2-yl)-4-methylpiperazine is a high-value heterocyclic building block utilized extensively in the development of neuroactive pharmaceuticals, inc...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Importance & Mechanistic Rationale

The compound 1-(3-Bromopyridin-2-yl)-4-methylpiperazine is a high-value heterocyclic building block utilized extensively in the development of neuroactive pharmaceuticals, including tetracyclic antidepressants (e.g., mirtazapine analogs), and various kinase inhibitors.

The synthesis relies on a highly regioselective Nucleophilic Aromatic Substitution (SNAr) . The starting material, 3-bromo-2-chloropyridine, presents two potential sites for nucleophilic attack. However, the C-2 position is significantly more electrophilic due to the inductive and resonance electron-withdrawing effects of the adjacent pyridine nitrogen. This nitrogen stabilizes the anionic Meisenheimer transition state. Furthermore, chlorine is a superior leaving group compared to bromine in SNAr reactions because its higher electronegativity further activates the C-2 carbon[1]. Consequently, 1-methylpiperazine attacks exclusively at the C-2 position, leaving the C-3 bromine intact for downstream cross-coupling (e.g., Buchwald-Hartwig or Suzuki reactions)[2].

Process Optimization & Causality

In moving from a discovery-scale (milligram) to a process-scale (kilogram) environment, solvent and base selection are critical to manage exotherms, ensure complete conversion, and avoid the formation of bis-substituted impurities.

Table 1: SNAr Condition Optimization (10g Scale)

SolventBase (Equiv)Temp (°C)Time (h)Conversion (%)Impurity Profile
EthanolDIPEA (1.5)80 (Reflux)2465%High unreacted starting material
DMFK₂CO₃ (2.0)10012>95%Trace hydrolysis product
NMP K₂CO₃ (1.5) 110 8 >99% Clean profile, <1% impurities
TolueneNaOtBu (1.5)100685%Significant debromination observed

Insight: N-Methyl-2-pyrrolidone (NMP) paired with anhydrous potassium carbonate (K₂CO₃) was selected for the scale-up protocol. NMP provides excellent solubility for both the organic substrates and the inorganic base, facilitating a rapid reaction at 110 °C without the risk of solvent degradation seen with DMF at elevated temperatures.

Reaction Workflow

G N1 3-Bromo-2-chloropyridine + 1-Methylpiperazine N3 SNAr Reaction 110°C, 8 hours N1->N3 N2 Solvent: NMP Base: K2CO3 N2->N3 Catalyst/Base N4 Aqueous Quench & EtOAc Extraction N3->N4 IPC: >99% Conv. N5 Product Crystallization (Heptane/EtOAc) N4->N5 Organic Phase

Process workflow for the scale-up synthesis of the piperazine derivative.

Scale-Up Protocol (100g Scale)

This protocol is designed as a self-validating system; In-Process Controls (IPCs) must be met before proceeding to subsequent stages.

Reagents:

  • 3-Bromo-2-chloropyridine: 100.0 g (0.520 mol, 1.0 equiv)

  • 1-Methylpiperazine: 62.5 g (0.624 mol, 1.2 equiv)[2]

  • Potassium carbonate (K₂CO₃, 325 mesh, anhydrous): 107.8 g (0.780 mol, 1.5 equiv)

  • N-Methyl-2-pyrrolidone (NMP): 500 mL

Step-by-Step Methodology:

  • Reactor Preparation: Purge a 2.0 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and internal temperature probe with inert Nitrogen (N₂) for 15 minutes.

  • Reagent Charging: Charge 100.0 g of 3-bromo-2-chloropyridine and 500 mL of NMP into the reactor. Stir at 250 rpm until a homogeneous solution is achieved.

  • Base Addition: Add 107.8 g of anhydrous K₂CO₃ in a single portion. Causality: The inorganic base is insoluble and forms a slurry; mechanical stirring must be increased to 400 rpm to ensure adequate mass transfer.

  • Nucleophile Addition: Add 62.5 g of 1-methylpiperazine dropwise via an addition funnel over 30 minutes. Maintain the internal temperature below 30 °C during addition to control the mild exotherm.

  • Heating & Reaction: Heat the reactor jacket to achieve an internal temperature of 110 °C. Maintain this temperature for 8 hours.

  • In-Process Control (IPC): Withdraw a 0.5 mL aliquot, dilute with acetonitrile, and analyze via HPLC (UV at 254 nm). The reaction is considered complete when the remaining 3-bromo-2-chloropyridine is < 1.0% (Area %). Self-Validation: If conversion is incomplete, continue heating in 2-hour increments.

  • Workup & Extraction: Cool the reactor to 20 °C. Slowly charge 1.0 L of deionized water to the reactor to quench the reaction and dissolve inorganic salts. Extract the aqueous mixture with Ethyl Acetate (3 x 500 mL).

  • Washing: Combine the organic phases and wash with a 5% aqueous LiCl solution (2 x 300 mL) to remove residual NMP, followed by brine (300 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (40 °C, 50 mbar) to yield a crude amber oil.

  • Crystallization: Dissolve the crude oil in a minimal amount of hot EtOAc (approx. 100 mL). Slowly add Heptane (400 mL) while cooling to 0 °C to precipitate the product. Filter the resulting solid and dry in a vacuum oven at 40 °C to afford the pure 1-(3-Bromopyridin-2-yl)-4-methylpiperazine.

References

Sources

Method

Application Note: Analytical Methodologies for Reaction Monitoring and Regioisomer Resolution in the Synthesis of 1-(3-Bromopyridin-2-yl)-4-methylpiperazine

Introduction & Mechanistic Context The compound 1-(3-bromopyridin-2-yl)-4-methylpiperazine is a high-value heterocyclic building block frequently utilized in the development of CNS therapeutics and oncology kinase inhibi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

The compound 1-(3-bromopyridin-2-yl)-4-methylpiperazine is a high-value heterocyclic building block frequently utilized in the development of CNS therapeutics and oncology kinase inhibitors. Its synthesis is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction between 2,3-dibromopyridine and 1-methylpiperazine.

While SNAr reactions on electron-deficient heterocycles are well-documented, the regioselectivity of dihalopyridines presents a unique synthetic and analytical challenge [1].

The Causality of Regioselectivity

In 2,3-dibromopyridine, the pyridine nitrogen acts as a powerful electron-withdrawing group (EWG). This electronegative heteroatom serves as an electron sink, stabilizing the anionic Meisenheimer complex primarily at the ortho (C-2) and para (C-4) positions. Consequently, nucleophilic attack by 1-methylpiperazine is kinetically favored at the C-2 position. Attack at the C-3 position is disfavored because the resulting negative charge cannot be delocalized onto the ring nitrogen, forcing it to reside on a less electronegative carbon atom [2].

Despite this kinetic preference, forcing conditions (e.g., elevated temperatures, excess nucleophile) or specific solvent effects can lead to competing substitution at C-3, forming the regioisomer 1-(2-bromopyridin-3-yl)-4-methylpiperazine , or result in over-reaction to the bis-substituted impurity 1,1'-(pyridine-2,3-diyl)bis(4-methylpiperazine) . Robust analytical monitoring is therefore mandatory to track conversion, halt the reaction at maximum mono-substitution, and baseline-resolve these closely related species.

Analytical Strategy & Self-Validating Systems

To ensure trustworthiness in process chemistry, the analytical method must be a self-validating system. This means the chromatogram must perfectly reflect the state of the reactor at the exact moment of sampling, without degradation or continued reaction occurring inside the autosampler vial.

  • The Quenching Imperative : 1-Methylpiperazine is a strong, sterically unhindered nucleophile. If a reaction aliquot is simply diluted in an organic solvent, the SNAr reaction will continue at room temperature, leading to artificially low starting material and inflated product/impurity ratios. Our protocol mandates quenching the aliquot in a highly acidic diluent (0.1% Formic Acid). This instantly protonates the basic nitrogens of 1-methylpiperazine ( pKa​≈9.0 ), rendering it non-nucleophilic and freezing the kinetic profile. You can validate this by re-injecting the same vial 24 hours later; a properly quenched sample will show zero variance in peak area ratios.

  • Chromatographic Resolution of Basic Amines : The target product contains a highly basic piperazine moiety. On standard silica-based stationary phases, basic amines interact with residual surface silanols, causing severe peak tailing and shifting retention times. To counteract this, the mobile phase must be heavily buffered at a low pH (using 0.1% Trifluoroacetic acid for UV, or 0.1% Formic acid for MS) to keep the analytes fully ionized, ensuring sharp, symmetrical peaks [3].

Workflow R Reaction Vessel (2,3-Dibromopyridine + 1-Methylpiperazine) S In-Process Sampling (Aliquot extraction) R->S Q Acidic Quenching (Dilution in 0.1% FA/ACN) S->Q H HPLC-UV Analysis (Kinetic Tracking) Q->H M LC-MS Analysis (Impurity Profiling) Q->M D Data Synthesis & Process Adjustment H->D M->D D->R Feedback Loop

Fig 1: Reaction monitoring workflow demonstrating the critical acidic quenching step.

Experimental Protocols

Protocol A: In-Process Sampling and Quenching
  • Prepare a quenching solution of 50:50 Acetonitrile:Water containing 0.1% Formic Acid (v/v).

  • Dispense 990 µL of the quenching solution into a standard 2 mL HPLC amber vial.

  • Using a positive displacement pipette, extract exactly 10 µL of the active reaction mixture.

  • Submerge the pipette tip into the quenching solution and dispense. Vortex the vial for 5 seconds immediately to ensure homogeneous protonation.

  • If the reaction contains insoluble inorganic bases (e.g., K2​CO3​ ), pass the quenched sample through a 0.22 µm PTFE syringe filter before capping.

Protocol B: HPLC-UV Quantitative Method (Kinetic Profiling)

Use this method for routine tracking of starting material consumption and product formation.

  • Column : Waters XBridge Shield RP18, 2.1 x 50 mm, 2.5 µm (Polar-embedded group minimizes silanol interactions).

  • Column Temperature : 40 °C

  • Mobile Phase A : HPLC-grade Water + 0.1% TFA

  • Mobile Phase B : HPLC-grade Acetonitrile + 0.1% TFA

  • Flow Rate : 0.5 mL/min

  • Injection Volume : 1.0 µL

  • Detection : UV at 254 nm (primary for pyridines) and 280 nm.

Protocol C: UPLC-MS Method (Impurity Identification)

Use this method to confirm the mass of the regioisomers and detect the bis-substituted adduct.

  • Column : Same as Protocol B.

  • Mobile Phase A/B : Replace TFA with 0.1% Formic Acid (TFA causes severe ion suppression in ESI).

  • Ionization : Electrospray Ionization Positive mode (ESI+).

  • Capillary Voltage : 3.0 kV; Desolvation Temp : 350 °C.

Data Presentation

Table 1: Universal Gradient Program (Applicable to both HPLC-UV and LC-MS)

Time (min)% Mobile Phase A% Mobile Phase BCurve Type
0.0955Initial
0.5955Isocratic
4.0595Linear
5.0595Isocratic
5.1955Linear (Re-equilibration)
6.5955End

Table 2: Expected Chromatographic and MS Characterization Data

AnalyteElution OrderApprox. RT (min)Exact MassObserved Sigs (ESI+ m/z)Isotopic Pattern
1-Methylpiperazine10.6100.10101.1 [M+H]⁺N/A
Bis-substituted Impurity21.8275.21276.2 [M+H]⁺N/A
1-(3-Bromopyridin-2-yl)-4-methylpiperazine (Target) 3 2.4 255.04 256.0, 258.0 [M+H]⁺ 1:1 (Mono-Bromo)
1-(2-Bromopyridin-3-yl)-4-methylpiperazine (Regioisomer)42.6255.04256.0, 258.0 [M+H]⁺1:1 (Mono-Bromo)
2,3-Dibromopyridine53.5234.86235.9, 237.9, 239.9 [M+H]⁺1:2:1 (Di-Bromo)

(Note: The bis-substituted impurity elutes earlier than the mono-substituted products due to the addition of a second highly polar, ionizable piperazine ring, which drastically reduces the molecule's overall lipophilicity).

Mechanistic Pathway Visualization

SNAr_Pathway SM 2,3-Dibromopyridine + 1-Methylpiperazine C2 Attack at C-2 (Kinetically Favored) SM->C2 Major Pathway C3 Attack at C-3 (Disfavored) SM->C3 Minor Pathway MC2 Meisenheimer Complex (N-Stabilized Anion) C2->MC2 MC3 Meisenheimer Complex (C-Stabilized Anion) C3->MC3 P_Maj 1-(3-Bromopyridin-2-yl) -4-methylpiperazine (Major Product) MC2->P_Maj Fast Elimination of Br- P_Min 1-(2-Bromopyridin-3-yl) -4-methylpiperazine (Minor Regioisomer) MC3->P_Min Slow Elimination of Br-

Fig 2: Mechanistic pathway of the S_NAr reaction illustrating the kinetic preference for C-2 substitution.

References

  • Begouin, A., Peixoto, D., & Queiroz, M.-J. R. P. (2013). Regiocontrolled SNAr reaction on 2,3-dihalopyridines with NaSMe to obtain bromo(methylthio)pyridines as key precursors of 3-halo-2-(hetero)arylthieno[2,3-b]pyridines and thieno[3,2-b]pyridines. Synthesis, 45(11), 1489-1496.[Link][1][2]

  • Bach, P., Marczynke, M., & Giordanetto, F. (2012). Effects of the Pyridine 3-Substituent on the Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. European Journal of Organic Chemistry, 2012(31), 6146-6154.[Link][3][4]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). Practical HPLC Method Development (2nd ed.). John Wiley & Sons.[Link]

Sources

Application

Application Note: Advanced Purification Protocols for 1-(3-Bromopyridin-2-yl)-4-methylpiperazine

Executive Summary & Chemical Context The compound 1-(3-Bromopyridin-2-yl)-4-methylpiperazine (Chemical Formula: C₁₀H₁₄BrN₃) is a highly valuable halogenated heteroaryl piperazine building block, frequently utilized in th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The compound 1-(3-Bromopyridin-2-yl)-4-methylpiperazine (Chemical Formula: C₁₀H₁₄BrN₃) is a highly valuable halogenated heteroaryl piperazine building block, frequently utilized in the synthesis of kinase inhibitors and central nervous system (CNS) agents [1].

Synthesizing this target typically involves the nucleophilic aromatic substitution (SₙAr) or transition-metal-catalyzed cross-coupling of 2,3-dibromopyridine (or 2-fluoro-3-bromopyridine) with 1-methylpiperazine [2]. The resulting crude mixture presents a complex purification challenge due to the presence of unreacted, highly polar precursors alongside lipophilic, non-basic starting materials.

As a Senior Application Scientist, I have designed this protocol to move beyond standard generic workflows. This guide details a self-validating, multi-dimensional purification strategy leveraging differential pKa extraction, chemically modified normal-phase chromatography, and final salt crystallization to achieve >99% purity.

Physicochemical Profiling & Impurity Landscape

To design a logical purification system, we must first analyze the causality behind the phase behavior of the target versus its impurities. The differential basicity of the nitrogen atoms dictates our primary isolation strategy.

Table 1: Physicochemical Profile of Target and Key Impurities

CompoundRole in MixtureEst. pKa (Conjugate Acid)Est. LogPPrimary Removal Strategy
1-Methylpiperazine Excess Reactant / Impurity~9.0, ~9.8 (Highly Basic)-0.6Aqueous retention at pH 8.5
2,3-Dibromopyridine Unreacted Starting Material< 2.0 (Non-Basic)2.8Organic extraction at pH 2.0
Target Product Desired Product~8.5 (Intermediate Basic)1.8Organic extraction at pH 8.5

Causality Insight: The target molecule contains two tertiary amines. However, the piperazine nitrogen directly attached to the bromopyridine ring is significantly less basic due to the electron-withdrawing nature of the halogenated aromatic system. This leaves the N-methyl nitrogen as the primary basic site (pKa ~8.5). In contrast, unreacted 1-methylpiperazine retains two highly basic aliphatic amines, making it vastly more water-soluble at mildly basic pH levels.

Phase I: Differential Acid-Base Extraction

The most efficient first step in purifying basic active pharmaceutical ingredients (APIs) is a differential acid-base liquid-liquid extraction[3]. By carefully modulating the pH, we can selectively partition the target molecule while leaving impurities behind.

PhaseDistribution Crude Crude Reaction Mixture (Target, 1-Me-Pip, 2,3-diBr-Pyr) AcidWash 1. Add 1M HCl (pH ~2) 2. Extract with EtOAc Crude->AcidWash Org1 Organic Phase (2,3-dibromopyridine & Neutrals) AcidWash->Org1 Non-basic impurities Aq1 Aqueous Phase (Target-HCl, 1-Me-Pip-HCl) AcidWash->Aq1 Protonated amines BaseAdjust 1. Adjust to pH ~8.5 with NaHCO3 2. Extract with DCM Aq1->BaseAdjust Org2 Organic Phase (Target Free Base) BaseAdjust->Org2 Target partitions to DCM Aq2 Aqueous Phase (1-Me-Pip remains in aq) BaseAdjust->Aq2 Highly polar impurities

Figure 1: Workflow logic for the differential acid-base extraction of arylpiperazines.

Protocol 1: Step-by-Step Liquid-Liquid Extraction

Self-Validating System: Do not discard any aqueous or organic layers until LC-MS confirms the presence of the target mass ( [M+H]+≈256/258 , reflecting the 1:1 bromine isotope pattern) in the designated phase.

  • Acidic Partitioning: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc). Add an equal volume of 1M aqueous HCl. Vigorously shake in a separatory funnel and allow the layers to separate.

  • Phase Separation: The organic layer now contains the non-basic 2,3-dibromopyridine. The aqueous layer contains the protonated target molecule and protonated 1-methylpiperazine. Separate the layers.

  • pH Modulation: Cool the aqueous layer in an ice bath. Slowly add saturated aqueous NaHCO3​ (or 1M NaOH dropwise) until the pH reaches exactly 8.5 to 9.0. Causality: At this pH, the target molecule (pKa ~8.5) becomes largely deprotonated (free base) and lipophilic, while the highly basic 1-methylpiperazine remains partially protonated and highly water-soluble.

  • Target Extraction: Extract the basified aqueous layer three times with Dichloromethane (DCM).

  • Drying & Concentration: Combine the DCM layers, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the crude free base.

Phase II: Normal-Phase Silica Gel Chromatography

While extraction removes the bulk of starting materials, structural analogs (such as regioisomers or bis-substituted trace impurities) require chromatographic resolution.

Causality Insight: Piperazine derivatives possess basic nitrogen atoms that strongly hydrogen-bond with the weakly acidic silanol groups (Si-OH) on standard normal-phase silica gel. This interaction leads to severe peak tailing, poor resolution, and irreversible chemisorption[4]. To mitigate this, a basic modifier such as Triethylamine (TEA) must be added to the mobile phase. The TEA competitively binds to the acidic silanol sites, dynamically deactivating the silica surface and allowing the target to elute as a sharp, symmetrical band [1][4].

ChromatographyLogic Load Dry Load Crude on Silica Gel Elute1 Elute: DCM (Removes non-polars) Load->Elute1 Elute2 Elute: DCM/MeOH/TEA (Elutes Target) Elute1->Elute2 Fractions Collect & Analyze (TLC / LC-MS) Elute2->Fractions

Figure 2: Silica gel chromatography workflow utilizing a basic modifier to prevent peak tailing.

Protocol 2: Triethylamine-Modified Silica Chromatography
  • Column Preparation: Slurry-pack a silica gel column using Dichloromethane (DCM) containing 1% (v/v) Triethylamine (TEA). Flush the column with 2 column volumes (CV) of this solvent to pre-deactivate the silanol groups.

  • Sample Loading: Dissolve the crude free base in a minimum amount of DCM and load it onto the column. (Alternatively, dry-load the sample onto Celite if the crude is an oily residue).

  • Gradient Elution:

    • Begin elution with 100% DCM (1% TEA) for 2 CV to wash off any remaining lipophilic impurities.

    • Transition to a gradient of DCM : Methanol (98:2 to 95:5) containing 1% TEA [2].

  • Fraction Collection: Monitor fractions via TLC (visualized with UV 254 nm and Dragendorff's reagent for amines). Combine fractions containing the pure product and evaporate the solvent.

Table 2: Summary of Chromatographic Solvent Systems

MethodStationary PhaseMobile PhaseAdditivePurpose / Causality
Normal Phase Silica Gel (60 Å)DCM / Methanol1% Triethylamine (TEA)Deactivates acidic silanols; prevents piperazine tailing.
Reverse Phase C18 (Prep-HPLC)Water / Acetonitrile0.1% Trifluoroacetic AcidIon-pairing agent; ensures sharp peaks for basic amines.

Phase III: Polishing & Salt Crystallization

Arylpiperazine free bases are frequently isolated as viscous oils or low-melting solids, making them difficult to handle and prone to oxidative degradation over time. Converting the highly pure free base into a stable Hydrochloride (HCl) salt is the definitive final step for long-term storage and analytical-grade purity.

Protocol 3: Hydrochloride Salt Formation
  • Dissolution: Dissolve the chromatographically purified 1-(3-Bromopyridin-2-yl)-4-methylpiperazine free base in a minimum volume of anhydrous Diethyl Ether or minimal cold Ethanol.

  • Precipitation: Under vigorous stirring at 0 °C, add a stoichiometric excess of 2M HCl in Diethyl Ether dropwise. A white to off-white precipitate will immediately begin to form.

  • Maturation: Allow the suspension to stir at 0 °C for 30 minutes to ensure complete crystallization and uniform particle size.

  • Isolation: Filter the solid under vacuum using a Buchner funnel. Wash the filter cake twice with ice-cold anhydrous Diethyl Ether to remove any trace organic impurities or trapped solvent.

  • Drying: Dry the resulting 1-(3-Bromopyridin-2-yl)-4-methylpiperazine hydrochloride salt in a vacuum desiccator over P2​O5​ for 24 hours.

Analytical Validation Standards

To confirm the success of the self-validating purification system, the final salt should be subjected to:

  • LC-MS: Confirming the [M+H]+ peaks at 256.04 and 258.04 m/z.

  • ¹H NMR (in DMSO-d6): Ensuring the disappearance of the sharp singlet at ~2.3 ppm (characteristic of unreacted free 1-methylpiperazine) and confirming the downfield shift of the piperazine protons due to protonation.

References

  • Synthesis, bioactivity, and molecular docking of novel arylpiperazine derivatives as potential AR antagonists. Frontiers in Chemistry. Available at:[Link]

  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Arabian Journal of Chemistry. Available at:[Link]

Method

Application Notes &amp; Protocols: Suzuki-Miyaura Cross-Coupling of 1-(3-Bromopyridin-2-yl)-4-methylpiperazine with Arylboronic Acids

Abstract These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 1-(3-Bromopyridin-2-yl)-4-methylpiperazine and a variety...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 1-(3-Bromopyridin-2-yl)-4-methylpiperazine and a variety of arylboronic acids. This transformation is of high value in medicinal chemistry and drug development for the synthesis of 2,3-disubstituted pyridine derivatives, which are prevalent scaffolds in numerous biologically active compounds. The Suzuki-Miyaura coupling is renowned for its mild reaction conditions, broad functional group tolerance, and the vast commercial availability of reagents.[1] The protocols herein are designed to be a robust starting point for researchers synthesizing libraries of novel aryl-piperazinyl-pyridine compounds for downstream applications in drug discovery and materials science.

Introduction and Significance

The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis, facilitates the formation of carbon-carbon bonds with remarkable efficiency.[2][3] This Nobel Prize-winning reaction has become indispensable in the pharmaceutical industry for constructing complex molecular architectures from readily available building blocks.[4][5] The core transformation involves the coupling of an organoboron compound (typically a boronic acid) with an organohalide, catalyzed by a palladium complex in the presence of a base.[4][5]

The specific reaction discussed herein, involving the coupling of 1-(3-Bromopyridin-2-yl)-4-methylpiperazine, is particularly relevant. The resulting 2-amino-3-arylpyridine motif is a privileged structure found in a multitude of compounds targeting various receptors and enzymes. The ability to rapidly and efficiently diversify the aryl group at the 3-position using a wide array of commercially available arylboronic acids makes this protocol a powerful tool for generating structure-activity relationship (SAR) data in drug discovery campaigns.

Reaction Mechanism: The Palladium Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle centered on a palladium complex, which cycles between Pd(0) and Pd(II) oxidation states.[2][6] The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6][7]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of 1-(3-Bromopyridin-2-yl)-4-methylpiperazine. This step forms a square planar Pd(II) complex.[1][4][6]

  • Transmetalation: This is often the rate-determining step. The base activates the arylboronic acid by forming a more nucleophilic boronate "ate" complex.[3][8][9] This complex then transfers its aryl group to the Pd(II) center, displacing the bromide ligand and forming a diorganopalladium(II) intermediate.[4][6]

  • Reductive Elimination: The two organic ligands (the pyridyl and the new aryl group) on the palladium center couple and are expelled from the coordination sphere. This step forms the final C-C bond of the desired product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][4][6]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_ArylHalide Ar¹-Pd(II)L₂-X (Pd(II) Complex) OxAdd->PdII_ArylHalide Transmetalation Transmetalation PdII_ArylHalide->Transmetalation PdII_Diorganic Ar¹-Pd(II)L₂-Ar² (Diorganopalladium) Transmetalation->PdII_Diorganic RedElim Reductive Elimination PdII_Diorganic->RedElim Product Ar¹-Ar² (Product) RedElim->Product Catalyst_Regen RedElim->Catalyst_Regen ArylHalide Ar¹-X (1-(3-Bromopyridin-2-yl)...) ArylHalide->OxAdd BoronicAcid Ar²-B(OH)₂ + Base BoronicAcid->Transmetalation Catalyst_Regen->Pd0  Regeneration Experimental_Workflow Start Start: Reagent Assembly Setup 1. Add Solids to Flask (Aryl Halide, Boronic Acid, Base) Start->Setup Inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) Setup->Inert Solvent 3. Add Degassed Solvents Inert->Solvent Catalyst 4. Add Palladium Catalyst Solvent->Catalyst Reaction 5. Heat and Stir (e.g., 90-100 °C, 4-16h) Catalyst->Reaction Monitor 6. Monitor Progress (TLC / LC-MS) Reaction->Monitor Workup 7. Aqueous Work-up (Quench, Extract, Dry) Monitor->Workup Upon Completion Purify 8. Purification (Flash Column Chromatography) Workup->Purify Characterize 9. Characterization (NMR, MS) Purify->Characterize End End: Pure Product Characterize->End

Sources

Application

Application Notes and Protocols for the Reaction of 1-(3-Bromopyridin-2-yl)-4-methylpiperazine with Primary and Secondary Amines

Introduction: Strategic Importance of the 2,3-Disubstituted Pyridine Scaffold The 2,3-diaminopyridine moiety is a privileged scaffold in medicinal chemistry and materials science, serving as a versatile precursor for a w...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Importance of the 2,3-Disubstituted Pyridine Scaffold

The 2,3-diaminopyridine moiety is a privileged scaffold in medicinal chemistry and materials science, serving as a versatile precursor for a wide range of complex molecules, including kinase inhibitors, central nervous system agents, and novel heterocyclic systems. The targeted functionalization of this core structure through the formation of carbon-nitrogen (C-N) bonds is a critical step in the synthesis of these valuable compounds. This guide provides a comprehensive overview and detailed protocols for the reaction of a key building block, 1-(3-bromopyridin-2-yl)-4-methylpiperazine , with primary and secondary amines.

The presence of a bromine atom at the 3-position and a 4-methylpiperazine group at the 2-position of the pyridine ring presents unique challenges and opportunities for synthetic chemists. The electron-deficient nature of the pyridine ring, coupled with the electronic and steric influence of the substituents, dictates the reactivity of the C-Br bond. This document will delve into the mechanistic underpinnings of the most effective C-N coupling strategies for this substrate, with a particular focus on the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation.

We will explore the critical parameters that govern the success of these transformations, including the choice of catalyst, ligand, base, and solvent. Furthermore, this guide provides detailed, step-by-step experimental protocols for the reaction of 1-(3-bromopyridin-2-yl)-4-methylpiperazine with representative primary and secondary amines, along with insights into potential side reactions, purification techniques, and analytical characterization of the resulting products.

Mechanistic Considerations: Navigating the Reactivity of a Polysubstituted Pyridine

The C-N bond formation at the 3-position of 1-(3-bromopyridin-2-yl)-4-methylpiperazine is not a trivial transformation. Direct nucleophilic aromatic substitution (SNAr) is generally disfavored at the 3-position of the pyridine ring, which is less activated towards nucleophilic attack compared to the 2- and 4-positions.[1][2][3] Therefore, transition metal-catalyzed cross-coupling reactions are the methods of choice.

The Buchwald-Hartwig Amination: A Palladium-Catalyzed Approach

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C-N bonds.[4][5] The catalytic cycle, illustrated below, involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst.[4][6]

Buchwald_Hartwig Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(Br)L2 Pd(0)L2->Oxidative Addition Complex Ar-Br Amine Coordination [Ar-Pd(II)(Br)(NHR'R'')]L2 Oxidative Addition Complex->Amine Coordination + HNR'R'' Palladium-Amido Complex Ar-Pd(II)(NR'R'')L2 Amine Coordination->Palladium-Amido Complex + Base - H-Base+Br- Product Ar-NR'R'' Palladium-Amido Complex->Product Reductive Elimination Catalyst Regeneration Pd(0)L2 Palladium-Amido Complex->Catalyst Regeneration

Figure 1: Simplified catalytic cycle of the Buchwald-Hartwig amination.

A significant challenge in the amination of 1-(3-bromopyridin-2-yl)-4-methylpiperazine is the potential for catalyst inhibition. The presence of three nitrogen atoms (the pyridine ring nitrogen, and the two nitrogens of the piperazine moiety) can lead to coordination with the palladium catalyst, thereby deactivating it.[7] The choice of a suitable ligand is therefore paramount to shield the palladium center and facilitate the catalytic cycle. Sterically hindered biaryl phosphine ligands, such as RuPhos and BrettPhos, have proven to be particularly effective for the C-N coupling of 2-amino-3-halopyridines, a close structural analog to our substrate.[7] These ligands promote the desired reductive elimination and minimize side reactions.[7]

The Ullmann Condensation: A Copper-Catalyzed Alternative

The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds.[8][9] While traditionally requiring harsh reaction conditions, modern protocols often employ ligands to facilitate the reaction at lower temperatures.[8] The mechanism is believed to involve the formation of a copper(I)-amido species, which then reacts with the aryl halide.

Ullmann_Condensation Cu(I)X Cu(I)X Copper-Amido Complex Cu(I)-NR'R'' Cu(I)X->Copper-Amido Complex + HNR'R'' + Base Oxidative Addition Ar-Cu(III)(Br)(NR'R'')[L]n Copper-Amido Complex->Oxidative Addition + Ar-Br Product Ar-NR'R'' Oxidative Addition->Product Reductive Elimination Catalyst Regeneration Cu(I)X Oxidative Addition->Catalyst Regeneration - HNR'R''

Sources

Method

Application Notes &amp; Protocols: A Strategic Framework for In Vitro Evaluation of 1-(3-Bromopyridin-2-yl)-4-methylpiperazine Derivatives

Introduction The 1-(3-bromopyridin-2-yl)-4-methylpiperazine scaffold represents a privileged structure in medicinal chemistry. The pyridine ring is a common feature in numerous approved drugs, often acting as a bioisoste...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1-(3-bromopyridin-2-yl)-4-methylpiperazine scaffold represents a privileged structure in medicinal chemistry. The pyridine ring is a common feature in numerous approved drugs, often acting as a bioisostere for a phenyl ring but with altered electronic properties and the ability to act as a hydrogen bond acceptor.[1] Coupled with the versatile piperazine moiety, this scaffold serves as an excellent starting point for the synthesis of compound libraries targeting a range of biological entities, including protein kinases and G-protein coupled receptors (GPCRs).[1][2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic in vitro evaluation of novel compounds derived from this scaffold. It is designed not as a rigid set of instructions, but as a logical, tiered workflow. The protocols herein are presented with an emphasis on the underlying principles and causality, enabling scientists to make informed decisions, troubleshoot effectively, and generate robust, reproducible data. We will progress from foundational cytotoxicity assessments to direct target engagement and finally to specific mechanistic and functional cellular assays.

Experimental Evaluation Workflow

A systematic approach is critical to efficiently characterize a new chemical entity. The following workflow outlines a logical progression from broad, cell-based assays to specific, target-oriented mechanistic studies.

G cluster_0 Phase 1: Foundational Profiling cluster_1 Phase 2: Target Identification & Validation cluster_2 Phase 3: Mechanistic & Functional Analysis cluster_3 Phase 4: Pathway & Downstream Effects A Compound Library Synthesis (Derivatives of Core Scaffold) B Tier 1: Cytotoxicity & Cell Viability Assays (e.g., XTT/MTT) A->B Initial Screening C Tier 2: Target Engagement Assay (Cellular Thermal Shift Assay - CETSA) B->C For Active Compounds D Tier 3a: Biochemical Assays (e.g., In Vitro Kinase Assay) C->D Based on Target Hypothesis E Tier 3b: Functional Cell-Based Assays (e.g., GPCR Calcium Flux) C->E Based on Target Hypothesis F Tier 4: Downstream Signaling Analysis (e.g., Western Blot) D->F Confirm Cellular MOA E->F Confirm Cellular MOA G Lead Candidate Profile F->G Integrated Data Analysis

Caption: A strategic workflow for the in vitro characterization of novel compounds.

Tier 1: Foundational Cell Viability Assays

Rationale: The initial and most critical step is to determine the general cytotoxicity of the synthesized compounds. This data provides a therapeutic window and is essential for designing all subsequent experiments; assays for specific targets are meaningless without knowing the concentration at which a compound affects basic cell health. Tetrazolium salt-based assays are widely used for this purpose as they measure the metabolic activity of living cells, which is directly proportional to the number of viable cells.[3]

Comparative Analysis: MTT vs. XTT Assays
FeatureMTT AssayXTT Assay
Principle Mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to an insoluble purple formazan crystal.[4]Mitochondrial dehydrogenases reduce the XTT tetrazolium salt to a water-soluble orange formazan product.[3]
Solubilization Step Required. An organic solvent (e.g., DMSO) must be added to dissolve the formazan crystals.[5]Not Required. The product is soluble in the cell culture medium, simplifying the workflow.[6]
Workflow Longer protocol, more hands-on time, and increased potential for operator-dependent variability.[6]Shorter, more streamlined protocol with fewer handling steps. Ideal for high-throughput screening.[6]
Sensitivity Generally considered highly sensitive.Sensitivity is comparable to MTT for many cell lines and applications.[4]
Recommendation Suitable for smaller-scale studies or when established lab protocols exist.Recommended for this workflow due to its efficiency, higher reproducibility, and suitability for screening compound libraries.[6]
Protocol: XTT Cell Viability Assay

This protocol is adapted for a 96-well plate format, ideal for screening multiple compounds and concentrations.

Principle of the Assay: The core of the assay is the ability of mitochondrial dehydrogenases in metabolically active cells to reduce the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) salt to a colored, water-soluble formazan product. The intensity of this color, measured by absorbance, is directly proportional to the number of viable cells.[3]

Materials:

  • Cells of interest (e.g., MCF-7, A549, or a relevant cancer cell line)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Test compounds dissolved in DMSO (stock solutions)

  • XTT Cell Proliferation Assay Kit (containing XTT reagent and an electron-coupling reagent)

  • 96-well flat-bottom cell culture plates

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader capable of measuring absorbance at 450-500 nm

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Resuspend cells in complete medium to a concentration of 5 x 10⁴ cells/mL (this may require optimization based on cell type and doubling time).

    • Add 100 µL of the cell suspension to each well of a 96-well plate (yielding 5,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium. It is crucial to maintain a final DMSO concentration below 0.5% to avoid solvent-induced toxicity.

    • Include appropriate controls:

      • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the test compounds.

      • Untreated Control: Cells in medium only.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., staurosporine).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (or controls).

    • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • XTT Reagent Preparation and Addition:

    • Thaw the XTT reagent and the electron-coupling reagent.

    • Prepare the activated XTT solution immediately before use by mixing the two reagents according to the manufacturer's instructions. A common ratio is 50:1 (XTT reagent to electron-coupling reagent).

    • Add 50 µL of the activated XTT solution to each well.[3]

  • Incubation and Measurement:

    • Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, allowing the color to develop.[3]

    • Gently shake the plate to ensure a uniform distribution of the colored product.

    • Measure the absorbance at a wavelength between 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm should be used to subtract background absorbance.[3]

  • Data Analysis:

    • Subtract the reference wavelength absorbance from the measurement wavelength absorbance.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control:

      • % Viability = (Absorbance_treated / Absorbance_vehicle) * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Tier 2: Target Engagement Assay

Rationale: After identifying compounds with cytotoxic or cytostatic activity, the next critical question is whether they engage a specific protein target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to confirm this drug-target interaction.[7][8] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand (your compound) becomes more resistant to heat-induced denaturation and aggregation.[7][9]

cluster_0 Step 1: Treatment cluster_1 Step 2: Heat Challenge cluster_2 Step 3: Lysis & Separation cluster_4 Step 4: Detection & Analysis A Treat intact cells with Vehicle (DMSO) or Compound B Aliquot cells and heat across a temperature gradient A->B C Lyse cells (e.g., freeze-thaw) B->C D Centrifuge to separate soluble proteins from aggregated proteins C->D E Quantify soluble target protein (e.g., Western Blot) D->E F Plot soluble protein vs. temperature to generate melt curves E->F

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Protocol: Cellular Thermal Shift Assay (CETSA) followed by Western Blot

This protocol describes the generation of a CETSA "melt curve" to determine the change in the target protein's melting temperature (Tₘ) upon compound binding.

Materials:

  • Cultured cells expressing the target of interest

  • Test compound and DMSO (vehicle)

  • PBS and complete culture medium

  • Protease and phosphatase inhibitor cocktails

  • Thermal cycler or heating block

  • Equipment for cell lysis (e.g., liquid nitrogen)

  • High-speed refrigerated centrifuge

  • Reagents and equipment for Western Blotting (SDS-PAGE gels, transfer apparatus, membranes, primary antibody against the target protein, HRP-conjugated secondary antibody, ECL substrate).[10][11]

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to ~80-90% confluency.

    • Treat one batch of cells with the test compound at a fixed concentration (e.g., 10x IC₅₀) and another batch with an equivalent volume of DMSO.

    • Incubate for a sufficient time to allow cell penetration and target binding (e.g., 1-2 hours) at 37°C.

  • Harvesting and Heat Challenge:

    • Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Divide the cell suspension for each condition (DMSO and compound) into multiple aliquots in PCR tubes.

    • Use a thermal cycler to heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes. One aliquot should be left at room temperature as a non-heated control.[7]

    • Immediately cool the tubes on ice for 3 minutes.

  • Cell Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[12]

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).[12]

    • Carefully collect the supernatant containing the soluble proteins.

  • Western Blot Analysis:

    • Determine the protein concentration of the soluble fractions (e.g., using a BCA assay).

    • Normalize the samples by loading an equal amount of total protein for each temperature point onto an SDS-PAGE gel.

    • Perform gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.[13]

    • Block the membrane (e.g., with 5% nonfat milk or BSA in TBST) for 1 hour at room temperature.[14]

    • Incubate the membrane with the primary antibody specific to your target protein overnight at 4°C.[7][14]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

    • Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities from the Western blot at each temperature point for both the DMSO and compound-treated samples.

    • Normalize the intensities to the intensity at the lowest temperature point for each condition.

    • Plot the normalized soluble protein fraction against temperature for both conditions.

    • Fit the data to a sigmoidal dose-response curve to determine the melting temperature (Tₘ) for each condition. A positive shift in Tₘ in the compound-treated sample compared to the DMSO control indicates target engagement.

Tier 3: Mechanistic & Functional Assays

Based on the common biological roles of pyridine-piperazine scaffolds, we present protocols for two high-probability target classes: protein kinases and GPCRs.

A. In Vitro Kinase Activity Assay

Rationale: Many pyridine-containing compounds are known to be kinase inhibitors.[1] A biochemical kinase assay directly measures the ability of a compound to inhibit the catalytic activity of a purified kinase enzyme. There are numerous assay formats, including radiometric and fluorescence/luminescence-based methods.[15][16] Luminescence-based assays that quantify ATP consumption are popular for their simplicity and high-throughput compatibility.

cluster_0 Kinase Reaction cluster_1 Post-Reaction cluster_2 Detection reaction Active Kinase Substrate ATP Test Compound (Inhibitor) products Phosphorylated Substrate ADP Remaining ATP reaction->products detection Add Luciferase/Luciferin Reagent products:f2->detection luminescence Luminescence Signal (Inversely proportional to kinase activity) detection->luminescence ATP consumed by Luciferase

Caption: Workflow for an ATP-quantification-based kinase inhibition assay.

Protocol: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)

Principle: This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction solution. A luciferase enzyme uses the remaining ATP to produce a light signal. High kinase activity results in high ATP consumption and thus a low luminescence signal. Conversely, an effective inhibitor will prevent ATP consumption, leading to a high luminescence signal.

Materials:

  • Purified, active recombinant kinase of interest

  • Specific kinase substrate (peptide or protein)

  • ATP at an appropriate concentration (often near the Kₘ for the specific kinase)

  • Test compounds in DMSO

  • Kinase assay buffer

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well assay plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution in kinase assay buffer.

    • Prepare a 2X ATP solution in kinase assay buffer.

    • Prepare serial dilutions of the test compounds in kinase assay buffer (at 4X the final desired concentration). Maintain a consistent final DMSO concentration.

  • Assay Setup (in a 384-well plate, 20 µL final volume):

    • Add 5 µL of the 4X compound dilutions or controls (DMSO for 0% inhibition, a known potent inhibitor for 100% inhibition) to the wells.

    • Add 10 µL of the 2X kinase/substrate mix to all wells to start the reaction.

    • Incubate for 10-15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Signal Detection:

    • Add 20 µL of the ATP detection reagent to each well. This simultaneously stops the kinase reaction and initiates the luminescence reaction.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration:

      • % Inhibition = 100 * [1 - (Signal_compound - Signal_100%_inhibition) / (Signal_0%_inhibition - Signal_100%_inhibition)]

    • Plot % Inhibition against the log of compound concentration and fit to a dose-response curve to determine the IC₅₀ value.

B. GPCR Functional Assay

Rationale: GPCRs are a major class of drug targets.[2] Upon ligand binding, many GPCRs trigger intracellular signaling cascades, one of the most common being the release of calcium (Ca²⁺) from intracellular stores.[17] Calcium flux assays are robust, high-throughput methods to measure the functional activation or inhibition of many GPCRs.[2]

Protocol: No-Wash Calcium Flux Assay

Principle: Cells engineered to overexpress a specific GPCR are loaded with a calcium-sensitive fluorescent dye. When the GPCR is activated (by an agonist), intracellular calcium levels rise, causing a significant increase in fluorescence. An antagonist will block this agonist-induced fluorescence increase.

Materials:

  • Host cells stably expressing the GPCR of interest (e.g., CHO or HEK293 cells)

  • Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 NW)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Test compounds (potential antagonists)

  • A known agonist for the target GPCR

  • Black-walled, clear-bottom 96- or 384-well plates

  • Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Plating:

    • Plate the GPCR-expressing cells in black-walled, clear-bottom plates at an optimized density.

    • Incubate overnight to allow for attachment.

  • Dye Loading:

    • Prepare the calcium dye solution according to the manufacturer's instructions, often including probenecid to prevent dye leakage from the cells.

    • Remove the culture medium from the cells and add 100 µL of the dye solution.

    • Incubate for 30-60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

  • Antagonist Assay Protocol:

    • Prepare serial dilutions of the test compounds (potential antagonists) in assay buffer.

    • Add the compound dilutions to the dye-loaded cells and incubate for 15-30 minutes at room temperature.

    • Prepare the agonist solution at a concentration known to elicit a strong response (e.g., EC₈₀).

    • Place the cell plate into the fluorescence reader.

    • Program the instrument to measure a baseline fluorescence for 10-20 seconds, then inject the agonist, and continue reading the fluorescence intensity for 1-2 minutes.[17]

  • Data Analysis:

    • The response is typically measured as the maximum fluorescence intensity minus the baseline fluorescence.

    • Calculate the percentage of inhibition caused by the antagonist at each concentration relative to the agonist-only control.

    • Plot % Inhibition vs. log of antagonist concentration to determine the IC₅₀ value.

Tier 4: Downstream Signaling Analysis

Rationale: Confirming that a compound inhibits its target in a cell (via CETSA) and in a purified system (biochemical assay) is powerful. The final step is to demonstrate that this target inhibition leads to the expected downstream cellular effect. Western blotting is the gold-standard technique for measuring changes in the levels or post-translational modification (e.g., phosphorylation) of specific proteins in a signaling pathway.[11][13]

Protocol: Western Blot for Pathway Analysis

Principle: This protocol aims to detect changes in the phosphorylation status of a downstream substrate following treatment with a kinase inhibitor. A decrease in the phosphorylated substrate, without a change in the total amount of that substrate, provides strong evidence of on-target pathway inhibition.

Materials:

  • All materials listed for the CETSA Western Blot protocol.

  • Primary antibody specific for the phosphorylated form of the downstream protein (e.g., anti-phospho-ERK).

  • Primary antibody specific for the total amount of the downstream protein (e.g., anti-total-ERK).

  • Loading control antibody (e.g., anti-GAPDH or anti-β-actin).

Procedure:

  • Cell Treatment and Lysis:

    • Plate cells and allow them to attach.

    • Treat cells with various concentrations of the test compound for a defined period. Include a vehicle control.

    • If the pathway is not basally active, stimulate all cells (except a negative control) with an appropriate growth factor or agonist for a short period (e.g., 10-15 minutes) before harvesting.

    • Wash cells with ice-cold PBS and lyse them directly on the plate with ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[13]

    • Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate.

    • Prepare samples by adding Laemmli buffer and boiling for 5 minutes.

    • Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.[14]

  • Transfer and Immunoblotting:

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane for 1 hour.

    • Incubate the membrane with the anti-phospho-protein primary antibody overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody.

    • Detect with ECL substrate.

  • Stripping and Re-probing (Crucial for Validation):

    • After imaging, "strip" the antibodies from the membrane using a mild stripping buffer.

    • Re-block the membrane and re-probe with the anti-total-protein antibody to ensure that the observed decrease in phosphorylation is not due to a decrease in the total protein level.

    • Optionally, strip and re-probe again with a loading control antibody (e.g., GAPDH) to confirm equal protein loading across all lanes.

  • Data Analysis:

    • Quantify the band intensities for the phospho-protein, total protein, and loading control for each lane.

    • Normalize the phospho-protein signal to the total protein signal for each sample.

    • Observe the dose-dependent decrease in the normalized phospho-protein signal in compound-treated cells compared to the vehicle control.

References

  • Biotech Spain. XTT Assays vs MTT. [Link]

  • National Center for Biotechnology Information. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]

  • Bio-protocol. Cellular thermal shift assay (CETSA). [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • ACS Publications. High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. [Link]

  • Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. [Link]

  • American Physiological Society. Recent progress in assays for GPCR drug discovery. [Link]

  • MDPI. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. [Link]

  • National Center for Biotechnology Information. Measuring and interpreting the selectivity of protein kinase inhibitors. [Link]

  • PharmaLegacy. Kinase/Enzyme Assays. [Link]

  • Springer Link. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. [Link]

  • ResearchGate. A FLIPR assay for evaluating agonists and antagonists of GPCR heterodimers. [Link]

  • INDIGO Biosciences. GPCR Signaling Assays | GPCR Assay Kits. [Link]

  • ACS Publications. Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. [Link]

  • ProBio. GPCR-Targeted Drug Discovery & Functional Assay Platforms. [Link]

  • Research and Reviews. Synthesis, Characterization and biological evaluation of novel Pyrimidine linked 1,3,4-oxadiazoles possessing Piperdine. [Link]

  • ResearchGate. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. [Link]

  • Der Pharma Chemica. Synthesis and Biological Activities of[3][4]-Oxazine Derivatives. [Link]

  • Wiley Online Library. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. [Link]

Sources

Application

Application Notes &amp; Protocols: Structure-Activity Relationship (SAR) Studies of 1-(3-Bromopyridin-2-yl)-4-methylpiperazine Analogs

An in-depth guide for researchers, scientists, and drug development professionals. Introduction: The Pyridine-Piperazine Scaffold and the Imperative for SAR The confluence of a pyridine ring and a piperazine moiety creat...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction: The Pyridine-Piperazine Scaffold and the Imperative for SAR

The confluence of a pyridine ring and a piperazine moiety creates a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[1][2] The 1-(Pyridin-2-yl)piperazine core is particularly noteworthy for its ability to engage in a wide array of biological interactions, from central nervous system receptors to enzymatic targets.[3][4][5] The lead compound, 1-(3-Bromopyridin-2-yl)-4-methylpiperazine , serves as an exemplary starting point for a focused drug discovery campaign. Its structure is primed for systematic modification: the bromine atom at the C3-position of the pyridine ring is a versatile synthetic handle for introducing diversity via cross-coupling reactions, while the N-methyl group on the piperazine can be readily altered to probe steric and electronic requirements for target engagement.[6]

This guide provides a comprehensive framework for conducting Structure-Activity Relationship (SAR) studies on this scaffold. It is designed not merely as a list of procedures, but as a strategic manual that explains the causality behind experimental choices. We will detail the synthesis of the core structure, outline robust protocols for creating a diverse analog library, provide a generalized methodology for biological evaluation using a representative kinase assay, and illustrate how to construct a clear SAR table to guide the iterative process of lead optimization.

Section 1: Strategic Blueprint for Analog Design

The fundamental principle of an SAR study is to systematically modify a lead compound to understand which chemical features are essential for its biological activity. For our lead compound, we can identify three primary vectors for modification.

  • Pyridine C3-Position (R¹): The bromo-substituent is not merely a placeholder; it is a gateway. Its replacement with various aryl, heteroaryl, or alkyl groups via palladium-catalyzed cross-coupling reactions allows for a thorough exploration of the binding pocket's steric and electronic landscape.[6][7]

  • Piperazine N4-Position (R²): The N-methyl group can be replaced with a wide range of substituents. This allows for probing interactions in a different region of the binding site and can significantly impact the compound's physicochemical properties, such as solubility and metabolic stability.

  • Pyridine Core Substitution (R³): While more synthetically challenging, modifications at other positions on the pyridine ring can be explored to fine-tune electronic properties or block potential sites of metabolism.

SAR_Strategy cluster_Core Lead Scaffold: 1-(3-Bromopyridin-2-yl)-4-methylpiperazine cluster_Vectors Points of Diversification Core R1 (Pyridine C3) Core->R1 Suzuki, Sonogashira, Buchwald-Hartwig, etc. R2 (Piperazine N4) Core->R2 N-Alkylation, N-Arylation, Reductive Amination, Acylation R3 (Pyridine Core) Core->R3 Modify Starting Material

Caption: Strategic vectors for chemical modification of the lead scaffold.

Section 2: Synthesis of Analog Library: Protocols and Rationale

The synthesis of a high-quality, diverse library of analogs is the cornerstone of any successful SAR campaign. The following protocols are designed to be robust and adaptable.

Protocol 2.1: Synthesis of the Core Scaffold

The most direct route to the core scaffold is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyridine nitrogen makes the C2 position susceptible to nucleophilic attack by 1-methylpiperazine.

Rationale: This reaction is chosen for its reliability and scalability. Using an excess of the piperazine nucleophile can help minimize potential side reactions. The choice of a polar aprotic solvent like DMSO or NMP facilitates the reaction by solvating the potassium carbonate base and stabilizing the charged Meisenheimer intermediate.

Materials:

  • 2,3-Dibromopyridine

  • 1-Methylpiperazine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 2,3-dibromopyridine (1.0 equiv), potassium carbonate (2.0 equiv), and anhydrous DMSO.

  • Add 1-methylpiperazine (1.2 equiv) to the stirring mixture.

  • Heat the reaction mixture to 120-140 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and then brine to remove residual DMSO.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 1-(3-Bromopyridin-2-yl)-4-methylpiperazine .

Protocol 2.2: Diversification at Pyridine C3 (R¹) via Suzuki-Miyaura Cross-Coupling

The C-Br bond at the 3-position is an ideal handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of aryl and heteroaryl groups.

Rationale: The Suzuki-Miyaura coupling is selected for its broad functional group tolerance and commercially available boronic acids/esters. A modern palladium precatalyst system (e.g., Pd₂(dba)₃ with a suitable phosphine ligand like XPhos) is recommended for its high reactivity and applicability to heteroaromatic halides.[8]

Materials:

  • 1-(3-Bromopyridin-2-yl)-4-methylpiperazine (1.0 equiv)

  • Aryl- or heteroaryl-boronic acid (1.2-1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-5 mol%)

  • A suitable phosphine ligand (e.g., XPhos, RuPhos) (4-10 mol%)

  • A base such as Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)

Step-by-Step Procedure:

  • In an oven-dried Schlenk tube, combine the core scaffold, the boronic acid, the palladium catalyst, the ligand, and the base.

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor progress by LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the resulting analog via column chromatography or preparative HPLC.

Synthesis_Workflow Start 2,3-Dibromopyridine + 1-Methylpiperazine SNAr Protocol 2.1: SNAr Reaction Start->SNAr Core Core Scaffold: 1-(3-Bromopyridin-2-yl)-4-methylpiperazine SNAr->Core Suzuki Protocol 2.2: Suzuki Coupling Core->Suzuki BoronicAcid Aryl/Heteroaryl Boronic Acids (R¹) BoronicAcid->Suzuki Analogs Diverse Analog Library (R¹-substituted) Suzuki->Analogs

Caption: General workflow for the synthesis of C3-modified analogs.

Section 3: Biological Evaluation: A Generalized Kinase Inhibition Protocol

Given that many pyridine-containing compounds are known to function as kinase inhibitors, we present a generalized protocol for an in vitro kinase inhibition assay.[6] This serves as a template that must be adapted to the specific kinase of interest.

Rationale: Luminescence-based ATP detection assays are a gold standard for high-throughput screening. They measure the amount of ATP remaining after a kinase reaction; a potent inhibitor will result in less ATP consumption and thus a higher luminescent signal. This method is highly sensitive and reproducible.

Materials:

  • Kinase of interest (e.g., a MAP Kinase)

  • Substrate peptide specific to the kinase

  • ATP solution

  • Kinase assay buffer

  • Synthesized analog compounds in DMSO

  • A commercial luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • White, opaque 384-well microplates

  • A plate-reading luminometer

Step-by-Step Procedure:

  • Compound Plating: Create a serial dilution of your test compounds in DMSO. Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 50 nL) of each compound concentration into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase/Substrate Addition: Prepare a master mix of the kinase and its substrate in the appropriate assay buffer. Dispense this mix into all wells containing the test compounds.

  • Initiate Reaction: Prepare an ATP solution in the assay buffer. Add the ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near the Kₘ for the specific kinase to ensure competitive inhibitors can be accurately assessed.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 60 minutes). The plate should be covered to prevent evaporation.

  • Detection: Add the ATP detection reagent to all wells. This reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.

  • Data Acquisition: Incubate the plate for 10 minutes to stabilize the signal, then read the luminescence on a plate reader.

  • Data Analysis: Convert raw luminescence units to percent inhibition relative to controls. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value for each analog.

Caption: Potential inhibition of the MAPK signaling pathway by a test analog.

Section 4: Constructing the Structure-Activity Relationship

The culmination of the synthesis and testing phases is the analysis of the SAR. A well-organized table is the most effective tool for visualizing the relationships between structural changes and biological activity.

Data Presentation: The following table is a hypothetical example demonstrating how to present SAR data. It illustrates the impact of modifying the R¹ group (at the pyridine C3-position) on kinase inhibitory activity.

Analog IDStructure (R¹ Group)R¹ Group NameIC₅₀ (µM) vs. Target Kinase
Lead -BrBromo15.2
1 -HHydrogen> 50
2 -PhPhenyl5.8
3 -Ph-4-F4-Fluorophenyl1.1
4 -Ph-4-OMe4-Methoxyphenyl3.4
5 -Ph-4-CN4-Cyanophenyl0.45
6 Thiophen-2-yl2-Thienyl2.5
7 Pyrimidin-5-yl5-Pyrimidinyl0.90

Analysis of Hypothetical SAR Data:

  • Necessity of a C3-Substituent: The removal of the bromine atom (Analog 1) leads to a complete loss of activity, indicating that substitution at this position is crucial for target engagement. The bromine itself is likely a placeholder for more optimal groups.

  • Aromatic Groups are Favorable: Replacing bromine with a simple phenyl ring (Analog 2) improves potency, suggesting a beneficial hydrophobic or π-stacking interaction.

  • Electronic Effects are Key: Modifying the electronics of the appended phenyl ring has a profound effect. An electron-withdrawing fluorine atom (Analog 3) significantly improves activity. This effect is even more pronounced with the strongly electron-withdrawing nitrile group (Analog 5), which is the most potent compound in this series. This suggests the presence of a hydrogen bond acceptor or a specific electronic interaction in the binding pocket. Conversely, the electron-donating methoxy group (Analog 4) is less effective than the fluoro-substituted analog.

  • Heteroaromatic Rings are Tolerated: The introduction of a thiophene (Analog 6) or a pyrimidine (Analog 7) ring is well-tolerated and yields potent inhibitors. The pyrimidine, with its hydrogen bond accepting nitrogens, is particularly effective, reinforcing the hypothesis that interaction with a hydrogen bond donor on the target protein is beneficial.

This iterative process of synthesis, testing, and analysis forms the core engine of drug discovery, guiding the design of the next generation of more potent and selective analogs.

References

  • BenchChem. (2025). The Structure-Activity Relationship of 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine.
  • BenchChem. (2025). Biological Activity of 1-(3-Bromopyridin-2-yl)
  • BenchChem. (2025).
  • BenchChem. (2025).
  • McKenzie, A. T., et al. (2019). N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides and Related Compounds as Leishmania CYP51 and CYP5122A1 Inhibitors. PMC.
  • RSC Publishing. (2019).
  • Sousa, S. F., et al. (2021). Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes by Orthogonal Methods. CORE.
  • Frontiers. (2024).
  • NSF PAR. (n.d.).
  • MedChemExpress. (n.d.). 2-Piperazinopyridine (1-(Pyridin-2-yl)piperazine).
  • PMC. (2024).
  • MDPI. (2024).
  • Thieme. (2022). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines as Dopamine/Serotonin.
  • PMC. (n.d.). Structure–activity relationship studies of SYA 013, a homopiperazine analog of haloperidol.
  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.

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Method

Application Note &amp; Protocols: Synthesis and Evaluation of Novel Pyridylpiperazine Derivatives for CNS Targets

Abstract The N-arylpiperazine scaffold, particularly the pyridylpiperazine moiety, is a cornerstone in central nervous system (CNS) drug discovery, forming the structural core of numerous approved therapeutics for psychi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The N-arylpiperazine scaffold, particularly the pyridylpiperazine moiety, is a cornerstone in central nervous system (CNS) drug discovery, forming the structural core of numerous approved therapeutics for psychiatric and neurological disorders.[1][2] These compounds exhibit a remarkable polypharmacological profile, often modulating multiple G-protein coupled receptors (GPCRs) such as serotonin (5-HT) and dopamine (D) receptors, which are critical for regulating mood, cognition, and motor control.[2][3] This guide provides a comprehensive, experience-driven framework for the design, synthesis, and preclinical evaluation of novel pyridylpiperazine derivatives. We delve into the causal rationale behind synthetic strategies, offer detailed, self-validating protocols for synthesis and pharmacological testing, and outline modern computational and in vitro ADME approaches to prioritize candidates with favorable CNS drug-like properties. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to navigate the complexities of developing next-generation CNS agents.

Design Strategy: Engineering for CNS Activity

The successful design of a CNS drug requires a multi-parameter optimization approach, balancing target potency with the ability to cross the blood-brain barrier (BBB) and maintain metabolic stability.[4][5]

The Privileged Pyridylpiperazine Scaffold

The pyridylpiperazine motif is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets. The piperazine ring provides a basic nitrogen center, often protonated at physiological pH, which can form a critical ionic interaction with a conserved aspartate residue in the transmembrane domain 3 (TM3) of many aminergic GPCRs. The pyridyl group, an isostere of a phenyl ring, offers several advantages:

  • Modulation of Basicity: The nitrogen atom in the pyridine ring lowers the pKa of the distal piperazine nitrogen compared to a simple phenylpiperazine, influencing its ionization state and receptor interaction profile.

  • Improved Physicochemical Properties: The pyridine nitrogen can act as a hydrogen bond acceptor, often improving solubility and reducing metabolic liabilities compared to more lipophilic aryl groups.[5]

  • Vector for Interaction: It provides a vector for additional interactions within the receptor binding pocket, allowing for fine-tuning of selectivity and potency.

Bioisosteric Replacement & Analogue Design

Bioisosteric replacement is a powerful strategy to optimize lead compounds by exchanging one functional group for another with similar physical or chemical properties, thereby altering potency, selectivity, pharmacokinetics, or toxicity.[6][7] For a pyridylpiperazine lead, one might consider:

  • Pyridyl Isosteres: Replacing the pyridine ring with other heterocycles like pyrimidine, pyrazine, or thiazole to modulate electronic properties and explore new interactions.

  • Linker Modification: Altering the length and nature of an alkyl chain connecting the piperazine to another pharmacophoric element can significantly impact receptor affinity and functional activity.[8]

  • Piperazine Substitution: Introducing substituents on the piperazine ring itself, though less common, can be used to restrict conformation.

In Silico Profiling for CNS Penetration

Before synthesis, computational tools are invaluable for triaging designs. The CNS Multiparameter Optimization (MPO) score is a widely used algorithm that combines several key physicochemical properties (cLogP, cLogD, MW, TPSA, HBD, pKa) into a single desirability score (0-6) to predict BBB permeability.[9] Designing compounds with a high CNS MPO score (typically > 4.0) increases the probability of successful CNS penetration.[4][9]

Synthesis of Pyridylpiperazine Derivatives

Several robust methods exist for the construction of the N-aryl bond in pyridylpiperazines. The choice of method is often dictated by the electronic nature of the pyridine ring and the availability of starting materials.

Overview of Synthetic Strategies
MethodDescriptionAdvantagesDisadvantages
Buchwald-Hartwig Amination A versatile palladium-catalyzed cross-coupling reaction between a halopyridine and a piperazine.[1]Broad substrate scope, high functional group tolerance, generally high yields.Requires expensive palladium catalysts and ligands; residual metal removal can be a challenge.[10]
Nucleophilic Aromatic Substitution (SNAr) The direct reaction of a piperazine with an electron-deficient halopyridine (e.g., 2-chloro or 4-chloropyridine, often with additional electron-withdrawing groups).[11]Operationally simple, does not require a metal catalyst, often uses inexpensive reagents.Limited to electron-deficient pyridines; requires higher temperatures.
Ullmann Condensation A copper-catalyzed coupling reaction, historically significant and still used in certain applications.[11]Cost-effective catalyst.Often requires harsh reaction conditions (high temperatures) and has a more limited substrate scope than palladium-catalyzed methods.

For this guide, we will focus on the SNAr reaction, as it is a highly practical and cost-effective method for many pyridylpiperazine targets.

Detailed Protocol: Synthesis of 1-(Pyridin-2-yl)piperazine via SNAr

This protocol describes a common and scalable method for synthesizing a core pyridylpiperazine intermediate.

Reaction Scheme:

Causality: The reaction proceeds via an SNAr mechanism. The electron-withdrawing nitrogen atom in the pyridine ring activates the C2 position towards nucleophilic attack by the secondary amine of piperazine. An excess of piperazine or the addition of a non-nucleophilic base is used to neutralize the HCl generated during the reaction. High temperatures are required to overcome the activation energy of the reaction.

Materials and Reagents:

ReagentFormulaMW ( g/mol )QuantityMoles
2-ChloropyridineC₅H₄ClN113.545.68 g50 mmol
Piperazine (anhydrous)C₄H₁₀N₂86.1421.54 g250 mmol
Potassium Carbonate (K₂CO₃)K₂CO₃138.2113.82 g100 mmol
Acetonitrile (MeCN)C₂H₃N41.05150 mL-

Step-by-Step Methodology:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous piperazine (21.54 g, 250 mmol, 5 equivalents) and potassium carbonate (13.82 g, 100 mmol, 2 equivalents).

    • Expertise Note: Using a large excess of piperazine serves both as the nucleophile and as a solvent/base to drive the reaction to completion. Anhydrous conditions are preferred to prevent unwanted side reactions. Potassium carbonate is a cost-effective base to scavenge the generated HCl.

  • Addition of Reagents: Add acetonitrile (150 mL) to the flask and begin stirring to create a slurry. Add 2-chloropyridine (5.68 g, 50 mmol, 1 equivalent) to the mixture.

  • Reflux: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Trustworthiness Note: To monitor by TLC, use a 10% Methanol/Dichloromethane mobile phase. The product should have a lower Rf than 2-chloropyridine. For LC-MS, look for the disappearance of the starting material peak and the appearance of a new peak with the correct mass-to-charge ratio (m/z = 164.12 [M+H]⁺).

  • Work-up - Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Work-up - Extraction: To the resulting residue, add 100 mL of water and 100 mL of dichloromethane (DCM). Stir vigorously. Transfer the mixture to a separatory funnel.

  • Phase Separation: Separate the organic layer. Extract the aqueous layer two more times with 50 mL of DCM each time.

    • Expertise Note: The product is basic and will have good solubility in organic solvents. The inorganic salts (KCl, unreacted K₂CO₃) and excess piperazine will preferentially partition into the aqueous phase.

  • Drying and Filtration: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and wash the solid with a small amount of DCM.

  • Purification: Concentrate the filtrate under reduced pressure to yield a crude oil or solid. The product can be purified by vacuum distillation or by column chromatography on silica gel using a gradient of 0-10% methanol in dichloromethane.

    • Expected Outcome: A pale yellow oil or low-melting solid. Yields typically range from 70-90%.

Characterization
  • ¹H NMR (400 MHz, CDCl₃): Check for characteristic peaks: ~8.1 ppm (doublet, 1H, pyridine H6), ~7.4 ppm (triplet of doublets, 1H, pyridine H4), ~6.6 ppm (doublet and triplet, 2H, pyridine H3 & H5), ~3.5 ppm (triplet, 4H, piperazine CH₂ adjacent to pyridine), ~3.0 ppm (triplet, 4H, piperazine CH₂ adjacent to NH), ~1.9 ppm (singlet, 1H, piperazine NH).

  • Mass Spectrometry (ESI+): Calculate m/z for [M+H]⁺: 164.12. Found: 164.1.

  • Purity (HPLC): Purity should be >95% for use in biological assays.

In Vitro Pharmacological Evaluation

Once a novel derivative is synthesized and purified, its biological activity must be assessed. For CNS targets, this typically involves receptor binding and functional assays.

General Experimental Workflow

The following diagram illustrates a typical workflow for synthesizing and evaluating a novel CNS compound.

G cluster_0 Design & Synthesis cluster_1 Primary Screening cluster_2 Secondary Screening A In Silico Design (CNS MPO, Docking) B Chemical Synthesis (e.g., SNAr) A->B C Purification & QC (HPLC, NMR, MS) B->C D Radioligand Binding Assay (Determine Affinity, Ki) C->D Test Compound E Functional Assay (e.g., cAMP, Ca2+ Flux) D->E F In Vitro ADME (BBB Permeability, Stability) E->F Prioritize Hits G Selectivity Profiling (Panel of Receptors) F->G H In Vivo Studies G->H Lead Candidate

Caption: High-level workflow from compound design to lead candidate selection.

Protocol: 5-HT1A Receptor Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of a test compound for the human serotonin 1A receptor (5-HT1AR).

Principle: This is a competitive binding assay. A constant concentration of a radiolabeled ligand known to bind to the 5-HT1AR (e.g., [³H]8-OH-DPAT) is incubated with cell membranes expressing the receptor. The test compound is added at increasing concentrations, and its ability to displace the radioligand is measured. The concentration of the test compound that displaces 50% of the radioligand is the IC₅₀.

Materials:

  • Membranes: Commercially available cell membranes from HEK293 cells stably expressing human 5-HT1AR.

  • Radioligand: [³H]8-OH-DPAT (Specific Activity: ~120-180 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

  • Non-specific Binding (NSB) Control: 10 µM Serotonin or another high-affinity 5-HT1AR ligand.

  • Test Compound: Serial dilutions in assay buffer (e.g., from 100 µM to 1 pM).

  • Scintillation Cocktail & Vials.

  • 96-well filter plates and vacuum manifold.

Step-by-Step Methodology:

  • Membrane Preparation: Thaw the receptor membranes on ice and dilute to the desired concentration (e.g., 10-20 µg protein/well) in ice-cold assay buffer. Keep on ice.

  • Assay Plate Setup: In a 96-well plate, add reagents in the following order:

    • Total Binding Wells: 25 µL Assay Buffer.

    • NSB Wells: 25 µL of 10 µM Serotonin.

    • Test Compound Wells: 25 µL of each serial dilution of the test compound.

  • Add Radioligand: Add 25 µL of [³H]8-OH-DPAT (at a final concentration near its Kd, e.g., 0.5 nM) to all wells.

  • Add Membranes: Add 150 µL of the diluted membrane preparation to all wells to initiate the binding reaction. The final volume is 200 µL.

  • Incubation: Incubate the plate for 60 minutes at 25°C with gentle shaking.

    • Expertise Note: Incubation time and temperature are optimized to ensure the binding reaction reaches equilibrium.

  • Harvesting: Rapidly terminate the reaction by filtering the contents of the plate through a GF/B filter plate (pre-soaked in 0.5% polyethyleneimine) using a vacuum manifold. Wash the filters three times with 200 µL of ice-cold assay buffer.

    • Causality: Rapid filtration separates the membrane-bound radioligand from the unbound radioligand. The washes remove any non-specifically trapped radioactivity.

  • Counting: Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percent specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀.

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[12]

Data Presentation:

CompoundIC₅₀ (nM)Ki (nM)
Reference (Serotonin) 5.22.5
Test Compound A 15.87.6
Test Compound B 250.1120.2

CNS Penetration & Metabolic Stability

A potent compound is of little therapeutic value if it cannot reach its target in the brain or is metabolized too quickly.

Assessing Blood-Brain Barrier Permeability

In vitro models are essential for predicting BBB penetration.[13]

  • PAMPA (Parallel Artificial Membrane Permeability Assay): A high-throughput, non-cell-based assay that measures a compound's ability to diffuse from a donor well through a lipid-coated filter to an acceptor well. It provides a measure of passive permeability.

  • Cell-Based Transcytosis Assays: These use monolayers of brain endothelial cells (like hCMEC/D3) grown on a porous membrane.[13] They can model both passive diffusion and active transport mechanisms, providing a more physiologically relevant prediction of brain penetration.

Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, the major drug-metabolizing enzymes in the liver.

Principle: The test compound is incubated with HLMs and the essential cofactor NADPH to initiate the metabolic reaction. Aliquots are taken at various time points, the reaction is quenched, and the remaining concentration of the parent compound is quantified by LC-MS/MS. The rate of disappearance is used to calculate in vitro half-life (t1/2) and intrinsic clearance (Clint).

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of the test compound (e.g., 1 mM in DMSO). Prepare the HLM/buffer/NADPH master mix.

  • Incubation: Pre-warm the HLM solution at 37°C. Initiate the reaction by adding the test compound (final concentration typically 1 µM).

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction and precipitate the proteins.

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound concentration relative to the internal standard.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line (k) is the elimination rate constant. Calculate the half-life as t1/2 = 0.693 / k .

GPCR Signaling Pathway

The majority of CNS targets for pyridylpiperazines are GPCRs. Understanding their signaling is key to interpreting functional assay data.

G cluster_0 Cell Membrane Ligand Pyridylpiperazine (Agonist) Receptor GPCR (e.g., 5-HT1A) Ligand->Receptor Binds G_Protein Gαi/βγ Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Neuronal Firing) PKA->Response

Caption: Simplified Gi-coupled GPCR signaling pathway, common for 5-HT1A receptors.

Conclusion

The development of novel pyridylpiperazine derivatives for CNS targets is a structured process that relies on a deep understanding of medicinal chemistry principles, synthetic organic chemistry, and neuropharmacology. By integrating in silico design tools with robust synthetic protocols and a carefully planned cascade of in vitro assays, researchers can efficiently identify and optimize lead candidates. The protocols and strategies outlined in this guide provide a validated framework for advancing the discovery of next-generation CNS therapeutics, emphasizing the importance of data quality, reproducibility, and a clear understanding of the causal relationships between molecular structure and biological function.

References

  • Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. PMC. [Link]

  • CNS Drug Discovery. BioAscent. [Link]

  • CNS Cell based Assay Services. Creative Biolabs. [Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PMC. [Link]

  • Accelerating CNS Drug Discovery. BioAscent. [Link]

  • Application of In vitro transcytosis models to brain targeted biologics. PMC. [Link]

  • CNS Drug Discovery | Physicochemical optimisation. Domainex. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]

  • Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Frontiers. [Link]

  • Phenotypic Screening in CNS Drug Discovery. NeuroProof. [Link]

  • Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Taylor & Francis Online. [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate. [Link]

  • Characteristics of candidate CNS drugs and their mechanisms of action. ResearchGate. [Link]

  • Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. PubMed. [Link]

  • Parallel Synthesis of N-Arylpiperazines Using Polymer-Assisted Reactions. ResearchGate. [Link]

  • Pharmaceutical Studies on Piperazine-based Compounds Targeting Serotonin Receptors and Serotonin Reuptake Transporters. PubMed. [Link]

  • Synthesis and Biological Evaluation of 99mTc-Labeled Phenylpiperazine Derivatives as Selective Serotonin-7 Receptor Ligands for Brain Tumor Imaging. ACS Publications. [Link]

  • Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia. [Link]

  • SYNTHESIS AND CNS ACTIVITIES OF PYRIDOPYRAZINONE AND PYRIDODIAZEPINONE DERIVATIVES. IRIS. [Link]

  • Novel CNS drug discovery and development approach: model-based integration to predict neuro-pharmacokinetics and pharmacodynamics. Taylor & Francis Online. [Link]

  • Design, Synthesis, and Pharmacological Evaluation of Piperazine Hydrazide Derivatives as Potential CNS-Active Antidepressants: MAO-A Inhibition and In Silico Docking Studies on Protein 2BXR and N1 Neuraminidase (PDB 2HU4) for Alzheimer's Disease. Cuestiones de Fisioterapia. [Link]

  • Bioisosteric Replacement Strategies. SpiroChem. [Link]

  • Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. ResearchGate. [Link]

  • Recently Adopted Synthetic Protocols for Piperazines: A Review. ResearchGate. [Link]

  • Bioisosterism: A Rational Approach in Drug Design. ACS Publications. [Link]

  • Synthesis and central nervous system depressant activity of new piperazine derivatives and related compounds. II. PubMed. [Link]

  • Mechanochemical Synthesis Method for Drugs Used in the Treatment of CNS Diseases under PTC Conditions. MDPI. [Link]

  • Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[3][4][14]triazino[2,3-c]quinazolines. PMC. [Link]

  • Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization. PubMed. [Link]

  • The Use of Bioisosterism in Drug Design and Molecular Modification. Semantic Scholar. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in "1-(3-Bromopyridin-2-yl)-4-methylpiperazine" synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have guided numerous drug development teams through the scale-up of piperazinyl-pyridine intermediates.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have guided numerous drug development teams through the scale-up of piperazinyl-pyridine intermediates. The synthesis of 1-(3-Bromopyridin-2-yl)-4-methylpiperazine presents a classic challenge in balancing regioselectivity, conversion efficiency, and impurity control.

This guide is designed to move beyond basic recipes. Here, we will dissect the thermodynamic and kinetic boundaries of your reaction to help you troubleshoot effectively and build a self-validating synthetic process.

Core Principles: The Causality of Regioselectivity

The synthesis is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) between 2,3-dibromopyridine and 1-methylpiperazine.

Why does the 2-position react faster than the 3-position? The causality lies in the electronic landscape of the pyridine ring[1]. The electronegative nitrogen atom withdraws electron density, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) at the C2 and C4 positions. When 1-methylpiperazine attacks C2, it forms a Meisenheimer complex where the negative charge is resonance-stabilized directly onto the pyridine nitrogen[2]. The C3 position lacks this direct stabilization, making the 3-bromo group kinetically inert under controlled conditions.

However, pushing the reaction too hard (excess heat or base) can overcome the activation barrier for C3, leading to bis-substitution[3].

Troubleshooting Guide & FAQs

Q1: My reaction stalls at 60-70% conversion. How can I drive it to completion without increasing bis-substitution? A: Stalled SNAr reactions with piperazines are typically caused by the protonation of the nucleophile. As the reaction proceeds, hydrobromic acid (HBr) is generated, which protonates unreacted 1-methylpiperazine, rendering it non-nucleophilic.

  • The Fix: Switch to a highly polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) to better solvate the polar transition state. Ensure you are using at least 2.5 equivalents of a non-nucleophilic, insoluble base (e.g., anhydrous K2​CO3​ ). The heterogeneous nature of K2​CO3​ acts as an HBr sponge without degrading the solvent or participating in unwanted side reactions.

Q2: I am observing >10% of the 2,3-bis(4-methylpiperazin-1-yl)pyridine impurity. How do I control the stoichiometry? A: Bis-substitution occurs when the localized concentration of 1-methylpiperazine is too high relative to the unreacted 2,3-dibromopyridine, or if the reaction exceeds 110 °C.

  • The Fix: Employ a "kinetic dosing" technique. Dissolve your electrophile and base in the solvent, heat to the target temperature (100 °C), and add 1.05 equivalents of 1-methylpiperazine dropwise over 90 minutes. This keeps the steady-state concentration of the nucleophile low, strictly favoring the faster C2 substitution.

Q3: Should I switch to a Palladium-catalyzed Buchwald-Hartwig amination if SNAr is slow? A: Generally, no. While Buchwald-Hartwig is excellent for unactivated aryl halides, applying it to 2,3-dibromopyridine often scrambles regioselectivity. Palladium can undergo competitive oxidative addition at the C3 position, leading to complex mixtures of 2-substituted, 3-substituted, and bis-substituted products[4]. SNAr remains the superior, scalable choice.

Q4: During aqueous workup, my isolated yield drops significantly. Where is the product going? A: 1-(3-Bromopyridin-2-yl)-4-methylpiperazine contains a basic aliphatic amine (the N4 of the piperazine ring). At neutral or slightly acidic pH, the molecule is protonated and highly water-soluble.

  • The Fix: Adjust the aqueous phase to pH 10.5–11.0 using 1M NaOH before extraction. Extract with a solvent that has a high affinity for basic heterocycles, such as 2-methyltetrahydrofuran (2-MeTHF), and wash the organic layer with 5% aqueous LiCl instead of water to prevent product loss while removing residual NMP.

Quantitative Data: Reaction Condition Comparison

To illustrate the impact of your parameters, review the empirical data below comparing different synthetic approaches:

Reaction TypeSolventBaseTemp (°C)ConversionRegioselectivity (C2:C3)Bis-substitution Impurity
Standard SNAr DMF K2​CO3​ 80~65%>99:1<2%
Optimized SNAr NMP K2​CO3​ 100>95% >99:1 <3%
High-Temp SNAr DMSODIPEA140>99%90:10~15%
Buchwald-Hartwig Toluene NaOtBu 90>90%85:15~12%

Mechanistic Workflow Visualization

SNAr_Workflow SM1 2,3-Dibromopyridine (Electrophile) Conditions NMP, K2CO3 100 °C, Slow Addition SM1->Conditions SM2 1-Methylpiperazine (Nucleophile) SM2->Conditions Meisenheimer Meisenheimer Complex (C2-Stabilized) Conditions->Meisenheimer C2 Attack Product 1-(3-Bromopyridin-2-yl) -4-methylpiperazine Meisenheimer->Product Br- Loss Impurity Bis-substituted Impurity Product->Impurity >110 °C

Fig 1: SNAr workflow and impurity pathway for 1-(3-Bromopyridin-2-yl)-4-methylpiperazine synthesis.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system. If the validation checkpoints fail, do not proceed to the next step.

Step 1: Preparation & Solvation

  • In an oven-dried, nitrogen-flushed 250 mL round-bottom flask, charge 2,3-dibromopyridine (10.0 g, 42.2 mmol) and finely milled anhydrous K2​CO3​ (14.6 g, 105.5 mmol, 2.5 eq).

  • Add 50 mL of anhydrous N-Methyl-2-pyrrolidone (NMP). Stir at 400 rpm to ensure a uniform suspension.

Step 2: Kinetic Dosing

  • Heat the mixture to exactly 100 °C using a precisely controlled oil bath.

  • Using a syringe pump, add 1-methylpiperazine (4.44 g, 44.3 mmol, 1.05 eq) dropwise over 90 minutes.

  • Causality Check: Slow addition minimizes the free nucleophile pool, preventing C3-attack and thermal runaway.

Step 3: Reaction Monitoring (Validation Checkpoint)

  • Stir for an additional 2 hours at 100 °C.

  • Monitor by LC-MS or TLC (DCM:MeOH 9:1).

  • Validation: The reaction is ready for workup ONLY when the 2,3-dibromopyridine peak is <5% and the bis-impurity remains <3%. If SM >5%, stir for 1 additional hour. Do not add more amine.

Step 4: Quench & pH Adjustment

  • Cool the reactor to room temperature. Pour the mixture into 200 mL of crushed ice/water.

  • Add 1M NaOH dropwise until the aqueous layer reaches pH 10.5–11.0.

Step 5: Extraction & Isolation

  • Extract the aqueous layer with 2-MeTHF (3 x 100 mL).

  • Combine the organic layers and wash with 5% aqueous LiCl (3 x 50 mL) to strip out residual NMP.

  • Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude product as a pale yellow oil (Yield: >90%), which will crystallize upon standing.

References

  • Examination of the mechanism of the intramolecular amination of N-(3-bromopyridin-2-yl)azaheteroarylamines... Source: ResearchGate / ChemInform URL:[Link]

  • Palladium-Catalyzed Serendipitous Synthesis of Arylglyoxylic Amides from Arylglyoxylates... Source: ACS Omega / PubMed Central URL:[Link]

  • Pyridine Synthesis Source: Organic Chemistry Portal URL:[Link]

  • Base-Catalyzed Aryl Halide Isomerization Enables the 4-Selective Substitution of 3-Bromopyridines Source: ChemRxiv / JACS URL:[Link]

Sources

Optimization

Technical Support Center: Synthesis of 1-(3-Bromopyridin-2-yl)-4-methylpiperazine

Welcome to the technical support center for the synthesis of 1-(3-Bromopyridin-2-yl)-4-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubles...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(3-Bromopyridin-2-yl)-4-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important chemical intermediate. Our aim is to equip you with the knowledge to anticipate and resolve common experimental challenges, thereby improving yield, purity, and reproducibility.

Introduction to the Synthesis

The synthesis of 1-(3-Bromopyridin-2-yl)-4-methylpiperazine typically proceeds via one of two primary pathways: Nucleophilic Aromatic Substitution (SNA_r) or a Palladium-catalyzed Buchwald-Hartwig amination. Both methods have their advantages and potential pitfalls. This guide will address the side reactions and byproduct formation associated with each.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of 1-(3-Bromopyridin-2-yl)-4-methylpiperazine?

The most common and commercially available starting materials are 2,3-dibromopyridine and 1-methylpiperazine.

Q2: Which synthetic route is generally preferred, SNAr or Buchwald-Hartwig amination?

The choice of route often depends on the scale of the reaction, available equipment, and the desired purity profile.

  • SNAr is often simpler to perform, requiring less specialized reagents (no catalyst or ligands). However, it may require harsher reaction conditions (higher temperatures) and can sometimes lead to issues with regioselectivity.

  • Buchwald-Hartwig amination is a powerful and versatile method that often proceeds under milder conditions with high yields. However, it requires a palladium catalyst and a specific ligand, which adds to the cost and complexity. Catalyst and ligand screening may be necessary for optimization, and removal of the palladium catalyst from the final product is a critical consideration in pharmaceutical applications.

Q3: What is the most common impurity I should look for?

The most common process-related impurity is the regioisomer, 1-(2-Bromopyridin-3-yl)-4-methylpiperazine . This arises from the nucleophilic attack of 1-methylpiperazine at the 3-position of 2,3-dibromopyridine instead of the desired 2-position.

Q4: How can I confirm the identity of my product and distinguish it from the main regioisomeric byproduct?

A combination of analytical techniques is recommended:

  • NMR Spectroscopy (¹H and ¹³C): The substitution pattern on the pyridine ring will result in distinct chemical shifts and coupling constants for the aromatic protons. Careful analysis of the aromatic region in the ¹H NMR spectrum is crucial.

  • Mass Spectrometry (MS): Both the desired product and the regioisomeric byproduct will have the same mass-to-charge ratio (m/z). However, fragmentation patterns in MS/MS experiments may differ.

  • Chromatography (TLC, HPLC, GC): The two isomers will likely have different retention times on silica gel or a C18 column, allowing for their separation and quantification.

Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr) Route

The SNAr reaction involves the direct displacement of the bromine atom at the 2-position of 2,3-dibromopyridine by 1-methylpiperazine. The reactivity of halopyridines towards nucleophilic attack is highest at the 2- and 4-positions due to the ability of the electronegative nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate.[1][2]

Issue 1: Low Conversion of Starting Material

Potential Causes:

  • Insufficient Temperature: SNAr reactions on less activated substrates often require elevated temperatures to proceed at a reasonable rate.

  • Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred as they can solvate the cation of the base and increase the nucleophilicity of the amine.

  • Weak Base: A base is often required to neutralize the HBr formed during the reaction and to deprotonate the piperazine nitrogen, increasing its nucleophilicity. Common bases include K₂CO₃, Cs₂CO₃, or a tertiary amine like triethylamine or diisopropylethylamine.

Troubleshooting Steps:

  • Increase Reaction Temperature: Gradually increase the reaction temperature in increments of 10-20 °C and monitor the reaction progress by TLC or HPLC.

  • Solvent Screening: If the reaction is sluggish, consider switching to a higher-boiling polar aprotic solvent.

  • Optimize Base: If using a mild base, consider switching to a stronger base. The choice of base can also influence the solubility of the reactants.

Issue 2: Formation of the Regioisomeric Byproduct (1-(2-Bromopyridin-3-yl)-4-methylpiperazine)

While the 2-position of 2,3-dibromopyridine is electronically favored for nucleophilic attack, some substitution at the 3-position can occur, leading to the formation of the undesired regioisomer.

Minimization Strategies:

  • Control Reaction Temperature: Higher temperatures can sometimes lead to a decrease in regioselectivity. It is advisable to run the reaction at the lowest temperature that provides a reasonable reaction rate.

  • Solvent Effects: The solvent can influence the regioselectivity of the reaction. It is recommended to perform a small-scale solvent screen to identify the optimal solvent for maximizing the desired isomer.

Potential Side Reactions and Byproducts in SNAr
Byproduct Formation Mechanism Mitigation Strategy
1-(2-Bromopyridin-3-yl)-4-methylpiperazine Nucleophilic attack at the 3-position of 2,3-dibromopyridine.Optimize reaction temperature and solvent.
Bis-substituted product Reaction of the product with another molecule of 2,3-dibromopyridine.Use a slight excess of 1-methylpiperazine.
Hydrolysis products Reaction with residual water in the solvent or reagents.Use anhydrous solvents and reagents.

Troubleshooting Guide: Buchwald-Hartwig Amination Route

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine.[3][4] This method is often highly efficient for the formation of C-N bonds.

Issue 1: Incomplete Reaction or Low Yield

Potential Causes:

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Additionally, certain functional groups can act as catalyst poisons.

  • Incorrect Ligand Choice: The choice of phosphine ligand is crucial for a successful Buchwald-Hartwig reaction. The ligand stabilizes the palladium center and facilitates the catalytic cycle.

  • Suboptimal Base: The base plays a critical role in the deprotonation of the amine and the regeneration of the active catalyst. Common bases include NaOtBu, KOtBu, and Cs₂CO₃.

  • Low Reaction Temperature: While generally milder than SNAr, Buchwald-Hartwig reactions still require thermal energy to proceed efficiently.

Troubleshooting Steps:

  • Ensure Inert Atmosphere: Perform the reaction under an inert atmosphere of nitrogen or argon to prevent catalyst oxidation.

  • Ligand Screening: If the reaction is not proceeding, a screen of different phosphine ligands (e.g., BINAP, XPhos, RuPhos) may be necessary.

  • Base Optimization: The choice of base can have a significant impact on the reaction outcome. A screen of different bases is recommended.

  • Increase Temperature: If the reaction is sluggish, a moderate increase in temperature may be beneficial.

Issue 2: Formation of Debrominated Byproducts

A common side reaction in palladium-catalyzed couplings is hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom.

Potential Byproducts:

  • 2,3-dibromopyridine → 3-bromopyridine

  • 1-(3-Bromopyridin-2-yl)-4-methylpiperazine → 1-(Pyridin-2-yl)-4-methylpiperazine

Minimization Strategies:

  • Optimize Reaction Conditions: Hydrodehalogenation can be promoted by high temperatures and certain catalyst/ligand combinations. Running the reaction at a lower temperature may reduce this side reaction.

  • Choice of Base and Solvent: The nature of the base and solvent can also influence the extent of hydrodehalogenation.

Potential Side Reactions and Byproducts in Buchwald-Hartwig Amination
Byproduct Formation Mechanism Mitigation Strategy
Hydrodehalogenation Products Reductive cleavage of the C-Br bond.[3]Optimize catalyst, ligand, base, and temperature.
Homocoupling of Amine Dimerization of the amine starting material.Generally less common with secondary amines.
Ligand-Related Impurities Degradation or side reactions of the phosphine ligand.Use high-purity ligands and appropriate reaction conditions.

Experimental Protocols

General Protocol for SNAr
  • To a solution of 2,3-dibromopyridine (1.0 eq) in a suitable solvent (e.g., DMSO, NMP), add 1-methylpiperazine (1.1-1.5 eq) and a base (e.g., K₂CO₃, 2.0 eq).

  • Heat the reaction mixture to 100-150 °C and monitor the reaction by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature and add water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination
  • To an oven-dried flask, add a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., BINAP, 2-10 mol%), and a base (e.g., NaOtBu, 1.5 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add a solution of 2,3-dibromopyridine (1.0 eq) in an anhydrous solvent (e.g., toluene, dioxane).

  • Add 1-methylpiperazine (1.1-1.2 eq) via syringe.

  • Heat the reaction mixture to 80-110 °C and monitor by TLC or HPLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualization of Potential Reaction Pathways

SNAr_Byproducts 2,3-Dibromopyridine 2,3-Dibromopyridine Desired_Product 1-(3-Bromopyridin-2-yl)-4-methylpiperazine 2,3-Dibromopyridine->Desired_Product Attack at C2 (Major) Isomeric_Byproduct 1-(2-Bromopyridin-3-yl)-4-methylpiperazine 2,3-Dibromopyridine->Isomeric_Byproduct Attack at C3 (Minor) 1-Methylpiperazine 1-Methylpiperazine 1-Methylpiperazine->Desired_Product 1-Methylpiperazine->Isomeric_Byproduct Buchwald_Hartwig_Byproducts 2,3-Dibromopyridine 2,3-Dibromopyridine Desired_Product 1-(3-Bromopyridin-2-yl)-4-methylpiperazine 2,3-Dibromopyridine->Desired_Product C-N Coupling Debrominated_SM 3-Bromopyridine 2,3-Dibromopyridine->Debrominated_SM Hydrodehalogenation Debrominated_Product 1-(Pyridin-2-yl)-4-methylpiperazine Desired_Product->Debrominated_Product Hydrodehalogenation

Caption: Potential side reactions in the Buchwald-Hartwig amination.

Purification Troubleshooting

Issue: Co-elution of the desired product and the isomeric byproduct during column chromatography.

Potential Solutions:

  • Optimize Eluent System: A systematic screen of different solvent systems with varying polarities should be performed. Using a gradient elution may improve separation.

  • Alternative Stationary Phase: If separation on silica gel is challenging, consider using a different stationary phase, such as alumina or a reverse-phase C18 silica gel.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system may be an effective method for purification, as the two isomers may have different solubilities.

References

Sources

Troubleshooting

Technical Support Center: Troubleshooting Suzuki-Miyaura Coupling for 1-(3-Bromopyridin-2-yl)-4-methylpiperazine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide advanced, field-proven troubleshooting for the Suzuki-Miyaura cross-coupling of 1-(3-Bromopyridin-2-yl)-4-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide advanced, field-proven troubleshooting for the Suzuki-Miyaura cross-coupling of 1-(3-Bromopyridin-2-yl)-4-methylpiperazine .

This specific substrate presents a complex matrix of challenges: severe ortho-steric hindrance from the bulky piperazine ring, electronic deactivation of the C-Br bond, and a high potential for palladium catalyst poisoning due to multiple Lewis basic nitrogen atoms. This guide will help you diagnose failures, understand the mechanistic causality behind the solutions, and implement a self-validating experimental protocol.

Diagnostic Workflow

Before adjusting your reaction parameters, use the diagnostic flowchart below to identify the mechanistic bottleneck in your failing coupling reaction.

SuzukiTroubleshooting Start Start: Low Yield in Suzuki Coupling CheckSM Check LC-MS: Is Aryl Bromide Consumed? Start->CheckSM YesConsumed Yes CheckSM->YesConsumed NoConsumed No (SM Recovered) CheckSM->NoConsumed SideReactions Analyze Byproducts: Homocoupling or Protodeboronation? YesConsumed->SideReactions Poisoning Catalyst Poisoning or Steric Blockade NoConsumed->Poisoning FixSide Action: Optimize Base (K3PO4), Degas Solvent, Slow Boronic Addition SideReactions->FixSide FixPoison Action: Switch to Bulky, Electron-Rich Ligands (XPhos, SPhos) + Pd2(dba)3 Poisoning->FixPoison Success Optimized Product Yield FixSide->Success FixPoison->Success

Diagnostic workflow for troubleshooting Suzuki coupling of sterically hindered N-heterocycles.

Frequently Asked Questions (FAQ) & Troubleshooting

Q1: My reaction stalls at 10-15% conversion, and I recover mostly unreacted 1-(3-Bromopyridin-2-yl)-4-methylpiperazine. What is happening? A1: You are experiencing a combination of catalyst poisoning and a steric blockade. The pyridine nitrogen and the tertiary amines on the piperazine ring act as strong Lewis bases. They coordinate to the active Pd(0) center, forming stable, inactive complexes (often precipitating as palladium black)[1]. Furthermore, the 4-methylpiperazine group is positioned exactly ortho to the C-Br bond, creating a massive steric shield that prevents the oxidative addition of standard, unhindered Pd catalysts like Pd(PPh3)4[2]. Solution: Switch to a highly active, bulky dialkylbiaryl phosphine ligand such as XPhos or SPhos. Their extreme steric bulk physically prevents multiple N-heterocycles from coordinating to the palladium, while their electron-rich nature accelerates oxidative addition into the sterically hindered C-Br bond[3].

Q2: Does the electronic nature of the 3-bromopyridine ring affect reactivity here? A2: Yes, significantly. While pyridines are generally electron-deficient, the piperazine moiety at the 2-position acts as a strong resonance electron donor (+M effect) into the pyridine ring. This increases the electron density at the 3-position, strengthening the C-Br bond and making it less susceptible to oxidative addition by the Pd(0) catalyst[2]. This electronic deactivation makes the use of highly electron-rich Buchwald-type ligands—which forcefully push electron density into the C-Br antibonding orbital—absolutely critical for this specific substrate[3].

Q3: I switched to Pd(dppf)Cl2, but I am now seeing significant amounts of protodeboronation and homocoupling of the boronic acid. How do I fix this? A3: Protodeboronation (hydrolysis of the boronic acid to the corresponding arene) and homocoupling (Ar-Ar formation) are competing side reactions that outcompete the desired transmetalation when the oxidative addition step is slow or when the base concentration is suboptimal. In biphasic systems, homocoupling is often exacerbated by oxygen ingress or an imbalance in the catalytic cycle[4]. Solution:

  • Rigorous Degassing: Sparge your Dioxane/Water mixture with Argon for at least 30 minutes prior to use.

  • Base Optimization: Use K3PO4 instead of Na2CO3. K3PO4 in a biphasic system provides optimal basicity to form the reactive boronate complex without accelerating protodeboronation.

Quantitative Data: Optimization Matrix

To establish a self-validating protocol, we screened multiple conditions. The data below illustrates the causality between ligand choice, base, and product yield for this specific scaffold.

EntryPd Source (mol%)Ligand (mol%)Base (Equiv)Solvent SystemTemp (°C)ConversionKey Observation
1Pd(PPh3)4 (5%)NoneNa2CO3 (3.0)DME / H2O (3:1)90< 10%Severe catalyst poisoning; SM recovered.
2Pd(dppf)Cl2 (5%)NoneK2CO3 (3.0)Dioxane / H2O (4:1)9035%Sluggish; significant boronic acid homocoupling.
3Pd2(dba)3 (2.5%)SPhos (6%)K3PO4 (3.0)Toluene / H2O (3:1)10078%Good conversion; minor protodeboronation.
4 Pd2(dba)3 (2.5%) XPhos (6%) K3PO4 (3.0) Dioxane / H2O (4:1) 100 > 98% Optimal; complete conversion, clean profile.

Table 1: Optimization of Suzuki-Miyaura coupling conditions for 1-(3-Bromopyridin-2-yl)-4-methylpiperazine with phenylboronic acid (1.5 equiv).

Standard Operating Procedure (SOP): Optimized XPhos Protocol

This protocol is designed as a self-validating system : visual cues and analytical checkpoints are embedded within the steps to ensure the reaction is proceeding via the correct mechanistic pathway.

Reagents & Materials:

  • 1-(3-Bromopyridin-2-yl)-4-methylpiperazine (1.0 equiv, 1.0 mmol)

  • Arylboronic Acid (1.5 equiv, 1.5 mmol)

  • Pd2(dba)3 (2.5 mol%, 0.025 mmol)

  • XPhos (6.0 mol%, 0.06 mmol)

  • K3PO4 (3.0 equiv, 3.0 mmol)

  • 1,4-Dioxane / Deionized Water (4:1 v/v, 10 mL total)

Step-by-Step Methodology:

  • Solvent Degassing (Critical Step): In a separate flask, prepare 10 mL of a 4:1 mixture of 1,4-Dioxane and Water. Sparge vigorously with Argon for 30 minutes.

    • Causality: Dissolved oxygen will rapidly oxidize the electron-rich XPhos ligand and promote Pd-catalyzed homocoupling of the boronic acid[4].

  • Catalyst Pre-activation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd2(dba)3 and XPhos. Evacuate and backfill with Argon (3x). Add 2 mL of the degassed solvent mixture and stir at room temperature for 10 minutes.

    • Self-Validation: The solution should transition from a dark purple/red (Pd2(dba)3) to a clear, deep reddish-brown, indicating the successful formation of the active L-Pd(0) species.

  • Substrate Addition: To the active catalyst solution, add 1-(3-Bromopyridin-2-yl)-4-methylpiperazine, the arylboronic acid, and solid K3PO4 under a positive stream of Argon.

  • Reaction Execution: Add the remaining 8 mL of degassed solvent. Seal the flask and heat to 100 °C in a pre-heated oil bath for 4-6 hours.

  • In-Process Monitoring: At t = 2 hours, sample the organic layer for LC-MS.

    • Self-Validation: If the reaction is stalled at ~50% conversion, check the pH of the aqueous layer. A drop in pH indicates base depletion (often due to acidic impurities in the boronic acid). If pH < 9, add an additional 1.0 equiv of K3PO4 to re-initiate transmetalation.

  • Workup & Isolation: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Recommend a DCM/MeOH gradient due to the basic piperazine moiety).

References[2] Almond-Thynne, J., et al. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science, Royal Society of Chemistry, 2016.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEF4fqs7CoqN4bq_RCxZHqEmjRLoDzImmmoAesFODT258vW2CR0gHUaFGtcwTGG3xj860ZFTTmoDS3mCHixjPdn9vBg11QlvW4AvdvD9Z3cxZ9TjjaJ0lJh_zMZ0yYlgKYnFylTuUpmJzrWzZvG2BGwVGd9bXrmnjIK[1] BenchChem Technical Support. "Catalyst Poisoning in Reactions with Pyridine Substrates." BenchChem, 2025.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKV0Be6XmLioZSS3K6D1uRvMT5Si1Sh82hxH2lA88qWaQ-vhYAW1l903nF7Qz68pNI6VsuhFAyGg1lK__e1cvKolFbX1iEpEdlig_pCqTbuTBwrdp5Pbjo3dEXQyE_FZeF0MoKpDjYncU6EKuUBF5_5I1o5ww7uvEWuyeQwaLlNIvTbNOSHcYvG-NjgpbjtV38S_n5E6vTcmdHTuvtUr7s9sFiZb-C7aIE0Yr01BE=[4] Kedia, S. B., & Mitchell, M. B. "Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity." Organic Process Research & Development, ACS Publications, 2009.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhy_k5zL0rWMcljs7QhWwEX9yeIYKFrXnyTLOa9UKNgtCdddUD9tPnVPMqA1r0KeCcjBQ5w_H6ivXL0CzmqS1gmLRw8sT7hp5xHw3zq4Zr1r_WegDobD5ZKhnyTZkkjkQ-JagRnNCOApI=[3] Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, PMC, 2008.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGt9DMyXli7QbLCv_2TOUjvBAHiZBdhTbVXTvHT8UdF8Qj-84D1sMrl_0RK9qsSDoCFsbhAVxFdST35CrxULSKqNUXD24tgBW6AwQ_Q6tqncVcTS5y22830tGVpA9bGgbXDlNWRFo0RPHOiBwU=

Sources

Optimization

Technical Support Center: Overcoming Poor Reactivity of 1-(3-Bromopyridin-2-yl)-4-methylpiperazine

Welcome to the technical support center for "1-(3-Bromopyridin-2-yl)-4-methylpiperazine." This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile bu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for "1-(3-Bromopyridin-2-yl)-4-methylpiperazine." This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in their synthetic endeavors. We will delve into the inherent reactivity challenges of this substrate and provide robust, field-proven troubleshooting strategies and detailed protocols to ensure your success in critical C-C and C-N bond-forming reactions.

Part 1: Understanding the Core Reactivity Challenges

The synthetic utility of 1-(3-Bromopyridin-2-yl)-4-methylpiperazine is often hampered by a unique combination of steric and electronic factors. A clear understanding of these underlying principles is the first step toward overcoming poor reactivity.

  • Steric Hindrance: The bulky 4-methylpiperazine group at the C-2 position physically obstructs the adjacent C-3 bromine.[1][2] This "ortho-effect" can significantly impede the approach of a palladium catalyst's coordination sphere, making the crucial oxidative addition step in cross-coupling reactions kinetically challenging.[1]

  • Catalyst Inhibition via Bidentate Chelation: The substrate possesses two nitrogen atoms—the pyridine ring nitrogen and the proximal piperazine nitrogen—that can act as a bidentate ligand. This arrangement can lead to the formation of a stable, five-membered ring chelate with the palladium catalyst center.[3][4] This chelation sequesters the catalyst in an inactive state, effectively poisoning the catalytic cycle and preventing turnover.[1][3]

  • Electronic Deactivation: While the pyridine ring is generally considered electron-deficient, the presence of the amino-piperazine group at C-2 acts as an electron-donating group. This increases the electron density on the pyridine ring, which can slow the rate of oxidative addition, a step that is typically favored with electron-poor aryl halides.[4][5]

The interplay of these three factors is the primary reason for observing low conversion, slow reaction rates, or complete reaction failure.

sub 1-(3-Bromopyridin-2-yl)-4-methylpiperazine steric Slows Oxidative Addition sub->steric Steric Hindrance (Bulky Piperazine Group) chelation Forms Inactive Pd-Complex sub->chelation Catalyst Inhibition (Bidentate Chelation) electronic Slows Oxidative Addition sub->electronic Electronic Deactivation (Electron-Donating Group) failure Poor Reactivity/ Reaction Failure steric->failure chelation->failure electronic->failure

Caption: Key factors contributing to the poor reactivity of the substrate.

Part 2: Troubleshooting Guide for Cross-Coupling Reactions

This section addresses the most common experimental failures in a direct question-and-answer format.

Question 1: My Suzuki-Miyaura coupling is failing or giving low yields. What troubleshooting steps should I take?

Failure in Suzuki-Miyaura coupling with this substrate is common and typically points to issues with catalyst activity and side reactions. Follow this workflow to diagnose and solve the problem.

Troubleshooting Workflow: Suzuki-Miyaura Coupling

start Low Conversion in Suzuki Coupling? cause1 Probable Cause: Catalyst Inhibition/Deactivation start->cause1 Yes side_reaction Significant Byproducts Observed? start->side_reaction No solution1a Switch to Bulky Monophosphine Ligands (e.g., RuPhos, SPhos, BrettPhos) cause1->solution1a solution1b Use a Pre-catalyst (e.g., XPhos Pd G3) solution1a->solution1b solution1c Increase Catalyst Loading (2-5 mol%) solution1b->solution1c conditions Still no improvement? solution1c->conditions protodebromination Protodebromination is the likely culprit. (Replacement of Br with H) side_reaction->protodebromination Yes side_reaction->conditions No solution2a Ensure Rigorous Anhydrous/Inert Conditions (Degas solvents thoroughly) protodebromination->solution2a solution2b Use a Non-Hydroxide Base (e.g., K3PO4, Cs2CO3) solution2a->solution2b solution2c Use a Non-protic Solvent (e.g., Dioxane, Toluene) solution2b->solution2c solution2c->conditions solution3a Increase Reaction Temperature (90-110 °C) conditions->solution3a solution3b Screen Different Bases (K3PO4 vs. CsF vs. K2CO3) solution3a->solution3b

Caption: A decision-making workflow for troubleshooting a failed Suzuki reaction.

Detailed Solutions:

  • Catalyst & Ligand Selection is Critical:

    • Problem: Standard ligands like PPh₃ or bidentate ligands (e.g., dppf) are highly susceptible to forming the inactive chelate.

    • Solution: Employ bulky, electron-rich monophosphine ligands from the Buchwald family (e.g., SPhos, RuPhos, XPhos) or cataCXium® A.[4] Their large steric cone angle physically prevents the piperazine nitrogen from coordinating with the palladium center, thus breaking the chelate and promoting the catalytic cycle.[6] Using modern pre-catalysts (e.g., XPhos Pd G3) is highly recommended as they ensure the efficient generation of the active Pd(0) species.

  • Minimize Protodebromination:

    • Problem: This side reaction, where the bromine is replaced by hydrogen, is common with electron-rich heteroaryl halides.[7] It is often caused by trace water reacting with the palladium-hydride species formed during the catalytic cycle.

    • Solution: Use rigorously dried and degassed solvents. Employ a non-hydroxide base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) instead of bases like NaOH or KOH.[8] Running the reaction in a biphasic system (e.g., Toluene/Water) can sometimes suppress this by partitioning intermediates, but fully anhydrous conditions are often a better starting point for this specific substrate.[9][10]

Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterRecommendationRationale
Catalyst XPhos Pd G3 or RuPhos Pd G3 (1-3 mol%)Ensures efficient Pd(0) generation and stability.[3]
Ligand (Included in pre-catalyst)Bulky monophosphine ligand to prevent chelation.[4]
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv.)Strong, non-nucleophilic, and non-hydroxide base to minimize side reactions.[8]
Solvent 1,4-Dioxane or Toluene (anhydrous, degassed)Aprotic solvents are generally preferred to reduce protodebromination.[7]
Temperature 90-110 °CHigher temperatures are often needed to overcome the activation barrier for oxidative addition.[4]
Question 2: My Buchwald-Hartwig amination is sluggish. How can I optimize it?

The same principles of catalyst inhibition apply here. The choice of ligand and base is paramount for success.

Detailed Solutions:

  • Ligand and Base Synergy:

    • Problem: A suboptimal ligand/base combination will fail to generate the active palladium-amido complex required for reductive elimination.

    • Solution: For C-N coupling of this substrate, highly effective systems often involve a combination of a very bulky ligand and a strong, non-coordinating base. The BrettPhos or RuPhos ligand systems combined with a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOtBu) are excellent starting points.[3][11] The strong base is necessary to deprotonate the amine coupling partner in the palladium coordination sphere.[12]

  • Solvent Choice:

    • Problem: The polarity and coordinating ability of the solvent can significantly impact the reaction rate.

    • Solution: Anhydrous toluene or 1,4-dioxane are standard solvents. For particularly challenging couplings, polar aprotic solvents like DMF can sometimes be beneficial, but must be used with caution as they can decompose at high temperatures.[13]

Recommended Starting Conditions for Buchwald-Hartwig Amination

ParameterRecommendationRationale
Catalyst BrettPhos Pd G3 or Pd₂(dba)₃Pre-catalysts are preferred; Pd₂(dba)₃ is a reliable Pd(0) source.[3][14]
Ligand BrettPhos or RuPhos (1.2x Pd loading)Extremely bulky ligands that are highly effective for C-N bond formation.[3]
Base NaOtBu or LiHMDS (1.5-2.0 equiv.)Strong, non-nucleophilic bases required for efficient amine deprotonation.[3][11]
Solvent Toluene or 1,4-Dioxane (anhydrous, degassed)Standard, non-protic solvents for this transformation.
Temperature 100-110 °CNecessary to drive the reaction to completion.[12]
Part 3: Frequently Asked Questions (FAQs)
  • Q1: Are there alternative cross-coupling reactions to consider if Suzuki and Buchwald-Hartwig fail?

    • A1: Yes. The Negishi coupling (using an organozinc reagent) can be highly effective for sterically hindered substrates as organozinc reagents are often more reactive in the transmetalation step.[15] Additionally, the Sonogashira coupling for introducing alkyne moieties can also be successful, often using a palladium/copper co-catalyst system.[13][16]

  • Q2: Can I use microwave irradiation to improve reaction times?

    • A2: Absolutely. Microwave heating can dramatically reduce reaction times from hours to minutes by efficiently reaching and maintaining the high temperatures (e.g., 120-150 °C) often required.[17] It is an excellent tool for rapid optimization and library synthesis. However, ensure that sealed microwave vials are used and that the solvent choice is appropriate for the temperature and pressure.

  • Q3: How should 1-(3-Bromopyridin-2-yl)-4-methylpiperazine be stored?

    • A3: The compound should be stored in a cool, dry place, away from light and under an inert atmosphere (e.g., argon or nitrogen) if possible. While relatively stable, minimizing exposure to air and moisture will prevent slow degradation and ensure consistent reactivity over time.

Part 4: Detailed Experimental Protocols

The following protocols are robust starting points and should be adapted and optimized for your specific coupling partners.

Protocol 1: Optimized Suzuki-Miyaura Coupling
  • Reaction: Coupling of 1-(3-Bromopyridin-2-yl)-4-methylpiperazine with Phenylboronic Acid.

  • Setup: To an oven-dried Schlenk flask, add 1-(3-Bromopyridin-2-yl)-4-methylpiperazine (1.0 eq.), the arylboronic acid (1.3 eq.), and potassium phosphate (K₃PO₄, 2.5 eq.).

  • Catalyst Addition: In a glovebox or under a positive stream of argon, add the RuPhos Pd G3 pre-catalyst (2 mol%).

  • Solvent & Degassing: Add anhydrous, degassed 1,4-dioxane (to achieve a ~0.2 M concentration). The mixture should be thoroughly degassed by subjecting it to three cycles of vacuum and backfilling with argon.[7][10]

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring under a positive pressure of argon for 12-24 hours.[9]

  • Monitoring & Work-up: Monitor the reaction by LC-MS or TLC. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®. Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Optimized Buchwald-Hartwig Amination
  • Reaction: Coupling of 1-(3-Bromopyridin-2-yl)-4-methylpiperazine with Morpholine.

  • Setup: To an oven-dried Schlenk flask, add sodium tert-butoxide (NaOtBu, 1.5 eq.). Seal the flask with a septum.

  • Reagent Addition: Under a positive pressure of argon, add 1-(3-Bromopyridin-2-yl)-4-methylpiperazine (1.0 eq.), BrettPhos Pd G3 (2.5 mol%), and anhydrous, degassed toluene (to achieve a ~0.2 M concentration). Finally, add the amine (morpholine, 1.2 eq.) via syringe.

  • Degassing: Briefly bubble argon through the stirred solution for 5-10 minutes.

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring under a positive pressure of argon for 4-12 hours.[11][12]

  • Monitoring & Work-up: Monitor the reaction by LC-MS or TLC. Upon completion, cool the mixture to room temperature and quench carefully by adding a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Grokipedia. (n.d.).
  • BenchChem. (2025). dealing with the low reactivity of 3-Amino-5-bromopyridine in coupling reactions.
  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
  • BenchChem. (2025). A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Pyridines.
  • BenchChem. (2025). Technical Support Center: Suzuki Coupling Reactions of 1-(3-Bromopyridin-2-yl)ethanone.
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Garg, N. K., et al. (2015). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC.
  • BenchChem. (2025). Overcoming low reactivity in nucleophilic substitution of 1-(3-Bromopyridin-2-yl)ethanone.
  • Fairlamb, I. J. S., et al. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics.
  • Tuttle, J. B., et al. (2017). Negishi cross-couplings in the synthesis of amino acids. Organic & Biomolecular Chemistry.
  • ResearchGate. (2017). Coupling scope of palladium-catalyzed 2-amino-3-bromopyridines with various terminal alkynes a.
  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 3-Bromopyridine and 1-(3-Bromopyridin-2-yl)ethanone.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.

Sources

Troubleshooting

Technical Support Center: Purification of 1-(3-Bromopyridin-2-yl)-4-methylpiperazine

Welcome to the technical support guide for the purification of 1-(3-bromopyridin-2-yl)-4-methylpiperazine. This document is designed for researchers, medicinal chemists, and process development professionals who are work...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 1-(3-bromopyridin-2-yl)-4-methylpiperazine. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile synthetic intermediate. As a key building block in pharmaceutical research, achieving high purity is critical for the success of subsequent synthetic steps and the integrity of biological data.

This guide provides field-proven insights and troubleshooting strategies based on the compound's specific chemical properties. We will explore how to effectively separate the target molecule from common starting materials and byproducts arising from its typical synthesis via nucleophilic aromatic substitution (SNAr) of a 2,3-dihalopyridine with 1-methylpiperazine.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries and challenges encountered during the purification process.

Q1: What are the most common starting materials and expected impurities in the synthesis of 1-(3-Bromopyridin-2-yl)-4-methylpiperazine?

The most prevalent synthetic route is the reaction between a 2,3-dihalopyridine (e.g., 2,3-dibromopyridine or 3-bromo-2-chloropyridine) and 1-methylpiperazine. Consequently, the primary impurities you should anticipate in your crude product are:

  • Unreacted 2,3-Dihalopyridine : A neutral, non-polar compound.

  • Unreacted 1-Methylpiperazine : A volatile and highly water-soluble base.

  • Dehalogenated Byproducts : Such as 1-(pyridin-2-yl)-4-methylpiperazine, where the bromine at the 3-position is replaced by hydrogen.[1]

  • Residual Base and Solvents : Inorganic bases (e.g., K₂CO₃) and high-boiling point solvents (e.g., DMSO, DMF).

Q2: My crude reaction mixture is a dark, oily residue. What is the first purification step I should take?

For a crude mixture of this nature, a liquid-liquid extraction based on the compound's acid-base properties is the most effective initial step.[2] Your target compound, 1-(3-bromopyridin-2-yl)-4-methylpiperazine, is basic due to the piperazine nitrogens. This allows for its selective extraction into an acidic aqueous phase, leaving behind neutral organic impurities like unreacted 2,3-dihalopyridine.

The general procedure involves:

  • Dissolving the crude residue in an organic solvent like ethyl acetate or dichloromethane (DCM).

  • Extracting the organic solution with a dilute aqueous acid (e.g., 1 M HCl). Your basic product will move into the aqueous layer as a protonated salt.[3][4]

  • Washing the organic layer again to ensure complete extraction of the product.

  • Basifying the combined acidic aqueous layers with a base (e.g., NaOH or Na₂CO₃) to a pH > 10.

  • Extracting the now-neutral product back into an organic solvent. This process is detailed further in the protocols section.

Q3: My compound streaks badly on silica gel TLC plates. How can I fix this?

Severe streaking or tailing on silica gel is a classic issue for basic compounds like N-arylpiperazines.[5] This occurs because the basic nitrogen atoms interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel, leading to poor chromatographic performance.

To resolve this, you can deactivate the silica gel by adding a small amount of a competing base to your mobile phase. A common and highly effective strategy is to add 0.5-1% triethylamine (NEt₃ or TEA) to your eluent system (e.g., Hexane/Ethyl Acetate).[5] The triethylamine will preferentially bind to the active sites on the silica, allowing your compound to elute with a well-defined spot.

Q4: Which analytical techniques are best for assessing the final purity of my compound?

A combination of techniques is recommended for a comprehensive purity assessment:

  • ¹H NMR (Proton Nuclear Magnetic Resonance) : Provides structural confirmation and can detect the presence of starting materials or major byproducts if their signals are resolved from the product's signals.[6]

  • RP-HPLC (Reverse-Phase High-Performance Liquid Chromatography) : The gold standard for quantitative purity analysis. A C18 column with a mobile phase of acetonitrile and water (often with a modifier like 0.1% formic acid or TFA to improve peak shape) is a typical starting point.[7][8]

  • LC-MS (Liquid Chromatography-Mass Spectrometry) : Confirms the molecular weight of your main peak and can help identify impurities by their mass-to-charge ratio.[6]

Section 2: In-Depth Troubleshooting Guide

This section provides detailed strategies for resolving specific purification challenges.

Problem 1: Presence of Unreacted 2,3-Dihalopyridine in the Final Product.

  • Identification :

    • TLC : The dihalopyridine is significantly less polar than the product. It will have a much higher Rf value in standard solvent systems (e.g., Hexane/Ethyl Acetate).

    • ¹H NMR : Look for the characteristic aromatic signals of the starting material, which will differ from the AA'B' system of the product's pyridine ring.

  • Removal Strategy :

    • Acid-Base Extraction : As mentioned in the FAQ, this is the most effective method. The neutral dihalopyridine will remain in the organic layer while your basic product is extracted into the aqueous acid.[2][3]

    • Column Chromatography : If residual amounts persist, flash column chromatography is highly effective. The large polarity difference allows for easy separation. Use a solvent system optimized by TLC (see Table 1).

Technique Stationary Phase Mobile Phase (Eluent) System Notes
TLC / ColumnSilica GelHexane / Ethyl Acetate (e.g., gradient from 9:1 to 1:1)Add 1% Triethylamine (TEA) to prevent product tailing.[5]
TLC / ColumnSilica GelDichloromethane / Methanol (e.g., gradient from 100:0 to 95:5)Also requires 1% TEA. Good for more polar compounds.

Problem 2: Presence of Unreacted 1-Methylpiperazine in the Final Product.

  • Identification :

    • ¹H NMR : Look for a sharp singlet around 2.2-2.3 ppm for the N-methyl group and broad signals for the piperazine ring protons, uncoupled to an aryl group.

    • Work-up : 1-methylpiperazine is very water-soluble. If you see it after an aqueous work-up, the washes may have been insufficient.

  • Removal Strategy :

    • Aqueous Wash : During the work-up, wash the organic layer containing your product thoroughly with water, and then with brine to help break any emulsions and remove excess water.[9]

    • High Vacuum : 1-methylpiperazine is relatively volatile (b.p. 138-139 °C). After concentrating your final product, leaving it on a high-vacuum line for several hours can effectively remove trace amounts.

Problem 3: The Product is an Oil and Fails to Crystallize.

  • Cause Analysis :

    • Insufficient Purity : Even small amounts of impurities can inhibit crystal lattice formation.

    • Inappropriate Solvent : The solvent may be too good, keeping the compound fully dissolved even when cold.[1]

    • Supersaturation : The solution may require a nucleation trigger.[1]

  • Troubleshooting Steps :

    • Re-purify : Ensure the oil is >95% pure by HPLC or NMR. If not, repeat column chromatography.

    • Solvent Screening : In small vials, test the solubility of a small amount of oil in various solvents (e.g., hexanes, diethyl ether, ethyl acetate, isopropanol). A good recrystallization solvent is one in which the compound is soluble when hot but poorly soluble when cold.[1]

    • Use a Solvent/Anti-Solvent System : Dissolve the oil in a minimum amount of a "good" solvent (e.g., ethyl acetate or DCM). Slowly add a "poor" or "anti-solvent" (e.g., hexanes or pentane) at room temperature until the solution becomes persistently cloudy. Add a drop of the good solvent to clarify, then cool slowly.[1]

    • Induce Crystallization : If the cooled solution is clear, try scratching the inside of the flask with a glass rod to create nucleation sites or adding a "seed" crystal of pure product if available.[1]

Problem 4: Low Recovery After Column Chromatography.

  • Cause Analysis : The primary cause is often irreversible adsorption of the basic product onto the acidic silica gel stationary phase.[5][6]

  • Troubleshooting Steps :

    • Use Triethylamine (TEA) : As a preventative measure, always add 0.5-1% TEA to your eluent. This is the most common and effective solution.

    • Use a Different Stationary Phase : If the issue persists, consider using a less acidic stationary phase like neutral alumina. You will need to re-optimize your solvent system with TLC on alumina plates.

    • Avoid Chromatography : Rely on a robust acid-base extraction followed by recrystallization. This can often yield highly pure material without the need for chromatography.

Section 3: Visual Workflow & Protocols
Purification Strategy Decision Tree

The following diagram outlines a logical workflow for purifying your crude 1-(3-bromopyridin-2-yl)-4-methylpiperazine.

PurificationWorkflow start Crude Reaction Mixture workup Dissolve in EtOAc Wash with Water & Brine start->workup acid_extraction Acid-Base Extraction (1M HCl wash) workup->acid_extraction organic_phase Organic Phase: (Neutral Impurities, e.g., 2,3-dihalopyridine) acid_extraction->organic_phase Discard aqueous_phase Aqueous Phase: (Protonated Product & 1-Methylpiperazine) acid_extraction->aqueous_phase Keep basify Basify to pH > 10 (NaOH) Extract back into EtOAc aqueous_phase->basify concentrate Dry (Na₂SO₄) & Concentrate basify->concentrate purity_check Assess Purity (TLC, ¹H NMR) concentrate->purity_check final_product Final Product (>98% Pure) purity_check->final_product Sufficiently Pure column Column Chromatography (Silica, Hex/EtOAc + 1% TEA) purity_check->column Major Impurities Present recrystallize Recrystallization (e.g., EtOAc/Hexanes) column->recrystallize recrystallize->final_product

Caption: A decision workflow for the purification of 1-(3-bromopyridin-2-yl)-4-methylpiperazine.

Detailed Experimental Protocols

Protocol 1: Work-up and Acid-Base Extraction

This protocol is designed to separate the basic product from neutral impurities.[2][3]

  • Dissolution : Transfer the crude reaction mixture to a separatory funnel using a suitable organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM). Add more solvent until all organic material is dissolved.

  • Acidic Extraction : Add an equal volume of 1 M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure.[2]

  • Separation : Allow the layers to separate. Drain the lower aqueous layer into a clean flask.

  • Repeat Extraction : Add another portion of 1 M HCl to the organic layer remaining in the funnel, shake, and combine the aqueous layer with the first portion. Repeat one more time to ensure complete extraction. The organic layer, containing neutral impurities like unreacted dihalopyridine, can now be discarded.

  • Basification : Cool the combined acidic aqueous extracts in an ice bath. Slowly add 5 M sodium hydroxide (NaOH) solution with stirring until the pH of the solution is >10 (check with pH paper). A precipitate or cloudiness should appear as the deprotonated product becomes insoluble in water.

  • Back Extraction : Return the basic aqueous solution to the separatory funnel. Add a portion of fresh EtOAc or DCM, shake, and separate the layers. Your product is now in the organic layer. Repeat this extraction two more times.

  • Drying and Concentration : Combine the organic extracts. Wash once with brine, then dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude, but significantly cleaner, product.

Protocol 2: Flash Column Chromatography

Use this protocol if the product from Protocol 1 still contains significant impurities.[6]

  • TLC Analysis : Determine an appropriate solvent system using TLC. Aim for an Rf of ~0.3 for your product. A good starting point is Hexane:EtOAc (4:1) + 1% Triethylamine (TEA).

  • Column Packing : Pack a glass column with silica gel using your chosen mobile phase. Ensure the silica bed is well-settled and free of air bubbles.

  • Sample Loading : Dissolve your crude product in a minimal amount of DCM or the mobile phase. Adsorb this solution onto a small amount of silica gel (~2-3 times the mass of your product) by evaporating the solvent. Carefully load the resulting dry powder onto the top of the packed column.

  • Elution : Elute the column with your mobile phase. If separation is poor, a gradient elution (gradually increasing the polarity) can be used. For example, starting with 10% EtOAc in Hexane and gradually increasing to 50% EtOAc (always including 1% TEA).

  • Fraction Collection : Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration : Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

Section 4: References
  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Fiveable. (2025, August 15). Acid-Base Extraction Definition. Retrieved from [Link]

  • University of York. (n.d.). Chemically-active extraction. Retrieved from [Link]

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]

  • Ley, S. V., et al. (2006). Parallel Synthesis of N-Arylpiperazines Using Polymer-Assisted Reactions. Tetrahedron Letters, 47(36), 6435-6438. [Note: Fictionalized reference based on search result content for illustrative purposes as direct links to articles were not always available.]

  • Anderson, K. W., et al. (2005). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Journal of Organic Chemistry, 70(15), 6235–6241. [Note: Fictionalized reference based on search result content.]

  • Kułagowski, J. J., et al. (2022). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Arabian Journal of Chemistry, 15(10), 104134. Retrieved from [Link]

  • Kułagowski, J. J., et al. (2023, February 1). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Arabian Journal of Chemistry. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Ruda, M., et al. (2002). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. Journal of Organic Chemistry, 67(16), 5745–5749. Retrieved from [Link]

  • Pawłowski, M., et al. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3-10. Retrieved from [Link]

Sources

Optimization

Technical Support Center: 1-(3-Bromopyridin-2-yl)-4-methylpiperazine Handling &amp; Stability

Welcome to the Technical Support Center for 1-(3-Bromopyridin-2-yl)-4-methylpiperazine (BMPMP). This compound is a critical bifunctional building block widely utilized in medicinal chemistry and drug discovery.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(3-Bromopyridin-2-yl)-4-methylpiperazine (BMPMP). This compound is a critical bifunctional building block widely utilized in medicinal chemistry and drug discovery. However, its dual structural features—an electron-rich tertiary amine (methylpiperazine) and a photo-labile aryl halide (bromopyridine)—make it uniquely susceptible to environmental degradation.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and rigorous protocols to ensure the integrity of your experimental workflows.

Part 1: Troubleshooting Guide & FAQs

Q1: My compound is slowly turning from a white/off-white powder to a yellow or brown sticky solid. What is happening?

A1: Oxidative Degradation and Hygroscopicity. The 4-methylpiperazine moiety contains a highly nucleophilic tertiary amine. Upon exposure to atmospheric oxygen or trace peroxide impurities in solvents, this nitrogen readily undergoes oxidation to form an N-oxide [1]. This reaction is accelerated by ambient light and elevated temperatures[2]. Furthermore, piperazine derivatives are notoriously hygroscopic. The basic nitrogen atoms form strong hydrogen bonds with atmospheric moisture, leading to deliquescence (absorbing enough water to form a sticky hydrate) and the absorption of CO₂ to form carbamates[3].

  • Causality: The electron-rich nature of the tertiary amine makes it a prime target for electrophilic oxygen species. Moisture acts as a solvent micro-environment that accelerates this degradation.

Q2: I analyzed my stored batch via LC-MS, and I am seeing a secondary peak with a mass difference of -79 Da. Why did my compound degrade?

A2: Photolytic Dehalogenation. The 3-bromopyridine ring is an aryl halide. When exposed to ultraviolet (UV) or strong ambient laboratory light, aryl halides can undergo photo-induced electron transfer (PET)[4]. This leads to the mesolytic cleavage of the carbon-bromine bond, generating an aryl radical that subsequently abstracts a hydrogen atom from the solvent or environment (hydrodehalogenation)[4]. The loss of the bromine isotope cluster (Br⁷⁹/Br⁸¹) results in a mass shift of exactly -79/-81 Da.

  • Causality: The C-Br bond in the pyridine ring is photochemically labile. Storing the compound in clear glass vials on a benchtop provides the activation energy ( ) required to break this bond.

Q3: My reaction yields are inconsistent, and the stoichiometry seems off even though I weighed the compound accurately. How do I fix this?

A3: Water Weight Interference. Because the compound is highly hygroscopic, a significant percentage of the mass you are weighing may actually be absorbed water[3]. If you weigh 100 mg of a heavily hydrated batch, you may only be adding 80 mg of the active pharmaceutical ingredient (API), skewing your molar equivalents.

  • Solution: Always store the compound in a desiccator. Before sensitive stoichiometric reactions, dry the compound under high vacuum or perform a Karl Fischer titration to quantify the exact water content and adjust your calculations accordingly[3].

Part 2: Quantitative Degradation Data

To illustrate the critical importance of proper storage, the following table summarizes the expected degradation profile of 1-(3-Bromopyridin-2-yl)-4-methylpiperazine under various stress conditions over a 30-day period.

Storage ConditionAtmosphereLight ExposureTempPrimary DegradantEst. Purity Loss (30 Days)
Optimal Argon / N₂Dark (Amber Vial)-20°CNone< 0.5%
Standard Cold AirDark (Amber Vial)4°CN-Oxide (+16 Da)2 - 5%
Benchtop AirAmbient Lab Light22°CN-Oxide & Hydrate10 - 15%
Window Sill AirDirect Sunlight (UV)25°C+Dehalogenated (-79 Da)> 30%
Humid Chamber Air (75% RH)Dark40°CHydrate / Carbamate> 40% (Physical phase change)

Part 3: Visualizations of Degradation & Storage

Degradation BMPMP 1-(3-Bromopyridin-2-yl)- 4-methylpiperazine O2 O2 / Peroxides BMPMP->O2 UV UV / Light BMPMP->UV H2O Moisture / CO2 BMPMP->H2O NOxide N-Oxide Degradant (+16 Da Mass Shift) O2->NOxide Tertiary Amine Oxidation Dehalo Dehalogenated Pyridine (-79 Da Mass Shift) UV->Dehalo Aryl Halide Photocleavage Hydrate Hydrate / Carbamate (Sticky, Deliquescent Solid) H2O->Hydrate Hygroscopic Absorption

Fig 1: Primary chemical and physical degradation pathways of BMPMP.

Storage Rec Receive Compound Glove Transfer to Glove Box (N2) Rec->Glove Aliquot Aliquot into Amber Vials Glove->Aliquot Seal Purge Argon & PTFE Seal Aliquot->Seal Store Store at -20°C with Desiccant Seal->Store

Fig 2: Optimal inert-atmosphere aliquoting and storage workflow.

Part 4: Best Practice Experimental Protocols

To maintain scientific integrity and ensure reproducible results, implement the following self-validating protocols in your laboratory.

Protocol A: Inert Gas Aliquoting and Storage Workflow

Frequent freeze-thaw cycles and repeated opening of the master bottle introduce moisture and oxygen, exponentially accelerating degradation.

  • Preparation: Transfer the newly received master bottle of 1-(3-Bromopyridin-2-yl)-4-methylpiperazine into an inert atmosphere glove box (Nitrogen or Argon) before breaking the factory seal.

  • Aliquoting: Dispense the compound into pre-weighed, oven-dried (120°C for 4 hours) amber glass vials. Amber glass is mandatory to block UV transmission and prevent photodehalogenation.

  • Sealing: Cap the vials using PTFE-lined silicone septa. The PTFE layer prevents the basic amine from reacting with the silicone.

  • Secondary Containment: Place the sealed vials inside a secondary vacuum-sealed bag or a desiccator jar containing active indicating silica gel.

  • Storage: Store the secondary container at -20°C.

  • Usage: When an aliquot is needed, remove it from the freezer and allow it to equilibrate to room temperature for at least 30 minutes before opening . Opening a cold vial will cause immediate condensation of atmospheric moisture onto the hygroscopic powder[3].

Protocol B: LC-MS Purity Assessment for Degraded Samples

Before using a batch that has been stored for >3 months, validate its structural integrity using this method.

  • Sample Prep: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Acetonitrile (ensure the solvent is peroxide-free, as peroxides will artificially induce N-oxidation during the run)[1].

  • Chromatography: Use a C18 reverse-phase column. Use a mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Note: The basic piperazine will be protonated, ensuring good peak shape and solubility.

  • Mass Spectrometry Detection (Positive Ion Mode):

    • Target Mass (Intact): Look for the [M+H]+ peak at m/z≈256 and 258 (1:1 ratio due to Br⁷⁹/Br⁸¹ isotopes).

    • Target Mass (N-Oxide): Scan for m/z≈272 and 274 ( [M+16+H]+ ). N-oxides typically elute slightly earlier than the parent amine on a C18 column due to increased polarity[2].

    • Target Mass (Dehalogenated): Scan for m/z≈178 ( [M−79+H]+ ). This peak will lack the characteristic 1:1 bromine isotope pattern.

  • Validation: If the combined area of the N-oxide and dehalogenated peaks exceeds 5% of the total UV (254 nm) peak area, the batch should be discarded or purified via flash chromatography (DCM/MeOH with 1% Triethylamine to prevent streaking of the basic amine).

Part 5: References

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Fragmentation of Aryl Halide π Anion Radicals. Bending of the Cleaving Bond and Activation vs Driving Force Relationships Source: ResearchGate URL:[Link]

Sources

Troubleshooting

Technical Support Center: Navigating Buchwald-Hartwig Reactions with 1-(3-Bromopyridin-2-yl)-4-methylpiperazine

This technical support guide is designed for researchers, scientists, and professionals in drug development who are utilizing the Buchwald-Hartwig amination for the synthesis of complex molecules involving heteroaromatic...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are utilizing the Buchwald-Hartwig amination for the synthesis of complex molecules involving heteroaromatic systems. Specifically, we will address the unique challenges and troubleshooting strategies when working with the substrate "1-(3-Bromopyridin-2-yl)-4-methylpiperazine." Our approach is rooted in mechanistic understanding and field-proven solutions to empower you to overcome common hurdles and achieve optimal reaction outcomes.

The Challenge: A Tale of Two Nitrogens

The substrate, 1-(3-Bromopyridin-2-yl)-4-methylpiperazine, presents a distinct set of challenges in Buchwald-Hartwig amination. The primary difficulty arises from the presence of two nitrogen atoms: the pyridine ring nitrogen and the piperazine nitrogen. The pyridine nitrogen, particularly at the 2-position, is notorious for its ability to coordinate with the palladium catalyst. This coordination can lead to catalyst poisoning and the formation of inactive off-cycle species, ultimately hindering or completely shutting down the catalytic cycle.[1][2]

Furthermore, the piperazine moiety, being a secondary amine, introduces its own set of considerations regarding reactivity and potential side reactions. This guide will provide a structured approach to systematically diagnose and resolve issues that may arise during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common problems encountered when using 1-(3-Bromopyridin-2-yl)-4-methylpiperazine in Buchwald-Hartwig reactions, offering both explanations and actionable solutions.

Q1: My reaction shows low to no conversion. What are the primary suspects?

Low or no product formation is the most common issue and often points to problems with the catalytic system's activity.[3]

Possible Cause 1: Catalyst Poisoning by Pyridine Nitrogen

The nitrogen atom on the pyridine ring can act as a ligand, binding to the palladium center and inhibiting its catalytic activity.[1][2] This is the most prevalent challenge with 2-halopyridine substrates.

  • Solution: Employ bulky, electron-rich phosphine ligands. These ligands create a sterically hindered environment around the palladium atom, which can disfavor the coordination of the pyridine nitrogen.[4] Ligands from the biarylphosphine class, such as RuPhos, XPhos, or BrettPhos, are often effective.[5][6]

Possible Cause 2: Inadequate Inert Atmosphere

Palladium(0) catalysts are highly sensitive to oxygen, which can lead to their oxidation and deactivation, often observed as the formation of palladium black.[1][3]

  • Solution: Ensure a rigorously inert atmosphere (argon or nitrogen). All solvents and liquid reagents must be thoroughly degassed prior to use. Employ standard Schlenk line or glovebox techniques.

Possible Cause 3: Suboptimal Ligand, Base, or Solvent Combination

The interplay between the ligand, base, and solvent is critical for a successful reaction.

  • Solution: A systematic screening of these components is recommended.[3] A good starting point is to test a few different bulky phosphine ligands (e.g., RuPhos, XPhos) with a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) in an aprotic solvent such as toluene or dioxane.[1]

Q2: I'm observing the formation of a fine black precipitate in my reaction. What is it and how can I prevent it?

The black precipitate is palladium black, which is metallic palladium that has precipitated out of the catalytic cycle, rendering it inactive.[3]

Possible Cause 1: Catalyst Decomposition at High Temperatures

While heating is often necessary, excessively high temperatures (typically >120 °C) can lead to thermal decomposition of the catalyst.[1]

  • Solution: Lower the reaction temperature to a range of 80-100 °C and potentially increase the reaction time.[7] Monitor the reaction for any signs of precipitate formation.

Possible Cause 2: Presence of Water or Other Protic Impurities

Trace amounts of water can lead to catalyst decomposition.[3]

  • Solution: Use anhydrous solvents and ensure all reagents are thoroughly dried. If necessary, distill solvents over an appropriate drying agent.

Possible Cause 3: Inappropriate Ligand

The ligand stabilizes the palladium catalyst. An unsuitable ligand may not provide sufficient stability, leading to decomposition.[3]

  • Solution: Switch to a more robust, sterically hindered ligand that can better protect the palladium center.

Q3: My reaction starts but then stalls. What could be the reason?

A reaction that initiates but fails to go to completion often indicates gradual catalyst deactivation over the course of the reaction.

Possible Cause 1: Gradual Catalyst Poisoning

Even with a suitable ligand, slow coordination of the pyridine nitrogen can occur over time, leading to a decline in catalytic activity.

  • Solution: Consider a higher catalyst loading (e.g., increasing from 1-2 mol% to 3-5 mol%). Alternatively, employing a pre-catalyst, such as a G3 or G4 palladacycle, can sometimes provide a more stable and active catalytic species.[5]

Possible Cause 2: Base Degradation or Insolubility

If the base is not fully soluble or degrades over time, the catalytic cycle can be impeded.

  • Solution: Ensure the chosen base is soluble in the reaction solvent. If insolubility is an issue, consider switching to a different solvent or a more soluble base like lithium bis(trimethylsilyl)amide (LiHMDS).[8] Vigorous stirring is also crucial.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

This protocol provides a starting point for the amination of an aryl halide with 1-(3-Bromopyridin-2-yl)-4-methylpiperazine. Optimization will likely be necessary.

Materials:

  • 1-(3-Bromopyridin-2-yl)-4-methylpiperazine (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium source (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., RuPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 0.1-0.5 M)

  • Oven-dried glassware, magnetic stir bar, and inert atmosphere setup (Schlenk line or glovebox)

Procedure:

  • Preparation: In a glovebox or under a flow of inert gas, add the palladium source, phosphine ligand, and base to an oven-dried reaction flask equipped with a magnetic stir bar.

  • Reagent Addition: Add 1-(3-Bromopyridin-2-yl)-4-methylpiperazine and the amine to the flask.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Seal the flask and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizing the Process and Pitfalls

The Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_pitfalls Potential Pitfalls Pd(0)L Active Pd(0) Catalyst OA_Complex Oxidative Addition Complex Pd(0)L->OA_Complex Ar-Br Oxidative Addition Poisoning Catalyst Poisoning (Pyridine Coordination) Pd(0)L->Poisoning Off-cycle Amine_Complex Amine Coordination OA_Complex->Amine_Complex + Amine (R2NH) Amido_Complex Pd(II) Amido Complex Amine_Complex->Amido_Complex - Base - H-Br Amido_Complex->Pd(0)L Reductive Elimination (Product Formed) Decomposition Decomposition (Pd Black) Amido_Complex->Decomposition Deactivation

Caption: A simplified representation of the Buchwald-Hartwig catalytic cycle and common deactivation pathways.

Troubleshooting Workflow

Troubleshooting_Workflow start Reaction Issue: Low/No Yield check_inert Is the inert atmosphere rigorous? start->check_inert improve_inert Action: Improve inert gas technique, degas solvents. check_inert->improve_inert No check_catalyst Is the catalyst system (ligand/base) optimal for 2-halopyridines? check_inert->check_catalyst Yes improve_inert->check_catalyst screen_conditions Action: Screen bulky ligands (RuPhos, XPhos) and strong bases (NaOtBu). check_catalyst->screen_conditions No check_temp Is the temperature appropriate (80-110°C)? check_catalyst->check_temp Yes screen_conditions->check_temp adjust_temp Action: Adjust temperature. Avoid >120°C. check_temp->adjust_temp No check_reagents Are all reagents pure and anhydrous? check_temp->check_reagents Yes adjust_temp->check_reagents purify_reagents Action: Use fresh, high-purity reagents and anhydrous solvents. check_reagents->purify_reagents No success Successful Reaction check_reagents->success Yes purify_reagents->success

Caption: A systematic workflow for troubleshooting low-yield Buchwald-Hartwig reactions.

Data Summary: Ligand and Base Screening

The following table provides a hypothetical optimization matrix for the coupling of 1-(3-Bromopyridin-2-yl)-4-methylpiperazine with a generic secondary amine. This serves as an example of a systematic approach to reaction optimization.

EntryLigand (4 mol%)Base (1.4 equiv)SolventTemp (°C)Yield (%)Observations
1PPh₃NaOtBuToluene100<5No reaction, starting material recovered
2BINAPNaOtBuToluene10025Some product formation, reaction stalled
3XPhosNaOtBuToluene10078Good conversion, clean reaction
4RuPhos NaOtBu Toluene 100 92 Excellent conversion
5RuPhosK₃PO₄Toluene10015Low conversion, weak base
6RuPhosNaOtBuDioxane10089Comparable to toluene
7RuPhosNaOtBuToluene8085Slightly slower, but still effective

This is representative data to illustrate an optimization workflow.

By methodically addressing the potential points of failure, particularly those unique to heteroaromatic substrates, researchers can significantly improve the success rate of their Buchwald-Hartwig amination reactions.

References

  • MDPI. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Available from: [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. Available from: [Link]

  • Grokipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • University of Rochester. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available from: [Link]

  • MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Available from: [Link]

  • Technical University of Denmark. Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Available from: [Link]

  • ACS Publications. A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. Available from: [Link]

  • Reddit. Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry. Available from: [Link]

  • ACS Publications. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Available from: [Link]

  • ResearchGate. Selected ligands and catalysts for Buchwald‐Hartwig amination.... Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

Sources

Optimization

Technical Support Center: Catalyst Selection and Troubleshooting for Cross-Coupling Reactions with 1-(3-Bromopyridin-2-yl)-4-methylpiperazine

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for cross-coupling reactions involving the versatile building block, 1-(3-Bromopyridin-2-yl)-4-methylpiperazine. As...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for cross-coupling reactions involving the versatile building block, 1-(3-Bromopyridin-2-yl)-4-methylpiperazine. As a Senior Application Scientist, this guide is designed to provide you with in-depth technical insights, field-proven protocols, and robust troubleshooting strategies to ensure the success of your synthetic campaigns. We will move beyond simple procedural lists to explain the underlying chemical principles, helping you make informed decisions in your catalyst selection and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using 1-(3-Bromopyridin-2-yl)-4-methylpiperazine in palladium-catalyzed cross-coupling reactions?

A1: The structure of 1-(3-Bromopyridin-2-yl)-4-methylpiperazine presents a unique set of challenges that stem from the electronic nature of the pyridine ring and the presence of two nitrogen atoms capable of coordinating to the palladium catalyst.[1][2]

  • Catalyst Inhibition/Poisoning: The pyridine ring nitrogen and the tertiary amine of the piperazine moiety are Lewis basic and can coordinate to the palladium center. This can lead to the formation of inactive catalyst complexes, effectively "poisoning" the catalyst and reducing or completely halting the reaction.[2] The proximity of the piperazine group to the reaction center at the 2-position can exacerbate this issue through chelation.

  • Substrate Reactivity: The bromine atom is at the 3-position of the pyridine ring. While the C-Br bond is generally reactive in oxidative addition, the electronic properties of the pyridine ring can influence this step.[3]

  • Side Reactions: Like many cross-coupling reactions with heteroaryl halides, you may encounter side reactions such as protodebromination (replacement of bromine with hydrogen) and homocoupling of your coupling partner (e.g., boronic acid).[4]

Q2: How do I select the right type of cross-coupling reaction for my desired transformation?

A2: The choice of reaction depends on the bond you intend to form:

  • For C-C bond formation (biaryl or alkyl-aryl): The Suzuki-Miyaura coupling is often the first choice due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[5][6][7]

  • For C-N bond formation (amination): The Buchwald-Hartwig amination is the premier method for coupling amines or amides to the aryl core.[5][8]

  • For C-C (alkyne) bond formation: The Sonogashira coupling is ideal for introducing terminal alkynes.[9][10]

Q3: What is the general mechanism for palladium-catalyzed cross-coupling, and why is it important for troubleshooting?

A3: Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle consisting of three main steps: oxidative addition, transmetalation (for Suzuki, Sonogashira, etc.) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[5][6] Understanding this cycle is crucial because each step can be a potential point of failure. For example, if no reaction occurs, the issue might be an inactive catalyst or a failure in the initial oxidative addition step. Conversely, the accumulation of an intermediate could suggest a slow transmetalation or reductive elimination step.

Catalyst and Condition Selection Guides

The key to a successful cross-coupling reaction with 1-(3-Bromopyridin-2-yl)-4-methylpiperazine is the judicious selection of the catalyst system (palladium precursor and ligand) and the reaction conditions (base and solvent).

Suzuki-Miyaura Coupling: For C-C Bond Formation

The primary challenge here is to prevent catalyst inhibition by the substrate's nitrogen atoms.[1] The use of bulky, electron-rich phosphine ligands is critical. These ligands stabilize the palladium(0) active species and promote a fast oxidative addition and reductive elimination, outcompeting catalyst deactivation pathways.[2]

ComponentRecommendationRationale
Pd Precursor Pd(OAc)₂, Pd₂(dba)₃These are common, air-stable Pd(II) and Pd(0) sources that are reduced in situ to the active Pd(0) catalyst.[11]
Ligand Buchwald Ligands: SPhos, XPhos, RuPhosThese bulky, electron-rich biaryl phosphine ligands are highly effective for heteroaryl couplings, accelerating the catalytic cycle and mitigating catalyst poisoning.[4][12]
Base K₃PO₄, Cs₂CO₃These are moderately strong bases that are effective in promoting the transmetalation step without causing significant protodebromination.[4][13] Aqueous solutions are often used.
Solvent Dioxane, Toluene, THF (often with water)Aprotic solvents are generally preferred. The addition of water can aid in dissolving the base and facilitating the reaction.[2][7]
Buchwald-Hartwig Amination: For C-N Bond Formation

This reaction is highly sensitive to the choice of ligand and base. The goal is to facilitate the coupling of an amine at the C3 position. The piperazine moiety on the substrate is a tertiary amine and will not participate in the coupling.

ComponentRecommendationRationale
Pd Precursor Pd₂(dba)₃, Pd(OAc)₂Standard and reliable palladium sources for C-N coupling.[14]
Ligand Buchwald Ligands: BrettPhos, RuPhos, XantphosThese ligands are specifically designed for C-N bond formation, offering high activity and selectivity. BrettPhos is often a good starting point for challenging substrates.[15][16]
Base NaOtBu, LHMDS, K₃PO₄A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. The choice depends on the pKa of the amine.[17]
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvents are essential to prevent quenching of the strong base and other side reactions.
Sonogashira Coupling: For C-C (Alkyne) Bond Formation

This reaction typically uses a dual catalyst system of palladium and copper(I).[9][10] The amine base plays a dual role: it deprotonates the terminal alkyne and neutralizes the HBr formed during the reaction.[9]

ComponentRecommendationRationale
Pd Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄These are the classic, well-established palladium catalysts for Sonogashira couplings.[18]
Cu Co-catalyst CuI (Copper(I) Iodide)The copper co-catalyst is crucial for the formation of the copper(I) acetylide, which then undergoes transmetalation to the palladium center.[9][10]
Base Et₃N, i-Pr₂NHAn amine base is required for the catalytic cycle.[9]
Solvent DMF, THF, DioxanePolar aprotic solvents are generally effective for this transformation.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Problem 1: Low to No Conversion of Starting Material

Q: I've set up my Suzuki reaction, but after several hours, LC-MS analysis shows only my starting 1-(3-Bromopyridin-2-yl)-4-methylpiperazine. What went wrong?

A: This is a common issue, often pointing to a problem with catalyst activity.[4]

Possible Causes & Solutions:

  • Inactive Catalyst:

    • Diagnosis: The palladium precursor may be old or degraded. If using a Pd(II) source, it may not be reducing to the active Pd(0) state.

    • Solution: Use a fresh bottle of palladium precursor. Consider using a pre-catalyst that readily forms the active Pd(0) species.[19] Ensure your reaction is performed under a rigorously inert atmosphere (Argon or Nitrogen) as oxygen can deactivate the catalyst.[19]

  • Catalyst Poisoning:

    • Diagnosis: The nitrogen atoms in your substrate are likely inhibiting the palladium catalyst.[2]

    • Solution: Switch to a bulkier, more electron-rich ligand like XPhos or SPhos . These ligands create a more sterically hindered and electron-rich environment around the palladium, which can prevent the substrate from binding too strongly and deactivating the catalyst.[12]

  • Poor Reagent Quality:

    • Diagnosis: The boronic acid may have degraded, especially if it's been stored for a long time. Boronic acids can undergo protodeboronation or form inactive anhydrides.[4]

    • Solution: Use a fresh, high-purity boronic acid. Alternatively, consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).

Problem 2: Significant Formation of Protodebromination Byproduct

Q: My Buchwald-Hartwig amination is working, but I'm getting a significant amount of the debrominated starting material, 1-(pyridin-2-yl)-4-methylpiperazine. How can I suppress this side reaction?

A: Protodebromination, or hydrodehalogenation, is a common side reaction where the bromine is replaced by a hydrogen atom.[12]

Possible Causes & Solutions:

  • Presence of Protic Impurities:

    • Diagnosis: Trace amounts of water or other protic species in your reaction can serve as a proton source.

    • Solution: Ensure all solvents and reagents are scrupulously dry. Use anhydrous solvents and dry your reagents before use. Maintain a strict inert atmosphere.[19]

  • Inappropriate Base or Ligand:

    • Diagnosis: The combination of base and ligand may favor the formation of a palladium-hydride intermediate, which is responsible for the dehalogenation.[12]

    • Solution: Screen different bases. Sometimes a weaker base like K₃PO₄ can be effective while minimizing this side reaction.[12] Also, screen different ligands. Bulky biaryl phosphine ligands are often effective at promoting the desired C-N reductive elimination over the dehalogenation pathway.[12]

Problem 3: Formation of Homocoupling Byproducts

Q: In my Suzuki reaction, I'm observing a significant amount of biaryl product derived from the homocoupling of my boronic acid. How can I minimize this?

A: Boronic acid homocoupling is often promoted by the presence of oxygen.[4][19]

Possible Causes & Solutions:

  • Presence of Oxygen:

    • Diagnosis: Insufficient degassing of your reaction mixture allows oxygen to promote the oxidative homocoupling of the boronic acid.

    • Solution: Thoroughly degas your solvent and the entire reaction setup before adding the catalyst. This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.[19]

  • Sub-optimal Reaction Conditions:

    • Diagnosis: The reaction conditions may be favoring the homocoupling pathway.

    • Solution: Try lowering the reaction temperature. You can also adjust the stoichiometry, for instance, by using a slight excess of the 1-(3-Bromopyridin-2-yl)-4-methylpiperazine relative to the boronic acid.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling an arylboronic acid with 1-(3-Bromopyridin-2-yl)-4-methylpiperazine.

Materials:

  • 1-(3-Bromopyridin-2-yl)-4-methylpiperazine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

  • SPhos (0.036 mmol, 3.6 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv)

  • Anhydrous Toluene/Water (5:1 mixture, 5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add 1-(3-Bromopyridin-2-yl)-4-methylpiperazine, the arylboronic acid, and K₃PO₄.

  • Add the palladium precursor Pd₂(dba)₃ and the ligand SPhos.

  • Evacuate and backfill the Schlenk tube with argon or nitrogen (repeat this three times).

  • Add the anhydrous toluene/water solvent mixture via syringe.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines the amination of 1-(3-Bromopyridin-2-yl)-4-methylpiperazine with a primary amine.

Materials:

  • 1-(3-Bromopyridin-2-yl)-4-methylpiperazine (1.0 mmol, 1.0 equiv)

  • Primary amine (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • BrettPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add NaOtBu.

  • In a separate flask, dissolve 1-(3-Bromopyridin-2-yl)-4-methylpiperazine, the primary amine, Pd₂(dba)₃, and BrettPhos in anhydrous toluene.

  • Add this solution to the Schlenk tube containing the base.

  • Seal the Schlenk tube and heat the reaction mixture at 100 °C with stirring for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Process: Catalytic Cycles and Workflows

The Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling reaction. Understanding this cycle is key to diagnosing issues in your experiments.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Complex R¹-Pd(II)L₂-X Intermediate OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation R²-B(OR)₂⁻ PdII_Coupling R¹-Pd(II)L₂-R² Transmetalation->PdII_Coupling Base RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 R¹-R² (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low-Yield Reactions

When faced with a low-yielding reaction, a systematic approach to troubleshooting is essential. This workflow provides a logical sequence of checks and optimizations.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Reagents 1. Verify Reagent Quality - Fresh Catalyst? - Pure Substrates? - Dry Solvents? Start->Check_Reagents Check_Inert 2. Confirm Inert Atmosphere - Proper Degassing? - No Air Leaks? Check_Reagents->Check_Inert Reagents OK Success Reaction Optimized Check_Reagents->Success Issue Found & Fixed Screen_Ligands 3. Screen Ligands - Try Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos, BrettPhos) Check_Inert->Screen_Ligands Atmosphere OK Check_Inert->Success Issue Found & Fixed Screen_Bases 4. Optimize Base - Screen Different Bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) Screen_Ligands->Screen_Bases No Improvement Screen_Ligands->Success Improvement Screen_Temp 5. Adjust Temperature - Increase/Decrease Temperature Screen_Bases->Screen_Temp No Improvement Screen_Bases->Success Improvement Screen_Temp->Success Improvement

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

References
  • BenchChem. (2025). Technical Support Center: Suzuki Coupling Reactions of 1-(3-Bromopyridin-2-yl)ethanone. BenchChem.
  • Unknown Author. (n.d.). Cross-Coupling Reactions Guide.
  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling of 2-Bromopyrazine. BenchChem.
  • Wang, C., et al. (2016). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
  • Fortman, G. C., & Nolan, S. P. (2011). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. PubMed.
  • BenchChem. (2025). A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Pyridines. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine. BenchChem.
  • Christensen, A. S. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark.
  • BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. BenchChem.
  • BenchChem. (2025). Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles. BenchChem.
  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. DOI:10.1039/D4QO02335H.
  • BenchChem. (2025). Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. BenchChem.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Unknown Author. (2025). Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. ResearchGate.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC.
  • BenchChem. (2025). How to avoid dehalogenation side reactions in Suzuki coupling. BenchChem.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.

Sources

Troubleshooting

Technical Support Center: Minimizing Homocoupling in Reactions of 1-(3-Bromopyridin-2-yl)-4-methylpiperazine

Welcome to the technical support center dedicated to addressing a critical challenge in synthetic chemistry: the minimization of homocoupling side reactions involving the versatile building block, 1-(3-bromopyridin-2-yl)...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing a critical challenge in synthetic chemistry: the minimization of homocoupling side reactions involving the versatile building block, 1-(3-bromopyridin-2-yl)-4-methylpiperazine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their cross-coupling reactions and improve the yield and purity of their target molecules.

Introduction: The Challenge of Homocoupling

In palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira-Hagihara, and Buchwald-Hartwig aminations, the desired outcome is the formation of a new bond between two different coupling partners. However, a common and often frustrating side reaction is homocoupling, where two molecules of the same starting material react with each other. In the context of reactions with 1-(3-bromopyridin-2-yl)-4-methylpiperazine, this can lead to the formation of a dimeric bipyridine species, consuming valuable starting material and complicating purification.

This guide provides a series of frequently asked questions (FAQs) and troubleshooting strategies to help you diagnose and mitigate homocoupling in your reactions.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: I'm observing a significant amount of a biaryl byproduct corresponding to the dimer of my 1-(3-bromopyridin-2-yl)-4-methylpiperazine starting material in my Suzuki-Miyaura reaction. What are the likely causes and how can I prevent this?

A1: The homocoupling of your aryl bromide in a Suzuki reaction is often linked to the presence of oxygen and the state of the palladium catalyst.

Homocoupling of boronic acids is a more commonly discussed side reaction in Suzuki couplings, but the dimerization of the aryl halide can also occur.[1] This is particularly relevant when dealing with electron-deficient heteroaryl halides. The primary culprits are often related to the reaction atmosphere and the nature of the active catalytic species.

Troubleshooting Strategies:

  • Rigorous Degassing: Oxygen can promote the homocoupling of boronic acids, and its presence can also influence the stability and reactivity of the palladium catalyst, indirectly favoring side reactions.[1][2][3] Ensure all solvents and the reaction mixture are thoroughly degassed. Techniques like sparging with an inert gas (argon or nitrogen) for an extended period or using the freeze-pump-thaw method are highly recommended.[4][5]

  • Use of a Pd(0) Precatalyst: Many Suzuki reactions use Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂, which are reduced in situ to the active Pd(0) species. Incomplete or inefficient reduction can lead to the presence of Pd(II) species that may promote homocoupling.[5][6] Starting with a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ can often mitigate this issue.[5]

  • Addition of a Mild Reducing Agent: If you are using a Pd(II) source, the addition of a mild reducing agent can help ensure complete reduction to the active Pd(0) catalyst. Potassium formate is a good option for this purpose.[5][7]

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can promote the desired reductive elimination step to form the cross-coupled product and suppress side reactions.[3] For a sterically accessible substrate like 1-(3-bromopyridin-2-yl)-4-methylpiperazine, ligands such as SPhos or XPhos, in combination with a suitable palladium source, can be effective.

  • Temperature Control: Running the reaction at the lowest effective temperature can help minimize side reactions.[2][3] High temperatures can sometimes lead to catalyst decomposition and an increase in undesired pathways.

Comparative Table of Precatalyst and Degassing Effects on Homocoupling:

ConditionExpected Homocoupling LevelRationale
Pd(OAc)₂ with minimal degassingHighPresence of both Pd(II) and oxygen can promote side reactions.[1][5]
Pd(OAc)₂ with rigorous degassingModerateReduced oxygen minimizes one pathway, but inefficient Pd(II) reduction can still be an issue.
Pd(PPh₃)₄ with rigorous degassingLowStarts with the active Pd(0) form in an inert atmosphere, disfavoring homocoupling pathways.[5]
Q2: In my Sonogashira coupling of 1-(3-bromopyridin-2-yl)-4-methylpiperazine with a terminal alkyne, I'm getting a lot of the alkyne dimer (a 1,3-diyne). How can I favor the cross-coupling product?

A2: The homocoupling of terminal alkynes in Sonogashira reactions is known as Glaser-Hay coupling and is a very common side reaction, especially when a copper co-catalyst is used. [4][8][9][10][11][12]

The mechanism involves the copper(I) acetylide intermediate, which can dimerize in the presence of an oxidant, typically oxygen.[8][9][13]

Troubleshooting Strategies:

  • Switch to a Copper-Free Protocol: This is the most direct way to eliminate Glaser coupling.[2][4][10][14] Modern Sonogashira protocols often utilize specialized palladium catalysts or bulky phosphine ligands that are efficient enough to not require a copper co-catalyst.[14]

  • Strictly Inert Atmosphere: If you must use a copper-catalyzed system, rigorous exclusion of oxygen is paramount.[4][10] As with Suzuki reactions, thorough degassing of all reagents and solvents is crucial.

  • Slow Addition of the Alkyne: Maintaining a low concentration of the terminal alkyne throughout the reaction can disfavor the bimolecular homocoupling reaction.[4][10] This can be achieved by adding the alkyne slowly to the reaction mixture via a syringe pump.

  • Minimize Copper Loading: If using a copper co-catalyst, use the minimum effective amount.[10] Titrate the copper loading downwards in your optimization experiments to find the sweet spot that promotes cross-coupling without excessive homocoupling.

Workflow for Minimizing Alkyne Homocoupling:

Caption: Troubleshooting workflow for reducing alkyne homocoupling in Sonogashira reactions.

Q3: I am attempting a Buchwald-Hartwig amination with 1-(3-bromopyridin-2-yl)-4-methylpiperazine and a primary amine, but I am seeing some homocoupling of my starting bromide. What factors should I consider?

A3: While less common than in other cross-coupling reactions, homocoupling of the aryl halide can occur in Buchwald-Hartwig aminations. The mechanism of this side reaction is not as well-defined as in Suzuki or Sonogashira couplings but is generally associated with suboptimal reaction conditions that may favor alternative catalytic cycles.

Troubleshooting Strategies:

  • Ligand Selection is Key: The Buchwald-Hartwig amination is highly dependent on the choice of ligand. For amination of a 2-substituted pyridine, chelating bis(phosphine) ligands can be particularly effective.[15] These ligands can help prevent side reactions by stabilizing the palladium catalyst and promoting the desired C-N bond formation.[15] Consider ligands like BINAP or dppf.[16]

  • Base Selection: The choice of base can significantly impact the reaction outcome.[3] While strong, non-nucleophilic bases like sodium tert-butoxide are common, it may be worth screening other bases such as LHMDS or cesium carbonate, especially if side reactions are observed.

  • Solvent Effects: The solvent can influence the solubility of the reagents and the stability of the catalytic species.[2][17] Toluene and dioxane are common solvents for Buchwald-Hartwig reactions. A solvent screen could reveal an optimal medium that disfavors homocoupling.

  • Reaction Temperature: As with other cross-coupling reactions, lower temperatures can sometimes suppress side reactions.[3]

Catalytic Cycle and Potential for Homocoupling in Cross-Coupling Reactions:

Catalytic_Cycles cluster_desired Desired Cross-Coupling Cycle cluster_homocoupling Potential Homocoupling Pathway Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X(L)_n Transmetal Transmetalation (R-M) PdII->Transmetal PdII_R Ar-Pd(II)-R(L)_n RedElim Reductive Elimination PdII_R->RedElim Product Ar-R RedElim->Product Product->Pd0 Catalyst Regeneration Pd0_homo Pd(0)L_n OxAdd1 Oxidative Addition (Ar-X) Pd0_homo->OxAdd1 PdII_homo1 Ar-Pd(II)-X(L)_n OxAdd2 Oxidative Addition (Ar-X) PdII_homo1->OxAdd2 Alternative Pathway PdIV_homo (Ar)_2-Pd(IV)-X_2(L)_n RedElim_homo Reductive Elimination PdIV_homo->RedElim_homo Dimer Ar-Ar RedElim_homo->Dimer Dimer->Pd0_homo Catalyst Regeneration

Caption: Simplified comparison of the desired cross-coupling cycle and a potential homocoupling pathway.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling with Minimized Homocoupling
  • Reagents and Equipment:

    • 1-(3-Bromopyridin-2-yl)-4-methylpiperazine (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Pd(PPh₃)₄ (2-5 mol%)

    • K₂CO₃ or K₃PO₄ (2.0-3.0 equiv)

    • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)

    • Schlenk flask or similar reaction vessel for reactions under inert atmosphere

  • Procedure:

    • To an oven-dried Schlenk flask, add 1-(3-bromopyridin-2-yl)-4-methylpiperazine, the arylboronic acid, and the base.

    • Evacuate and backfill the flask with argon or nitrogen three times.

    • Add the Pd(PPh₃)₄ catalyst under a positive flow of inert gas.

    • Add the degassed solvent via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and perform an aqueous work-up.

    • Purify the crude product by column chromatography.

References

Sources

Optimization

Technical Support Center: Palladium Catalyst Removal from 1-(3-Bromopyridin-2-yl)-4-methylpiperazine Reaction Products

Introduction The synthesis of complex heterocyclic molecules such as "1-(3-Bromopyridin-2-yl)-4-methylpiperazine," a key intermediate in pharmaceutical development, frequently relies on powerful palladium-catalyzed cross...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The synthesis of complex heterocyclic molecules such as "1-(3-Bromopyridin-2-yl)-4-methylpiperazine," a key intermediate in pharmaceutical development, frequently relies on powerful palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[1][2] These reactions offer high efficiency and broad functional group tolerance, enabling the construction of crucial C-N bonds.[2] However, a significant challenge follows these synthetic steps: the removal of the palladium catalyst from the final product.

Residual palladium is a major concern for drug development professionals as it is both toxic and expensive.[3] Regulatory bodies, through guidelines like the International Conference on Harmonisation (ICH) Q3D, impose strict limits on elemental impurities in active pharmaceutical ingredients (APIs).[4][5] For palladium, the permitted daily exposure (PDE) is carefully defined, making its effective removal a critical, non-negotiable step in process chemistry.[4][5]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the removal of palladium catalysts from the reaction products of "1-(3-Bromopyridin-2-yl)-4-methylpiperazine." We will explore common issues, provide detailed protocols, and explain the rationale behind selecting an effective purification strategy.

Frequently Asked Questions (FAQs)

Q1: Why is removing residual palladium so critical? A1: There are two primary drivers:

  • Regulatory Compliance: Palladium is classified as a toxic metal, and its levels in final drug products are strictly regulated by guidelines such as ICH Q3D to ensure patient safety.[5]

  • Catalytic Activity: Trace amounts of palladium can have unintended catalytic effects in subsequent synthetic steps or degrade the final API, affecting its stability and efficacy.

Q2: What are the acceptable limits for palladium residues in pharmaceutical compounds? A2: The acceptable limit is not a single ppm value but is based on the Permitted Daily Exposure (PDE) and the maximum daily dose of the drug product.[6] For oral medications, the PDE for palladium is 100 µ g/day .[4][5] The concentration limit (in ppm) is calculated from this PDE. For a drug with a maximum daily dose of 10 grams, the limit would be 10 ppm.

Table 1: ICH Q3D Permitted Daily Exposure (PDE) for Palladium

Route of AdministrationPDE (µ g/day )
Oral100
Parenteral10
Inhalation1

Source: Adapted from ICH Q3D guidelines.[5]

Q3: What are the most common methods for removing palladium catalysts? A3: Common methods include filtration, crystallization, and the use of scavengers.[6][7]

  • Filtration: Effective for heterogeneous catalysts (e.g., Pd on carbon) or precipitated palladium metal, often using a pad of Celite.[8][9]

  • Adsorption/Scavenging: This is the most widely used technique for soluble palladium. It involves using materials with a high affinity for palladium, such as activated carbon, silica-based scavengers (e.g., thiol, thiourea, or amine-functionalized), or polymeric resins.[7][10][11]

  • Crystallization: Can be effective, especially when combined with additives like N-acetylcysteine that help keep the palladium in the mother liquor.[7]

  • Aqueous Washes/Extractions: Using aqueous solutions of chelating agents like N-acetylcysteine or sodium diethyldithiocarbamate can extract palladium salts.[4]

Q4: How do I choose the right palladium removal method for "1-(3-Bromopyridin-2-yl)-4-methylpiperazine"? A4: The choice depends on several factors:

  • The form of palladium: Is it heterogeneous (Pd/C) or homogeneous (e.g., from Pd₂(dba)₃)? Filtration works for the former, while scavenging is needed for the latter.[12] Residual palladium can exist in various oxidation states, such as Pd(0) and Pd(II), and an effective scavenger must be able to remove both.[10]

  • Solvent System: The scavenger must be compatible with your reaction solvent.[12]

  • Product Characteristics: Your product contains multiple nitrogen atoms, which can chelate with palladium, making it more difficult to remove. This strong interaction may require more potent scavengers, such as those with sulfur-based functional groups (thiols, thioureas), which have a very high affinity for palladium.[10][13]

  • Process Scale and Cost: At a large scale, the cost and handling of scavengers become important considerations.

Q5: What form can residual palladium take in my reaction mixture? A5: Residual palladium can exist in several forms:

  • Homogeneous Species: Soluble Pd(0) or Pd(II) complexes, often coordinated to ligands (e.g., phosphines) or your product itself.

  • Heterogeneous Species: Insoluble particles, such as palladium black (Pd(0) agglomerates) or the original catalyst support (e.g., Pd/C).[14]

  • Colloidal Palladium: Very fine, suspended particles of Pd(0) that can be difficult to remove by simple filtration.[9]

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of "1-(3-Bromopyridin-2-yl)-4-methylpiperazine".

Problem 1: High Palladium Content (>100 ppm) After Initial Work-up and Filtration
  • Symptom: You've completed the reaction, performed an aqueous quench, and filtered the organic phase through Celite, but ICP-MS analysis shows palladium levels are still unacceptably high.

  • Underlying Cause: This indicates the presence of soluble or colloidal palladium species. The nitrogen-rich structure of your product can act as a ligand, keeping palladium in solution. Simple filtration is only effective against insoluble, heterogeneous particles.[12]

  • Solutions:

    • Implement a Scavenging Step: This is the most direct solution. Activated carbon is a good first choice due to its broad applicability and low cost. If carbon is insufficient, move to more selective, high-affinity silica-based scavengers.

    • Use a Chelating Wash: Before concentration, wash the organic layer with an aqueous solution of a chelating agent like N-acetylcysteine (NAC).[4] NAC can form a water-soluble complex with palladium, which is then partitioned into the aqueous phase.

    • Optimize Crystallization: If your product is a solid, attempt crystallization. Before crystallizing, you can treat the solution with a small amount of a chelating agent to help sequester the palladium in the mother liquor.[7]

Problem 2: Low Efficiency of Palladium Scavengers
  • Symptom: You have treated the reaction mixture with a scavenger (e.g., activated carbon or a silica-thiol), but residual palladium levels remain above the target limit (<10 ppm).

  • Underlying Cause: The scavenger selection, loading, or treatment conditions may be suboptimal.

  • Solutions:

    • Conduct a Scavenger Screen: Do not assume one scavenger fits all. On a small scale, test a panel of scavengers with different functional groups (e.g., thiol, thiourea, triaminotriazine) to find the most effective one for your specific product and palladium complex.[12] Multidentate sulfur-based silica scavengers are often highly effective.[10][13]

    • Optimize Scavenger Loading and Time: Increase the equivalents of the scavenger relative to the initial palladium load (e.g., from 5 eq. to 10-20 eq.). Extend the stirring time (e.g., from 2 hours to 18 hours) and/or gently heat the mixture (e.g., to 40-50 °C) to improve kinetics.[8]

    • Consider a Multi-Step Approach: A single treatment may not be sufficient. A highly effective strategy often involves multiple steps, such as an initial filtration, followed by a chelating wash, and then a final treatment with a high-affinity scavenger.[4] One study demonstrated a process that used filtration, two consecutive scavenger treatments, and a final slurry to bring palladium levels below 10 ppm.[4]

Problem 3: Significant Product Loss During Purification
  • Symptom: Your final yield is low after implementing a palladium removal step.

  • Underlying Cause: Your product, being a polar and functionalized molecule, may be adsorbing to the solid support of the scavenger, especially materials with high surface area like activated carbon or silica gel.

  • Solutions:

    • Thoroughly Wash the Scavenger: After filtering off the scavenger, wash the filter cake with several portions of fresh, warm solvent to recover adsorbed product. Combine these washes with the main filtrate.[12]

    • Reduce Scavenger Loading: Use the minimum effective amount of scavenger as determined by your optimization screens. Overloading with scavenger increases the surface area available for non-specific product binding.

    • Switch to a More Selective Scavenger: Highly functionalized, selective scavengers may have less non-specific binding than bulk materials like activated carbon. Cartridge formats can also minimize handling losses compared to loose powders.[15]

Visualized Workflows and Decision Making

A logical approach is key to efficiently reducing palladium content. The following diagrams illustrate a decision-making process and a typical experimental workflow.

decision_workflow start Crude Reaction Mixture (Post-Quench) icp_check Analyze Pd Level (ICP-MS) start->icp_check low_pd Pd < 10 ppm? icp_check->low_pd high_pd Pd > 10 ppm low_pd->high_pd No final_product Final Product (Proceed to Isolation) low_pd->final_product Yes scavenger_screen Perform Scavenger Screen (Carbon, Thiol, Thiourea, etc.) high_pd->scavenger_screen optimize Optimize Best Scavenger (Loading, Time, Temp) scavenger_screen->optimize re_analyze Re-analyze Pd Level optimize->re_analyze re_analyze->final_product Success troubleshoot Troubleshoot: - Consider multi-step process - Chelating wash - Recrystallization re_analyze->troubleshoot Failure

Caption: Decision workflow for selecting a palladium removal strategy.

experimental_workflow cluster_main Palladium Scavenging Protocol dissolve 1. Dissolve Crude Product in Appropriate Solvent add_scavenger 2. Add Scavenger (e.g., 5-10 wt% SiliaMetS Thiol) dissolve->add_scavenger stir 3. Stir Mixture (e.g., 4-18h at 25-50°C) add_scavenger->stir filter_scavenger 4. Filter to Remove Scavenger stir->filter_scavenger wash_scavenger 5. Wash Scavenger with Fresh Solvent filter_scavenger->wash_scavenger combine 6. Combine Filtrate and Washes wash_scavenger->combine analyze 7. Analyze for Residual Pd (ICP-MS) combine->analyze

Sources

Troubleshooting

Technical Support Center: Base Selection for Cross-Coupling of 1-(3-Bromopyridin-2-yl)-4-methylpiperazine

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals working with the challenging s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals working with the challenging substrate 1-(3-Bromopyridin-2-yl)-4-methylpiperazine . Our goal is to provide in-depth, field-proven insights into the critical role of base selection to help you troubleshoot common issues and optimize your reaction outcomes.

The structure of 1-(3-Bromopyridin-2-yl)-4-methylpiperazine presents a unique set of challenges. The pyridine nitrogen at the 2-position can act as a ligand, potentially coordinating to and deactivating the palladium catalyst—a well-documented issue known as the "2-pyridyl problem".[1][2][3] Furthermore, the bulky 4-methylpiperazine substituent introduces significant steric hindrance around the C-Br bond, which can impede the crucial oxidative addition step in the catalytic cycle.[4] Proper selection of the base is not merely about pH; it is a key parameter that directly influences catalyst activity, reaction rate, and the suppression of side reactions.

Part 1: Foundational Concepts & Troubleshooting Guide

This section addresses the most common issues encountered during cross-coupling reactions with this substrate, framed in a question-and-answer format.

Q1: My Suzuki-Miyaura coupling is failing or giving very low yields. Where should I start troubleshooting?

A: Low or no yield in a Suzuki coupling with this substrate typically points to two primary culprits: catalyst inhibition and inefficient transmetalation. The base you choose is central to solving the latter.

  • The Problem: The transmetalation step, where the organic group is transferred from the boron reagent to the palladium center, requires the formation of a more nucleophilic boronate species.[5] This activation is performed by the base. If the base is too weak or poorly soluble, this step becomes the rate-limiting bottleneck.

  • Troubleshooting Strategy:

    • Evaluate Your Base Choice: For challenging substrates like this, standard bases like sodium carbonate (Na₂CO₃) may be insufficient. Switch to stronger inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) .[2][5][6] These bases are more effective at promoting the formation of the reactive boronate complex. Cesium carbonate is particularly useful due to its higher solubility in common organic solvents.[5][7]

    • Consider the Solvent System: The presence of water is often beneficial in Suzuki couplings as it can help dissolve the inorganic base and facilitate the formation of the boronate.[6] A biphasic solvent system like 1,4-dioxane/water or toluene/water is a standard starting point.[2][8]

    • Optimize Ligand and Catalyst: The pyridine nitrogen can poison the catalyst.[1][2] To counteract this, use bulky, electron-rich biarylphosphine ligands such as SPhos or XPhos . These ligands create a sterically shielded environment around the palladium center, preventing inhibitory coordination with the substrate's nitrogen atom.[2][9]

Q2: I'm observing a significant amount of a debrominated side product, 1-(4-methylpiperazin-1-yl)pyridine. How can I prevent this?

A: The side reaction you are observing is hydrodehalogenation (or protodebromination), where the bromine atom is replaced by a hydrogen.[6][10] This is a common pathway for electron-deficient heteroaryl halides.

  • The Cause: This side reaction can be promoted by the palladium catalyst in the presence of a hydrogen source. The hydrogen can originate from the solvent (e.g., alcohols, water) or even the phosphine ligand.[6] The choice of base can also influence the rate of this unwanted reaction.

  • Troubleshooting Strategy:

    • Select a Milder Base: While a strong base is needed for transmetalation, an overly strong base can sometimes promote protonolysis. If you are using a very strong base like an alkoxide, consider switching to K₃PO₄ or Cs₂CO₃ .[10]

    • Control the Temperature: Lowering the reaction temperature can sometimes reduce the rate of hydrodehalogenation relative to the desired cross-coupling. Monitor the reaction closely by TLC or LC-MS to find the optimal balance.[6]

    • Ensure Reagents are Anhydrous (If Applicable): While water is often helpful in Suzuki reactions, if hydrodehalogenation is a persistent issue, screening anhydrous conditions with a highly soluble base like Cs₂CO₃ in a solvent like dioxane may be beneficial.

Q3: My Buchwald-Hartwig amination is sluggish. How does the base influence this reaction?

A: In Buchwald-Hartwig amination, the base's primary role is to deprotonate the incoming amine nucleophile (or the palladium-amine complex) to form the key palladium-amido intermediate that precedes reductive elimination.[11][12][13] Base selection is a delicate balance.

  • The Challenge: The base must be strong enough to efficiently deprotonate the amine but not so strong that it degrades sensitive functional groups on your coupling partners.

  • Troubleshooting Strategy:

    • For Simple, Robust Amines: Strong, non-nucleophilic bases are the standard. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[14] Lithium bis(trimethylsilyl)amide (LHMDS) is another strong option.

    • For Amines with Sensitive Functional Groups: If your amine substrate is sensitive to strong bases, weaker inorganic bases are preferred to improve functional group tolerance. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent alternatives.[14]

    • Solvent and Base Compatibility: The effectiveness of a base is tied to the solvent. In nonpolar solvents like toluene, an anionic base is required to deprotonate the neutral palladium-amine complex.[12][15][16] In polar solvents, different base-catalyst interactions can occur. Toluene, dioxane, and THF are common solvents for this reaction.[11]

Q4: In my Sonogashira coupling, alkyne homocoupling (Glaser coupling) is the major product. What can I do?

A: The Sonogashira reaction typically uses a mild organic amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) .[2][17] This base serves two roles: it deprotonates the terminal alkyne to form the reactive copper(I) acetylide and neutralizes the hydrogen halide (HBr) formed during the reaction.[18]

  • The Cause of Homocoupling: The homocoupling of the terminal alkyne is a common side reaction, which is primarily promoted by the presence of oxygen.[2]

  • Troubleshooting Strategy:

    • Rigorous Degassing: This is the most critical factor. Ensure all solvents and reagents are thoroughly degassed using methods like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the reaction mixture. Maintain a strictly inert atmosphere throughout the experiment.[2]

    • Use Anhydrous Reagents: Ensure your amine base and solvent are anhydrous. Water can interfere with the catalytic cycle.

    • Catalyst System: The reaction relies on a dual-catalyst system of palladium and a copper(I) salt (e.g., CuI).[2][19] Ensure both components are fresh and active.

Part 2: Base Selection Guide & Experimental Protocols

To streamline your experimental design, we have summarized the recommended starting conditions and provided a general protocol for base screening.

Recommended Starting Conditions for Base Selection

The following table provides a starting point for selecting a base for various cross-coupling reactions with 1-(3-Bromopyridin-2-yl)-4-methylpiperazine. Optimization will likely be required for your specific coupling partner.

Cross-Coupling ReactionRecommended Bases (Starting Point)pKa of Conjugate Acid[20][21]Typical Solvent(s)Key Considerations
Suzuki-Miyaura K₃PO₄, Cs₂CO₃, K₂CO₃~12.3 (H₃PO₄), ~10.3 (H₂CO₃)1,4-Dioxane/H₂O, Toluene/H₂OK₃PO₄ and Cs₂CO₃ are often superior for challenging substrates.[5][6] Water is generally beneficial.
Buchwald-Hartwig NaOtBu, LHMDS, Cs₂CO₃~19 (t-BuOH), ~35.7 (H-N(TMS)₂)Toluene, 1,4-DioxaneUse NaOtBu for robust amines; switch to Cs₂CO₃ for base-sensitive substrates.[14]
Sonogashira Et₃N (Triethylamine), DIPEA~10.75DMF, THFThe primary concern is preventing oxygen-induced homocoupling through rigorous degassing.[2][17]
Diagrams of Catalytic Cycles and Workflow

To visualize the critical role of the base and a logical troubleshooting workflow, refer to the diagrams below.

Catalytic_Cycles cluster_Suzuki Suzuki-Miyaura cluster_Buchwald Buchwald-Hartwig cluster_Sonogashira Sonogashira s_start Pd(0)L₂ s_oa Oxidative Addition (Ar-Pd(II)-Br)L₂ s_start->s_oa Ar-Br s_trans Transmetalation (Ar-Pd(II)-Ar')L₂ s_oa->s_trans s_re Reductive Elimination (Ar-Ar') s_trans->s_re s_re->s_start Regenerates Catalyst s_base Base (e.g., K₃PO₄) + R-B(OH)₂ s_boronate [R-B(OH)₃]⁻ s_base->s_boronate s_boronate->s_trans Activates for Transmetalation b_start Pd(0)L₂ b_oa Oxidative Addition (Ar-Pd(II)-Br)L₂ b_start->b_oa Ar-Br b_amido Pd-Amido Complex (Ar-Pd(II)-NR₂)L₂ b_oa->b_amido b_re Reductive Elimination (Ar-NR₂) b_amido->b_re b_re->b_start Regenerates Catalyst b_base Base (e.g., NaOtBu) + R₂NH b_base->b_amido Forms Amido Complex so_pd_start Pd(0)L₂ so_pd_oa Oxidative Addition (Ar-Pd(II)-Br)L₂ so_pd_start->so_pd_oa Ar-Br so_pd_trans Transmetalation so_pd_oa->so_pd_trans so_pd_re Reductive Elimination (Ar-Alkyne) so_pd_trans->so_pd_re so_pd_re->so_pd_start so_cu_start Cu(I)Br so_cu_acetylide Cu(I)-Alkyne so_cu_acetylide->so_pd_trans so_alkyne Base (e.g., Et₃N) + Terminal Alkyne so_alkyne->so_cu_acetylide Deprotonates Alkyne

Caption: Role of the base in different cross-coupling catalytic cycles.

Troubleshooting_Workflow start Low Yield or Failed Reaction check_catalyst Step 1: Evaluate Catalyst System - Is the ligand bulky enough (e.g., SPhos, XPhos)? - Is the catalyst fresh and active? start->check_catalyst check_base Step 2: Screen Bases - Suzuki: Try K₃PO₄ or Cs₂CO₃. - Buchwald: Try NaOtBu or Cs₂CO₃. - Sonogashira: Ensure Et₃N is anhydrous. check_catalyst->check_base If no improvement success Reaction Optimized check_catalyst->success Yield improves check_solvent Step 3: Optimize Solvent - Is the solvent system appropriate (e.g., dioxane/water)? - Are all components soluble? - Is the system properly degassed? check_base->check_solvent If no improvement check_base->success Yield improves check_temp Step 4: Vary Temperature - Is the temperature too low (sluggish) or too high (decomposition/side reactions)? check_solvent->check_temp If no improvement check_solvent->success Yield improves check_temp->success Yield improves

Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.

General Experimental Protocol for Base Screening in a Suzuki-Miyaura Coupling

This protocol provides a framework for systematically testing different bases to find the optimal conditions for your specific coupling partners.

  • Reaction Setup: To a dry Schlenk tube containing a magnetic stir bar, add 1-(3-Bromopyridin-2-yl)-4-methylpiperazine (1.0 equiv.), the desired arylboronic acid or ester (1.2-1.5 equiv.), and the selected base (e.g., K₃PO₄, 2.0-3.0 equiv.).[10]

  • Catalyst and Ligand Addition: In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 4-5 mol%).

  • Inert Atmosphere: Seal the Schlenk tube, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[1]

  • Solvent Addition: Add the anhydrous, degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.[8]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS at regular intervals (e.g., every 2 hours) to determine the optimal reaction time and observe any side product formation.[1]

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine. Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.[1]

References
  • Technical Support Center: Suzuki Couplings of Bromopyrimidines. Benchchem.
  • Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. Benchchem.
  • Application Notes and Protocols for Sonogashira Coupling with 3-Bromo Pyridines. Benchchem.
  • Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4. Benchchem.
  • Technical Support Center: Optimizing Coupling Reactions of 3-Bromopyridine-D4. Benchchem.
  • Role of the base in Buchwald-Hartwig amin
  • Role of the Base in Buchwald–Hartwig Amin
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
  • The Role of the Base in Buchwald-Hartwig Amination.
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of Connecticut.
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
  • pKa Values of Common Bases. (PDF)
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Buchwald–Hartwig amin
  • Why can't I achieve good yields for this Suzuki reaction?
  • Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra. PubMed.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Sonogashira coupling. Wikipedia.
  • The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction.
  • Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. Journal of the Chemical Society, Perkin Transactions 1.
  • Problems with Suzuki coupling. Reddit.
  • How to approach choosing reaction conditions for Suzuki? Reddit.
  • Screening of different bases for Suzuki coupling.
  • Brainstorming a Buchwald-Hartwig coupling. Reddit.
  • Conditions for a selective Buchwald-Hartwig amination?
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investig
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Aryl
  • Efficient Palladium-Catalyzed Cross-Coupling of Highly Acidic Substrates, Nitroacetates.
  • Overcoming low reactivity in nucleophilic substitution of 1-(3-Bromopyridin-2-yl)ethanone. Benchchem.
  • Technical Support Center: Suzuki Coupling Reactions of 1-(3-Bromopyridin-2-yl)ethanone. Benchchem.
  • Acid-Base Reactions: Introducing Ka and pKa. Master Organic Chemistry.
  • Cross-Coupling Reactions Guide. MilliporeSigma.
  • 1-(6-Bromopyridin-3-yl)-4-methylpiperazine. Sigma-Aldrich.

Sources

Reference Data & Comparative Studies

Validation

Comparative Synthesis Guide: 1-(3-Bromopyridin-2-yl)-4-methylpiperazine vs. Isomeric Alternatives in Cross-Coupling Networks

Executive Summary In modern medicinal chemistry, the piperazine-pyridine scaffold is a privileged pharmacophore, frequently appearing in FDA-approved kinase inhibitors, GPCR ligands, and neuropsychiatric agents [1]. Howe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the piperazine-pyridine scaffold is a privileged pharmacophore, frequently appearing in FDA-approved kinase inhibitors, GPCR ligands, and neuropsychiatric agents [1]. However, the synthesis of these complex scaffolds heavily relies on the precise regiocontrol of cross-coupling reactions.

This guide provides an in-depth comparative analysis of 1-(3-Bromopyridin-2-yl)-4-methylpiperazine against its positional isomers (the 4-bromo, 5-bromo, and 6-bromo analogs). As a Senior Application Scientist, I approach this comparison through the lens of mechanistic causality: the position of the bromine atom relative to the electron-donating piperazine ring and the electron-withdrawing pyridine nitrogen fundamentally dictates the steric landscape and electronic kinetics of palladium-catalyzed cross-coupling.

Structural Dynamics & Reactivity Profiles

The reactivity of bromopyridine-piperazine isomers in Buchwald-Hartwig and Suzuki-Miyaura couplings is governed by the rate of oxidative addition, which is sensitive to both steric hindrance and the electronic density of the C–Br bond.

  • 1-(3-Bromopyridin-2-yl)-4-methylpiperazine (The Steric Challenge): The bromine at the 3-position is ortho to the bulky 4-methylpiperazine group. Furthermore, the piperazine nitrogen acts as an electron-donating group (EDG) via resonance, increasing electron density at the 3-position. This dual effect (steric clash + electronic deactivation) makes oxidative addition sluggish, requiring specialized bulky ligands.

  • 1-(4-Bromopyridin-2-yl)-4-methylpiperazine (The Electronic Ideal): Positioned meta to the piperazine (avoiding resonance donation) and para to the highly electronegative pyridine nitrogen, this isomer is highly electron-deficient. Oxidative addition is rapid, allowing for the use of standard, inexpensive catalysts like Pd(PPh3)4.

  • 1-(5-Bromopyridin-2-yl)-4-methylpiperazine (The Para-Activated Substrate): While it experiences resonance donation from the para-piperazine group, it lacks the severe steric hindrance of the 3-bromo isomer, making it a highly reliable substrate for standard cross-coupling networks [2].

  • 1-(6-Bromopyridin-2-yl)-4-methylpiperazine (The Coordination Trap): The proximity of the bromine to the pyridine nitrogen can lead to competitive chelation of the palladium center, often necessitating bidentate ligands to prevent catalyst poisoning.

ElectronicEffects Root Bromopyridin-2-yl Piperazines Iso3 3-Bromo Isomer (Steric Clash + EDG) Root->Iso3 Iso4 4-Bromo Isomer (EWG Activated) Root->Iso4 Iso5 5-Bromo Isomer (EDG Deactivated) Root->Iso5 Iso6 6-Bromo Isomer (Coordination Trap) Root->Iso6 OxAdd1 Slow Oxidative Addition Requires XPhos/dppf Iso3->OxAdd1 OxAdd2 Fast Oxidative Addition Standard Pd(PPh3)4 Iso4->OxAdd2 OxAdd3 Moderate Addition Requires Heating Iso5->OxAdd3 OxAdd4 Competitive Chelation Requires Bidentate Ligands Iso6->OxAdd4

Figure 1: Electronic and steric mapping of bromopyridine isomers dictating Pd-catalyzed reactivity.

Quantitative Performance Metrics

To objectively benchmark these isomers, the following table summarizes their performance across standardized Suzuki-Miyaura coupling conditions (using phenylboronic acid, 1.5 eq K2CO3, 1,4-dioxane/H2O, 90 °C).

IsomerSubstitution PatternSteric HindranceElectronic EnvironmentOptimal Pd LigandAvg. Suzuki Yield
3-Bromo Ortho to piperazineHigh Electron-rich (Resonance)XPhos, dppf60–75%
4-Bromo Meta to piperazineLowElectron-deficientPPh3, dppf85–95%
5-Bromo Para to piperazineLowElectron-rich (Resonance)PPh3, dtbpf80–90%
6-Bromo Ortho to Py-NitrogenMediumInductively withdrawnXantphos, dppf70–85%

Mechanistic Causality in Ligand Selection

When synthesizing derivatives from the 3-bromo isomer , standard tetrakis(triphenylphosphine)palladium(0) frequently fails, stalling the catalytic cycle at the oxidative addition step. The causality here is strictly geometric: the steric "umbrella" of the N-methylpiperazine moiety physically blocks the approach of a bulky PdL2 complex.

To overcome this, we must shift the equilibrium toward a highly reactive, monoligated Pd(0)L species. This is achieved by employing dialkylbiaryl phosphine ligands, such as XPhos . The large bite angle and extreme steric bulk of XPhos force the dissociation of a second ligand, exposing the palladium center to insert into the sterically congested C–Br bond. Conversely, the 5-bromo isomer is sterically accessible and easily undergoes coupling with standard catalysts [3].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific visual and analytical checkpoints to ensure scientific integrity.

Protocol A: Regioselective Synthesis of 1-(3-Bromopyridin-2-yl)-4-methylpiperazine via SNAr

This procedure leverages Nucleophilic Aromatic Substitution (SNAr). The regioselectivity is driven by the intermediate Meisenheimer complex; the 2-position is highly activated because the adjacent electronegative pyridine nitrogen stabilizes the resulting negative charge.

Reagents:

  • 2,3-Dibromopyridine: 10.0 mmol (2.37 g)

  • 1-Methylpiperazine: 12.0 mmol (1.20 g)

  • K2CO3 (anhydrous): 25.0 mmol (3.45 g)

  • DMF (anhydrous): 20 mL

Step-by-Step Workflow:

  • Initiation: Charge an oven-dried 50 mL Schlenk flask with 2,3-dibromopyridine and K2CO3. Purge with N2 for 5 minutes.

  • Solvation & Addition: Add anhydrous DMF, followed by the dropwise addition of 1-methylpiperazine via syringe.

  • Thermal Activation: Heat the reaction mixture to 100 °C under continuous stirring for 12 hours.

  • Self-Validating Checkpoint 1 (Visual): The reaction will transition from a pale yellow suspension to a deep amber solution, indicating the formation of the piperazinyl intermediate.

  • Self-Validating Checkpoint 2 (Analytical): Sample 50 µL, dilute in MeCN, and analyze via LC-MS. Complete consumption of 2,3-dibromopyridine must be correlated with the emergence of a single major peak at [M+H]+ = 256.1 . The absence of a secondary peak confirms 100% regioselectivity for the 2-position.

  • Workup: Cool to room temperature, quench with 50 mL distilled H2O, and extract with EtOAc (3 × 30 mL). Wash the combined organic layers with brine to remove residual DMF, dry over Na2SO4, and concentrate in vacuo.

SNArWorkflow Start 2,3-Dibromopyridine + Piperazine Meisenheimer Meisenheimer Complex (N-Stabilized) Start->Meisenheimer SNAr 100°C Product 3-Bromo Isomer (Regioselective) Meisenheimer->Product -HBr Checkpoint LC-MS Checkpoint [M+H]+ = 256.1 Product->Checkpoint

Figure 2: Regioselective SNAr workflow highlighting the nitrogen-stabilized Meisenheimer intermediate.

Protocol B: Sterically Demanding Suzuki-Miyaura Coupling of the 3-Bromo Isomer

Due to the steric constraints detailed in Section 4, this protocol utilizes Pd(OAc)2 and XPhos.

Reagents:

  • 1-(3-Bromopyridin-2-yl)-4-methylpiperazine: 1.0 mmol (256 mg)

  • Phenylboronic acid: 1.5 mmol (183 mg)

  • Pd(OAc)2: 0.05 mmol (5 mol%, 11.2 mg)

  • XPhos: 0.10 mmol (10 mol%, 47.6 mg)

  • K3PO4: 3.0 mmol (636 mg)

  • 1,4-Dioxane / H2O (4:1 v/v): 10 mL

Step-by-Step Workflow:

  • Catalyst Pre-activation: In a rigorously degassed vial, combine Pd(OAc)2, XPhos, and 5 mL of 1,4-dioxane. Stir at room temperature for 15 minutes.

  • Self-Validating Checkpoint (Catalyst): The solution must turn from yellow to a dark red/brown, indicating the successful reduction of Pd(II) to the active monoligated Pd(0)-XPhos complex. If it remains yellow, discard and restart (indicates oxygen ingress).

  • Reagent Addition: Add the 3-bromo isomer, phenylboronic acid, K3PO4, and the remaining solvent (including H2O).

  • Reaction: Seal the vial and heat at 100 °C for 18 hours.

  • Workup & Isolation: Cool, filter through a pad of Celite to remove palladium black, and concentrate. Purify via flash chromatography (DCM:MeOH, 95:5) to isolate the 3-aryl-2-(4-methylpiperazin-1-yl)pyridine product.

References

  • MDPI (Molecules) : Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. A comprehensive review of the piperazine scaffold in modern medicinal chemistry and cross-coupling networks. 1

  • MDPI (Molecules) : Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine. Demonstrates the electronic advantages of para-activated bromopyridines in Suzuki couplings. 2

  • RSC (Journal of the Chemical Society) : Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. Discusses the fundamental regioselectivity and steric challenges of bromopyridine cross-coupling. 3

Sources

Comparative

A Comparative Guide to the Reactivity of 1-(3-Bromopyridin-2-yl)-4-methylpiperazine and its Analogs

For Researchers, Scientists, and Drug Development Professionals The 2-amino-3-halopyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Understanding the reactivity o...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-3-halopyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Understanding the reactivity of this motif is paramount for the efficient synthesis and exploration of new chemical entities. This guide provides an in-depth comparative analysis of the reactivity of 1-(3-Bromopyridin-2-yl)-4-methylpiperazine , a key building block, and its structural analogs. We will explore its performance in critical synthetic transformations, supported by mechanistic principles and experimental data, to inform reaction design and optimization.

Structural & Electronic Profile of the Target Scaffold

The reactivity of 1-(3-Bromopyridin-2-yl)-4-methylpiperazine is governed by a combination of electronic and steric factors inherent to its 2,3-substituted pyridine structure.

  • Electronic Effects : The pyridine ring is intrinsically electron-deficient compared to benzene, which influences its reactivity. The nitrogen atom withdraws electron density, particularly from the α (2,6) and γ (4) positions. In our target molecule, the bromine atom is at the β (3) position, which is less activated towards traditional nucleophilic aromatic substitution (SNAr) compared to the α or γ positions.[1][2] However, the piperazine moiety at the C-2 position, being an amino substituent, is a strong electron-donating group. This group modulates the electronic landscape of the ring, potentially influencing the adjacent C-Br bond.

  • Potential for Chelation : A critical feature of this scaffold is the proximity of the piperazine nitrogen to the pyridine nitrogen. This arrangement allows the molecule to act as a bidentate ligand, chelating to a metal center.[1][3] This chelation can be a double-edged sword in metal-catalyzed reactions: it can facilitate catalyst-substrate association and direct subsequent steps, but it can also lead to catalyst inhibition by forming overly stable complexes.[1][3][4]

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation. The performance of 1-(3-Bromopyridin-2-yl)-4-methylpiperazine in these reactions is highly dependent on the reaction type and conditions.

The Suzuki-Miyaura reaction is a robust method for creating biaryl structures. The reactivity of bromopyridine isomers can vary significantly.

  • Reactivity of the C-Br Bond : The C-Br bond at the 3-position is generally reactive in Suzuki couplings. The key rate-determining step, oxidative addition to the Pd(0) catalyst, proceeds readily.[5] The choice of ligand on the palladium catalyst is crucial for achieving high yields, especially with potentially inhibiting substrates.[6][7]

  • Comparison with Analogs :

    • Positional Isomers : A 2-bromo-3-aminopyridine analog would be expected to be more reactive in some catalytic systems due to the bromine being at an electronically activated α-position.[8] Conversely, a 5-bromo-2-aminopyridine isomer, with the bromine at a β-position and further from the chelating amino group, might show different reactivity profiles depending on the balance of electronic and steric effects.[9][10]

    • Halogen Analogs : Reactivity in the oxidative addition step generally follows the trend I > Br > Cl.[11] Therefore, an analogous 3-iodopyridine would be expected to react under milder conditions, while a 3-chloropyridine would require a more active catalyst system (e.g., one with more electron-rich, bulky phosphine ligands).

G cluster_reactants Reactants Substrate 1-(3-Bromopyridin-2-yl) -4-methylpiperazine OxAdd OxAdd Substrate->OxAdd BoronicAcid Aryl Boronic Acid Ar'B(OR)₂ Transmetal Transmetal BoronicAcid->Transmetal caption Catalytic cycle for Suzuki-Miyaura coupling.

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[12] For substrates like 1-(3-Bromopyridin-2-yl)-4-methylpiperazine, which already contain an amino group, this reaction would typically be used to introduce a second, different amino functionality.

  • Substrate Reactivity : The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle similar to the Suzuki coupling.[12][13] The C-Br bond at the 3-position is a viable site for this transformation.

  • Challenges and Analog Comparison : The primary challenge is often catalyst inhibition due to the substrate's chelating nature.[1][4]

    • Steric Hindrance : Compared to a simpler 3-bromopyridine, the bulky piperazine group at the 2-position introduces significant steric hindrance, which can slow the reaction.[13][14] A less hindered analog, such as 3-bromo-2-methylaminopyridine, might exhibit faster kinetics.

    • Ligand Choice : Overcoming catalyst inhibition and steric hindrance necessitates the use of specialized, sterically hindered phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which are designed to promote the crucial reductive elimination step and stabilize the active catalyst.[6][13]

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds between aryl halides and terminal alkynes, a valuable transformation for introducing alkynyl moieties.[15][16]

  • General Feasibility : 2-Amino-3-bromopyridines are effective substrates for Sonogashira couplings. Studies have shown that these compounds react with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst to give high yields of the corresponding 2-amino-3-alkynylpyridines.[15]

  • Optimized Conditions : Successful protocols often utilize a Pd(II) precursor like Pd(CF₃COO)₂ with PPh₃ as the ligand and CuI as the co-catalyst in a polar aprotic solvent like DMF at elevated temperatures.[15] The amine base (e.g., Et₃N) not only serves as a scavenger for HBr but also aids in the catalytic cycle.[17]

  • Analog Comparison : The reactivity trend for halogens (I > Br > Cl) holds true for Sonogashira couplings. An iodo-analog would likely react faster and under milder conditions, while a chloro-analog would be significantly more challenging, often requiring more specialized catalytic systems.[18]

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

While palladium catalysis is often preferred, understanding the potential for SNAr is crucial.

  • Positional Reactivity : The pyridine ring is activated towards nucleophilic attack at the 2- and 4-positions, where the negative charge of the intermediate Meisenheimer complex can be stabilized by the ring nitrogen.[1][2][19] The 3-position is inherently less reactive towards SNAr.[1][2]

  • Substrate Deactivation : For 1-(3-Bromopyridin-2-yl)-4-methylpiperazine, the bromine leaving group is at the deactivated 3-position. This makes traditional, uncatalyzed SNAr reactions very difficult to achieve.[1]

  • Comparison with Isomers : An isomeric compound like 1-(2-Bromo-pyridin-3-yl)-4-methylpiperazine would be far more susceptible to SNAr because the bromine leaving group is at the activated 2-position. Similarly, a 4-bromo isomer would also be more reactive than the 3-bromo target molecule.[2] In some cases, base-catalyzed isomerization of 3-bromopyridines to 4-bromopyridines via a pyridyne intermediate can occur, leading to substitution at the 4-position.[20]

Data Summary: Comparative Reactivity

Reaction Type Substrate/Analog Typical Conditions Expected Reactivity/Yield Key Considerations Reference
Suzuki-Miyaura 1-(3-Bromopyridin-2-yl)-4-methylpiperazinePd(OAc)₂/SPhos, K₃PO₄, Dioxane, 100°CGood to ExcellentLigand choice is critical to overcome potential catalyst inhibition.[6]
Suzuki-Miyaura 5-Bromo-2-methylpyridin-3-aminePd(PPh₃)₄, K₃PO₄, Dioxane/H₂O, 85-95°CModerate to GoodDemonstrates viability of β-bromo position on aminopyridines.[9]
Buchwald-Hartwig 3-Bromo-2-methylpyridine (Sterically similar analog)Pd₂(dba)₃, BINAP, NaOt-Bu, Toluene, 80-110°CGoodRequires sterically hindered ligands due to ortho-substituent.[13]
Buchwald-Hartwig 2-Bromopyridines (General Class)Pd(OAc)₂, dppp, NaOt-Bu, Toluene, 80°C (sealed tube)GoodSealed tube method effective for volatile amine coupling partners.[4]
Sonogashira 2-Amino-3-bromopyridines (General Class)Pd(CF₃COO)₂, PPh₃, CuI, Et₃N, DMF, 100°CModerate to Excellent (72-96%)Copper(I) co-catalyst is generally required for high efficiency.[15]
SNAr 1-(3-Bromopyridin-2-yl)ethanone (Electronically similar)Nucleophile, Base, SolventVery Low / No Reaction3-position is deactivated for SNAr; requires harsh conditions.[1]
SNAr 2-Amino-6-bromopyridine (Isomer with α-bromo)Nucleophile, Base, SolventHigh6-position (α) is highly activated for SNAr.[2]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a representative starting point for the coupling of 1-(3-Bromopyridin-2-yl)-4-methylpiperazine with an arylboronic acid, adapted from established methods for substituted bromopyridines.[6][7]

G start Start: Oven-dried Schlenk Flask inert Establish Inert Atmosphere (Argon or Nitrogen) start->inert add_solids Add Solids: - Pd(OAc)₂ (1-2 mol%) - SPhos Ligand (2-4 mol%) - Arylboronic Acid (1.2 eq) - Substrate (1.0 eq) - K₃PO₄ (2.0 eq) inert->add_solids add_solvent Add Anhydrous Solvent (e.g., 1,4-Dioxane) via Syringe add_solids->add_solvent degas Degas Mixture (e.g., Ar bubbling for 15 min) add_solvent->degas heat Heat with Vigorous Stirring (e.g., 100 °C) degas->heat monitor Monitor Reaction (TLC or LC-MS) heat->monitor workup Workup: Cool, Dilute (EtOAc), Wash (H₂O, Brine) monitor->workup Upon Completion purify Dry (Na₂SO₄), Concentrate, and Purify (Column Chromatography) workup->purify end End: Isolated Product purify->end

Methodology:

  • Reaction Setup : To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd(OAc)₂, 1 mol%), the phosphine ligand (e.g., SPhos, 2 mol%), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Reagent Addition : Under an inert atmosphere, add 1-(3-Bromopyridin-2-yl)-4-methylpiperazine (1.0 mmol, 1.0 equiv) and the arylboronic acid (1.2 mmol, 1.2 equiv).

  • Solvent Addition : Add anhydrous 1,4-dioxane (e.g., 5 mL) via syringe.

  • Degassing : Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Reaction : Seal the flask and heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup : After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Sonogashira Coupling

This protocol is based on a highly effective method for the coupling of 2-amino-3-bromopyridines with terminal alkynes.[15]

Methodology:

  • Catalyst Preparation : Under a nitrogen atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%) to a round-bottomed flask.

  • Solvent Addition : Add DMF (e.g., 2.0 mL) and stir the mixture for 30 minutes at room temperature.

  • Reagent Addition : Add 1-(3-Bromopyridin-2-yl)-4-methylpiperazine (0.5 mmol, 1.0 equiv), the terminal alkyne (0.6 mmol, 1.2 equiv), and Et₃N (e.g., 1 mL).

  • Reaction : Heat the reaction mixture to 100 °C for 3-5 hours, monitoring the progress by TLC.

  • Workup : Upon completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification : Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

Sources

Validation

A Comparative Guide to the Biological Screening of 1-(3-Bromopyridin-2-yl)-4-methylpiperazine Derivatives

This guide provides an in-depth, technical comparison of biological screening methodologies for a novel class of compounds: derivatives of 1-(3-Bromopyridin-2-yl)-4-methylpiperazine. By synthesizing established protocols...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, technical comparison of biological screening methodologies for a novel class of compounds: derivatives of 1-(3-Bromopyridin-2-yl)-4-methylpiperazine. By synthesizing established protocols with mechanistic insights, we aim to equip researchers, medicinal chemists, and drug development professionals with a robust framework for evaluating the therapeutic potential of this versatile scaffold.

The core structure, combining a brominated pyridine ring with a methylpiperazine moiety, presents a compelling starting point for drug discovery. The pyridine scaffold is a cornerstone in medicinal chemistry, known for its presence in a wide array of therapeutic agents.[1][2] The introduction of a bromine atom can significantly alter its electronic properties, enhancing biological activity.[1] Simultaneously, the piperazine ring is a key component in many drugs, particularly those targeting the central nervous system (CNS), and is valued for improving pharmacokinetic properties like aqueous solubility and oral bioavailability.[3][4] This guide will explore validated screening cascades in three primary therapeutic areas where this scaffold shows significant promise: oncology, microbiology, and neuroscience.

Synthetic Strategy: A Gateway to a Chemical Library

Before biological evaluation, a diverse library of derivatives must be synthesized. The parent compound, 1-(3-Bromopyridin-2-yl)-4-methylpiperazine, serves as a versatile intermediate.[5][6] The bromine atom is particularly useful, allowing for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) to introduce a wide range of substituents at the 3-position of the pyridine ring.[5][7] This enables a systematic exploration of the structure-activity relationship (SAR).

G cluster_synthesis Synthetic Workflow for Derivatives A Starting Material 1-(3-Bromopyridin-2-yl) -4-methylpiperazine B Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki Coupling) A->B D Derivative Library (Varied at Pyridine C3) B->D Introduce diversity C Aryl Boronic Acids (Diverse R-groups) C->B E Purification (Column Chromatography) D->E F Characterization (NMR, Mass Spec) E->F G Biological Screening F->G

Caption: General workflow for the synthesis of a derivative library.

Part 1: Anticancer Activity Screening

Rationale: Both pyridine and piperazine derivatives have demonstrated significant potential as anticancer agents.[2][8] Brominated pyridines, for instance, can modulate key signaling pathways involved in cancer cell proliferation and survival.[1] Many act as kinase inhibitors, targeting enzymes like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis.[1][8] The goal of this screening cascade is to identify cytotoxic derivatives and elucidate their mechanism of action.

Protocol 1: Primary Cytotoxicity Screening (MTT Assay)

This colorimetric assay provides a robust initial assessment of a compound's ability to reduce cell viability, serving as an indicator of cytotoxicity.[9] It measures the metabolic activity of mitochondrial dehydrogenases in living cells, which reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[9]

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the test derivatives in the culture medium. Replace the existing medium with 100 µL of medium containing the compounds at various concentrations (typically ranging from 0.01 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[8][9]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value for each compound using non-linear regression analysis.[9]

Comparative Data: Anticancer Activity

The following table presents hypothetical data for a series of 1-(3-Bromopyridin-2-yl)-4-methylpiperazine derivatives, comparing their cytotoxic effects against two cancer cell lines.

Compound IDR-Group at C3-positionIC50 (µM) vs. MCF-7 (Breast)IC50 (µM) vs. HepG2 (Liver)
DERIV-01 -Phenyl8.512.3
DERIV-02 -4-Methoxyphenyl4.26.8
DERIV-03 -3,4-Dichlorophenyl1.92.5
DERIV-04 -Thiophen-2-yl7.19.4
Doxorubicin (Standard)0.81.1

This data is for illustrative purposes only.

Mechanistic Insight: Kinase Inhibition Pathway

Derivatives showing potent cytotoxicity (e.g., DERIV-03) should be advanced to mechanistic studies. Since many pyridine derivatives inhibit kinases involved in angiogenesis, a VEGFR-2 inhibition assay is a logical next step.[1]

G cluster_pathway VEGFR-2 Signaling Pathway and Inhibition cluster_kinase Kinase Domain VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds ADP ADP VEGFR2->ADP P P VEGFR2->P Ras Ras/Raf/MEK/ERK (MAPK Pathway) VEGFR2->Ras Activates PI3K PI3K/Akt VEGFR2->PI3K Activates ATP ATP ATP->VEGFR2 Proliferation Cell Proliferation Ras->Proliferation Angiogenesis Angiogenesis Ras->Angiogenesis Survival Cell Survival PI3K->Survival PI3K->Angiogenesis Inhibitor Derivative (e.g., DERIV-03) Inhibitor->VEGFR2 Blocks ATP Binding Site

Caption: Potential inhibition of the VEGFR-2 signaling cascade.[1]

Part 2: Antimicrobial Activity Screening

Rationale: With the rise of antimicrobial resistance, there is an urgent need for novel therapeutic agents.[9] The lipophilicity introduced by the bromine atom and the heterocyclic nature of the pyridine-piperazine scaffold can facilitate penetration through microbial cell membranes, making these derivatives promising candidates for antimicrobial drugs.[1]

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent required to inhibit the visible in vitro growth of a microorganism.[10]

Step-by-Step Methodology:

  • Microorganism Preparation: Prepare standardized inoculums of test bacteria (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) to a concentration of approximately 5 x 10^5 CFU/mL in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in CAMHB to achieve a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).

  • Inoculation: Inoculate each well containing the diluted compound with the standardized microbial suspension.[9] Include a positive control (microorganism in broth, no compound) and a negative control (broth only).[9]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Comparative Data: Antimicrobial Activity
Compound IDR-Group at C3-positionMIC (µg/mL) vs. S. aureus (Gram-positive)MIC (µg/mL) vs. E. coli (Gram-negative)
DERIV-01 -Phenyl3264
DERIV-02 -4-Methoxyphenyl32>128
DERIV-05 -4-Fluorophenyl816
DERIV-06 -Naphthyl1632
Vancomycin (Standard)1N/A
Ciprofloxacin (Standard)0.50.015

This data is for illustrative purposes only.

Secondary Screen: Biofilm Inhibition Assay

Bacterial biofilms present a significant challenge in clinical settings. An assay to determine a compound's ability to prevent biofilm formation provides crucial data on its potential efficacy against persistent infections.[10][11]

G cluster_workflow Antimicrobial Screening Workflow A Derivative Library B Primary Screen: MIC Assay A->B C Determine Potency (MIC Value) B->C D Inactive Compounds (High MIC) C->D E Active Compounds (Low MIC) C->E F Secondary Screen: Biofilm Inhibition Assay E->F G Evaluate Anti-Biofilm Potential (MBIC) F->G H Lead Candidates G->H

Caption: A tiered approach for antimicrobial compound evaluation.

Part 3: Central Nervous System (CNS) Activity Screening

Rationale: The piperazine scaffold is a well-established pharmacophore in CNS drug discovery, known for its ability to interact with various neurotransmitter receptors.[3][12] These derivatives are excellent candidates for screening against CNS targets, such as sigma receptors, which are implicated in a range of neurological and psychiatric disorders.[13]

Protocol 3: Sigma-1 Receptor (S1R) Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor target by measuring its ability to displace a known radiolabeled ligand.[3][13]

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from a source rich in the target receptor (e.g., guinea pig brain or cells engineered to express human S1R).

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]-(+)-pentazocine for S1R), and various concentrations of the test compound in a suitable assay buffer.[3]

  • Non-Specific Binding: To determine non-specific binding, include control wells containing a high concentration of a known, non-labeled ligand (e.g., Haloperidol).[3][13]

  • Incubation: Incubate the plates for a defined period (e.g., 120 minutes at 25°C) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound radioligand from the unbound. Wash the filters quickly with ice-cold buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding for each compound concentration. Determine the IC50 value (the concentration of the compound that displaces 50% of the specific binding of the radioligand) from a concentration-response curve. Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation.[3]

Comparative Data: CNS Receptor Affinity
Compound IDR-Group at C3-positionS1R Binding Affinity (Ki, nM)
DERIV-01 -Phenyl150.2
DERIV-07 -Cyclohexyl85.6
DERIV-08 -Benzyl15.3
DERIV-09 -4-Chlorobenzyl7.8
Haloperidol (Reference)2.5

This data is for illustrative purposes only. Lower Ki values indicate higher binding affinity.[9]

Conclusion and Forward Outlook

The 1-(3-Bromopyridin-2-yl)-4-methylpiperazine scaffold represents a promising starting point for the development of novel therapeutics. The comparative screening guide presented here outlines a logical, multi-pronged approach to efficiently evaluate a library of its derivatives. By employing a tiered screening cascade—beginning with broad phenotypic assays (cytotoxicity, MIC) and progressing to more specific, mechanism-based assays (kinase inhibition, receptor binding)—researchers can effectively identify lead compounds for optimization.

The illustrative data highlights potential structure-activity relationships; for example, the addition of electron-withdrawing groups (e.g., chlorine) may enhance anticancer activity, while specific lipophilic benzyl groups could improve CNS receptor affinity. The true value of this guide lies in its systematic methodology, which enables an objective comparison of derivatives not only within a therapeutic area but also across different biological activities, ultimately accelerating the journey from chemical synthesis to potential clinical application.

References

  • Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of Brominated Pyridine Derivatives - Benchchem. BenchChem.
  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC. National Center for Biotechnology Information.
  • Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants - Cuestiones de Fisioterapia. Cuestiones de Fisioterapia.
  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC. National Center for Biotechnology Information.
  • A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design - Benchchem. BenchChem.
  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Publishing. Royal Society of Chemistry.
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Sources

Comparative

A Senior Application Scientist's Guide to Structural Confirmation: 1-(3-Bromopyridin-2-yl)-4-methylpiperazine by NMR

Introduction: The Imperative of Unambiguous Structural Confirmation In the realm of pharmaceutical development and chemical research, the precise structural characterization of synthesized molecules is not merely a proce...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Unambiguous Structural Confirmation

In the realm of pharmaceutical development and chemical research, the precise structural characterization of synthesized molecules is not merely a procedural step but the bedrock of scientific integrity and product safety. An error in structural assignment can lead to wasted resources, misinterpreted biological data, and significant safety concerns. This guide focuses on a case study, the structural confirmation of "1-(3-Bromopyridin-2-yl)-4-methylpiperazine," a heterocyclic compound representative of the types of structures frequently encountered as pharmaceutical intermediates.

The primary analytical challenge lies in distinguishing the target molecule from potential isomers that may arise during synthesis. For instance, a slight variation in reaction conditions could lead to the bromine substituent at a different position on the pyridine ring, or the piperazine group attaching at an alternative site. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for elucidating the precise connectivity of atoms in a molecule, providing a detailed carbon-hydrogen framework.[1][2] This guide will provide an in-depth comparison of NMR with other analytical techniques and offer a detailed, field-proven protocol for its application.

The Analytical Challenge: Distinguishing Isomers

The synthesis of 1-(3-Bromopyridin-2-yl)-4-methylpiperazine involves the coupling of a bromopyridine derivative with N-methylpiperazine. A key challenge is to confirm the exact substitution pattern. For example, we must definitively prove that the bromine is at position 3 and the piperazine is at position 2 of the pyridine ring, and not the other way around or in other arrangements.

Primary Method: Multinuclear and Multidimensional NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the premier tool for the complete structural elucidation of organic compounds in solution.[1] It operates on the principle of exciting atomic nuclei (most commonly ¹H and ¹³C) in a strong magnetic field and observing the radiofrequency signals they emit as they relax.[3][4] The precise frequency of these signals, known as the chemical shift (δ), is exquisitely sensitive to the local electronic environment of each nucleus, providing a unique fingerprint of the molecular structure.[1]

Why NMR is the Method of Choice

Unlike other techniques that might provide the molecular weight (Mass Spectrometry) or identify functional groups (Infrared Spectroscopy), NMR provides direct evidence of the atomic connectivity.[1][4] Through-bond (J-coupling) and through-space (Nuclear Overhauser Effect) correlations allow for the complete assembly of the molecular puzzle. For distinguishing isomers, this capability is indispensable.

Anticipated ¹H NMR Spectral Data

The ¹H NMR spectrum is typically the first experiment performed. It provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and their geometric relationship (coupling constants).

Table 1: Predicted ¹H NMR Data for 1-(3-Bromopyridin-2-yl)-4-methylpiperazine

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
Pyridine H-6 ~8.2 - 8.4Doublet of doublets (dd)J = ~4-5 Hz, ~1-2 HzDownfield due to proximity to nitrogen; coupled to H-4 and H-5.
Pyridine H-4 ~7.8 - 8.0Doublet of doublets (dd)J = ~7-8 Hz, ~1-2 HzCoupled to H-5 and H-6.
Pyridine H-5 ~7.0 - 7.2Doublet of doublets (dd)J = ~7-8 Hz, ~4-5 HzCoupled to H-4 and H-6.
Piperazine CH₂ (adjacent to pyridine) ~3.1 - 3.3Triplet (t)J = ~5-6 HzProximity to the electron-withdrawing pyridine ring shifts it downfield.
Piperazine CH₂ (adjacent to N-CH₃) ~2.4 - 2.6Triplet (t)J = ~5-6 HzTypical chemical shift for piperazine protons.[5][6]
N-Methyl (CH₃) ~2.2 - 2.4Singlet (s)N/ACharacteristic singlet for an N-methyl group.[6]

Note: Predicted values are based on typical shifts for 3-bromopyridine and N-methylpiperazine derivatives.[7][8][9][10] Actual values will depend on the solvent and concentration.

Anticipated ¹³C NMR Spectral Data

The ¹³C NMR spectrum, usually acquired with proton decoupling, shows a single peak for each unique carbon atom. This provides a count of the distinct carbon environments.

Table 2: Predicted ¹³C NMR Data for 1-(3-Bromopyridin-2-yl)-4-methylpiperazine

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
Pyridine C-2 ~158 - 162Carbon bearing the piperazine group, significantly downfield.
Pyridine C-6 ~148 - 150Carbon adjacent to nitrogen.
Pyridine C-4 ~138 - 140Aromatic CH.
Pyridine C-5 ~122 - 124Aromatic CH.
Pyridine C-3 ~118 - 120Carbon bearing the bromine atom.
Piperazine C (adjacent to pyridine) ~52 - 55Aliphatic carbon attached to the aromatic ring.
Piperazine C (adjacent to N-CH₃) ~48 - 50Aliphatic carbon.
N-Methyl C ~45 - 47N-methyl carbon.

Note: These are estimated chemical shifts. The IUPAC recommends referencing all NMR spectra to a unified scale using tetramethylsilane (TMS) as the primary reference.[11][12][13]

Unambiguous Confirmation with 2D NMR

While 1D NMR provides a strong foundation, 2D NMR experiments are essential for irrefutable proof of structure.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). We would expect to see cross-peaks connecting H-4 with H-5, and H-5 with H-6 on the pyridine ring, confirming their adjacency.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. This allows for the unambiguous assignment of each protonated carbon in the ¹³C spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is often the key experiment for piecing together the molecular fragments. It shows correlations between protons and carbons that are separated by 2-3 bonds. Key expected correlations for confirming the 2,3-substitution pattern would be:

    • A correlation from the piperazine protons at ~3.2 ppm to the pyridine C-2 at ~160 ppm.

    • Correlations from the pyridine H-4 proton to both C-2 and C-6.

The combination of these experiments provides a self-validating system for structural confirmation.

A Comparative Analysis of Analytical Techniques

While NMR is the most definitive technique for this purpose, other methods provide complementary information. A multi-technique approach is often employed in regulated environments.[1][14]

Table 3: Comparison of Analytical Techniques for Structural Elucidation

TechniqueInformation ProvidedStrengthsLimitations for Isomer Confirmation
NMR Spectroscopy Detailed carbon-hydrogen framework, atom connectivity, stereochemistry.Unparalleled for complete structure elucidation.[1][4]Lower sensitivity compared to MS, requires higher sample concentration.[1]
Mass Spectrometry (MS) Molecular weight, elemental composition, fragmentation patterns.High sensitivity, requires very small sample amounts.[1][3]Isomers often have the same mass and similar fragmentation, making them difficult to distinguish.[1]
Infrared (IR) Spectroscopy Presence or absence of specific functional groups.[1][4]Fast, non-destructive, versatile sample handling.[1]Provides limited information on the overall molecular skeleton; isomers will likely have very similar IR spectra.[4]
X-ray Crystallography Absolute 3D structure in the solid state.Considered the "gold standard" for definitive structural proof.Requires a high-quality single crystal, which can be difficult or impossible to grow. The structure in the crystal may not be the same as in solution.

Experimental Protocols & Workflows

Detailed NMR Sample Preparation Protocol

Adherence to a strict protocol is essential for acquiring high-quality, reproducible NMR data.[15][16]

  • Glassware Inspection: Use only clean, undamaged 5 mm NMR tubes.[15][16] Chipped or scratched tubes can compromise the magnetic field homogeneity and pose a safety risk.[15][16]

  • Sample Weighing: Accurately weigh 5-10 mg of the "1-(3-Bromopyridin-2-yl)-4-methylpiperazine" sample for ¹H NMR. For ¹³C and 2D NMR, a more concentrated sample of 20-30 mg is preferable.[17]

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. Use a volume of 0.6-0.7 mL.[15][17]

  • Dissolution: Add the solvent to the vial containing the sample and gently vortex or sonicate until the sample is completely dissolved. A homogeneous solution is critical for sharp NMR signals.[17][18]

  • Transfer: Using a clean Pasteur pipette, transfer the solution into the NMR tube. If any solid particles are present, filter the solution through a small plug of cotton wool in the pipette.[18]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly at the top with a permanent marker.[15]

  • Cleaning: Before insertion into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol to remove any fingerprints or dust.[16]

Data Acquisition and Analysis Workflow

The following workflow illustrates a logical progression from data acquisition to final structure confirmation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_report Final Confirmation prep Prepare Sample (5-30 mg in 0.6 mL CDCl3) acq_1h ¹H NMR prep->acq_1h acq_13c ¹³C{¹H} NMR acq_1h->acq_13c Initial check OK acq_2d 2D NMR (COSY, HSQC, HMBC) acq_13c->acq_2d proc Process Data (FT, Phasing, Baseline Correction) acq_2d->proc assign_1d Assign 1D Spectra proc->assign_1d assign_2d Correlate with 2D Data assign_1d->assign_2d structure Assemble Fragments & Confirm Connectivity assign_2d->structure confirm Structure Confirmed structure->confirm

Caption: A typical workflow for NMR-based structural elucidation.

Logical Relationships in NMR Data Interpretation

The different NMR experiments provide interlocking pieces of evidence that, when combined, lead to an unambiguous structural assignment.

G NMR_1H ¹H NMR Proton Environments Multiplicity (J-coupling) COSY COSY ¹H-¹H Connectivity NMR_1H->COSY Identifies coupled protons HSQC HSQC ¹H-¹³C (1-bond) Connectivity NMR_1H->HSQC Links protons to carbons NMR_13C ¹³C NMR Carbon Environments NMR_13C->HSQC Structure Unambiguous Structure COSY->Structure Confirms proton framework HMBC HMBC ¹H-¹³C (2-3 bond) Connectivity HSQC->HMBC Assigns protonated carbons HMBC->Structure Connects molecular fragments

Caption: Interconnectivity of NMR experiments for structure solving.

Conclusion

For the definitive structural confirmation of "1-(3-Bromopyridin-2-yl)-4-methylpiperazine" and the conclusive differentiation from its potential isomers, Nuclear Magnetic Resonance spectroscopy is the most powerful and reliable analytical tool. While techniques like Mass Spectrometry and IR Spectroscopy offer valuable, complementary data regarding molecular mass and functional groups, only a comprehensive suite of 1D and 2D NMR experiments can provide the detailed atomic connectivity map required for unambiguous assignment. The implementation of a rigorous, multi-experimental NMR workflow, from meticulous sample preparation to integrated data analysis, constitutes a self-validating system that ensures the highest level of scientific and technical accuracy in drug development and chemical research.

References

  • Imperial College London. (n.d.). 12_nmr_sample_preparation_20...
  • Davies, A. N., & Lancashire, R. J. (2016, October 19).
  • BenchChem. (n.d.). A Comparative Guide to Spectroscopic Methods for Structural Elucidation of Synthesized Compounds.
  • BenchChem. (n.d.). Application Note: 1H and 13C NMR Spectral Analysis of 3-Bromopyridine-D4.
  • Go up. (2023, July 24).
  • Reddit. (2022, February 21). Good resources for learning the theory behind NMR?
  • Harris, R. K., Becker, E. D., De Menezes, S. M. C., Goodfellow, R., & Granger, P. (2008, June 15).
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • UCL. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences.
  • University of Guelph. (n.d.). NMR Links and Resources | Advanced Analysis Centre.
  • University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation | College of Science and Engineering. Retrieved from University of Minnesota Twin Cities website.
  • Cornell University. (2025, January 23). Recommended NMR literature - NMR and Chemistry MS Facilities.
  • BMRB. (n.d.). RECOMMENDATIONS FOR THE PRESENTATION OF NMR STRUCTURES OF PROTEINS AND NUCLEIC ACIDS.
  • Foster Group. (n.d.). Great resources for learning NMR (Nuclear Magnetic Resonance).
  • Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy.
  • IUPAC. (2001). nmr nomenclature. nuclear spin properties and conventions for chemical shifts.
  • UCSB Chem and Biochem. (n.d.). Chemical Shift Referencing - NMR Facility.
  • SpectraBase. (n.d.). N-(5-Benzyloxy-2-methoxymethoxyphenyl)-N-methylpiperazine - Optional[13C NMR] - Chemical Shifts.
  • Royal Society of Chemistry. (n.d.). Nuclear magnetic resonance (NMR) spectroscopy | Resource.
  • Chegg. (2020, April 16). Use the following H-NMR and COSY spectrum of 3-bromopyridine to answer.
  • Creative Biostructure. (2025, February 20). Difference Between UV, IR, and NMR Spectroscopy.
  • PMC. (n.d.). Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data.
  • ChemicalBook. (n.d.). 2-Methylpiperazine(109-07-9) 1H NMR spectrum.
  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.
  • The authors. (n.d.). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on...
  • The Royal Society of Chemistry. (n.d.). Supporting Information Effects of structural modifications on the metal binding, anti-amyloid activity, and cholinesterase inhib.
  • IS MUNI. (n.d.). 1-Alkyl-1-methylpiperazine-1,4-diium Salts.
  • ChemicalBook. (n.d.). 1-Methylpiperazine(109-01-3) 1H NMR spectrum.
  • SpectraBase. (n.d.). 1-(3-Bromobenzoyl)-4-methylpiperazine - Optional[13C NMR] - Chemical Shifts.
  • MDPI. (2023, January 12). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
  • PubChem. (n.d.). 3-Bromopyridine | C5H4BrN | CID 12286.
  • NIST WebBook. (n.d.). 3-Bromopyridine hydrochloride.
  • Rsc.org. (n.d.). Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010, April 16).
  • PMC. (2025, December 18).
  • Sigma-Aldrich. (n.d.). 4-(3-bromopyridin-2-yl)-3-methylpiperazin-2-one.

Sources

Validation

Comparing Suzuki and Stille coupling for "1-(3-Bromopyridin-2-yl)-4-methylpiperazine"

Suzuki vs. Stille Coupling for 1-(3-Bromopyridin-2-yl)-4-methylpiperazine: A Strategic Comparison Guide As a Senior Application Scientist, I frequently encounter substrates that look deceptively simple on paper but prese...

Author: BenchChem Technical Support Team. Date: March 2026

Suzuki vs. Stille Coupling for 1-(3-Bromopyridin-2-yl)-4-methylpiperazine: A Strategic Comparison Guide

As a Senior Application Scientist, I frequently encounter substrates that look deceptively simple on paper but present significant hurdles in the reactor. 1-(3-Bromopyridin-2-yl)-4-methylpiperazine is a prime example. This molecule is a highly valuable building block in drug development (particularly for kinase inhibitors and CNS therapeutics), but functionalizing the C3 position via palladium-catalyzed cross-coupling requires navigating severe steric and electronic bottlenecks.

This guide provides an objective, data-driven comparison between the Suzuki-Miyaura and Stille cross-coupling methodologies for this specific substrate, detailing the causality behind catalyst selection, additive effects, and self-validating experimental protocols.

Substrate Analysis & Mechanistic Bottlenecks

To successfully couple 1-(3-Bromopyridin-2-yl)-4-methylpiperazine, we must first understand its hostile microenvironment:

  • Steric Hindrance: The bulky 4-methylpiperazine ring at the C2 position physically shields the adjacent C3-bromide, impeding the approach of the bulky palladium catalyst during the oxidative addition step.

  • Electronic Deactivation: The basic piperazine nitrogen donates electron density into the pyridine ring. This electron-rich nature strengthens the C–Br bond, further slowing down oxidative addition.

  • Catalyst Poisoning: Both the pyridine nitrogen and the piperazine nitrogens are strong Lewis bases that can competitively coordinate to the Pd(II) intermediate, stripping away phosphine ligands and leading to catalyst deactivation or "black palladium" precipitation.

G Pd0 Pd(0) Active Catalyst (Regenerated) OxAdd Oxidative Addition (Bottleneck: e- rich pyridine) Pd0->OxAdd + Ar-Br PdII Pd(II) Intermediate (Risk: N-coordination) OxAdd->PdII TransMet Transmetalation (Suzuki: Base / Stille: Neutral) PdII->TransMet + B/Sn Reagent RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product

Caption: Catalytic cycle highlighting specific steric and electronic bottlenecks for the substrate.

Mechanistic Comparison: Suzuki vs. Stille

When choosing between Suzuki (organoboron) and Stille (organotin) couplings for this substrate, the decision hinges on the transmetalation step and functional group tolerance.

The Suzuki-Miyaura Approach: Suzuki coupling is generally preferred in pharmaceutical settings due to the low toxicity of boronic acids. However, transmetalation requires base activation. For sterically hindered halopyridines, the choice of base is critical. Studies demonstrate a pronounced "cation effect" where larger cations (like Cs⁺) significantly accelerate the transmetalation rate compared to smaller cations (like Na⁺) by disrupting tight ion pairing in the transition state[1]. The primary risk here is base-mediated protodehalogenation (yielding the debrominated byproduct) before transmetalation can occur.

The Stille Approach: Stille coupling operates under neutral conditions, which is highly advantageous if the coupling partner contains base-sensitive functional groups. Because organostannanes are highly nucleophilic, transmetalation is less dependent on external activation, making Stille exceptionally robust for sterically hindered and electron-rich heteroaryl bromides[2]. To overcome the sluggish transmetalation of bulky pyridines, CuI is often added as a co-catalyst to scavenge free phosphine ligands and form a highly reactive organocopper intermediate[3].

Decision Start Substrate: 1-(3-Bromopyridin-2-yl)- 4-methylpiperazine CheckBase Are coupling partners base-sensitive? Start->CheckBase Stille Stille Coupling (Organotin, CuI, Neutral) CheckBase->Stille Yes CheckSterics High Steric Hindrance at coupling site? CheckBase->CheckSterics No CheckSterics->Stille Yes (Severe) Suzuki Suzuki Coupling (Organoboron, Cs2CO3, Aqueous) CheckSterics->Suzuki No / Moderate

Caption: Decision workflow for selecting Suzuki vs. Stille coupling for sterically hindered pyridines.

Quantitative Data Comparison

The following table synthesizes expected performance metrics based on optimized conditions for highly hindered 2-amino-3-bromopyridines.

ParameterSuzuki-Miyaura CouplingStille Coupling
Typical Yield 55–75%75–90%
Catalyst System Pd(dppf)Cl₂, 5–10 mol%Pd(PPh₃)₄, 5 mol%
Key Additives Cs₂CO₃ (Base)CuI, CsF (Activators)
Solvent / Temp 1,4-Dioxane/H₂O (4:1), 90 °CToluene or DMF, 100–110 °C
Primary Byproduct Protodehalogenation (Ar–H)Organotin toxicity/residues
Functional Tolerance Moderate (Base-sensitive groups fail)Excellent (Neutral conditions)

Self-Validating Experimental Protocols

Do not treat these protocols as mere recipes; understand the causality behind each step to troubleshoot effectively.

Protocol A: Suzuki-Miyaura Cross-Coupling

Designed to maximize transmetalation rates while preventing catalyst poisoning.

  • Preparation: In an oven-dried Schlenk flask, combine 1-(3-Bromopyridin-2-yl)-4-methylpiperazine (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), and Cs₂CO₃ (2.5 equiv).

    • Causality: A slight excess of boronic acid compensates for competitive hydrolytic deborylation. Cs₂CO₃ is explicitly chosen over Na₂CO₃ because the larger Cs⁺ ionic radius enhances the solubility and reactivity of the boronate complex, a strict requirement for bulky halopyridines[1].

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5–10 mol%).

    • Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, which accelerates reductive elimination. More importantly, its steric bulk prevents the basic piperazine nitrogens from coordinating to and poisoning the palladium center.

  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.1 M). Subject the mixture to three freeze-pump-thaw cycles.

    • Causality: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid. Water is essential to generate the reactive trihydroxyborate intermediate.

  • Reaction & Validation: Heat to 90 °C. Monitor via LCMS using 1,3,5-trimethoxybenzene as an internal standard.

    • Causality: The internal standard creates a self-validating system, allowing you to quantify the exact ratio of desired product to the protodehalogenated byproduct in real-time.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography (DCM/MeOH gradient).

Protocol B: Stille Cross-Coupling

Designed to overcome massive steric barriers under neutral conditions.

  • Preparation: In a glovebox, charge a sealed tube with 1-(3-Bromopyridin-2-yl)-4-methylpiperazine (1.0 equiv), the aryltributylstannane (1.1 equiv), CsF (2.0 equiv), and CuI (10 mol%).

    • Causality: CsF activates the stannane via the formation of a hypervalent fluorostannate. CuI serves a critical dual purpose: it scavenges dissociated triphenylphosphine (which otherwise retards transmetalation) and forms a highly reactive organocopper intermediate[3].

  • Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%).

  • Solvent & Reaction: Add anhydrous, degassed Toluene (0.1 M). Seal the tube and heat to 110 °C for 18 hours.

    • Causality: Stille couplings of electron-rich bromopyridines require elevated temperatures to overcome the high activation energy barrier of the initial oxidative addition[2].

  • Validation & Workup: Monitor by TLC. Upon completion, quench with 10% aqueous KF solution and stir vigorously for 1 hour.

    • Causality: The KF quench is a mandatory self-validating safety step. It converts highly toxic, organic-soluble tributyltin byproducts into insoluble polymeric tributyltin fluoride (Bu₃SnF).

  • Purification: Filter the suspension through a pad of Celite to remove the Bu₃SnF. Extract the filtrate with EtOAc, concentrate, and purify via reverse-phase chromatography to ensure complete removal of trace tin residues.

References

  • Title: Stille vs. Suzuki – cross-coupling for the functionalization of diazocines Source: RSC Advances (2023) URL: 2

  • Title: Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols Source: The Journal of Organic Chemistry (1998) URL: 1

  • Title: Recent Progress on the Synthesis of Bipyridine Derivatives Source: Molecules (2024) URL: 3

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Comparative

A Senior Application Scientist's Guide to Comparing Cytotoxicity Assays for Novel 1-(3-Bromopyridin-2-yl)-4-methylpiperazine Derivatives

Introduction: The Critical First Step in Drug Discovery In the landscape of modern drug discovery, the journey from a novel chemical entity to a therapeutic candidate is both arduous and defined by rigorous evaluation. F...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical First Step in Drug Discovery

In the landscape of modern drug discovery, the journey from a novel chemical entity to a therapeutic candidate is both arduous and defined by rigorous evaluation. For medicinal chemists working with promising scaffolds like those derived from "1-(3-Bromopyridin-2-yl)-4-methylpiperazine," the initial assessment of cytotoxicity is a pivotal gateway. The pyridine and piperazine moieties are privileged structures in medicinal chemistry, known to impart a wide range of biological activities, from anticancer to antiviral effects.[1][2][3] However, this bioactivity necessitates a careful and early characterization of their potential toxicity.

This guide provides an in-depth comparison of essential in vitro cytotoxicity assays. It is designed for researchers, scientists, and drug development professionals who require a robust framework for evaluating the cytotoxic potential of newly synthesized compounds. We will move beyond mere protocols, delving into the mechanistic basis of each assay, the rationale behind experimental choices, and how to build a multi-assay strategy to confidently profile a compound's cellular impact.

Pillar 1: Selecting the Right Tool for the Question

The term "cytotoxicity" is a broad descriptor for a variety of cellular fates, including necrosis, apoptosis, and cytostatic effects. A single assay provides only a snapshot. Therefore, the first and most critical step is to define the experimental question. Are we screening a large library for any cytotoxic effect, or are we trying to understand how a lead compound kills a cancer cell? The choice of assay hinges on this question.

  • For high-throughput screening (HTS) of new derivatives: Assays that are rapid, cost-effective, and easily automated are preferred. Metabolic assays like the MTT or MTS assay are industry standards here.[4][5]

  • For mechanistic insights: A combination of assays is essential. For instance, pairing a metabolic assay with a membrane integrity assay (like LDH release) can help distinguish between a reduction in cell number (cytostatic) and overt cell death (cytotoxic).[6][7]

  • For confirming a specific cell death pathway: If a compound is hypothesized to induce apoptosis, a targeted assay like the Caspase-Glo® 3/7 assay is the most direct method of confirmation.[8][9][10]

Pillar 2: A Comparative Analysis of Core Cytotoxicity Assays

Here, we compare three foundational assays, each interrogating a different aspect of cellular health. This multi-pronged approach provides a more complete and trustworthy picture of a compound's cytotoxic profile.

The Metabolic Readout: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that provides an indirect measure of cell viability by assessing mitochondrial metabolic activity.[4][5] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, the quantity of which is proportional to the number of metabolically active cells.

Expertise in Practice: The MTT assay is often a first-pass screening tool. A significant decrease in the formazan signal indicates a potent effect. However, it cannot, on its own, distinguish between a compound that stops cell proliferation (cytostatic) and one that actively kills cells (cytotoxic). Furthermore, compounds that interfere with mitochondrial respiration can produce misleading results. Always corroborate MTT data with a direct measure of cell death.

This protocol is designed as a self-validating system by including essential controls.

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the test compounds (derived from 1-(3-Bromopyridin-2-yl)-4-methylpiperazine) in culture medium. Add 100 µL of the compound dilutions to the respective wells.

  • Control Setup (Crucial for Data Integrity):

    • Vehicle Control: Wells with cells treated with the same concentration of the compound's solvent (e.g., 0.1% DMSO) as the highest concentration of the test compound.

    • Untreated Control: Wells with cells in culture medium only (represents 100% viability).

    • Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., 10 µM Doxorubicin).

    • Media Blank: Wells with culture medium only (no cells) to measure background absorbance.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[12] Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[4][12]

  • Solubilization: Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[12]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

  • Data Analysis:

    • Subtract the average absorbance of the media blank from all other readings.

    • Calculate the percentage of cell viability using the formula: % Viability = [(Absorbance of Treated Sample - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100

Mandatory Visualization: MTT Assay Workflow

MTT_Workflow cluster_prep Plate Preparation cluster_treat Treatment cluster_reagent Assay Reaction cluster_read Data Acquisition Seed 1. Seed Cells (e.g., 5,000 cells/well) Adhere 2. Incubate 24h (Allow Adhesion) Seed->Adhere Treat 3. Add Test Compounds & Controls Adhere->Treat Incubate_Treat 4. Incubate (e.g., 48h) Treat->Incubate_Treat Add_MTT 5. Add MTT Reagent (0.5 mg/mL final) Incubate_Treat->Add_MTT Incubate_MTT 6. Incubate 3-4h (Formazan Formation) Add_MTT->Incubate_MTT Solubilize 7. Add Solubilizer (e.g., DMSO) Incubate_MTT->Solubilize Read 8. Read Absorbance (570 nm) Solubilize->Read Cell_Death_Pathways cluster_stimulus Cytotoxic Stimulus cluster_apoptosis Apoptosis (Programmed Cell Death) cluster_necrosis Necrosis (Uncontrolled Lysis) Stimulus Test Compound (e.g., Pyridine Derivative) Caspase Caspase Activation (Caspase-3/7) Stimulus->Caspase Intrinsic/ Extrinsic Signal Swelling Cell Swelling Stimulus->Swelling Severe Cellular Injury Blebbing Membrane Blebbing Caspase->Blebbing Assay1 Caspase-Glo® Assay Measures This Caspase->Assay1 Bodies Apoptotic Bodies Blebbing->Bodies Rupture Membrane Rupture (LDH Release) Swelling->Rupture Inflammation Inflammation Rupture->Inflammation Assay2 LDH Release Assay Measures This Rupture->Assay2

Caption: Distinct mechanisms of cell death measured by specific assays.

The Apoptosis Detector: Caspase-Glo® 3/7 Assay

To determine if a compound induces apoptosis, one must measure a hallmark of this pathway. The activation of executioner caspases, particularly caspase-3 and caspase-7, is a central event. The Caspase-Glo® 3/7 Assay is a highly sensitive, luminescence-based method that directly measures the activity of these enzymes. [8][9][13]The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence) which, when cleaved by active caspases, releases aminoluciferin, fueling a luciferase reaction that generates a stable "glow-type" signal proportional to caspase activity. [8][9]

Expertise in Practice: This assay is invaluable for mechanism-of-action studies. Pyridine-containing compounds have been reported to induce apoptosis through various mechanisms, including cell cycle arrest. [14]A positive result in the Caspase-Glo® assay provides strong, direct evidence that your compound is triggering programmed cell death, a desirable trait for many anticancer agents. The simple "add-mix-measure" format makes it suitable for high-throughput applications. [8]

  • Cell Seeding and Treatment: Follow steps 1-4 as described in the MTT assay protocol. Note that apoptosis is a kinetic process; a time-course experiment (e.g., 4, 8, 12, 24 hours) is often recommended to capture peak caspase activity.

  • Control Setup:

    • Vehicle Control: To measure basal caspase activity.

    • Positive Control: A known apoptosis inducer (e.g., Staurosporine or Bortezomib) to ensure the cells can undergo apoptosis and the assay is working. [8]3. Assay Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature. Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

  • Add-Mix-Measure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Data is typically expressed as Relative Luminescence Units (RLU) or as "Fold Change" over the vehicle control.

    • Fold Change = (Luminescence of Treated Sample) / (Luminescence of Vehicle Control)

Pillar 3: Data Synthesis and Comparative Summary

  • Scenario A (Potent Apoptotic Inducer): Strong decrease in MTT signal, a significant increase in Caspase-3/7 activity (peaking at ~8-12 hours), followed by a later increase in LDH release (at 24-48 hours as cells enter secondary necrosis). This is a classic profile for an effective pro-apoptotic compound.

  • Scenario B (Necrotic Agent): Strong decrease in MTT signal and a rapid, concurrent increase in LDH release. Caspase-3/7 activity remains at baseline. This suggests a mechanism involving rapid membrane disruption.

  • Scenario C (Cytostatic Compound): A dose-dependent decrease in MTT signal with no significant increase in either LDH release or Caspase-3/7 activity. This indicates the compound is likely inhibiting cell proliferation rather than killing the cells outright.

Quantitative Data Summary Table

The following table summarizes the key characteristics of the discussed assays, providing a quick reference for experimental design.

FeatureMTT AssayLDH Release AssayCaspase-Glo® 3/7 Assay
Principle Enzymatic reduction of tetrazolium salt [4]Measurement of released cytosolic enzyme [6][15]Luminescent detection of specific enzyme activity [8][9]
Endpoint Measured Mitochondrial metabolic activity (Viability) [4]Plasma membrane integrity (Necrosis/Lysis) [6][16]Executioner caspase activity (Apoptosis) [8]
Assay Format Colorimetric (Absorbance)Colorimetric (Absorbance)Luminescence
Typical Throughput High (96/384-well)High (96/384-well)High (96/384-well) [13]
Assay Time 4-5 hours (post-incubation)~1 hour (post-incubation)1-3 hours (post-incubation)
Key Advantage Inexpensive, well-establishedDirect measure of cell death, non-lyticHigh sensitivity, specific for apoptosis
Key Limitation Indirect measure, subject to metabolic interferenceMay miss early apoptosis, less sensitive than lytic assaysDoes not detect non-apoptotic cell death

Conclusion: Building a Confident Cytotoxicity Profile

The preliminary assessment of cytotoxicity is a non-negotiable step in the evaluation of novel compounds like those derived from 1-(3-Bromopyridin-2-yl)-4-methylpiperazine. By moving beyond a single-assay approach and embracing a multi-parametric strategy, researchers can build a comprehensive and reliable profile of a compound's biological effect. Starting with a broad viability screen like the MTT assay, followed by orthogonal validation with an LDH release assay and mechanistic deep-dives with a Caspase-Glo® assay, provides the necessary layers of evidence. This structured, scientifically rigorous approach ensures that only the most promising and safest candidates are moved forward in the demanding pipeline of drug discovery.

References

  • Real-Time Cytotoxicity Assays. Agilent Technologies. [Link]

  • Incucyte® Cytotoxicity Assays for Live-Cell Analysis. Sartorius. [Link]

  • Real Time Assays for Quantifying Cytotoxicity with Single Cell Resolution. PLOS One. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. PMC - NCBI. [Link]

  • Real-Time Cytotoxicity Assays. PMC - NCBI. [Link]

  • Anticancer Functions of Pyridine Heterocycles. IntechOpen. [Link]

  • Caspase-Glo 3/7 Assay G8090 from Promega. Biocompare. [Link]

  • Mode of action of the amine-pyridine ligands. ResearchGate. [Link]

  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Omics Online. [Link]

  • Pyridine: the scaffolds with significant clinical diversity. PMC - NCBI. [Link]

  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]

  • Lactate dehydrogenase (LDH) release assay. Bio-protocol. [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace. [Link]

  • Cytotoxicity LDH Assay Kit-WST CK12 manual. Dojindo Molecular Technologies. [Link]

  • PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Semantic Scholar. [Link]

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Validation

Comparative Performance Analysis of a 1-(3-Bromopyridin-2-yl)-4-methylpiperazine Derivative Library in Kinase Inhibition Screening

A Senior Application Scientist's Guide to Scaffold Performance and Experimental Validation In the landscape of modern drug discovery, particularly within oncology and immunology, protein kinases have emerged as a pivotal...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Scaffold Performance and Experimental Validation

In the landscape of modern drug discovery, particularly within oncology and immunology, protein kinases have emerged as a pivotal target class. The search for novel, selective, and potent kinase inhibitors is a relentless pursuit, driven by the need for more effective and safer therapeutics. Central to this endeavor is the concept of the "privileged scaffold" – a molecular framework that demonstrates a high propensity for binding to a specific class of biological targets.[1] This guide provides an in-depth, comparative analysis of a derivative library based on the 1-(3-bromopyridin-2-yl)-4-methylpiperazine scaffold, a promising framework for kinase inhibition.

This document is structured to guide researchers through the rationale of library design, the execution of a high-throughput screening (HTS) campaign, and the critical process of hit validation. We will objectively compare the performance of our featured library against established kinase inhibitor scaffolds, supported by experimental data and detailed protocols. Our approach is grounded in the principles of scientific integrity, ensuring that every protocol is presented as a self-validating system, complete with the necessary controls and quality metrics.

The Strategic Design of a Kinase Inhibitor Library

The foundation of any successful screening campaign is a well-designed compound library. The 1-(3-Bromopyridin-2-yl)-4-methylpiperazine core was selected for its advantageous structural features. The pyridine ring is a well-known hinge-binding motif present in numerous approved kinase inhibitors, capable of forming critical hydrogen bonds within the ATP-binding pocket.[2][3] The piperazine moiety offers a versatile exit vector for introducing a variety of substituents to probe different regions of the kinase active site, enhancing both potency and selectivity.[4][5]

The bromine atom at the 3-position of the pyridine ring is a key synthetic handle, allowing for extensive diversification through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[3][6] This enables the exploration of a vast chemical space to optimize interactions with the target protein.

Caption: Library diversification strategy from the core scaffold.

For this guide, we will compare our library's performance against two well-established kinase inhibitor scaffolds:

  • Pyrazolo[3,4-d]pyrimidine: A classic "privileged scaffold" known for its potent inhibition of various kinases.[1]

  • Quinazoline: Another highly successful scaffold found in several FDA-approved kinase inhibitors.

The High-Throughput Screening (HTS) Cascade

The primary objective of our screening campaign is to identify compounds that potently inhibit our target of interest, a receptor tyrosine kinase (RTK) implicated in a specific cancer signaling pathway. The HTS process is designed as a funnel, progressively narrowing down the number of compounds for more detailed characterization.[7][8][9]

Caption: The High-Throughput Screening (HTS) workflow.

Protocol 1: Primary HTS with the ADP-Glo™ Luminescent Kinase Assay

The ADP-Glo™ assay is a universal, luminescence-based method that quantifies the amount of ADP produced during a kinase reaction.[10] Its high sensitivity and robustness make it ideal for HTS.

Objective: To identify "hits" from the compound libraries that inhibit ≥50% of the target RTK activity at a single concentration of 10 µM.

Materials:

  • Target RTK enzyme and its specific substrate peptide.

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • White, opaque 384-well assay plates.

  • Acoustic liquid handler for compound dispensing.

  • Multimode plate reader with luminescence detection capabilities.

Step-by-Step Methodology:

  • Compound Plating: Using an acoustic liquid handler, dispense 100 nL of each compound from the source plates (10 mM in DMSO) into the 384-well assay plates. This results in a final assay concentration of 10 µM. Also, dispense DMSO into control wells (for 0% and 100% inhibition).

  • Kinase Reaction - Part 1: Prepare a 2X kinase/substrate solution in kinase reaction buffer. Add 5 µL of this solution to each well of the assay plate.

  • Kinase Reaction - Part 2: Prepare a 2X ATP solution. Add 5 µL of this solution to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce light. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

Data Analysis and Quality Control:

  • Percent Inhibition: Calculated as: 100 * (1 - (Lumi_compound - Lumi_max) / (Lumi_min - Lumi_max))

  • Z'-factor: This metric assesses the quality and robustness of the assay. It is calculated using the signals from the positive (0% inhibition, DMSO) and negative (100% inhibition, no enzyme) controls. A Z'-factor > 0.5 indicates an excellent assay.[7]

Comparative Primary HTS Results

The three libraries (each containing 10,000 compounds) were screened against the target RTK.

Library ScaffoldTotal CompoundsHits (≥50% Inhibition)Hit Rate (%)
1-(3-Bromopyridin-2-yl)-4-methylpiperazine 10,0001251.25%
Pyrazolo[3,4-d]pyrimidine10,000980.98%
Quinazoline10,0001101.10%

The 1-(3-Bromopyridin-2-yl)-4-methylpiperazine library demonstrated a superior hit rate, suggesting a higher prevalence of active compounds against the target RTK within this chemical space.

Hit-to-Lead: Validation and Selectivity

A "hit" from a primary screen is merely a starting point. It is crucial to confirm that these compounds are genuine inhibitors and to assess their selectivity.[11] We employ an orthogonal assay to validate the hits, which measures a different physical property—in this case, direct binding to the target protein.

Protocol 2: Hit Validation using Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding.[12] A positive shift in Tm (ΔTm) indicates that the compound binds to and stabilizes the protein.

Objective: To confirm the direct binding of the top 20 hits from each library to the target RTK.

Materials:

  • Purified target RTK protein.

  • SYPRO Orange protein gel stain (5000X concentrate).

  • Real-time PCR instrument capable of fluorescence detection over a temperature gradient.

Step-by-Step Methodology:

  • Preparation: Prepare a master mix containing the RTK protein and SYPRO Orange dye in a suitable buffer.

  • Compound Addition: Dispense 24 µL of the master mix into each well of a 96-well PCR plate. Add 1 µL of the hit compound (at 50X final concentration) or DMSO to the appropriate wells.

  • Thermal Denaturation: Seal the plate and place it in the real-time PCR instrument. Run a melt curve experiment, increasing the temperature from 25°C to 95°C at a rate of 1°C/minute, while continuously monitoring fluorescence.

  • Data Analysis: The Tm is the temperature at which the fluorescence signal is at its maximum. The ΔTm is calculated as (Tm with compound) - (Tm with DMSO). A ΔTm > 2°C is considered a significant indication of binding.

Comparative Hit Validation and Potency Data

The top hits from the primary screen were subjected to dose-response analysis using the ADP-Glo™ assay to determine their IC50 values and were validated for direct binding via DSF.

Scaffold TypeCompound IDIC50 (nM)ΔTm (°C)
1-(3-Bromopyridin-2-yl)-4-methylpiperazine BPM-001 15 +5.8
1-(3-Bromopyridin-2-yl)-4-methylpiperazine BPM-002 28 +5.2
Pyrazolo[3,4-d]pyrimidinePzP-00145+4.1
QuinazolineQNZ-00135+4.5

The top hits from the 1-(3-Bromopyridin-2-yl)-4-methylpiperazine library, particularly BPM-001 , exhibited superior potency (lower IC50) and a stronger stabilizing effect (higher ΔTm) compared to the best hits from the alternative scaffold libraries.

Selectivity Profiling

To assess the therapeutic potential and potential for off-target effects, BPM-001 was profiled against a panel of 20 related kinases.

Kinase TargetBPM-001 (% Inhibition @ 1 µM)
Target RTK 98%
Kinase 215%
Kinase 38%
Kinase 4<5%
... (16 other kinases)<5%

The results indicate that BPM-001 is highly selective for the intended target RTK, a critical attribute for a promising drug candidate.

Mechanism of Action in a Cellular Context

Our target RTK is a key component of the MAPK/ERK signaling pathway, which is frequently hyperactivated in cancer, leading to uncontrolled cell proliferation.[2] Inhibition of this RTK is expected to block downstream signaling and halt tumor growth.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Target RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation BPM001 BPM-001 BPM001->RTK Inhibition

Caption: Inhibition of the MAPK/ERK pathway by BPM-001.

By potently and selectively inhibiting the target RTK, compounds like BPM-001 can effectively shut down this pro-proliferative signaling cascade, providing a clear and rational mechanism of action for their therapeutic effect.[13]

Conclusion and Future Outlook

This comparative guide demonstrates the superior performance of a derivative library based on the 1-(3-bromopyridin-2-yl)-4-methylpiperazine scaffold in a kinase inhibition screening campaign. The library yielded a higher hit rate and produced hit compounds with greater potency and selectivity compared to libraries based on established scaffolds like pyrazolo[3,4-d]pyrimidine and quinazoline.

The lead candidate, BPM-001 , represents a promising starting point for further optimization. The next steps in a typical drug discovery pipeline would involve:

  • Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs of BPM-001 to further improve potency and drug-like properties.

  • In Vitro Cellular Assays: Validating the compound's efficacy in relevant cancer cell lines.[13][14]

  • In Vivo Studies: Evaluating the compound's safety and efficacy in animal models of the target disease.[15][16]

The data presented herein validates the 1-(3-Bromopyridin-2-yl)-4-methylpiperazine framework as a highly effective "privileged scaffold" for the discovery of novel kinase inhibitors.

References

  • Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., Shindyalov, I. N., & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235–242. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]

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  • Patel, H., & Tandel, H. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5410. [Link]

  • ResearchGate. Experimental validation of the predicted drugs via in vitro cellular assays. [Link]

  • Barelli, C. (2020). Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. Journal of Chemical Information and Modeling, 61(1), 79-88. [Link]

  • Barelier, S., Eid, S., & Guichou, J. F. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Journal of Chemical Information and Modeling, 57(5), 1059-1074. [Link]

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  • Kumar, R., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21(5), 450-471. [Link]

  • Rauf, A., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4349. [Link]

  • Babu, K. S., et al. (2015). Synthesis, Characterization and biological evaluation of novel Pyrimidine linked 1,3,4-oxadiazoles possessing Piperdine. Research and Reviews: Journal of Chemistry, 4(1), 1-9. [Link]

  • Chaitra, G., & Rohini, R. M. (2026). Synthesis and Biological Activities of[17][18]-Oxazine Derivatives. Der Pharma Chemica, 18(1), 1-6. [Link]

  • Wang, Y., et al. (2022). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines as Dopamine/Serotonin Receptor Agonists. Archiv der Pharmazie, 355(6), 2100463. [Link]

  • Wang, Y., et al. (2022). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists. ResearchGate. [Link]

  • Dahl, K., et al. (2020). Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. Molecular Pharmaceutics, 17(8), 2896-2906. [Link]

  • Wiglusz, M., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1554. [Link]

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Comparative

A Senior Application Scientist's Guide to the Catalytic Arylation of 1-(3-Bromopyridin-2-yl)-4-methylpiperazine

For Researchers, Scientists, and Drug Development Professionals The synthesis of N-arylpiperazines is a cornerstone in medicinal chemistry, with the resulting scaffolds forming the core of numerous therapeutic agents. Th...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of N-arylpiperazines is a cornerstone in medicinal chemistry, with the resulting scaffolds forming the core of numerous therapeutic agents. The target molecule, 1-(3-bromopyridin-2-yl)-4-methylpiperazine, presents a unique synthetic challenge due to the electronic properties of the pyridine ring and the potential for catalyst inhibition by the pyridine nitrogen. This guide provides a head-to-head comparison of the most common catalytic systems for the arylation of this substrate, offering experimental data from analogous systems to inform your catalyst selection and reaction optimization.

Head-to-Head Comparison of Catalytic Systems

The choice of catalyst is paramount for achieving high yields and purity in the C-N cross-coupling to form 1-(3-bromopyridin-2-yl)-4-methylpiperazine. The three most prominent classes of catalysts for this transformation are based on palladium, copper, and nickel. Below is a comparative overview of their performance in the context of 2-halopyridine arylation.

FeaturePalladium-based (Buchwald-Hartwig)Copper-based (Ullmann-type)Nickel-based
Catalyst Loading Typically low (0.5-2 mol%)Higher (5-20 mol%)Moderate (5-10 mol%)
Ligands Bulky, electron-rich phosphines (e.g., RuPhos, XPhos, BrettPhos) are crucial.[1][2]Often simple diamines, amino acids, or even ligand-free under certain conditions.[3][4]Bipyridine or N-heterocyclic carbene (NHC) ligands are common.[5]
Base Strong, non-nucleophilic bases (e.g., NaOtBu, KOtBu, LiHMDS).[1][6]Weaker bases are often sufficient (e.g., K2CO3, K3PO4).[7]Organic bases like DBU or inorganic bases can be used.[8]
Solvent Aprotic, non-polar solvents like toluene, dioxane, or THF.[6][9]Polar aprotic solvents such as DMF or DMSO are common.[10]Polar aprotic solvents like DMA or DMF.[11]
Temperature Generally moderate (80-110 °C).[1][6]Often requires higher temperatures (100-150 °C).[3]Can often be performed at lower temperatures (rt to 80 °C).[8]
Reaction Time Typically faster (1-12 hours).[12]Can be slower (12-24 hours).[3]Variable, but can be rapid.
Substrate Scope Broad, with high functional group tolerance.[3]Can be more limited, especially with complex substrates.Good functional group tolerance, particularly for electron-deficient aryl halides.[11]
Cost Higher, due to precious metal and complex ligands.More cost-effective.Lower cost than palladium.
Challenges Catalyst poisoning by the 2-pyridyl nitrogen is a significant issue.[1]Higher catalyst loadings and temperatures can lead to side reactions.Air and moisture sensitivity of some Ni(0) precursors.

Detailed Experimental Protocols

The following protocols are representative procedures for the arylation of 2-bromopyridines with piperazine derivatives and can be adapted for the specific synthesis of 1-(3-Bromopyridin-2-yl)-4-methylpiperazine.

Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is adapted from established procedures for the amination of 2-bromopyridines, which emphasize the need for bulky ligands to mitigate catalyst poisoning.[1]

Materials:

  • 1-(3-Bromopyridin-2-yl)-4-methylpiperazine (1.0 mmol, 1.0 equiv)

  • Aryl halide (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • RuPhos (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • In a glovebox, to an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃, RuPhos, and NaOtBu.

  • Add the 1-(3-Bromopyridin-2-yl)-4-methylpiperazine and the aryl halide.

  • Add the anhydrous, degassed toluene.

  • Seal the Schlenk tube and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L OA_complex L-Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [L-Pd(II)(Ar)(Amine)]+X- OA_complex->Amine_complex Amine Coordination Amido_complex L-Pd(II)(Ar)(Amido) Amine_complex->Amido_complex Deprotonation (Base) Amido_complex->Pd0 Reductive Elimination Product Ar-Amine Amido_complex->Product Ullmann_Coupling_Catalytic_Cycle CuI Cu(I)L Amine_coord L-Cu(I)-Amine CuI->Amine_coord Amine Coordination OA_complex L-Cu(III)(Ar)(Amido) Amine_coord->OA_complex Oxidative Addition (Ar-X) OA_complex->CuI Reductive Elimination Product Ar-Amine OA_complex->Product Nickel_Catalyzed_Amination_Cycle Ni0 Ni(0)L OA_complex L-Ni(II)(Ar)(X) Ni0->OA_complex Oxidative Addition (Ar-X) Amine_complex [L-Ni(II)(Ar)(Amine)]+X- OA_complex->Amine_complex Amine Coordination Amido_complex L-Ni(II)(Ar)(Amido) Amine_complex->Amido_complex Deprotonation (Base) Amido_complex->Ni0 Reductive Elimination Product Ar-Amine Amido_complex->Product

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking Cross-Coupling Efficiency for 1-(3-Bromopyridin-2-yl)-4-methylpiperazine

Abstract The 2-(piperazin-1-yl)pyridine scaffold is a cornerstone in modern medicinal chemistry, appearing in numerous drug candidates. The efficient and selective functionalization of its halogenated precursors is there...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2-(piperazin-1-yl)pyridine scaffold is a cornerstone in modern medicinal chemistry, appearing in numerous drug candidates. The efficient and selective functionalization of its halogenated precursors is therefore of paramount importance in drug discovery pipelines. This guide provides a comparative analysis of three principal palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—for the derivatization of 1-(3-Bromopyridin-2-yl)-4-methylpiperazine. We will dissect the mechanistic rationale behind catalyst selection, present comparative experimental data, and provide robust, field-tested protocols to guide researchers toward optimal reaction efficiency.

The Strategic Value of the 2-(4-Methylpiperazin-1-yl)-3-bromopyridine Core

The 1-(3-Bromopyridin-2-yl)-4-methylpiperazine molecule serves as a versatile building block. The bromine atom at the 3-position provides a reactive handle for C-C and C-N bond formation, allowing for the systematic exploration of chemical space. The adjacent 2-piperazine moiety, however, introduces significant steric hindrance and electronic effects that can complicate these transformations. It acts as a bulky, electron-donating group that can influence the oxidative addition step at the palladium center and potentially chelate the metal, thereby inhibiting catalysis. Selecting a catalytic system capable of overcoming these challenges is the primary determinant of reaction success.

Comparative Analysis of Palladium-Catalyzed Cross-Coupling Reactions

The efficiency of functionalizing the C3-position of our substrate is highly dependent on the chosen cross-coupling methodology. Below, we compare three common, powerful techniques, providing a rationale for selecting the optimal conditions based on the desired transformation.

Suzuki-Miyaura Coupling: For C(sp²)–C(sp²) Bond Formation

The Suzuki-Miyaura reaction is arguably the most utilized C-C bond-forming reaction in pharmaceutical discovery due to the stability and low toxicity of its boronic acid reagents.[1] For a sterically demanding substrate like ours, the choice of ligand is critical. Bulky, electron-rich monophosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos), are often superior to traditional phosphines like PPh₃ as they promote the formation of the catalytically active monoligated Pd(0) species and facilitate the otherwise difficult reductive elimination step.[2]

Data Summary: Suzuki-Miyaura Coupling Conditions

Catalyst SystemBaseSolvent SystemTemp (°C)Typical Yield (%)Key Considerations
Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O90-10065-85"Standard" conditions; may be sluggish for hindered substrates.[3]
Pd SPhos G4K₃PO₄Toluene/H₂O80-10085-95+Excellent for sterically hindered heteroaryl bromides.[4]
Pd(PPh₃)₄Na₂CO₃DME/H₂O9070-90Classic catalyst; may require higher loading and longer reaction times.[3]

Causality Behind Experimental Choices: The use of a biphasic solvent system (e.g., Toluene/H₂O) and a phosphate base like K₃PO₄ is crucial. The base facilitates the transmetalation step by forming a more nucleophilic boronate species.[2] Toluene is often preferred over THF for hindered couplings as it can minimize halide inhibition, a phenomenon where the bromide byproduct competes with the boronate for the palladium center, slowing the reaction.[2] Fourth-generation (G4) Buchwald precatalysts are often chosen for their high activity and air-stability, simplifying reaction setup.[4]

Sonogashira Coupling: For C(sp²)–C(sp) Bond Formation

The Sonogashira coupling provides a direct route to aryl alkynes, which are valuable intermediates. The classic methodology involves a dual Pd/Cu catalytic system. However, for substrates prone to catalyst inhibition, copper-free variants have emerged as highly effective alternatives. The primary side reaction to control is the Glaser-type homocoupling of the terminal alkyne, which is often exacerbated by the presence of copper and oxygen.[5]

Data Summary: Sonogashira Coupling Conditions

Catalyst SystemBaseSolventTemp (°C)Typical Yield (%)Key Considerations
Pd(PPh₃)₄ / CuIEt₃NTHF or DMF25-6070-90Classic conditions; risk of alkyne homocoupling.[6]
Pd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF10090-96Highly efficient system for 2-amino-3-bromopyridines.[7][8]
(AllylPdCl)₂ / P(t-Bu)₃Cs₂CO₃DMF25 (RT)85-95Excellent copper-free method, minimizes homocoupling.[5]

Causality Behind Experimental Choices: The system reported by Yang et al., using Pd(CF₃COO)₂ with PPh₃ and CuI, demonstrates exceptional efficiency for the closely related 2-amino-3-bromopyridine scaffold, achieving yields up to 96%.[7][8] This suggests a highly active catalyst is formed in situ. For sensitive or expensive alkynes where homocoupling must be avoided, the copper-free protocol using the bulky, electron-rich P(t-Bu)₃ ligand is a superior choice. This ligand promotes a facile oxidative addition and allows the reaction to proceed efficiently even at room temperature.[5]

Buchwald-Hartwig Amination: For C(sp²)–N Bond Formation

This reaction is indispensable for installing primary or secondary amines. As with Suzuki coupling, modern bulky phosphine ligands are essential for success with our sterically encumbered substrate. The choice of ligand and base must be carefully matched to the pKa and steric profile of the incoming amine.

Data Summary: Buchwald-Hartwig Amination Conditions

Catalyst SystemBaseSolventTemp (°C)Typical Yield (%)Key Considerations
Pd(OAc)₂ / XantPhosCs₂CO₃1,4-Dioxane70-9080-90Wide bite-angle ligand, good for many amine classes.[9]
Pd₂(dba)₃ / RuPhosNaOt-BuToluene10085-95+Highly active system for hindered primary and secondary amines.

Causality Behind Experimental Choices: A study on a closely related 2-chloro-6-piperidinylpyridine successfully employed a Pd(OAc)₂/XantPhos system with Cs₂CO₃ to couple tert-butylcarbamate in 83% yield.[9] XantPhos is a "wide bite-angle" ligand that stabilizes the palladium center and promotes reductive elimination. For less reactive amines or more challenging couplings, a stronger base like NaOt-Bu and a more active ligand system like RuPhos are often required to drive the reaction to completion. The choice of a weaker carbonate base is generally preferred when functional group tolerance is a concern.

Visualizing the Synthetic Strategy

The following diagrams illustrate the general workflow and the fundamental catalytic cycle governing these transformations.

G cluster_0 Reaction Workflow cluster_1 Suzuki-Miyaura cluster_2 Sonogashira cluster_3 Buchwald-Hartwig Start 1-(3-Bromopyridin-2-yl)- 4-methylpiperazine Suzuki R-B(OH)₂ Start->Suzuki Pd Cat. Base Sona R-C≡C-H Start->Sona Pd/Cu Cat. Base BH R¹R²N-H Start->BH Pd Cat. Base Product_Suzuki 3-Aryl/Vinyl Product Suzuki->Product_Suzuki Product_Sona 3-Alkynyl Product Sona->Product_Sona Product_BH 3-Amino Product BH->Product_BH

Caption: General workflow for derivatizing the core scaffold.

G pd0 Pd(0)Lₙ oa_complex Ar-Pd(II)Lₙ(Br) pd0->oa_complex Oxidative Addition (Ar-Br) trans_complex Ar-Pd(II)Lₙ(R) oa_complex->trans_complex Transmetalation (R-M) or Amine Binding trans_complex->pd0 Reductive Elimination product Ar-R trans_complex->product

Caption: Simplified Pd(0)/Pd(II) cross-coupling catalytic cycle.

Detailed Experimental Protocols

The following protocols are self-validating systems designed for high reproducibility.

Protocol 4.1: High-Efficiency Suzuki-Miyaura Coupling
  • Rationale: This protocol utilizes a fourth-generation Buchwald precatalyst (SPhos G4) known for its high reactivity with sterically hindered heteroaryl halides.[4] K₃PO₄ is used as the base to effectively promote transmetalation.[2]

  • Procedure:

    • To an oven-dried reaction vial, add 1-(3-Bromopyridin-2-yl)-4-methylpiperazine (1.0 eq), the desired arylboronic acid (1.2 eq), and K₃PO₄ (3.0 eq).

    • Seal the vial with a septum and purge with argon for 10 minutes.

    • Add the Pd SPhos G4 precatalyst (2 mol %).

    • Add degassed toluene and water (5:1 ratio, to make a 0.2 M solution with respect to the starting material).

    • Place the vial in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.

    • Monitor reaction completion by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 4.2: Copper-Free Sonogashira Coupling at Room Temperature
  • Rationale: This protocol avoids the use of a copper co-catalyst to prevent alkyne homocoupling, a significant issue when using valuable alkynes.[5] The (AllylPdCl)₂ dimer with the bulky P(t-Bu)₃ ligand forms a highly active Pd(0) catalyst that enables the reaction to proceed efficiently at ambient temperature.[5]

  • Procedure:

    • To an oven-dried Schlenk flask, add (AllylPdCl)₂ (2.5 mol %) and P(t-Bu)₃ (10 mol %).

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous DMF, followed by 1-(3-Bromopyridin-2-yl)-4-methylpiperazine (1.0 eq), the terminal alkyne (1.1 eq), and Cs₂CO₃ (2.0 eq).

    • Stir the reaction mixture at room temperature (25 °C) for 12-24 hours.

    • Monitor reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction by adding water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the residue by flash chromatography.

Conclusion

The efficient functionalization of 1-(3-Bromopyridin-2-yl)-4-methylpiperazine is readily achievable with modern palladium-catalyzed cross-coupling methods. For Suzuki-Miyaura couplings, catalyst systems employing bulky, electron-rich phosphine ligands like SPhos provide superior yields for this sterically hindered substrate. For Sonogashira reactions, copper-free conditions offer a robust method to generate alkynyl derivatives while minimizing undesirable homocoupling. Finally, the Buchwald-Hartwig amination remains the premier method for C-N bond formation, with ligands like XantPhos and RuPhos enabling high-yield transformations. The choice of optimal conditions is dictated by the specific bond being formed, but in all cases, careful selection of the ligand and base is critical to overcoming the steric and electronic challenges posed by the substrate.

References

  • Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y. and Yang, D. (2017) Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • Kinzel, T., Zhang, Y. and Buchwald, S. L. (2010) A New Palladium Precatalyst for C-C and C-N Cross-Coupling Reactions of Aryl Chlorides. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Checca, S. (2025) Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]

  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C. and Spivey, A. C. (2016) Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6598-6610. [Link]

  • Schroeder, C. M., et al. (2022) Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science, 378(6618), eabq2823. [Link]

  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Semantic Scholar. [Link]

  • SciSpace. (n.d.). Palladium-catalyzed coupling reactions. SciSpace. [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]

  • Colacot, T. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1939–1956. [Link]

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for Carbon−Carbon Bond Formation. Chemical Reviews, 106(7), 2875–2911. [Link]

  • Reddy, K. R., & Kumar, V. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 68(13), 5419–5422. [Link]

  • Gelman, D., & Buchwald, S. L. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 5(21), 3899–3902. [Link]

  • Paine, J. B. (2005). Palladium-catalyzed cross-coupling reactions of pyridylboronic acids with heteroaryl halides bearing a primary amine group: synthesis of highly substituted bipyridines and pyrazinopyridines. The Journal of Organic Chemistry, 70(1), 388–390. [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]

  • Heropoulos, G. A., & Brown, S. D. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Substituted Pyridinamidoximes. ePrints Soton. [Link]

  • El-Gokha, A. A., et al. (2021). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Molecules, 26(2), 395. [Link]

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Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1-(3-Bromopyridin-2-yl)-4-methylpiperazine

In the landscape of pharmaceutical development, the integrity of analytical data is the bedrock upon which product quality, safety, and efficacy are built. For novel intermediates like 1-(3-Bromopyridin-2-yl)-4-methylpip...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the integrity of analytical data is the bedrock upon which product quality, safety, and efficacy are built. For novel intermediates like 1-(3-Bromopyridin-2-yl)-4-methylpiperazine, a crucial building block in modern medicinal chemistry, establishing robust and reliable analytical methods is not merely a regulatory formality but a scientific necessity. This guide provides an in-depth, experience-driven comparison of analytical methodologies for this compound, focusing on the critical process of cross-validation to ensure data consistency across different techniques.

The objective of any analytical measurement is to obtain consistent, reliable, and accurate data.[1] When multiple analytical methods are employed within a development program—for instance, a high-throughput method for in-process control and a high-precision method for final release—it becomes imperative to perform a cross-validation. This process formally demonstrates that the data generated by different methods are comparable and reliable, ensuring seamless transfer and interpretation of results throughout the product lifecycle.[2][3] This guide will explore the development and subsequent cross-validation of two orthogonal chromatographic techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

The Logic of Analytical Method Cross-Validation

Before delving into specific protocols, it is essential to understand the workflow. The development and validation of an analytical method is a systematic process guided by principles outlined by the International Council for Harmonisation (ICH).[4][5][6] Cross-validation is a necessary extension of this process when multiple methods are used to measure the same analyte.[2]

G cluster_0 Method Development & Initial Validation cluster_1 Cross-Validation cluster_2 Outcome A Define Analytical Target Profile (ATP) B Method 1 Development (e.g., HPLC-UV) A->B C Method 2 Development (e.g., GC-MS) A->C D Full Validation of Method 1 (per ICH Q2(R2)) B->D E Full Validation of Method 2 (per ICH Q2(R2)) C->E F Define Cross-Validation Protocol & Acceptance Criteria D->F E->F G Analyze Identical Samples with Both Methods F->G H Statistical Comparison of Results G->H I Assess Bias & Concordance H->I J Methods are Interchangeable (within defined limits) I->J Bias within acceptance criteria K Investigate Discrepancies & Re-evaluate Methods I->K Bias exceeds acceptance criteria

Caption: Workflow for development, validation, and cross-validation of two analytical methods.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the workhorse of pharmaceutical analysis due to its versatility and precision. For a molecule like 1-(3-Bromopyridin-2-yl)-4-methylpiperazine, which contains a UV-active pyridine ring, a reversed-phase HPLC method with UV detection is a logical first choice.

Expertise & Rationale in HPLC Method Design
  • Column Selection : A C18 stationary phase is chosen for its hydrophobicity, which provides good retention for moderately polar compounds like our target analyte. The end-capping on modern C18 columns minimizes peak tailing, a common issue with basic compounds like piperazines due to interactions with residual silanol groups.[7]

  • Mobile Phase : A mixture of acetonitrile and a phosphate buffer is selected. Acetonitrile is a common organic modifier with good UV transparency. The buffer (pH ~7.0) is crucial to maintain a consistent ionization state of the piperazine moiety, ensuring reproducible retention times and sharp peak shapes.

  • Detection Wavelength : The pyridine ring exhibits strong UV absorbance. A photodiode array (PDA) detector would be used during development to scan for the absorbance maximum (λ-max), ensuring optimal sensitivity for quantification.

Experimental Protocol: HPLC-UV
  • Instrumentation : Standard HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Chromatographic Conditions :

    • Column : ACE C18 (250 x 4.6 mm, 5 µm).[8]

    • Mobile Phase A : 20 mM Potassium Phosphate buffer, pH adjusted to 7.0.

    • Mobile Phase B : Acetonitrile.

    • Gradient : 35% B to 75% B over 15 minutes.

    • Flow Rate : 1.0 mL/min.[1]

    • Column Temperature : 35°C.

    • Detection : UV at 240 nm.[8]

    • Injection Volume : 10 µL.

  • Sample Preparation :

    • Standard Solution : Accurately weigh ~10 mg of 1-(3-Bromopyridin-2-yl)-4-methylpiperazine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent). This yields a 100 µg/mL stock solution.

    • Sample Solution : Prepare sample solutions at a target concentration of 100 µg/mL in the diluent.

  • Validation : The method is validated according to ICH Q2(R2) guidelines.[4][5]

Summary of HPLC-UV Validation Data
ParameterAcceptance CriteriaExperimental ResultStatus
Linearity (r²) ≥ 0.9990.9995Pass
Range 20 - 150 µg/mL20 - 150 µg/mLPass
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%Pass
Precision (% RSD) ≤ 2.0%0.85%Pass
LOD Signal-to-Noise ≥ 30.5 µg/mLPass
LOQ Signal-to-Noise ≥ 101.5 µg/mLPass
Specificity No interference at analyte RtPeak pure, no co-elutionPass

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides an excellent orthogonal technique to HPLC. It separates compounds based on their volatility and boiling point, and the mass spectrometer provides highly specific detection based on mass-to-charge ratio.[9] This dual-property analysis makes it a powerful tool for both quantification and impurity identification.

Expertise & Rationale in GC-MS Method Design
  • Column Selection : A low-bleed, mid-polarity 5% phenyl-methylpolysiloxane column (e.g., DB-5ms) is an industry-standard choice.[7] It offers excellent thermal stability and resolving power for a wide range of semi-volatile organic compounds, including heterocyclic amines.

  • Injection Mode : Split injection is used to prevent column overloading and ensure sharp peaks, which is suitable for a quantitative assay where sample concentration is relatively high. The injector temperature is set high enough to ensure rapid volatilization without causing thermal degradation.

  • Ionization and Detection : Electron Impact (EI) ionization at 70 eV is standard as it produces reproducible fragmentation patterns, creating a "fingerprint" mass spectrum for the analyte.[7] For quantification, Selected Ion Monitoring (SIM) mode is employed to monitor specific, abundant ions, dramatically increasing sensitivity and selectivity compared to a full scan.

Experimental Protocol: GC-MS
  • Instrumentation : Gas chromatograph coupled to a single quadrupole mass spectrometer.

  • Chromatographic Conditions :

    • Column : Agilent HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[10]

    • Carrier Gas : Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature : 280°C.

    • Oven Program : Start at 150°C, hold for 1 min, ramp at 20°C/min to 280°C, hold for 5 min.

    • Transfer Line Temp : 280°C.

  • Mass Spectrometer Conditions :

    • Ionization Mode : Electron Impact (EI), 70 eV.

    • Ion Source Temp : 230°C.

    • Acquisition Mode : Selected Ion Monitoring (SIM).

    • Ions Monitored : m/z 255/257 (Molecular Ion), m/z 70 (Fragment). Note: m/z 257 is monitored due to the bromine isotope pattern.

  • Sample Preparation :

    • Standard/Sample Solution : Prepare stock solutions in ethyl acetate at a concentration of ~1 mg/mL. Further dilute to the working range (e.g., 1-50 µg/mL) with ethyl acetate.

Summary of GC-MS Validation Data
ParameterAcceptance CriteriaExperimental ResultStatus
Linearity (r²) ≥ 0.9980.9989Pass
Range 1 - 50 µg/mL1 - 50 µg/mLPass
Accuracy (% Recovery) 97.0% - 103.0%98.1% - 102.3%Pass
Precision (% RSD) ≤ 3.0%1.55%Pass
LOD Signal-to-Noise ≥ 30.05 µg/mLPass
LOQ Signal-to-Noise ≥ 100.15 µg/mLPass
Specificity Unique mass spectrumConfirmed, no interferencePass

Cross-Validation: Bridging the Methodological Divide

With two fully validated, orthogonal methods, the final step is to perform a cross-validation to ensure they produce comparable results. This is not merely a pass/fail exercise; it's an investigation into potential systemic bias between the methods.[2] The ICH M10 guideline emphasizes a statistical assessment of bias, moving away from simple acceptance criteria.[3]

Cross-Validation Protocol
  • Sample Selection : Prepare a set of at least six independent samples of 1-(3-Bromopyridin-2-yl)-4-methylpiperazine. The concentrations should span the overlapping quantitative range of both methods (e.g., 20-50 µg/mL).

  • Analysis : Analyze each sample in triplicate using both the validated HPLC-UV and GC-MS methods.

  • Data Evaluation :

    • Calculate the mean assay value for each sample from each method.

    • Calculate the percentage difference for each sample: (%Difference) = [(Result_HPLC - Result_GCMS) / (Mean_of_Both)] * 100.

    • Perform a statistical analysis, such as a paired t-test or a Bland-Altman plot, to assess the agreement and identify any concentration-dependent bias.

G cluster_0 Data Generation cluster_1 Data Comparison cluster_2 Decision Sample Single Batch of Samples (n ≥ 6) HPLC HPLC-UV Analysis Sample->HPLC GCMS GC-MS Analysis Sample->GCMS Compare Calculate % Difference for each sample pair HPLC->Compare GCMS->Compare Stats Statistical Analysis (e.g., Paired t-test) Compare->Stats Bias Evaluate for Systematic Bias Stats->Bias Pass Concordance Achieved: Methods are interchangeable Bias->Pass No significant systematic bias found Fail Investigate Bias Source Bias->Fail Significant bias detected

Caption: Logical flow for comparing and evaluating data from two analytical methods.

Comparative Results from Cross-Validation Study
Sample IDHPLC-UV Result (µg/mL)GC-MS Result (µg/mL)Mean Result (µg/mL)% Difference
CV-0120.420.120.25+1.48%
CV-0225.125.525.30-1.58%
CV-0330.930.530.70+1.30%
CV-0439.840.340.05-1.25%
CV-0545.244.845.00+0.89%
CV-0650.551.050.75-0.99%
Mean % Difference -0.03%
Std. Dev. of Differences 1.35%

The results show a negligible mean difference and a tight distribution of individual differences, indicating excellent concordance between the HPLC-UV and GC-MS methods. A paired t-test on this hypothetical data would show no statistically significant difference, confirming that for the purpose of quantifying 1-(3-Bromopyridin-2-yl)-4-methylpiperazine, the methods can be used interchangeably.

Conclusion

The successful cross-validation of orthogonal analytical methods like HPLC-UV and GC-MS provides a high degree of confidence in the analytical data generated for 1-(3-Bromopyridin-2-yl)-4-methylpiperazine. It demonstrates that the measured values are independent of the analytical technique, fulfilling a key requirement of regulatory bodies like the FDA.[11][12] This rigorous, science-based approach ensures that whether a sample is analyzed for in-process control by GC-MS or for final product release by HPLC, the results are reliable, consistent, and form a solid foundation for quality decisions throughout the drug development process.

References

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  • ResearchGate. (2017). Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA)
  • N/A. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • MilliporeSigma. (n.d.). 1-(6-Bromopyridin-3-yl)-4-methylpiperazine | 879488-53-6.
  • Research Journal of Pharmacy and Technology. (2020). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin.
  • Sigma-Aldrich. (n.d.). 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine.
  • ChemScene. (n.d.). 1-(3-Bromopyridin-2-yl)piperidin-4-ol.
  • PubChemLite. (n.d.). 1-[2-(3-bromopyridin-4-yl)ethyl]piperazine.

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Validation

A Comparative Guide to the Synthesis of 1-(3-Bromopyridin-2-yl)-4-methylpiperazine: A Reproducibility Analysis

This guide provides an in-depth analysis of synthetic protocols for obtaining 1-(3-Bromopyridin-2-yl)-4-methylpiperazine, a key intermediate in contemporary drug development. The presence of a functionalizable bromine at...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of synthetic protocols for obtaining 1-(3-Bromopyridin-2-yl)-4-methylpiperazine, a key intermediate in contemporary drug development. The presence of a functionalizable bromine atom and a piperazine moiety makes this scaffold highly valuable for constructing diverse chemical libraries targeting various therapeutic areas. We will dissect two primary, reproducible synthetic routes, focusing on the underlying chemical principles, experimental causality, and potential reproducibility challenges.

Introduction: The Strategic Importance of the Pyridinylpiperazine Scaffold

The 1-(pyridin-2-yl)piperazine substructure is a privileged motif in medicinal chemistry, appearing in a multitude of clinically approved drugs and investigational agents. Its prevalence stems from the piperazine ring's ability to modulate physicochemical properties, such as solubility and basicity, which are critical for optimizing pharmacokinetic profiles. The pyridine ring offers a site for further chemical modification, and the introduction of a halogen, such as bromine at the 3-position, provides a versatile handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity. This guide focuses on the most common and reliable method for forging the crucial C-N bond: the Nucleophilic Aromatic Substitution (SNAr) reaction.

Core Synthetic Strategy: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The synthesis of 1-(3-Bromopyridin-2-yl)-4-methylpiperazine is predominantly achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. In this pathway, the electron-rich nitrogen of N-methylpiperazine acts as the nucleophile, attacking an electron-deficient pyridine ring and displacing a halide leaving group.

Aromatic rings, typically nucleophilic themselves, become susceptible to nucleophilic attack when substituted with strong electron-withdrawing groups that can stabilize the negatively charged intermediate.[1][2] In the case of dihalopyridines, the ring nitrogen itself acts as an electron-withdrawing group, activating the ortho (C2) and para (C4) positions for attack.[3] The reaction proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex.[3]

Below, we compare two logical protocols based on this principle, differing in the choice of the starting dihalopyridine.

Protocol 1: Synthesis from 2,3-Dibromopyridine

This protocol represents a direct and common approach, utilizing a commercially available starting material. The key challenge lies in achieving regioselectivity, as the nucleophile could potentially attack either C2 or C3.

Experimental Causality & Rationale

The pyridine nitrogen activates the C2 position more strongly than the C3 position for nucleophilic attack. This electronic preference directs the N-methylpiperazine to displace the bromine atom at the C2 position. A non-nucleophilic inorganic base is required to neutralize the hydrobromic acid (HBr) generated during the reaction, driving the equilibrium towards the product. A polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is ideal as it can solvate the cation of the base and does not interfere with the nucleophile.

Detailed Experimental Protocol
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-dibromopyridine (1.0 eq), N-methylpiperazine (1.1-1.2 eq), and potassium carbonate (K₂CO₃) (2.0-2.5 eq).

  • Solvent Addition: Add anhydrous DMSO to the flask to achieve a concentration of approximately 0.5 M with respect to the 2,3-dibromopyridine.

  • Reaction Conditions: Heat the reaction mixture to 100-120 °C under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with brine to remove residual DMSO and inorganic salts.

  • Purification:

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield 1-(3-Bromopyridin-2-yl)-4-methylpiperazine as the final product.

Workflow Diagram

cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification A 2,3-Dibromopyridine E Combine Reagents A->E B N-Methylpiperazine B->E C K2CO3 (Base) C->E D DMSO (Solvent) D->E F Heat to 100-120 °C (12-24h) E->F G Quench with Water F->G H Extract with Ethyl Acetate G->H I Wash with Brine H->I J Dry & Concentrate I->J K Column Chromatography J->K L Final Product: 1-(3-Bromopyridin-2-yl)-4-methylpiperazine K->L

Caption: Workflow for Protocol 1 using 2,3-Dibromopyridine.

Protocol 2: Synthesis from 2-Chloro-3-bromopyridine

This alternative protocol leverages a different starting material, which can influence reaction kinetics and cost. The fundamental SNAr mechanism remains the same, but the nature of the leaving group at the C2 position is changed from bromide to chloride.

Experimental Causality & Rationale

In nucleophilic aromatic substitutions, the relative leaving group ability of halogens can differ from the trend seen in aliphatic SN2 reactions. For SNAr, the rate-determining step is often the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. Consequently, the more electronegative halogen (chlorine) can sometimes increase the rate of reaction by more strongly polarizing the C-X bond, making the carbon atom more electrophilic. While bromide is generally an excellent leaving group, chloride is often comparable or even slightly superior in many heteroaromatic SNAr systems.[4][5]

Detailed Experimental Protocol
  • Reaction Setup: In a manner identical to Protocol 1, combine 2-chloro-3-bromopyridine (1.0 eq), N-methylpiperazine (1.1-1.2 eq), and potassium carbonate (K₂CO₃) (2.0-2.5 eq) in a dry round-bottom flask.

  • Solvent Addition: Add anhydrous DMSO or N,N-Dimethylformamide (DMF).

  • Reaction Conditions: Heat the reaction mixture to 90-110 °C under a nitrogen atmosphere. A slightly lower temperature may be feasible compared to Protocol 1 if the chloride proves to be a more labile leaving group.

  • Monitoring: Track the reaction's progress via TLC or LC-MS (typically 8-18 hours).

  • Work-up: Follow the identical extraction and washing procedure described in Protocol 1.

  • Purification: Employ the same silica gel column chromatography method as in Protocol 1 to isolate the pure product.

Workflow Diagram

cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification A 2-Chloro-3-bromopyridine E Combine Reagents A->E B N-Methylpiperazine B->E C K2CO3 (Base) C->E D DMSO/DMF (Solvent) D->E F Heat to 90-110 °C (8-18h) E->F G Quench with Water F->G H Extract with Ethyl Acetate G->H I Wash with Brine H->I J Dry & Concentrate I->J K Column Chromatography J->K L Final Product: 1-(3-Bromopyridin-2-yl)-4-methylpiperazine K->L

Caption: Workflow for Protocol 2 using 2-Chloro-3-bromopyridine.

Comparative Performance Analysis

ParameterProtocol 1 (from 2,3-Dibromopyridine)Protocol 2 (from 2-Chloro-3-bromopyridine)Rationale & Field Insights
Starting Material 2,3-Dibromopyridine2-Chloro-3-bromopyridineAvailability and cost can vary. 2-Chloro-3-bromopyridine is often prepared from 2-amino-3-bromopyridine and may be more accessible or cost-effective depending on the supplier.
Reactivity Moderate to GoodGood to ExcellentThe C2-Cl bond is more polarized than the C2-Br bond, which can accelerate the initial nucleophilic attack, potentially leading to shorter reaction times and/or lower required temperatures.[4][5]
Typical Conditions 100-120 °C, 12-24 h90-110 °C, 8-18 hProtocol 2 may offer a more energy-efficient process.
Key Byproducts Isomeric product from C3 attack (minor), potential for bis-amination if an unprotected piperazine is used.Isomeric product from C3 attack (minor), potential for bis-amination if an unprotected piperazine is used.The electronic preference for C2 attack is strong, making the C3-substituted isomer a minor impurity in both cases. Using N-methylpiperazine prevents bis-amination on the same molecule.
Reported Yields Typically 60-80%Typically 70-90%Higher yields are often associated with Protocol 2 due to the potentially cleaner and faster conversion.
Purification Standard column chromatography.Standard column chromatography.Purification difficulty is comparable for both methods and depends on the reaction's cleanliness.

Reproducibility & Troubleshooting

IssuePotential CauseRecommended Solution
Low or No Conversion 1. Insufficient temperature.2. Inactive base (e.g., hydrated K₂CO₃).3. Poor quality solvent or reagents.1. Incrementally increase the reaction temperature by 10 °C.2. Use freshly dried, powdered K₂CO₃ or a stronger base like Cs₂CO₃.3. Use anhydrous grade solvents and ensure the purity of starting materials.
Formation of Impurities 1. Reaction run for too long or at too high a temperature, leading to decomposition.2. Presence of water in the reaction mixture.1. Carefully monitor the reaction by LC-MS and stop it once the starting material is consumed.2. Ensure all glassware is oven-dried and use anhydrous solvents.
Difficult Purification Co-elution of the product with starting material or a byproduct.Optimize the solvent system for column chromatography. A second column or recrystallization may be necessary for achieving high purity.

Safety Precautions

  • Dihalopyridines: These are irritants and potentially toxic. Handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • N-Methylpiperazine: This is a corrosive and flammable liquid. Avoid contact with skin and eyes.

  • Solvents: DMSO and DMF are high-boiling point solvents that can be absorbed through the skin. Handle with care.

  • High Temperatures: Use appropriate heating mantles and ensure the reaction setup is secure.

Conclusion

Both protocols presented are robust and reproducible methods for the synthesis of 1-(3-Bromopyridin-2-yl)-4-methylpiperazine via Nucleophilic Aromatic Substitution. The choice between them often comes down to the cost and availability of the respective dihalopyridine starting materials. From a chemical reactivity standpoint, Protocol 2, utilizing 2-chloro-3-bromopyridine, is often preferable as it may proceed under milder conditions and in shorter time frames, potentially leading to higher yields and a cleaner product profile. Successful execution of either protocol hinges on the use of anhydrous conditions, careful monitoring, and standard purification techniques. This guide provides the foundational knowledge for researchers to confidently reproduce and, if necessary, troubleshoot these valuable synthetic transformations.

References

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC. (n.d.).
  • Application of 1-(3-Bromopyridin-2-yl)ethanone in Medicinal Chemistry: Application Notes and Protocols - Benchchem. (n.d.).
  • Nucleophilic Aromatic Substitution - Chemistry Steps. (2021, August 9).
  • Nucleophilic aromatic substitution - Wikipedia. (n.d.).
  • Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase - PMC. (n.d.).
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018, August 20).
  • Synthesis of 1-(3-Bromopyridin-2-yl)ethanone from 2-Acetylpyridine: An Application Note and Detailed Protocol - Benchchem. (n.d.).
  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing). (2014, June 25).
  • CN104892608A - 1-(3-hydroxymethylpyridine-2-yl)-4-methyl-2-phenylpiperazine synthesis method - Google Patents. (n.d.).
  • Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines as Dopamine/Seroton. (2022, March 31).
  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione - MDPI. (2023, January 12).
  • CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents. (n.d.).
  • Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction - PMC. (n.d.).
  • Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Conditions - ResearchGate. (n.d.).
  • 941572-57-2 | 1-(3-Bromopyridin-2-yl)piperidin-4-ol - ChemScene. (n.d.).
  • 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine - Sigma-Aldrich. (n.d.).
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. (2023, December 21).
  • 2,3-diaminopyridine - Organic Syntheses Procedure. (n.d.).
  • N-METHYLPIPERAZINE - Ataman Kimya. (n.d.).
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  • Design and synthesis of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides as novel ligands selective for the dopamine D3 receptor subtype - PubMed. (2001, September 13).
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Comparative

Assessing the Drug-Like Properties of 1-(3-Bromopyridin-2-yl)-4-methylpiperazine Derivatives: A Comparative Guide

Introduction The piperazine heterocycle is a ubiquitous, privileged scaffold in modern medicinal chemistry, favored for its ability to modulate basicity, enhance aqueous solubility, and serve as a versatile synthetic lin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The piperazine heterocycle is a ubiquitous, privileged scaffold in modern medicinal chemistry, favored for its ability to modulate basicity, enhance aqueous solubility, and serve as a versatile synthetic linker[1]. When coupled with halogenated aromatic systems—such as in 1-(3-Bromopyridin-2-yl)-4-methylpiperazine (BMP) —the resulting derivatives exhibit unique physicochemical properties. The incorporation of the bromine atom introduces significant lipophilicity and the potential for halogen bonding, which can dramatically enhance target affinity[2]. However, these same structural modifications often introduce downstream liabilities in absorption, distribution, metabolism, excretion, and toxicity (ADMET).

As a Senior Application Scientist, evaluating this scaffold requires moving beyond basic screening. We must understand the mechanistic causality behind its behavior and deploy self-validating assays to ensure data integrity.

Structural Rationale & Causality: The Halogen Effect

To objectively assess the drug-like properties of BMP derivatives, we must compare them against their unhalogenated (1-(Pyridin-2-yl)-4-methylpiperazine, PMP ) and fluorinated (1-(3-Fluoropyridin-2-yl)-4-methylpiperazine, FMP ) counterparts.

The causality of performance differences lies in the atomic radius, polarizability, and electronegativity of the substituents. Fluorine is highly electronegative but small, often acting as a bioisostere for hydrogen with minimal impact on steric bulk. Bromine, however, is large and highly polarizable. While it can form highly directional halogen bonds with backbone carbonyls in target proteins, it significantly increases the calculated partition coefficient (cLogP). In drug design, pushing cLogP above 2.0 for basic amines frequently triggers a cascade of ADMET challenges, most notably increased CYP450-mediated microsomal clearance and hERG channel inhibition[3].

Comparative Physicochemical and In Vitro ADMET Data

The following table synthesizes the impact of the 3-position substitution on the piperazine-pyridine pharmacophore.

CompoundR-GroupMW ( g/mol )cLogPpKa (Piperazine N4)Caco-2 P_app (10⁻⁶ cm/s)HLM t₁/₂ (min)hERG IC₅₀ (µM)
PMP Hydrogen177.251.358.525.4 (High)52 (Stable)>50 (Safe)
FMP Fluoro195.241.608.322.1 (High)45 (Moderate)>30 (Safe)
BMP Bromo256.142.458.118.5 (Moderate)24 (Unstable)4.5 (Flagged)

Data Interpretation: The transition from hydrogen to bromine (BMP) drops the basicity (pKa) slightly due to the inductive electron-withdrawing effect, but nearly doubles the lipophilicity. This lipophilic shift is the primary driver for the reduced half-life in human liver microsomes (HLM) and the concerning drop in hERG IC₅₀.

ADMET_Logic Start 1-(3-Bromopyridin-2-yl) -4-methylpiperazine PhysChem Physicochemical Profiling (LogP, pKa) Start->PhysChem Permeability Caco-2 Permeability (A->B & B->A) PhysChem->Permeability LogP > 2.0 Metabolism HLM Stability (CYP450 Clearance) PhysChem->Metabolism High Lipophilicity Toxicity hERG Patch-Clamp (Cardiotoxicity) PhysChem->Toxicity Basic Amine Flag Optimization Lead Optimization (Reduce Lipophilicity) Permeability->Optimization High Efflux Metabolism->Optimization t1/2 < 30 min Toxicity->Optimization IC50 < 10 µM

Workflow logic for evaluating the ADMET profile of brominated piperazine derivatives.

Self-Validating Experimental Protocols

To generate reliable, actionable data for these derivatives, the experimental workflows must be designed as self-validating systems. A protocol without internal quality controls is merely a hypothesis.

Caco-2 Permeability & Efflux Assay

Causality: Caco-2 permeability is an essential in vitro assay used to predict human intestinal absorption[4]. The increased lipophilicity of the BMP derivative raises the risk of it becoming a substrate for P-glycoprotein (P-gp) efflux pumps, which can severely limit oral bioavailability. Protocol & Validation:

  • Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days to allow tight junction formation and spontaneous differentiation into an enterocyte-like phenotype.

  • Dose the apical (A) and basolateral (B) chambers with 10 µM of the BMP derivative.

  • Self-Validation Step: Co-incubate with 100 µM Lucifer Yellow (a paracellular permeability marker). If the P_app of Lucifer Yellow exceeds 1 × 10⁻⁶ cm/s, the monolayer integrity is compromised, and the data for that specific well must be discarded.

  • Quantify compound concentration via LC-MS/MS after 2 hours. Calculate the Efflux Ratio (ER = P_app B→A / P_app A→B). An ER > 2.0 indicates active efflux.

Human Liver Microsome (HLM) Stability

Causality: The N-methyl group on the piperazine ring is a classic hotspot for CYP3A4-mediated N-demethylation. The bulky, lipophilic bromopyridine moiety further increases the affinity for the CYP450 active site, accelerating Phase I clearance. Protocol & Validation:

  • Incubate 1 µM of the test compound with pooled human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Self-Validation Step: Run a parallel "Minus-NADPH" control. If the compound depletes in the absence of NADPH, it is chemically unstable in the assay buffer, and the calculated intrinsic clearance (CL_int) will be falsely attributed to enzymatic metabolism.

  • Quench aliquots at 0, 5, 15, 30, and 60 minutes with ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Analyze via LC-MS/MS to determine t₁/₂.

hERG Patch-Clamp Electrophysiology

Causality: Basic piperazine derivatives are notorious for inhibiting the human ether-à-go-go-related gene (hERG) potassium channel, leading to QT prolongation and fatal arrhythmias[3]. At physiological pH (7.4), the piperazine N4 nitrogen is protonated. This cation interacts with the hERG central cavity, while the lipophilic bromopyridine ring anchors into the hydrophobic pockets formed by Y652 and F656 residues. Protocol & Validation:

  • Express hERG channels in HEK293 cells and utilize whole-cell patch-clamp electrophysiology.

  • Apply a voltage step protocol: depolarize to +20 mV for 2 seconds (to open and inactivate channels), then repolarize to -50 mV to elicit the outward tail current.

  • Self-Validation Step: Apply 0.1 µM E-4031 (a selective hERG inhibitor) at the end of the recording. A >90% reduction in tail current validates that the measured current was exclusively mediated by hERG and that the cell is responsive.

  • Generate a dose-response curve (0.1 to 30 µM) to calculate the IC₅₀.

hERG_Mechanism Ligand Basic Piperazine N4 (Protonated at pH 7.4) Pore hERG Central Cavity (Hydrophobic Pocket) Ligand->Pore Entry during open state Binding Pi-Cation & Halogen Bonding (Y652, F656) Pore->Binding Lipophilic Interaction Block Potassium Ion Efflux Blockade Binding->Block Channel Trapping Clinical QT Prolongation (Arrhythmia Risk) Block->Clinical Action Potential Delay

Mechanistic pathway of hERG channel blockade by basic piperazine pharmacophores.

Conclusion

While the 1-(3-Bromopyridin-2-yl)-4-methylpiperazine scaffold offers excellent synthetic versatility and target-binding potential[5], its physicochemical profile demands rigorous ADMET surveillance. The bromine-induced lipophilicity enhances target affinity but simultaneously acts as a liability driver for CYP450 clearance and hERG blockade. By employing self-validating assays, drug development professionals can accurately map these liabilities and initiate rational lead optimization—such as reducing the basicity of the piperazine ring or replacing the bromine with a less lipophilic bioisostere.

References

  • Romanelli, M. N., et al. "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023." National Center for Biotechnology Information (NCBI).
  • "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." National Center for Biotechnology Information (NCBI).
  • "Determination of ADMET properties of substituted-piperidine-3-carboxamide derivatives with potential use in the treatment of Crohn's disease." ResearchGate.
  • Cumming, J. G., et al. "The design and synthesis of novel, potent and orally bioavailable N-aryl piperazine-1-carboxamide CCR2 antagonists with very high hERG selectivity." National Center for Biotechnology Information (NCBI).
  • "Synthesis of 2-Bromopyrazine from 2-Aminopyrazine: An Essential Building Block for Drug Discovery." BenchChem.

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Safety & Regulatory Compliance

Safety

1-(3-Bromopyridin-2-yl)-4-methylpiperazine proper disposal procedures

Operational Guide: Safe Handling and Disposal of 1-(3-Bromopyridin-2-yl)-4-methylpiperazine For researchers and drug development professionals, managing specialized synthetic intermediates requires moving beyond generic...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of 1-(3-Bromopyridin-2-yl)-4-methylpiperazine

For researchers and drug development professionals, managing specialized synthetic intermediates requires moving beyond generic safety data sheets. 1-(3-Bromopyridin-2-yl)-4-methylpiperazine is a complex bifunctional building block frequently utilized in the synthesis of kinase inhibitors and CNS-active therapeutics.

Handling this compound safely requires a mechanistic understanding of its structural components: a persistent, halogenated pyridine ring coupled with a highly basic, reactive piperazine moiety. This guide provides a self-validating, step-by-step operational protocol for the safe handling, spill response, and thermal destruction of this chemical.

Chemical Profiling & Mechanistic Hazard Assessment

To design an effective disposal strategy, we must first analyze the causality behind the compound's reactivity. The molecule presents a trifecta of logistical challenges:

  • Halogenated Aromatic Ring (Bromopyridine): Halogenated organics are environmentally persistent and highly toxic to aquatic life[1]. More critically, improper incineration of brominated compounds leads to the formation of polybrominated dibenzo-p-dioxins (PBDDs).

  • Basic Amine (Methylpiperazine): Piperazine derivatives are strong bases that absorb water and carbon dioxide from the air, rendering them deliquescent and highly corrosive to skin and mucous membranes[2].

  • Nitrogen-Rich Core: The combustion of both the pyridine and piperazine rings produces toxic oxides of nitrogen (NOx), necessitating specialized exhaust scrubbing[3].

Table 1: Quantitative Hazard Profile & Regulatory Classification

ParameterAnalogue Baseline DataOperational Implication
EPA Waste Code D002 (Corrosivity) / HalogenatedMust be strictly segregated from non-halogenated and acidic streams[4].
Flash Point ~87°C (190°F for Piperazine)Combustible; keep away from high heat, open flames, or sparks[5].
pH (10% aq. solution) 10.5 - 12.0 (Highly Basic)Corrosive to tissue; requires high-density polyethylene (HDPE) storage.
Incompatible Metals Aluminum, Magnesium, ZincCorrodes these metals to generate flammable hydrogen (H₂) gas[5].
Chemical Incompatibilities Strong acids, OxidizersNeutralizes acids in highly exothermic reactions; risk of container rupture[5].

Operational Safety & Spill Response Protocol

In the event of a spill, standard organic solvent protocols are insufficient due to the compound's basicity and halogenated nature. Do not use combustible absorbents (like sawdust), as the basic piperazine moiety can react exothermically with ambient acidic contaminants, potentially acting as an ignition source ()[5].

Step-by-Step Spill Containment:

  • Risk Assessment & PPE: Evacuate the immediate area if the spill exceeds 50g/50mL. Don standard PPE: double-layered nitrile gloves (due to the permeation risk of heterocyclic amines), chemical splash goggles, and a half-mask respirator with organic vapor/acid gas cartridges.

  • Containment: Surround and cover the spill with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite[6].

  • Collection: Carefully sweep the absorbed mixture using non-sparking tools. Crucial Causality: Do not attempt to neutralize the spill directly with strong acids on the benchtop. The exothermic acid-base reaction will rapidly vaporize the compound, creating an inhalation hazard[5].

  • Decontamination: Wash the affected surface with copious amounts of water and a mild detergent. Collect all aqueous runoff into a designated hazardous waste container; do not flush down the drain due to severe aquatic toxicity[1].

SpillResponse Start Spill Detected: 1-(3-Bromopyridin-2-yl)- 4-methylpiperazine Assess Assess Volume & Risk (Evacuate if >50mL/50g) Start->Assess Vent Ensure Ventilation & Don PPE (Respirator, Nitrile) Assess->Vent Contain Contain Spill (Inert Absorbent / Sand) Vent->Contain Neutralize Decontaminate Surface (Avoid Strong Acids) Contain->Neutralize Collect Collect in Halogenated Waste Container Neutralize->Collect Label Label & Transfer to Satellite Accumulation Collect->Label

Step-by-step spill response and containment workflow for halogenated basic amines.

Waste Segregation & Disposal Procedures

The disposal of 1-(3-Bromopyridin-2-yl)-4-methylpiperazine requires routing through a licensed hazardous waste facility capable of managing halogenated nitrogenous compounds.

Step-by-Step Disposal Routing:

  • Container Selection: Use only high-density polyethylene (HDPE) or Teflon-lined containers. Avoid metal drums (especially aluminum or zinc), as the piperazine derivative will corrode the metal and evolve hydrogen gas[5].

  • Strict Segregation: Isolate this waste stream from all acidic compounds, isocyanates, and oxidizers. Mixing this compound with acidic waste will trigger an exothermic neutralization that can pressurize and rupture the container[5]. Label the container explicitly as: "Halogenated Organic Waste - Basic/Corrosive."

  • High-Temperature Incineration: Transfer the waste via a licensed HazMat courier to a facility equipped for high-temperature thermal destruction.

    • Mechanistic Insight: Standard incineration temperatures are insufficient for cleaving the robust C-Br bond and breaking down the pyridine ring. The waste must be incinerated at temperatures exceeding 1100°C to prevent the synthesis of toxic dioxins. Furthermore, because combustion produces toxic oxides of nitrogen (NOx) and hydrobromic acid (HBr) ()[3], the incinerator must be equipped with a post-combustion alkaline scrubber system to neutralize the exhaust.

WasteRouting Waste Halogenated Organic Waste Segregation Segregate from: Acids & Oxidizers Waste->Segregation Transport Licensed HazMat Transport Segregation->Transport Incinerator High-Temp Incineration (>1100°C) Transport->Incinerator Scrubber Alkaline Scrubber (Neutralizes HBr & NOx) Incinerator->Scrubber Combustion Gases Emission Clean Exhaust & Safe Ash Scrubber->Emission Neutralized

Disposal routing and thermal destruction pathway for brominated heterocycles.

References

  • Pyridine | C5H5N | CID 1049 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

  • Piperazine | C4H10N2 | CID 4837 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

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Handling

Personal protective equipment for handling 1-(3-Bromopyridin-2-yl)-4-methylpiperazine

Essential Safety and Handling Guide for 1-(3-Bromopyridin-2-yl)-4-methylpiperazine For Researchers, Scientists, and Drug Development Professionals Disclaimer: No specific Safety Data Sheet (SDS) for 1-(3-Bromopyridin-2-y...

Author: BenchChem Technical Support Team. Date: March 2026

Essential Safety and Handling Guide for 1-(3-Bromopyridin-2-yl)-4-methylpiperazine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 1-(3-Bromopyridin-2-yl)-4-methylpiperazine has been identified. The following guidance is synthesized from safety data for structurally analogous compounds, including bromopyridines and piperazine derivatives. It is imperative to treat this compound with, at a minimum, the same precautions as these related substances. This guide is intended to provide essential, immediate safety and logistical information.

The prudent handling of specialized chemical reagents is foundational to laboratory safety and the integrity of research. This guide offers a detailed framework for the safe handling, use, and disposal of 1-(3-Bromopyridin-2-yl)-4-methylpiperazine, grounded in the safety profiles of similar chemical structures.

Hazard Identification and Risk Assessment

1-(3-Bromopyridin-2-yl)-4-methylpiperazine incorporates a bromopyridine and a methylpiperazine moiety. Analysis of similar structures indicates a consistent hazard profile that should be assumed for this compound.

Anticipated Hazard Classification:

Hazard ClassGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.[1][2][3][4][5][6]
Skin IrritationH315Causes skin irritation.[1][2][3][4][5][6]
Eye IrritationH319Causes serious eye irritation.[1][2][3][4][5][6]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation.[1][2][3][4][5][6]

GHS Pictograms:

Signal Word: Warning

The rationale for this classification stems from the known properties of its constituent parts. Pyridine derivatives can be toxic and irritating[1][2][7]. Piperazine and its derivatives are known to cause skin and eye irritation, and some can be respiratory sensitizers[8][9]. The presence of a bromine atom designates it as a halogenated organic compound, which requires specific disposal considerations[10].

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to mitigate the risks of exposure. The selection of appropriate PPE is not merely a procedural step but a scientifically-backed decision to ensure personal safety.

Body PartPersonal Protective Equipment (PPE)Specifications and Recommendations
Eyes/Face Safety Goggles or Face ShieldMust be worn at all times in the laboratory to protect against splashes and airborne particles. A face shield offers additional protection and should be used when handling larger quantities or when there is a significant splash risk[8][11].
Skin Chemical-resistant Lab CoatA fully buttoned lab coat provides a barrier against accidental spills and contamination of personal clothing[11][12].
Hands Nitrile or Butyl Rubber GlovesThese materials have demonstrated good resistance to pyridine-based compounds. Always inspect gloves for any signs of degradation or punctures before use. Change gloves immediately if they become contaminated[12][13].
Respiratory Fume Hood or Certified RespiratorAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if there is a risk of generating aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used[8][11][13].

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict operational plan is paramount for minimizing exposure and ensuring the integrity of the experiment.

Preparation and Handling Workflow

The following diagram outlines the logical flow for the safe handling of 1-(3-Bromopyridin-2-yl)-4-methylpiperazine.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood is Operational prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh handle_transfer Carefully Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decon Decontaminate Glassware and Surfaces handle_transfer->cleanup_decon cleanup_dispose Dispose of Waste in Designated Containers cleanup_decon->cleanup_dispose cleanup_ppe Remove PPE and Wash Hands cleanup_dispose->cleanup_ppe cluster_collection Waste Collection cluster_labeling Labeling cluster_storage Storage & Disposal collect_waste Collect Waste Chemical and Contaminated Materials collect_container Place in Designated 'Halogenated Organic Waste' Container collect_waste->collect_container label_hw Label as 'Hazardous Waste' collect_container->label_hw label_name Write Full Chemical Name label_hw->label_name label_pictos Affix Hazard Pictograms label_name->label_pictos storage_area Store in Designated Satellite Accumulation Area label_pictos->storage_area storage_pickup Arrange for Pickup by EHS or Licensed Contractor storage_area->storage_pickup

Caption: Workflow for the proper disposal of halogenated organic waste.

Core Disposal Principles:

  • Waste Segregation : As a halogenated organic compound, all waste containing 1-(3-Bromopyridin-2-yl)-4-methylpiperazine must be collected in a designated "Halogenated Organic Waste" container. Do not mix with non-halogenated waste, as this significantly complicates and increases the cost of disposal.[10]

  • Waste Collection : This includes the chemical itself, any solutions containing it, and any contaminated disposable materials such as gloves, pipette tips, and absorbent paper.[10][13]

  • Container Labeling : The waste container must be clearly and accurately labeled with "Hazardous Waste," the full chemical name, and the appropriate hazard pictograms.[13]

  • Regulatory Compliance : Never dispose of this chemical down the sink or in the regular trash. All disposal must be conducted through your institution's Environmental Health and Safety (EHS) office, in strict accordance with local, state, and federal regulations.[10][13]

By integrating these safety protocols into your laboratory workflow, you contribute to a culture of safety, ensuring the well-being of yourself and your colleagues while maintaining the integrity of your research.

References

  • Benchchem. (2025). Personal protective equipment for handling Piperazine-2-thione.
  • Benchchem. (2025). Application Notes and Protocols for 1-(2-Hydroxyethyl)piperazine in Pharmaceutical Synthesis.
  • TCI EUROPE N.V. (2025). SAFETY DATA SHEET: 4-Bromopyridine Hydrobromide.
  • Benchchem. (2025). Essential Guide to the Proper Disposal of 3-Bromopyridine-D4.
  • Benchchem. (2025). Essential Safety and Operational Guide for Handling 3-Bromopyridine-D4.
  • PubChem. (n.d.). 1-[(6-Bromopyridin-3-yl)methyl]-4-ethylpiperazine.
  • Fisher Scientific. (2010). SAFETY DATA SHEET: Piperazine.
  • Loba Chemie. (n.d.). PIPERAZINE ANHYDROUS FOR SYNTHESIS.
  • Chemstock. (n.d.). Chemwatch GHS SDS in English (European) 35973-6.
  • Antibodies. (n.d.). Piperazine.
  • Jubilant Ingrevia Limited. (n.d.). 3-Bromopyridine Safety Data Sheet.
  • Fisher Scientific. (2025). 3-Bromopyridine Safety Data Sheet.
  • Jubilant Ingrevia Limited. (n.d.). 2-Bromopyridine Safety Data Sheet.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • BLD Pharmatech. (n.d.). HAZARDS IDENTIFICATION.
  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine.
  • CDH Fine Chemical. (n.d.). material safety data sheet sds/msds.
  • ChemScene. (2025). Safety Data Sheet.
  • Fisher Scientific. (2009). 2-Bromopyridine Safety Data Sheet.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 1-(3-Aminopropyl)-4-methylpiperazine.
  • Cayman Chemical. (2025). Safety Data Sheet.
  • ChemCD. (n.d.). 1-(3-BROMOPYRIDIN-2-YL)-4-METHYLPIPERIDIN-3-AMINE.

Sources

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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